molecular formula C5H5N3O4 B014207 5-Nitro-6-methyluracil CAS No. 16632-21-6

5-Nitro-6-methyluracil

Cat. No.: B014207
CAS No.: 16632-21-6
M. Wt: 171.11 g/mol
InChI Key: LIVYMRJSNFHYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-6-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40201. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYMRJSNFHYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168091
Record name 6-Methyl-5-nitrouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16632-21-6
Record name 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16632-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-nitrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016632216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-6-methyluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-5-nitrouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-5-nitrouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Nitro-6-methyluracil chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitro-6-methyluracil: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyrimidine derivative that serves as a pivotal intermediate in the realms of medicinal and agricultural chemistry. As a functionalized analog of the naturally occurring nucleobase uracil, its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the methyl substituent, make it a versatile scaffold for the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular architecture and resulting physical characteristics.

Chemical Structure and Identification

This compound is systematically named 6-methyl-5-nitro-1H-pyrimidine-2,4-dione.[1] The presence of a nitro group at the C5 position significantly influences the electron density of the pyrimidine ring, impacting its reactivity and biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound's physical properties are critical for its handling, formulation, and reaction setup. It is typically a light yellow crystalline solid.[2][3] A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 16632-21-6[2][3][4][5]
Molecular Formula C₅H₅N₃O₄[2][3][5]
Molecular Weight 171.11 g/mol [1][2][3][5]
Appearance Light yellow to yellow solid[2][3]
Melting Point 290-291 °C (with decomposition)[3][6]
Solubility Soluble in DMF, DMSO, hot methanol, and hot water[3][6]
pKa (Predicted) 6.24 ± 0.10[3]
Density (Predicted) 1.58 ± 0.1 g/cm³[3][6]

Part 2: Synthesis and Reactivity

The synthesis of this compound is a well-established process, valued for its efficiency and scalability. Understanding its synthesis and subsequent reactivity is key to leveraging it as a chemical precursor.

Synthetic Pathway: Nitration of 6-Methyluracil

The most common and direct method for preparing this compound is through the electrophilic nitration of 6-methyluracil.[3][7] This reaction targets the electron-rich C5 position of the pyrimidine ring, which is activated by the two amide nitrogen atoms.

synthesis_workflow Start 6-Methyluracil (Starting Material) Reaction Electrophilic Nitration Start->Reaction Reagents Nitrating Agent (e.g., Fuming HNO₃ / H₂SO₄) Reagents->Reaction Quench Quenching on Ice Reaction->Quench Pour mixture Precipitation Product Precipitation Quench->Precipitation Isolation Filtration & Washing (Cold Water) Precipitation->Isolation Drying Vacuum Drying Isolation->Drying End This compound (Final Product) Drying->End

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the nitration of uracil derivatives.[3] The causality behind each step is crucial for ensuring a high yield and purity.

Materials:

  • 6-Methyluracil

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Cold Deionized Water

  • Phosphorus Pentoxide (for drying)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to 6-methyluracil while stirring.

    • Expertise & Experience: Using a strong acid like H₂SO₄ protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The cooling bath is essential to control the highly exothermic nature of mixing and nitration, preventing side reactions and degradation of the product.

  • Nitration: Cool the mixture to 0-5 °C. Add fuming nitric acid dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.

    • Trustworthiness: Maintaining a low temperature is a self-validating control point. A runaway temperature would be visually indicated by color changes (darkening) and potentially gas evolution, signaling product degradation and a failed synthesis.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Product Precipitation: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A solid precipitate will form.

    • Expertise & Experience: Pouring the acidic mixture into ice water serves two purposes: it safely quenches the reaction and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

    • Trustworthiness: Washing with cold water is critical. Using warm water could dissolve a significant portion of the product, reducing the yield. The filtrate should be checked with pH paper to ensure all acid has been removed, a key validation of purity.

  • Drying: Dry the collected solid under vacuum in a desiccator containing a drying agent like phosphorus pentoxide to obtain the final product, typically as a yellow-green solid.[3] An expected yield is around 83%.[3]

Chemical Reactivity

This compound's reactivity is dominated by the nitro group and the N-H protons of the uracil ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (5-amino-6-methyluracil) using various reducing agents like Sn/HCl or catalytic hydrogenation.[8] This transformation is fundamental, as the resulting amino group provides a nucleophilic handle for synthesizing a wide array of heterocyclic systems, including pyrido- and pyrimido-pyrimidines, which are explored for their biological activities.[8]

  • N-Alkylation and Acylation: The acidic N1 and N3 protons can be substituted through reactions with electrophiles. For instance, it reacts with benzoyl chloride to form N-benzoyl derivatives.[9] This allows for the modification of solubility and the introduction of new functional groups.

  • Radical Formation: Under gamma irradiation, the compound is known to form nitro-centered free radicals, a property studied in radiation chemistry.[7][10]

Part 3: Applications in Research and Development

The compound's value is realized in its application as a strategic building block.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of diverse pharmaceutical agents.[2][4] Its derivatives are investigated for anticancer and antiviral properties, where the uracil scaffold mimics natural nucleobases to interfere with cellular processes.[2]

  • Agricultural Chemistry: this compound is explored for its potential in creating targeted herbicides and fungicides.[2] The ability to modify its structure allows for the development of agents that inhibit specific biological pathways in pests while minimizing impact on crops.[2]

  • Biochemical Research: Researchers utilize this compound in studies of nucleic acid interactions and as a potential enzyme inhibitor.[2] Its structure can be a starting point for designing probes to explore the active sites of enzymes involved in nucleotide metabolism.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound presents several hazards that require appropriate precautions.

Hazard ClassGHS StatementPictogramReference
Acute Toxicity, Oral H302: Harmful if swallowedWarning[1]
Skin Corrosion/Irritation H315: Causes skin irritationWarning[1]
Serious Eye Damage H318: Causes serious eye damageDanger[1]
Respiratory Irritation R37/38: Irritating to respiratory system-[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[11][13]

    • Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[6][14]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Storage and Stability
  • Conditions: Store in a dry, cool, and well-ventilated place.[11][12] The recommended storage temperature is often between 0-8 °C.[2]

  • Containers: Keep the container tightly closed to prevent moisture absorption and contamination.[11][12]

  • Incompatibilities: Avoid strong oxidizing agents.[11][13]

  • Stability: The compound is stable under normal, recommended storage conditions.[13]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its straightforward synthesis, combined with the versatile reactivity of its nitro group, establishes it as a high-value intermediate. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in creating novel and effective molecules.

References

  • This compound CAS:16632-21-6. IndiaMART. [Link]

  • This compound. ChemBK. [Link]

  • 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523. PubChem - NIH. [Link]

  • The benzoylation of 6-methyluracil and this compound. ResearchGate. [Link]

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77 K. Radiation Research. [Link]

  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77 K (PDF). Radiation Research. [Link]

  • This compound - Free SDS search. 3E. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

Sources

A Comprehensive Technical Guide to the Physico-chemical Characteristics of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physico-chemical properties of 5-Nitro-6-methyluracil, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes fundamental data with practical, field-proven insights into its characterization and application.

Introduction and Strategic Importance

This compound (CAS No. 16632-21-6) is a substituted pyrimidine derivative that holds significant strategic value as a versatile synthetic intermediate.[1][2] Its molecular architecture, featuring a uracil core functionalized with both a methyl and a nitro group, provides reactive sites for a variety of chemical transformations. This makes it a crucial building block in the synthesis of complex bioactive molecules.[2]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrimidine ring, making it a focal point for medicinal chemistry. It is a key precursor in the development of various pharmaceutical agents, including antiviral and anticancer drugs, by enabling structural modifications that can enhance biological activity.[2] Furthermore, its utility extends to the agrochemical industry, where it serves as an intermediate for herbicides and fungicides, and to materials science for the development of novel materials.[2] Understanding its fundamental physico-chemical characteristics is therefore paramount for its effective utilization in research and development.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is to establish its molecular identity. This compound is systematically known by several names, reflecting its structure as a derivative of uracil, a pyrimidine-2,4-dione.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 16632-21-6[1][3][4]
Molecular Formula C₅H₅N₃O₄[1][2][3]
Molecular Weight 171.11 g/mol [1][2][3]
IUPAC Name 6-methyl-5-nitro-1H-pyrimidine-2,4-dione[4]
Common Synonyms 2,4-Dihydroxy-6-methyl-5-nitropyrimidine, 6-Methyl-5-nitrouracil[1][4][5]

The structural arrangement of this compound is depicted below. The pyrimidine ring forms the core, with carbonyl groups at positions 2 and 4, a methyl group at C6, and a nitro group at C5.

Caption: 2D Structure of this compound.

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves the direct nitration of 6-methyluracil. This electrophilic substitution reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrimidine ring.

Synthesis_Workflow start 6-Methyluracil reaction Nitration Reaction (Electrophilic Substitution) start->reaction reagents Fuming Nitric Acid + Concentrated Sulfuric Acid reagents->reaction quench Quench on Ice reaction->quench precipitation Precipitation of Product quench->precipitation filtration Collect Solid by Filtration precipitation->filtration wash Wash with Cold Water filtration->wash dry Dry Under Vacuum wash->dry product This compound dry->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of uracil derivatives.[1]

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 6-methyluracil (e.g., 7.0 g, 55.56 mmol) to ice-cooled concentrated sulfuric acid (e.g., 26 mL).[1] The rate of addition should be controlled to maintain the internal temperature below 40 °C.

  • Nitration: Once the 6-methyluracil is fully dissolved, slowly add fuming nitric acid (e.g., 5.2 mL) dropwise to the reaction mixture.[1] It is critical to maintain the reaction temperature below 15 °C during this addition to prevent side reactions and ensure safety.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.[1]

  • Isolation: Carefully pour the reaction mixture into crushed ice (e.g., 100 mL) with stirring. A solid product will precipitate.[1]

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.[1]

  • Drying: Dry the product under vacuum, preferably in the presence of a desiccant like phosphorus pentoxide, to yield this compound as a light yellow or yellow-green solid.[1] An expected yield is typically around 83%.[1]

Core Physico-chemical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in various solvent systems. It presents as a stable, crystalline solid under standard conditions.

Table 2: Summary of Physico-chemical Properties

PropertyValueSource(s)
Appearance Light yellow crystalline solid[1][2]
Melting Point 290-291 °C (with decomposition)[1][3]
Density (Predicted) 1.58 ± 0.1 g/cm³[1][3]
pKa (Predicted) 6.24 ± 0.10[1][3]
Solubility Soluble in DMF, DMSO, hot methanol, and hot water.[1][3][1][3]
Storage Conditions Room temperature, under an inert atmosphere.[1][3]

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Theoretical studies based on Density Functional Theory (DFT) have been used to predict and assign the vibrational modes of this compound.[6][7] The experimental spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.

  • N-H Stretching: Bands in the region of 3100-3200 cm⁻¹ corresponding to the N-H bonds of the uracil ring.

  • C=O Stretching: Strong absorption bands typically between 1650-1750 cm⁻¹ for the two carbonyl groups.

  • NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group, expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-N Stretching & Ring Vibrations: Multiple bands in the fingerprint region (<1500 cm⁻¹) corresponding to C-N bonds and pyrimidine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl (CH₃) protons would appear, likely in the 2.0-2.5 ppm range. Singlets for the two N-H protons would also be present, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals: one for the methyl carbon, two for the carbonyl carbons (C2 and C4), and two for the olefinic carbons of the ring (C5 and C6). The carbon attached to the nitro group (C5) would be significantly affected by its electron-withdrawing nature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 171, corresponding to its molecular weight.[4]

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to study the electronic transitions within the molecule. The conjugated system of the pyrimidine ring, along with the nitro group chromophore, will result in characteristic absorption maxima in the UV region. Studies have shown that the electronic transitions and energy gap of the crystal can be analyzed using this technique.[8]

Crystallography and Thermal Analysis

The solid-state properties, including crystal structure and thermal stability, are critical for pharmaceutical applications, influencing factors like dissolution rate and shelf-life.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of the molecule in the solid state. Studies have been conducted to grow this compound crystals and analyze their structure using XRD to determine crystal parameters.[8] This analysis confirms the planarity of the pyrimidine ring and the precise bond lengths and angles, providing insights into intermolecular interactions like hydrogen bonding.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques are employed to evaluate the stability of the compound at elevated temperatures.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9][11] For this compound, TGA would show thermal stability up to its decomposition temperature, followed by a sharp loss of mass as the molecule breaks down.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][11] The DSC thermogram would show a sharp endothermic event corresponding to its melting and simultaneous decomposition around 290-291 °C.[1][3]

Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis tga_sample Sample Heating in TGA tga_result Mass Loss vs. Temperature Plot tga_sample->tga_result tga_info Decomposition Temp (Td) tga_result->tga_info final_report Thermal Stability Profile tga_info->final_report dsc_sample Sample Heating in DSC dsc_result Heat Flow vs. Temperature Plot dsc_sample->dsc_result dsc_info Melting Point (Tm) Decomposition Event dsc_result->dsc_info dsc_info->final_report start This compound Sample start->tga_sample start->dsc_sample

Caption: Conceptual workflow for thermal analysis.

Reactivity and Key Applications

The chemical reactivity of this compound is dominated by the nitro group. It is a precursor for synthesizing 5-amino-6-methyluracil through reduction, a reaction that opens up a vast array of subsequent chemical modifications.[12] The reduction of the nitro group is a key step in building more complex heterocyclic systems.[12] Additionally, the N-H protons of the uracil ring can be substituted, as demonstrated in reactions with benzoyl chloride.[13]

Its applications are diverse and impactful:

  • Pharmaceuticals: It is a cornerstone intermediate for synthesizing drugs targeting infectious diseases and cancer.[2]

  • Agrochemicals: It serves as a building block for potent herbicides and fungicides.[2]

  • Biochemical Research: It is used in studies of enzyme activities and nucleic acid interactions.[2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.

  • Hazards: Harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3][4]

  • Handling: Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid breathing dust.[3]

  • Storage: Store in a tightly closed container in a dry, cool place, away from strong oxidizing agents.[14]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[14][15][16]

References

  • This compound. ChemBK. [Link]

  • This compound CAS:16632-21-6. TradeIndia. [Link]

  • This compound - Free SDS search. AstaTech, Inc.[Link]

  • This compound - Free SDS search. Alfa Aesar. [Link]

  • Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. ResearchGate. [Link]

  • 6-Methyl-5-nitrouracil. PubChem, National Institutes of Health. [Link]

  • The benzoylation of 6-methyluracil and this compound. ResearchGate. [Link]

  • Computational and Vibrational Spectroscopy Study of this compound by Density Functional Theory. ResearchGate. [Link]

  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77°K. Radiation Research. [Link]

  • XRD pattern of 6-methyl 5-nitro Uracil crystal. ResearchGate. [Link]

  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

  • Thermochemical study of 5-methyluracil, 6-methyluracil, and 5-nitrouracil. ResearchGate. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. OhioLINK. [Link]

  • Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. ResearchGate. [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

  • Molecular structure and vibrational analysis of this compound molecule based on monomer, dimer and trimer calculations. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 5-Nitro-6-methyluracil (CAS: 16632-21-6): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Nitro-6-methyluracil, a key heterocyclic building block in medicinal and agricultural chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its pivotal role as a synthetic intermediate for therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, registered under CAS number 16632-21-6, is a substituted pyrimidine derivative that has garnered significant attention as a versatile precursor in organic synthesis.[1][2] Its unique molecular architecture, featuring both a nitro group and a methyl group on the uracil scaffold, provides reactive sites for further chemical modifications. This makes it an invaluable starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of novel antiviral and anticancer drugs.[3] Furthermore, its derivatives have shown promise in agricultural applications as herbicides and fungicides.[3] This guide aims to provide a detailed technical resource for scientists working with this important chemical intermediate.

Nomenclature and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

Synonyms and Identification

To ensure accurate identification, a comprehensive list of synonyms for this compound is provided below:

  • 6-Methyl-5-nitrouracil[4]

  • 2,4-Dihydroxy-6-methyl-5-nitropyrimidine[2][4]

  • 6-Methyl-5-nitropyrimidine-2,4(1H,3H)-dione[4]

  • NSC 40201[4]

CAS Number: 16632-21-6[1][2][4]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, purification strategies, and analytical methods.

PropertyValueSource(s)
Molecular Formula C₅H₅N₃O₄[1][2]
Molecular Weight 171.11 g/mol [1][2]
Appearance Light yellow to yellow crystalline solid[1][2]
Melting Point 290-291 °C (decomposes)[1]
Solubility Soluble in DMF, DMSO, hot methanol, and hot water[1]
pKa 6.24 ± 0.10 (Predicted)[1]
Density 1.58 ± 0.1 g/cm³ (Predicted)[1]
InChI InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10)[1]
SMILES CC1=C(C(=O)NC(=O)N1)[O-][4]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is typically achieved through the electrophilic nitration of 6-methyluracil. This section provides a detailed experimental protocol and a discussion of the underlying reaction mechanism.

Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 6-Methyluracil

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Cold Water

  • Phosphorus Pentoxide (P₄O₁₀) for drying

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and an ice bath, slowly add 6-methyluracil (e.g., 7.0 g, 55.56 mmol) to ice-cooled concentrated sulfuric acid (e.g., 26 mL). The rate of addition should be controlled to maintain the internal temperature below 40 °C.

  • Nitration: Cool the mixture to below 15 °C. Slowly add fuming nitric acid (e.g., 5.2 mL) dropwise to the reaction mixture, ensuring the temperature remains below 15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 30 minutes.

  • Precipitation: Carefully pour the reaction solution into a beaker containing crushed ice (e.g., 100 mL) and stir for 10 minutes. A solid product will precipitate.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water.

  • Drying: Dry the product under vacuum in the presence of phosphorus pentoxide. This procedure typically yields a yellow-green solid of 6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione with a high yield (e.g., 83%).

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 6-Methyluracil Step1 Mixing & Cooling (< 40°C) Reactant1->Step1 Reagent1 Conc. H₂SO₄ Reagent1->Step1 Reagent2 Fuming HNO₃ Step2 Nitration (< 15°C) Reagent2->Step2 Step1->Step2 Step3 Stirring at RT (30 min) Step2->Step3 Step4 Precipitation (Crushed Ice) Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Drying (Vacuum, P₄O₁₀) Step5->Step6 Product This compound Step6->Product

Caption: Synthesis workflow for this compound.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The key steps are outlined below:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The electron-rich uracil ring acts as a nucleophile, attacking the nitronium ion. The C5 position is particularly activated for electrophilic attack due to the electron-donating effects of the adjacent nitrogen atoms and the methyl group.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the C5 carbon, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4 HSO₄⁻ Start 6-Methyluracil Sigma Sigma Complex (Carbocation Intermediate) Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺

Caption: Mechanism of electrophilic nitration of 6-methyluracil.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various therapeutic agents. Its nitro group can be readily reduced to an amino group, providing a key handle for further functionalization.

Precursor for Anticancer Agents

A significant application of this compound is in the synthesis of thymidine phosphorylase (TP) inhibitors.[1][2][3][4] TP is an enzyme that is overexpressed in many solid tumors and plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. By inhibiting TP, the growth and metastasis of tumors can be suppressed. The synthesis of these inhibitors often involves the reduction of the nitro group of this compound to an amine, followed by further chemical modifications.

Anticancer_Application Start This compound Intermediate 5-Amino-6-methyluracil (Reduction) Start->Intermediate Final_Product Thymidine Phosphorylase Inhibitors Intermediate->Final_Product Further Synthesis Target Thymidine Phosphorylase (Enzyme) Final_Product->Target Inhibits Effect Inhibition of Angiogenesis Target->Effect Promotes Outcome Anticancer Effect Effect->Outcome Leads to

Caption: Role of this compound in anticancer drug development.

Intermediate for Antiviral Drugs

The pyrimidine scaffold of this compound is a common feature in many antiviral nucleoside analogs.[3] After reduction of the nitro group and subsequent chemical transformations, the resulting uracil derivatives can be incorporated into nucleoside-like structures. These molecules can then interfere with viral replication by inhibiting viral polymerases or by being incorporated into the viral genome, leading to chain termination.

Analytical Methods

Accurate and reliable analytical methods are essential for quality control during the synthesis and for the characterization of this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. These include strong absorptions for the C=O stretching of the uracil ring, N-H stretching, and the asymmetric and symmetric stretching of the nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound. The ¹H NMR spectrum typically shows a singlet for the methyl protons and signals for the N-H protons. The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons, the olefinic carbons of the uracil ring, and the methyl carbon.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is often suitable for the analysis of uracil derivatives.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis, coupled with the reactivity of its nitro group, makes it an attractive starting material for the development of novel bioactive compounds, particularly in the fields of oncology and virology. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering a valuable resource for researchers and scientists in the field.

References

  • PubChem. 6-Methyl-5-nitrouracil. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Methyl-5-nitrouracil - Safety and Hazards. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column. Available from: [Link]

Sources

Biological activity of 5-Nitro-6-methyluracil derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Nitro-6-methyluracil Derivatives

Introduction

In the landscape of medicinal chemistry, the uracil scaffold stands as a cornerstone, a privileged structure whose derivatives have yielded some of the most impactful therapeutic agents in modern medicine. As a fundamental component of ribonucleic acid (RNA), its analogues have been rationally designed to interfere with nucleic acid metabolism, leading to potent antiviral and anticancer drugs. The strategic modification of the uracil ring allows for the fine-tuning of biological activity, offering a versatile platform for drug discovery.

This guide focuses on a specific, highly reactive, and synthetically valuable class of these compounds: This compound derivatives . The introduction of a nitro group at the C5 position dramatically alters the electronic properties of the pyrimidine ring, rendering it a potent electrophile and a versatile intermediate for further chemical modification.[1][2] This unique chemical reactivity, combined with the steric influence of the C6-methyl group, makes this compound a key building block for synthesizing diverse libraries of bioactive molecules.[1][2]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of these derivatives. We will delve into the core mechanisms underpinning their potent anticancer , antimicrobial , and anti-inflammatory properties. By synthesizing technical data with mechanistic insights, this guide aims to illuminate the therapeutic potential of this compound derivatives and provide a practical framework for their future investigation and development.

Part 1: The this compound Scaffold: A Hub of Bioactivity

The therapeutic promise of this compound derivatives originates from the unique chemical characteristics of the core scaffold. The presence of the electron-withdrawing nitro group at the C5 position and the methyl group at C6 creates a distinct electronic and steric environment that dictates its reactivity and biological interactions.

Synthesis and Chemical Reactivity

This compound is typically synthesized via the nitration of 6-methyluracil. Its derivatives can then be prepared through various reactions, such as N-alkylation or N-benzoylation.[3] The electrophilic nature of the pyrimidine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack, while the N-H protons can be substituted to introduce a wide array of functional groups. This synthetic tractability allows for the creation of diverse chemical libraries, which is crucial for structure-activity relationship (SAR) studies. For instance, the reaction of this compound with benzoyl chloride can yield N-benzoyl derivatives, demonstrating its utility as a synthetic intermediate.[3]

Part 2: Anticancer Activity: Mechanisms and Evaluation

The development of novel anticancer agents is a primary focus for the application of this compound derivatives.[1][2] Their structural similarity to pyrimidine nucleobases allows them to interfere with fundamental cellular processes in cancer cells, often leading to cytotoxicity and apoptosis. The mechanisms are multifaceted, drawing parallels with established drugs like 5-Fluorouracil (5-FU) and other nitro-containing compounds.[4][5]

Mechanisms of Anticancer Action
  • Inhibition of Nucleic Acid Synthesis and Function: Like 5-FU, derivatives of this compound are hypothesized to exert their anticancer effects by disrupting the synthesis and function of DNA and RNA.[5][6] After cellular uptake, these compounds can be metabolized into fraudulent nucleotides. These metabolites can inhibit key enzymes like thymidylate synthase (TS), which is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[5] The depletion of the dTMP pool leads to "thymineless death." Furthermore, these analogues can be incorporated into RNA, disrupting RNA processing and protein synthesis, a mechanism known to contribute significantly to the cytotoxicity of 5-FU.[6]

  • Induction of DNA Damage: The nitroaromatic structure is a well-known pharmacophore for inducing DNA damage. Some aziridinyl derivatives, which can be conceptually linked to the reactivity of this scaffold, are known to form bulky DNA adducts that interfere with DNA replication.[7] This damage triggers cellular stress responses and, if the damage is irreparable, activates apoptotic pathways. Cancer cells with deficiencies in DNA repair pathways, such as the nucleotide excision repair (NER) pathway, may be particularly sensitive to these agents.[7]

  • Targeting Oncogenic Pathways and Inducing Apoptosis: Modern anticancer strategies often involve targeting specific oncogenic signaling pathways. For example, certain 5-nitroindole derivatives have been shown to bind and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene. This stabilization represses the transcription of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis.[4] It is plausible that appropriately designed this compound derivatives could adopt conformations that allow for similar interactions. The ultimate result of these mechanistic insults is the induction of apoptosis, often mediated by the generation of intracellular reactive oxygen species (ROS) and the activation of caspase cascades.[4][5]

Diagram 1: Proposed Anticancer Mechanisms

Anticancer_Mechanisms cluster_0 Cellular Uptake cluster_1 Primary Mechanisms cluster_2 Downstream Effects cluster_3 Cellular Outcome Derivative This compound Derivative DNA_Damage Induction of DNA Damage / Adducts Derivative->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., Thymidylate Synthase) Derivative->Enzyme_Inhibition RNA_Disruption Incorporation into RNA (RNA Disruption) Derivative->RNA_Disruption Replication_Block DNA Replication Block DNA_Damage->Replication_Block Enzyme_Inhibition->Replication_Block Transcription_Error Transcription Errors RNA_Disruption->Transcription_Error Protein_Synthesis_Error Faulty Protein Synthesis RNA_Disruption->Protein_Synthesis_Error Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Error->Apoptosis Protein_Synthesis_Error->Apoptosis

Caption: Proposed mechanisms of anticancer activity for this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer cells).[8]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • This compound derivatives dissolved in DMSO (stock solution).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram 2: Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow Start Start Seed 1. Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with Serial Dilutions of Test Compound Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Solution to each well Incubate2->Add_MTT Incubate3 6. Incubate 3-4h Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals with DMSO Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read Analyze 9. Calculate % Viability & Determine IC₅₀ Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for determining the IC₅₀ of a test compound using the MTT assay.

Data Presentation: Anticancer Activity

The results of cytotoxicity screening are typically summarized in a table to compare the potency of different derivatives across various cell lines.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound Derivatives

Compound HCT116 (Colon) MCF-7 (Breast) HeLa (Cervical)
Derivative A 8.5 12.3 15.1
Derivative B 2.1 4.6 5.8
Derivative C >100 >100 >100
5-Fluorouracil 5.2 7.9 9.4

Data are hypothetical and for illustrative purposes, based on trends observed for similar compounds.[8]

Part 3: Antimicrobial Activity

Uracil derivatives have long been investigated for their antimicrobial properties.[9][10] The incorporation of a nitro group, a feature present in several commercial antibiotics (e.g., nitrofurantoin), suggests that this compound derivatives could possess significant antibacterial and antifungal activity.

Spectrum and Mechanisms of Action

These compounds are expected to exhibit broad-spectrum activity. Studies on related structures like 5-nitrofuran-isatin hybrids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism for many nitro-containing antimicrobials involves enzymatic reduction of the nitro group by bacterial nitroreductases.[8] This process generates cytotoxic nitroso and hydroxylamine radicals that can damage bacterial DNA, proteins, and other macromolecules, leading to cell death. However, it is important to note that the antimicrobial efficacy is highly dependent on the overall structure of the molecule, as some 5-nitrouracil derivatives have shown limited activity, highlighting the need for careful molecular design.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Objective: To determine the MIC of test compounds against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

  • Test compounds dissolved in DMSO.

  • Sterile 96-well plates.

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL.

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

  • Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Potency

Table 2: Hypothetical MIC Values (µg/mL) of this compound Derivatives

Compound S. aureus (MRSA) E. coli P. aeruginosa C. albicans
Derivative D 4 16 64 32
Derivative E 8 32 >128 64
Ciprofloxacin 0.5 0.015 0.25 N/A
Fluconazole N/A N/A N/A 2

Data are hypothetical, reflecting potential activity profiles.[8][9]

Part 4: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Uracil derivatives have been explored as potential anti-inflammatory agents, and the this compound scaffold offers a promising starting point for developing novel modulators of the inflammatory response.[12][13]

Mechanisms of Anti-inflammatory Action

The primary mechanism by which many anti-inflammatory compounds act is through the suppression of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15]

  • LPS Recognition: In response to lipopolysaccharide (LPS), a component of Gram-negative bacteria, TLR4 initiates a signaling cascade.

  • NF-κB Activation: This cascade leads to the phosphorylation and degradation of IκB, an inhibitor of NF-κB. Freed from IκB, NF-κB translocates to the nucleus.

  • Gene Expression: In the nucleus, NF-κB binds to promoter regions of pro-inflammatory genes, driving the expression of cytokines (TNF-α, IL-6, IL-1β), enzymes (COX-2, iNOS), and other mediators that propagate the inflammatory response.[16][17]

This compound derivatives may inhibit this pathway at several points, such as by preventing NF-κB translocation or by directly inhibiting the activity of enzymes like COX-2, thereby reducing the production of prostaglandins and nitric oxide (NO).[15][16]

Diagram 3: TLR4/NF-κB Signaling Pathway and Inhibition

Anti_Inflammatory_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IkB-NF-kB (Inactive) IKK->IkB_NFkB Phosphorylates IkB NFkB_active NF-kB (Active) IkB_NFkB->NFkB_active IkB_p IkB (P) Degraded IkB_NFkB->IkB_p DNA DNA NFkB_active->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Binds to Promoter mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) mRNA->Cytokines Translation Inhibitor This compound Derivative Inhibitor->IKK Inhibits Inhibitor->NFkB_active Inhibits Translocation

Caption: Inhibition of the TLR4/NF-κB pathway by this compound derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO by LPS-stimulated macrophages, a key indicator of anti-inflammatory activity.

Objective: To quantify the inhibition of NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium.

  • LPS from E. coli.

  • Test compounds in DMSO.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) standard curve.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at ~5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Calculate the nitrite concentration using the NaNO₂ standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Effects

Table 3: Hypothetical Anti-inflammatory Activity of Derivatives in LPS-Stimulated Macrophages

Compound (at 20 µM) % NO Inhibition % TNF-α Inhibition Cell Viability (%)
Derivative F 75.4 68.2 >95%
Derivative G 42.1 35.8 >95%
Dexamethasone (1 µM) 88.9 92.5 >95%

Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant and diverse biological potential. The unique electronic properties conferred by the nitro group make this scaffold a powerful tool in medicinal chemistry, enabling the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The mechanistic investigations outlined in this guide—from the disruption of nucleic acid metabolism to the modulation of key inflammatory pathways—provide a solid foundation for the rational design of new therapeutic candidates.

The experimental protocols and data presentation formats included herein offer a practical framework for researchers to systematically evaluate these compounds. Future research should focus on expanding the chemical diversity of this library, performing detailed SAR studies to optimize potency and selectivity, and advancing the most promising leads into preclinical in vivo models. By leveraging the synthetic versatility and multifaceted bioactivity of the this compound core, the scientific community is well-positioned to develop next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. (n.d.). PubMed. [Link]

  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (2015). PubMed. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). Hindawi. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (n.d.). MDPI. [Link]

  • 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. (2015). PubMed. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). ResearchGate. [Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (n.d.). PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. [Link]

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). National Institutes of Health. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). Royal Society of Chemistry. [Link]

  • The benzoylation of 6-methyluracil and this compound. (2009). ResearchGate. [Link]

  • Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. (2005). PubMed. [Link]

  • [Mechanism of action of anti-cancer drugs from the viewpoint of RNA metabolism]. (1988). PubMed. [Link]

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). Frontiers. [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (n.d.). MDPI. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2014). National Institutes of Health. [Link]

  • Anti-inflammatory Agents: Present and Future. (2011). PubMed Central. [Link]

  • THE MODE OF ACTION OF 5-FLUOROURACIL AND ITS DERIVATIVES. (1958). National Institutes of Health. [Link]

Sources

5-Nitro-6-methyluracil: A Strategic Precursor for the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Nitro-6-methyluracil is a pivotal building block in modern organic and medicinal chemistry. Its strategic importance lies in the dual functionality conferred by the pyrimidine core and the versatile nitro group. The strong electron-withdrawing nature of the nitro group modulates the reactivity of the uracil ring, while its facile reduction to a primary amine unlocks a powerful nucleophilic center. This transformation serves as the gateway to a vast array of complex heterocyclic systems, most notably fused pyrimidines such as pyridopyrimidines, which are privileged scaffolds in numerous pharmacologically active agents. This guide provides a comprehensive overview of the synthesis of this compound, a comparative analysis of methods for its cornerstone reduction, and detailed protocols for its application in the construction of high-value, biologically relevant molecules.

Introduction to this compound

6-Methyluracil is a synthetic analogue of the natural nucleobases uracil and thymine and is utilized in pharmaceuticals for its wound-healing and metabolic regulation properties.[1] The introduction of a nitro group at the C5 position dramatically alters its chemical character, transforming it from a relatively simple pyrimidine derivative into a highly versatile precursor for synthetic chemistry.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for its handling and characterization.

PropertyValueSource
IUPAC Name 6-methyl-5-nitro-1H-pyrimidine-2,4-dione[2]
Molecular Formula C₅H₅N₃O₄[2]
Molecular Weight 171.11 g/mol [2]
Appearance Solid[3]
Melting Point 277 °C[4]
SMILES CC1=C(C(=O)NC(=O)N1)[O-][2]
InChIKey LIVYMRJSNFHYEN-UHFFFAOYSA-N[2]
Synthesis of the Precursor: The Nitration of 6-Methyluracil

The most direct route to this compound is the electrophilic nitration of 6-methyluracil.[4] The C5 position of the uracil ring is activated towards electrophilic substitution by the two amide nitrogen atoms. The choice of nitrating agent and reaction conditions is critical to achieve high yield and purity, avoiding over-nitration or degradation of the starting material.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a classic and effective nitrating system. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., via an ice bath) is crucial to control the reaction rate, prevent the formation of byproducts, and ensure safety.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 6-methyluracil (1.0 eq) to concentrated sulfuric acid (5-10 vol). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the cooled 6-methyluracil slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation & Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the solid from a suitable solvent, such as water or ethanol, to yield pure this compound.

The Strategic Importance of the Nitro Group

The nitro group at the C5 position serves two primary strategic roles:

  • Electronic Activation: As a potent electron-withdrawing group, it acidifies the N-H protons and influences the electron density of the pyrimidine ring, which can be exploited in subsequent reactions.

  • Latent Amination: The nitro group is a masked amino group. Its reduction is a reliable and high-yielding transformation that introduces a key nucleophilic center at the C5 position, paving the way for cyclization and condensation reactions.[5]

The Gateway Transformation: Reduction to 5-Amino-6-methyluracil

The conversion of the nitro group to an amine is the most crucial step in unlocking the synthetic potential of this compound. This reduction can be achieved through various methods, each with its own merits regarding efficiency, selectivity, and environmental impact.[6]

G Start This compound Method1 Catalytic Hydrogenation (H₂, Pd/C or PtO₂) Start->Method1 Method2 Metal/Acid Reduction (Fe/AcOH, SnCl₂/HCl) Start->Method2 Method3 Photocatalysis (Visible Light, Ru(bpy)₃²⁺) Start->Method3 Method4 Sulfide Reduction (Na₂S or NaSH) Start->Method4 End 5-Amino-6-methyluracil Method1->End High yield, clean Requires pressure setup Method2->End Robust, inexpensive Stoichiometric metal waste Method3->End Green, mild conditions Requires specific setup Method4->End Good for selective reduction Can form side products

Figure 1: Comparative pathways for the reduction of this compound.
Comparative Analysis of Reduction Methodologies

The choice of reduction method is dictated by factors such as scale, available equipment, and the presence of other functional groups in the molecule.

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney NickelHigh yields, clean reaction, easy product isolationRequires specialized pressure equipment, catalyst cost
Metal-Acid Systems Fe/AcOH, SnCl₂/HCl, Zn/HClInexpensive, robust, widely applicableGenerates stoichiometric metal waste, harsh conditions
Sulfide Reduction Na₂S, NaSH, (NH₄)₂SMild, can be selective for nitro groupsCan be odorous, potential for sulfur-containing byproducts
Photocatalysis Visible light, photocatalyst (e.g., [Ru(bpy)₃]²⁺), H-donorGreen, extremely mild conditions, high chemoselectivityRequires specialized photochemical reactor, catalyst cost

For general laboratory synthesis, catalytic hydrogenation is often preferred for its efficiency and cleanliness.[6] Modern green chemistry initiatives have promoted the use of photocatalytic methods, which operate under exceptionally mild conditions using visible light and a catalytic amount of a photosensitizer.[7]

Detailed Experimental Protocol: Catalytic Hydrogenation
  • Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-6-methyluracil, which can be used directly or purified further by recrystallization.

Synthesis of Fused Pyrimidine Systems: The Pyrido[2,3-d]pyrimidine Scaffold

The true value of 5-amino-6-methyluracil is realized in its role as a precursor to fused heterocyclic systems. Pyrido[2,3-d]pyrimidines, in particular, are core structures in many kinase inhibitors and other therapeutic agents, making their synthesis a topic of significant interest.[8][9] The construction of this scaffold from 5-amino-6-methyluracil is a classic example of a condensation-cyclization strategy.

G A 5-Amino-6-methyluracil p1 A->p1 B Diethyl ethoxymethylenemalonate (DEEM) B->p1 C Condensation Intermediate D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) C->D E Pyrido[2,3-d]pyrimidine Product D->E Intramolecular Electrophilic Substitution p1->C Condensation (-EtOH) p2

Figure 2: Synthetic workflow for the formation of a pyridopyrimidine scaffold.
Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This two-step protocol involves an initial condensation followed by a high-temperature intramolecular cyclization.

Step A: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

  • Reaction Setup: In a round-bottom flask, suspend 5-amino-6-methyluracil (1.0 eq) in a minimal amount of a suitable solvent like ethanol or acetic acid.

  • Addition: Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) to the suspension.

  • Heating: Heat the mixture to reflux for 2-4 hours. The solid should gradually dissolve as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. The intermediate product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid can be collected by filtration, washed with a cold solvent (e.g., ether), and dried.

Step B: Thermal Cyclization

  • Rationale: This step, a Gould-Jacobs type reaction, requires high temperatures to drive the intramolecular electrophilic substitution of the electron-rich C6 position of the uracil ring onto the ester carbonyl, followed by elimination of ethanol. High-boiling, thermally stable solvents like Dowtherm A or diphenyl ether are essential.

  • Reaction Setup: Add the condensation intermediate from Step A to a flask containing a high-boiling solvent (e.g., Dowtherm A).

  • Heating: Heat the mixture to a high temperature (typically 240-250 °C) under a nitrogen atmosphere for 30-60 minutes.

  • Work-up: Cool the reaction mixture to below 100 °C and dilute it with a non-polar solvent like hexane or toluene to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry. The crude pyridopyrimidine can be further purified by recrystallization or column chromatography.

Summary and Future Outlook

This compound is a cost-effective and highly effective starting material for accessing complex nitrogen-containing heterocycles. The simple, two-step transformation—nitration followed by reduction—provides a robust entry point to 5-amino-6-methyluracil, a versatile intermediate. The subsequent cyclization reactions, particularly for forming fused pyrimidine systems, are well-established and scalable. For drug development professionals, this precursor offers a reliable pathway to generate libraries of compounds based on privileged scaffolds for screening and lead optimization. Future work will likely focus on developing even greener and more efficient catalytic methods for both the reduction and subsequent C-N and C-C bond-forming reactions, further enhancing the utility of this invaluable synthetic precursor.

References

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • ResearchGate. (n.d.). The benzoylation of 6-methyluracil and this compound.
  • ACS Publications. (n.d.). Pyrimidine derivatives and related compounds. 15. Synthesis and analgetic and antiinflammatory activities of 1,3-substituted 5-amino-6-methyluracil derivatives. Journal of Medicinal Chemistry.
  • Radiation Research. (1974). Nitro-Centered Free Radicals in y-Irradiated this compound at 77°K.
  • PMC. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review.
  • PubMed. (n.d.). Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies.
  • Der Pharma Chemica. (n.d.). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance.
  • AiFChem. (n.d.). 16632-21-6 | this compound.
  • RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. DOI:10.1039/D5RA05123A.
  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
  • PMC - NIH. (n.d.). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.
  • PubChem - NIH. (n.d.). 6-Methyl-5-nitrouracil.
  • Nova Publishers. (2019). Cycloaddition Reactions: Advances in Research and Applications.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • PMC - PubMed Central. (2019). Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant.

Sources

The Strategic Repurposing of 5-Nitro-6-methyluracil: A Gateway to Novel Antioxidant Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Nitro-6-methyluracil, a pyrimidine derivative, has long been cataloged as a versatile synthetic intermediate in the realm of medicinal chemistry. While not a therapeutic agent in its own right, its true potential is unlocked through strategic chemical transformations, primarily serving as a key precursor to bioactive molecules with significant therapeutic promise. This technical guide delves into the core utility of this compound, with a focused exploration of its conversion to 5-amino-6-methyluracil and the subsequent antioxidant applications of this derivative. We will elucidate the synthetic pathways, mechanisms of action, and provide detailed experimental protocols to empower researchers in the exploration of this promising scaffold for drug discovery and development.

Introduction: Unveiling the Latent Therapeutic Value of a Precursor

In the landscape of drug discovery, the identification of versatile and readily accessible starting materials is paramount. This compound emerges as a compound of significant interest, not for its intrinsic biological activity, but for its pivotal role as a foundational building block in the synthesis of therapeutically relevant compounds.[1] Its chemical architecture, featuring a nitro group at the 5-position and a methyl group at the 6-position of the uracil ring, provides a reactive handle for facile chemical modifications, paving the way for the creation of a diverse array of derivatives.

The primary focus of this guide is to illuminate the path from this compound to a class of compounds with demonstrated therapeutic potential: the 5-aminouracil derivatives. Specifically, we will explore the synthesis and antioxidant properties of 5-amino-6-methyluracil, a direct reduction product of the parent nitro compound. The presence of an amino group at the C-5 position of the uracil ring has been shown to be crucial for conferring both antioxidant and, in some contexts, pro-oxidant properties.[1][2]

The Synthetic Keystone: From Nitro to Amino

The conversion of this compound to 5-amino-6-methyluracil is a critical step in harnessing its therapeutic potential. The most common and efficient method for this transformation is the reduction of the nitro group.

Synthesis of 5-amino-6-methyluracil

A robust and high-yielding method for the synthesis of 5-amino-6-methyluracil involves the reduction of this compound using hydrazine sulfate in the presence of a Raney nickel catalyst. This method has been reported to achieve a product yield of up to 95%.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Ethanol

  • Hydrazine sulfate

  • Raney nickel (as an alcoholic suspension)

  • Two-necked flask equipped with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Thin-layer chromatography (TLC) apparatus (eluent: chloroform-methanol, 8:2)

Procedure:

  • In a two-necked flask equipped with a reflux condenser, combine this compound (e.g., 5 g, 0.029 mol) and hydrazine sulfate (e.g., 11.32 g, 0.087 mol) in ethanol (e.g., 200 ml).

  • Heat the mixture to 70-80°C with continuous stirring.

  • Add an alcoholic suspension of Raney nickel in small portions. The initiation of the reaction is indicated by the evolution of nitrogen gas.

  • Add subsequent portions of the Raney nickel catalyst as the gas evolution subsides.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a chloroform-methanol (8:2) eluent system.

  • Upon completion of the reaction, filter the hot solution to remove the Raney nickel catalyst.

  • Cool the filtrate to room temperature to allow the product to crystallize.

  • Collect the precipitated 5-amino-6-methyluracil by filtration, wash with cold ethanol, and dry under vacuum.

This straightforward and efficient protocol provides a reliable means of producing the key therapeutic intermediate, 5-amino-6-methyluracil, in high purity and yield.

Therapeutic Application: 5-amino-6-methyluracil as a Potent Antioxidant

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, therefore, represent a critical class of therapeutic agents for combating oxidative damage.

5-amino-6-methyluracil has been identified as a promising antioxidant.[3] The antioxidant activity of aminouracil derivatives is primarily attributed to the presence of the proton-donating amino group at the C-5 position of the uracil ring.[2][4]

Mechanism of Antioxidant Action

The prevailing mechanism by which 5-aminouracils exert their antioxidant effect is through hydrogen atom transfer (HAT).[5] In this process, the aminouracil derivative donates a hydrogen atom from its amino group to a reactive oxygen species (e.g., a peroxyl radical), thereby neutralizing the radical and preventing it from causing cellular damage. The resulting aminouracil radical is stabilized through resonance, rendering it less reactive.

Theoretical studies support the HAT mechanism over a single electron transfer (SET) mechanism, based on calculations of redox potentials and bond dissociation energies.[5]

Diagram: Proposed Antioxidant Mechanism of 5-amino-6-methyluracil

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROO•) Cell_Damage Cellular Damage ROS->Cell_Damage Causes Neutralized_ROS Neutralized Species (ROOH) ROS->Neutralized_ROS Accepts H• 5AMU 5-amino-6-methyluracil 5AMU_Radical Stabilized 5-amino-6-methyluracil Radical 5AMU->5AMU_Radical Donates H•

Caption: Hydrogen atom transfer from 5-amino-6-methyluracil to a reactive oxygen species.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of 5-aminouracil derivatives can be quantified using various in vitro assays. A commonly employed method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 1: Antioxidant Activity of 5-aminouracil Derivatives (DPPH Assay) [4]

CompoundIC50 (mg/ml)
5-aminouracil3
5-amino-6-methyluracil 5
5-hydroxy-6-methyluracil15
5-ethylamino-6-methyluracil20
5-methylamino-6-methyluracil20
Ascorbic Acid (Reference)0.8
Ionol (Reference)30
α-Naphthylamine (Reference)45

Lower IC50 values indicate higher antioxidant activity.

The data clearly demonstrates that 5-amino-6-methyluracil possesses significant antioxidant activity, comparable to or exceeding that of some standard reference compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compounds (e.g., 5-amino-6-methyluracil)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound in methanol.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compound or methanol (as a control) to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Broader Therapeutic Horizons: A Scaffold for Further Discovery

While the antioxidant properties of 5-amino-6-methyluracil are well-documented, its utility as a synthetic intermediate extends to the creation of other classes of therapeutic agents. The amino group at the 5-position serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activities.[6][7] These include the synthesis of purine derivatives, which are known to play crucial roles in various biological processes and have been explored as anticancer and antiviral agents.[8][9]

Diagram: Synthetic Utility of 5-amino-6-methyluracil

Synthetic_Utility 5N6MU This compound 5A6MU 5-amino-6-methyluracil 5N6MU->5A6MU Reduction Antioxidant Antioxidant Agents 5A6MU->Antioxidant Direct Application Purines Purine Derivatives 5A6MU->Purines Further Synthesis Other_Het Other Heterocycles 5A6MU->Other_Het Further Synthesis

Caption: 5-amino-6-methyluracil as a central intermediate for therapeutic agents.

Conclusion and Future Perspectives

This compound stands as a testament to the principle that the value of a chemical entity in drug discovery is not always defined by its own biological activity. Its true strength lies in its capacity to serve as a versatile and efficient synthetic precursor. The conversion to 5-amino-6-methyluracil unlocks a direct therapeutic application in the realm of antioxidants, offering a promising avenue for the development of agents to combat oxidative stress-related diseases.

Future research should continue to explore the full synthetic potential of 5-amino-6-methyluracil. The development of novel synthetic methodologies originating from this scaffold could lead to the discovery of new chemical entities with diverse therapeutic applications, including but not limited to anticancer, antiviral, and anti-inflammatory agents. The inherent "drug-likeness" of the uracil core, combined with the strategic placement of the reactive amino group, makes 5-amino-6-methyluracil a highly attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. As our understanding of disease pathways deepens, the strategic utilization of foundational molecules like this compound will remain a cornerstone of innovative drug development.

References

  • Kabal'nova, N. N., et al. (2008). [Express evaluation of antioxidant activity of uracil derivatives]. Bioorganicheskaia khimiia, 34(5), 716–720.
  • El-Sayed, W. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-23.
  • Gimadieva, A. R., et al. (2013). 5-amino-6-methyluracil is a promising pyrimidine antioxidant. Doklady Biological Sciences, 448(1), 7–9.
  • Padmaja, S., et al. (2013). 5-Aminouracil as Effective Inhibitor of Peroxyl Radicals. Experimental and Theoretical Studies. Current Organic Chemistry, 17(10), 1094-1102.
  • Nizhenkovska, I., et al.
  • Royal Society of Chemistry. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • Grabovskiy, S. A., et al. (2025).
  • Murinov, Y. I., et al. (2019). Pro- and antioxidant properties of uracil derivatives. Russian Journal of General Chemistry, 89(13), 2731–2739.
  • Olenina, L. V., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • McGregor, M., et al. (1997). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Journal of medicinal chemistry, 40(21), 3505–3511.

Sources

A Spectroscopic Guide to 5-Nitro-6-methyluracil: Structural Elucidation for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent investigations are built. For heterocyclic compounds like 5-Nitro-6-methyluracil—a scaffold of interest due to the diverse biological activities of uracil derivatives—a comprehensive spectroscopic profile is not merely a formality, but a critical component of its scientific narrative. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, approaching the topic from a predictive and interpretive standpoint. It is designed for researchers and scientists to not only understand the data but also the causality behind the spectral features, thereby empowering more robust and insightful molecular analysis.

Molecular Structure and Analytical Overview

This compound (MW: 171.11 g/mol ) is a derivative of the pyrimidine base, uracil, functionalized with a methyl group at the C6 position and a nitro group at the C5 position.[1] Each functional group imparts distinct electronic and vibrational properties that are readily interrogated by a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synergy of these techniques provides a self-validating system for structural confirmation.

To facilitate a clear discussion, the following standardized numbering scheme for the this compound structure will be used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg of this compound) prep2 2. Add Solvent (~0.6 mL DMSO-d₆) prep1->prep2 prep3 3. Add Reference (e.g., TMS) prep2->prep3 prep4 4. Solubilize (Vortex/sonicate until clear solution) prep3->prep4 prep5 5. Transfer (Filter into 5 mm NMR tube) prep4->prep5 acq1 6. Insert & Lock (Lock on deuterium signal of DMSO-d₆) prep5->acq1 To Spectrometer acq2 7. Shim (Tune magnetic field homogeneity) acq1->acq2 acq3 8. Acquire ¹H Spectrum (Determine pulse width, set parameters) acq2->acq3 acq4 9. Acquire ¹³C Spectrum (Proton-decoupled, sufficient scans for S/N) acq3->acq4 proc1 10. Fourier Transform acq4->proc1 Raw Data (FID) proc2 11. Phase Correction proc1->proc2 proc3 12. Baseline Correction proc2->proc3 proc4 13. Reference Spectra (TMS to 0.00 ppm) proc3->proc4 proc5 14. Integrate & Pick Peaks proc4->proc5

Caption: A standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable technique for rapidly confirming the presence of key functional groups. For this compound, the IR spectrum will be dominated by absorptions from the N-H, C=O, and N-O bonds. Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples, requiring minimal preparation. [2][3]

Expected Characteristic IR Absorptions

The vibrational frequencies of the functional groups provide a molecular fingerprint.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3250 - 3100N-H StretchingAmide (N-H)Hydrogen bonding in the solid state typically broadens these peaks and shifts them to lower frequencies.
1720 - 1680C=O StretchingAmide Carbonyls (C=O)Two strong, sharp peaks are expected for the symmetric and asymmetric stretches of the two carbonyl groups in the uracil ring.
1560 - 1530Asymmetric N-O StretchingNitro (NO₂)The nitro group gives rise to two characteristic and strong absorption bands. The asymmetric stretch is typically the stronger of the two.
1360 - 1330Symmetric N-O StretchingNitro (NO₂)This band, coupled with the asymmetric stretch, is a highly reliable indicator of a nitro functional group.
1650 - 1600C=C StretchingAlkene (C=C)The stretching of the C5=C6 double bond within the ring.
Experimental Protocol: ATR-FTIR Analysis

This protocol outlines a direct and efficient method for analyzing a solid powder sample.

G start Start bg 1. Collect Background (Clean, empty ATR crystal) start->bg sample 2. Apply Sample (Place small amount of powder on crystal) bg->sample pressure 3. Apply Pressure (Use press to ensure good contact) sample->pressure collect 4. Collect Sample Spectrum (Co-add scans, e.g., 32 scans at 4 cm⁻¹ resolution) pressure->collect process 5. Process Data (Automatic ATR & baseline correction) collect->process clean 6. Clean Crystal (Wipe with isopropanol-soaked swab) process->clean end End clean->end

Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. Using Electron Ionization (GC-MS), we expect to see a clear molecular ion peak and characteristic fragment ions.

Expected Mass Spectrum Data (Electron Ionization)

The molecular weight of this compound is 171.11. The NIST Mass Spectrometry Data Center confirms a molecular ion peak at an m/z of 171. [1]The fragmentation pathway is dictated by the stability of the resulting ions and neutral losses.

m/z (Mass-to-Charge Ratio)Proposed FragmentRationale for Loss
171[M]⁺˙Molecular Ion
125[M - NO₂]⁺Loss of the nitro group is a very common and favorable fragmentation pathway for nitroaromatic and nitro-heterocyclic compounds.
97[M - NO₂ - CO]⁺Subsequent loss of a carbonyl group as carbon monoxide (28 Da) from the uracil ring is a typical fragmentation for such structures.
69[M - NO₂ - 2CO]⁺Loss of the second carbonyl group.
Proposed Fragmentation Pathway

The high-energy electron ionization process initiates a cascade of bond cleavages, which can be logically mapped.

G M [C₅H₅N₃O₄]⁺˙ m/z = 171 (Molecular Ion) F1 [C₅H₅N₂O₂]⁺ m/z = 125 M->F1 - NO₂ (46 Da) F2 [C₄H₅N₂O]⁺ m/z = 97 F1->F2 - CO (28 Da) F3 [C₃H₅N₂]⁺ m/z = 69 F2->F3 - CO (28 Da)

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This workflow is standard for the analysis of volatile or semi-volatile small organic molecules.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) prep1 1. Prepare Solution (~1 mg/mL in volatile solvent, e.g., Methanol) prep2 2. Filter (Transfer to GC vial via syringe filter) prep1->prep2 gc1 3. Injection (1 µL into heated inlet, ~250°C) prep2->gc1 To GC Inlet gc2 4. Separation (Pass through capillary column, e.g., DB-5, with temperature ramp) gc1->gc2 ms1 5. Ionization (Electron Ionization, 70 eV) gc2->ms1 Column Eluent ms2 6. Mass Analysis (Quadrupole mass analyzer scans m/z range, e.g., 40-400) ms1->ms2 ms3 7. Detection (Electron multiplier detects ions) ms2->ms3

Caption: A typical workflow for sample analysis by GC-MS with Electron Ionization.

Conclusion: A Coherent Spectroscopic Identity

The structural elucidation of this compound is achieved through the congruent interpretation of data from NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy validates the presence of the required functional groups (amide, carbonyl, nitro). Finally, NMR spectroscopy, even when predicted, provides the definitive map of the proton and carbon skeleton, confirming the specific isomer and substituent placement. Together, these techniques provide a rigorous, self-consistent dataset that establishes the molecule's identity with a high degree of confidence, a prerequisite for its advancement in any research or development pipeline.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Kubica, D., Molchanov, S., & Gryff-Keller, A. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841–1848. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. PubChem Compound Database. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

Sources

Tautomeric forms of 6-methyluracil and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 6-Methyluracil and Its Derivatives

Authored by: Senior Application Scientist

Abstract

6-Methyluracil, a pyrimidine derivative, and its analogues are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A fundamental aspect governing their chemical reactivity, biological function, and interaction with molecular targets is the phenomenon of tautomerism. This technical guide provides a comprehensive exploration of the tautomeric forms of 6-methyluracil, delving into their relative stabilities, the influence of substituents and solvent effects, and the experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the structural intricacies of these important heterocyclic compounds.

Introduction: The Significance of Tautomerism in Uracil Scaffolds

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. In the context of uracil and its derivatives, such as 6-methyluracil, the primary tautomeric relationship is between the lactam (keto) and lactim (enol) forms. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and ultimately, its biological activity. For instance, the specific tautomeric form of a nucleobase analogue can dictate its ability to form correct or mismatched base pairs, a crucial factor in the design of antiviral and anticancer agents.

6-Methyluracil serves as a foundational scaffold for a variety of derivatives with therapeutic potential, including applications as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1] A thorough understanding of its tautomeric landscape is therefore paramount for rational drug design and the optimization of lead compounds.

The Tautomeric Landscape of 6-Methyluracil

Theoretically, 6-methyluracil can exist in several tautomeric forms due to the potential for proton migration between the nitrogen and oxygen atoms of the pyrimidine ring.[2][3] The principal tautomeric equilibrium involves the diketo, enol-keto, and dienol forms.

The Predominant Diketo Tautomer

Quantum chemical calculations have consistently shown that the diketo form (6-methylpyrimidine-2,4(1H,3H)-dione) is the most energetically stable tautomer.[2][3] This theoretical prediction is strongly supported by experimental evidence from solid-state analyses.

Tautomeric_Forms

Figure 1: Tautomeric equilibria of 6-methyluracil.

Less Stable Enol and Dienol Tautomers

While the diketo form predominates, the enol (lactim) and dienol tautomers can exist in equilibrium, particularly in the liquid or gas phase.[2][3] The relative populations of these less stable forms are influenced by environmental factors. The formation of a strong intramolecular hydrogen bond in a 5-NO2 derivative of uracil has been shown to stabilize the dienol tautomer, significantly reducing its energy relative to the diketo form.[4][5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of 6-methyluracil and its derivatives can be shifted by both intrinsic and extrinsic factors.

Substituent Effects

The nature and position of substituents on the pyrimidine ring can significantly impact tautomeric preferences. Electron-withdrawing groups, such as a nitro group, and electron-donating groups, like an amino group, can alter the electron density distribution within the ring and influence the acidity of the N-H protons and the basicity of the carbonyl oxygens.[4][5] For instance, a nitro group at the 5-position of uracil is more electron-withdrawing than at the 6-position, and this effect is enhanced in polar solvents.[5][6]

Solvent Effects

The polarity of the solvent plays a crucial role in tautomeric equilibria. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. The influence of solvents on intramolecular interactions in substituted uracil tautomers has been investigated using the polarizable continuum model (PCM) of solvation.[4][5] These studies have shown that the electronic properties of substituents are enhanced in polar solvents, which in turn can affect the stability of different tautomeric forms.[4][5]

Experimental and Computational Characterization of Tautomers

A combination of experimental techniques and computational methods is essential for a comprehensive understanding of the tautomerism of 6-methyluracil.

X-ray Crystallography

Single-crystal and powder X-ray diffraction (XRD) are powerful techniques for determining the precise three-dimensional structure of molecules in the solid state. Numerous XRD studies have unequivocally confirmed that 6-methyluracil exists in the diketo tautomeric form in its crystalline state.[2][3] These studies have also revealed the existence of different polymorphic modifications of 6-methyluracil, which can have implications for its pharmaceutical properties.[2][3][7]

Spectroscopic Methods

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and thus for distinguishing between tautomers. The IR spectra of solid 6-methyluracil exhibit characteristic absorption bands corresponding to N-H and C=O stretching vibrations of the diketo form.[2][3] Specifically, vibrations of the N-H bond are typically observed in the regions of 3090–3040 cm⁻¹ and 2990–2938 cm⁻¹, while carbonyl groups give rise to vibrational lines in the regions of 1747–1704 cm⁻¹ and 1651–1644 cm⁻¹.[2] The absence of bands corresponding to O-H stretching (typically broad and in the region of 3200-3600 cm⁻¹) and C=N stretching in the solid-state IR spectra provides strong evidence against the significant presence of enol tautomers.[2][3]

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs between tautomers. For 6-methyluracil in solution, the NMR spectra are typically consistent with the predominance of the diketo form. However, changes in solvent or temperature can sometimes reveal the presence of minor tautomers.

Table 1: Representative Spectroscopic Data for the Diketo Form of 6-Methyluracil

Spectroscopic TechniqueCharacteristic SignalsReference
IR (Solid State) N-H stretching: ~3090-2938 cm⁻¹C=O stretching: ~1747-1644 cm⁻¹[2]
¹H NMR (DMSO-d₆) N(1)-H: ~10.7 ppmN(3)-H: ~12.2-12.3 ppmC(5)-H: ~5.6 ppmCH₃: ~2.1-2.2 ppm[8]
¹³C NMR (DMSO-d₆) C(2): ~151.7 ppmC(4): ~163.4 ppmC(5): ~101.9 ppmC(6): ~154.0 ppmCH₃: ~19.7 ppm[8]
Mass Spectrometry

Mass spectrometry can provide insights into the tautomeric composition in the gas phase. The fragmentation patterns of different tautomers can vary, allowing for their differentiation. Studies on uracil and its derivatives have suggested the co-existence of multiple tautomers in the gas phase.[9]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for studying the relative energies and stabilities of tautomers.[2][3][10] These methods allow for the calculation of thermodynamic parameters and the prediction of spectroscopic properties, which can then be compared with experimental data. Computational studies have consistently shown the diketo form of 6-methyluracil to be the most stable.[2][3]

Experimental_Workflow

Figure 2: Experimental and computational workflow for tautomer analysis.

Experimental Protocols

Synthesis of 6-Methyluracil

A common and established method for the synthesis of 6-methyluracil involves the condensation of ethyl acetoacetate with urea.[11]

Step-by-Step Methodology:

  • Finely powdered urea is stirred into a mixture of ethyl acetoacetate, absolute alcohol, and a few drops of concentrated hydrochloric acid.[11]

  • The mixture is allowed to stand in a vacuum desiccator over concentrated sulfuric acid until the condensation product solidifies.[11]

  • The solid condensation product is then dissolved in a hot aqueous solution of sodium hydroxide.[11]

  • The solution is cooled and carefully acidified with concentrated hydrochloric acid, leading to the precipitation of 6-methyluracil.[11]

  • The product is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.[11]

Characterization by IR Spectroscopy

Step-by-Step Methodology:

  • A small amount of the solid 6-methyluracil sample is mixed with potassium bromide (KBr) powder.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

  • The positions of the characteristic absorption bands for N-H and C=O groups are identified and compared with literature values.[2]

Conclusion and Future Perspectives

The tautomerism of 6-methyluracil and its derivatives is a multifaceted phenomenon with profound implications for their chemical and biological properties. While the diketo form is demonstrably the most stable tautomer, particularly in the solid state, the potential for the existence of other tautomers in different environments cannot be overlooked, especially in the context of drug-receptor interactions. Future research in this area will likely focus on more sophisticated computational models to predict tautomeric equilibria in complex biological systems and the development of novel derivatives with tailored tautomeric properties to enhance their therapeutic efficacy. A continued interplay between experimental and theoretical approaches will be crucial for advancing our understanding and harnessing the full potential of this important class of compounds in drug discovery.

References

  • Al-Omari, H. S. M. (2008). Effect of Different Substituents on Uracil and its 2-Hydroxy-4-oxo Enol Tautomer – A Theoretical Study. Zeitschrift für Naturforschung A, 63(9-10), 693–702. [Link]

  • Shishkina, S. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20857–20870. [Link]

  • Shishkina, S. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega. [Link]

  • Muresan, S., et al. (2008). Two tautomeric forms of uracil ( lactam and lactim ) and their corresponding IUPAC names and SMILES strings. Molecular Diversity, 12(3-4), 163–174. [Link]

  • Mamedov, E. S., et al. (2019). SYNTHESIS OF 6-METHYLURACIL DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITY. CyberLeninka. [Link]

  • Çetin, A., & Tutar, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Journal of Sulfur Chemistry, 44(4), 438-451. [Link]

  • Ivanov, S. P., & Khursan, S. L. (2002). The relative stability of the keto-enol 5-hydroxy-6-methyluracil tautomers: Ab initio calculations. Russian Chemical Bulletin, 51(10), 1831–1836. [Link]

  • Donleavy, J. J., & Kise, M. A. (1943). 6-METHYLURACIL. Organic Syntheses, 23, 63. [Link]

  • Chandra, A. K., et al. (2000). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 104(28), 6652–6658. [Link]

  • Zidar, N., et al. (2013). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 56(5), 1857–1871. [Link]

  • Çetin, A., & Tutar, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Taylor & Francis Online. [Link]

  • Yamada, M., & Honma, I. (2004). An anhydrous proton conductor based on lactam-lactim tautomerism of uracil. ChemPhysChem, 5(5), 724-728. [Link]

  • Akocak, S., et al. (2020). Tautomeric forms of Uracil: lactam-lactim. ResearchGate. [Link]

  • Czernek, J., & Czernek, J. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. International Journal of Molecular Sciences, 23(21), 12948. [Link]

  • Czernek, J., & Czernek, J. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyluracil. In PubChem. Retrieved January 8, 2026, from [Link]

  • Grosmaire, L., & Delarbre, J. L. (2002). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Journal of Molecular Structure, 606(1-3), 159-171. [Link]

  • Sharma, M., et al. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. The Journal of Physical Chemistry B, 122(1), 136-147. [Link]

  • Daniels, M., & Hauswirth, W. (1971). Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence. Proceedings of the National Academy of Sciences, 68(12), 3119-3123. [Link]

  • Portalone, G. (2019). 6-Methyluracil: a redetermination of polymorph (II). IUCrData, 4(6), x190861. [Link]

  • Dautova, I. F., et al. (2012). HYDRATION EFFECT ON THE STABILITY OF THE KETO-ENOL TAUTOMERS OF 5-HYDROXY-6-METHYLURACIL. Russian Journal of General Chemistry, 82(3), 547-554. [Link]

  • Shishkina, S. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PubMed. [Link]

  • Masunov, A. E., et al. (1994). POLYMORPHISM OF 6-METHYLURACIL. ResearchGate. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-368. [Link]

  • Czernek, J., & Czernek, J. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. PMC. [Link]

  • Colasurdo, E. A., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. CONICET. [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Methyluracil. In NIST WebBook. Retrieved January 8, 2026, from [Link]

  • Colasurdo, E. A., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. PubMed. [Link]

  • Al-Hamdani, Y. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link]

  • SpectraBase. (n.d.). 6-Methyluracil - Optional[1H NMR] - Chemical Shifts. Retrieved January 8, 2026, from [Link]

  • SpectraBase. (n.d.). 6-Methyluracil - Optional[13C NMR] - Chemical Shifts. Retrieved January 8, 2026, from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Czernek, J., & Czernek, J. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 23(15), 8213. [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. [Link]

  • DNAmod. (n.d.). 6-methyluracil. [Link]

Sources

5-Nitro-6-methyluracil: A Keystone Intermediate for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: The relentless evolution of viral pathogens necessitates a continuous search for novel therapeutic agents. Uracil and its derivatives have long been a cornerstone of antiviral drug discovery, forming the backbone of numerous clinically significant compounds.[1][2] This guide provides a detailed technical overview of 5-nitro-6-methyluracil, a pivotal intermediate whose strategic functionalization opens pathways to a diverse range of potential antiviral compounds. We will explore its synthesis, chemical properties, and, most critically, its transformation into advanced antiviral scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the creation of next-generation antiviral therapies against a spectrum of viruses, including herpesviruses, HIV, and coronaviruses.[1][3][4]

The Strategic Importance of the Uracil Scaffold

Derivatives of pyrimidine bases, particularly uracil, have been instrumental in antiviral therapy since the discovery of 2'-deoxy-5-iodocytidine's anti-herpesvirus activity in 1963.[1] These compounds can function through various mechanisms, most notably as nucleoside analogs that act as chain terminators for viral polymerases following intracellular phosphorylation.[1][5] However, a significant and highly successful class of uracil derivatives operates as non-nucleoside inhibitors (NNIs), which bind to allosteric sites on viral enzymes like reverse transcriptase, thereby circumventing the need for metabolic activation and offering a different resistance profile.[1]

This compound serves as an ideal precursor for creating libraries of such compounds. The electron-withdrawing nitro group at the C5 position activates the pyrimidine ring for certain reactions, but its true synthetic value lies in its facile reduction to a 5-amino group. This amino functional group provides a crucial handle for subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.[6]

Synthesis of this compound

The synthesis of the title compound is a straightforward process that begins with the commercially available and structurally related compound, 6-methyluracil. The key transformation is an electrophilic nitration reaction at the C5 position of the uracil ring.

Experimental Protocol: Nitration of 6-Methyluracil

This protocol is based on established methods for the nitration of activated pyrimidine rings.[7]

Materials:

  • 6-Methyluracil (starting material)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Crushed Ice

  • Deionized Water

  • Glass reaction vessel (three-neck flask)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation: Set up the reaction vessel in a fume hood. Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Acid Mixture: Carefully add concentrated sulfuric acid to the reaction vessel and cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Starting Material: Slowly add finely powdered 6-methyluracil to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitration: Once the 6-methyluracil is fully dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the reaction temperature strictly between 0-5 °C throughout the addition. Causality Note: This low temperature is critical to prevent over-nitration and decomposition of the product.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Trustworthiness Note: This step must be performed cautiously as the quenching of the strong acid mixture is highly exothermic. A precipitate of this compound will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction Core cluster_workup Workup & Isolation Start 6-Methyluracil Dissolve Dissolve 6-Methyluracil in cold H₂SO₄ Start->Dissolve Reagents H₂SO₄ + Fuming HNO₃ Nitration Add HNO₃ dropwise (0-5 °C) Reagents->Nitration Dissolve->Nitration Stir Stir for 2-3 hours at 0-5 °C Nitration->Stir Quench Pour onto ice Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash Dry Vacuum Drying Wash->Dry End This compound Dry->End

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

Accurate characterization of the intermediate is essential for ensuring purity and predicting reactivity in subsequent steps. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 6-methyl-5-nitro-1H-pyrimidine-2,4-dione[8]
CAS Number 16632-21-6[8]
Molecular Formula C₅H₅N₃O₄[8]
Molecular Weight 171.11 g/mol [8]
Appearance White to off-white crystalline powder-
Melting Point 277 °C (decomposes)[7]
SMILES CC1=C(C(=O)NC(=O)N1)[O-][8]
InChIKey LIVYMRJSNFHYEN-UHFFFAOYSA-N[8]

Spectroscopic Data:

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and asymmetric/symmetric stretching of the NO₂ group are expected.[8][9]

  • ¹H NMR: Signals corresponding to the methyl protons and the N-H protons of the uracil ring would be observed.

  • ¹³C NMR: Resonances for the methyl carbon, the carbonyl carbons, and the sp² carbons of the pyrimidine ring are identifiable.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 171, corresponding to the molecular weight.[8]

The Crucial Transformation: Gateway to Antiviral Scaffolds

The synthetic utility of this compound is primarily realized through the reduction of its nitro group to form 5-amino-6-methyluracil . This transformation is a cornerstone reaction, converting a relatively inert group into a highly versatile nucleophilic amine.[6]

Protocol: Catalytic Reduction of this compound

This protocol employs catalytic hydrogenation, a clean and efficient method for nitro group reduction.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite™ or other filter aid

Procedure:

  • Setup: Charge a pressure-resistant reaction vessel with this compound and the solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: Pd/C is flammable, especially when dry and in the presence of flammable solvents and hydrogen. It should be handled with care.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system several times with hydrogen gas to remove all air.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous stirring. The reaction is often exothermic and may require cooling to maintain room temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Trustworthiness Note: The filter cake containing the catalyst should be kept wet with solvent until it can be disposed of properly to prevent ignition upon drying in air.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 5-amino-6-methyluracil, which can be purified further by recrystallization if necessary.

Synthetic Pathway Diagram

The 5-amino-6-methyluracil product is a launching point for a multitude of derivatizations to produce antiviral candidates. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach various side chains designed to interact with viral targets.

G cluster_derivatives Antiviral Scaffolds Intermediate This compound Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Amine 5-Amino-6-methyluracil (Key Intermediate) Reduction->Amine Deriv1 Acylation R-CO-Cl Amine->Deriv1 Functionalization Deriv2 Alkylation R-X Amine->Deriv2 Deriv3 Condensation e.g., with aldehydes Amine->Deriv3 Final Diverse Library of Antiviral Candidates Deriv1->Final Deriv2->Final Deriv3->Final

Caption: Conversion of this compound to diverse antiviral scaffolds.

Mechanism of Action of Uracil-Based Antivirals

The antiviral agents synthesized from this intermediate primarily function as non-nucleoside inhibitors (NNIs). Unlike nucleoside analogs, they do not require intracellular phosphorylation to become active. Instead, they bind directly to viral enzymes, inducing conformational changes that inhibit their function.[1]

Primary Targets:

  • Viral Polymerases (e.g., Reverse Transcriptase): Many uracil derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][10] They bind to a hydrophobic pocket near the active site of the enzyme, locking it in an inactive conformation and preventing the conversion of viral RNA to DNA.[1]

  • Other Viral Enzymes: Uracil derivatives have also been shown to inhibit other viral enzymes, such as HIV integrase, RNase H, and the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2.[1][3]

G Virus Virus Particle HostCell Host Cell Virus->HostCell Enters Replication Viral Enzyme (e.g., Polymerase) HostCell->Replication Releases NoReplication Viral Replication Blocked Replication->NoReplication Blocked By Drug Uracil-based Inhibitor Inhibition Inhibition Drug->Inhibition Inhibition->Replication

Caption: Allosteric inhibition of a viral enzyme by a uracil derivative.

Safety, Handling, and Storage

As a nitro-containing organic compound, this compound requires careful handling. The following information is summarized from available Safety Data Sheets (SDS).[11][12]

Hazard CategoryRecommendationSource
Health Hazards Harmful if swallowed. Causes skin irritation and serious eye damage.[8]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or fume hood.[11][12]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[11]
Incompatible Materials Strong oxidizing agents.[11][12]
Disposal Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[11]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic platform for antiviral drug discovery. Its straightforward synthesis and, more importantly, its efficient conversion to the versatile 5-amino-6-methyluracil intermediate make it an invaluable tool for medicinal chemists. The ability to readily introduce a wide array of chemical diversity at the C5 position allows for the systematic fine-tuning of inhibitory activity against specific viral targets.

Future research should focus on leveraging this scaffold to build libraries for high-throughput screening against emerging viral threats. The development of novel derivatization chemistries stemming from the 5-amino group could unlock new classes of compounds with unique mechanisms of action, helping to stay one step ahead in the critical race against viral diseases.

References

  • Uracil derivatives as non-nucleoside inhibitors of viral infections. (n.d.). ScienceDirect.
  • Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV. (2007). Nucleosides Nucleotides Nucleic Acids, 26(10-12), 1553-8.
  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). Int J Mol Sci, 23(17), 10171.
  • Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1. (n.d.). ResearchGate.
  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). National Institutes of Health.
  • One-Pot Synthesis of Antiviral Acyclovir and Other Nucleosides Derivatives Using Doped Natural Phosphate as Lewis Acid Catalyst. (2008). ResearchGate.
  • This compound(16632-21-6)IR1. (n.d.). ChemicalBook.
  • Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. (2021). National Institutes of Health.
  • SAFETY DATA SHEET - 5-Nitrouracil. (2021). Fisher Scientific.
  • 6-Methyl-5-nitrouracil. (n.d.). PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - 6-Methyluracil. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Methylfurfural. (2025). Sigma-Aldrich.
  • ANTIVIRAL MECHANISMS OF ACTION. (1980). Annual Reviews.
  • The benzoylation of 6-methyluracil and this compound. (2025). ResearchGate.
  • Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. (2000). Semantic Scholar.
  • Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - 6-Methyluracil. (2025). Fisher Scientific.
  • Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (n.d.). National Institutes of Health.
  • Antivirals: Past, Present and Future. (n.d.). National Institutes of Health.
  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77?K. (1974). Radiation Research, 60, 405-408.
  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77?K. (n.d.). Radiation Research.
  • A review: Mechanism of action of antiviral drugs. (2021). PubMed Central.
  • Nitrile-containing antiviral compounds. (n.d.). Google Patents.
  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO.
  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (n.d.). MDPI.
  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.). Google Patents.
  • Antiviral compounds. (1992). European Patent Office.
  • This compound - Free SDS search. (n.d.). 3E.
  • 16632-21-6 | this compound. (n.d.). AiFChem.
  • Antiviral agents. (n.d.). Google Patents.
  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research.
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET.
  • 6-methyluracil. (n.d.). Organic Syntheses Procedure.
  • Recent patent applications in antiviral vaccines. (n.d.). PubMed.
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (n.d.). National Institutes of Health.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Institutes of Health.
  • Preparation method of compound containing 6-methyl uracil structure. (n.d.). Google Patents.
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (n.d.). National Institutes of Health.
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). MDPI.
  • Antiviral agents. (n.d.). Fiveable.
  • Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. (2019). PubMed Central.
  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (n.d.). MDPI.

Sources

An In-Depth Technical Guide to 5-Nitro-6-methyluracil in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemicals and the Potential of Uracil Derivatives

The relentless pursuit of innovative and effective agrochemicals is a cornerstone of modern agriculture. As challenges such as herbicide resistance and the need for more environmentally benign solutions intensify, the exploration of novel chemical scaffolds becomes paramount. Among these, uracil and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1] This technical guide focuses on a specific, yet under-explored, member of this family: 5-Nitro-6-methyluracil .

While many uracil derivatives have been investigated for their herbicidal, fungicidal, and insecticidal properties, this compound remains a compound of significant interest due to its unique structural features—namely the electron-withdrawing nitro group at the 5-position and the methyl group at the 6-position of the pyrimidine ring. These substitutions are anticipated to modulate its biological activity and selectivity. This guide will serve as a comprehensive resource for researchers, scientists, and professionals in agrochemical development, providing a deep dive into the synthesis, potential mechanisms of action, and the experimental pathways necessary to evaluate the agricultural applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as an agrochemical. These properties influence its solubility, stability, formulation, and behavior in the environment.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄PubChem CID: 85523
Molecular Weight 171.11 g/mol PubChem CID: 85523
Appearance Light yellow crystalline solidChemicalBook
Melting Point 290-291 °C (decomposes)ChemicalBook
Solubility Soluble in DMF, DMSO, hot methanol, and hot waterChemicalBook
pKa 6.24 ± 0.10 (Predicted)ChemicalBook

Synthesis of this compound

The synthesis of this compound is a critical first step for any research and development effort. The most common and efficient method involves the nitration of 6-methyluracil. A detailed, step-by-step protocol, adapted from established methodologies, is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of 6-methyluracil.

Materials:

  • 6-methyluracil

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (98%)

  • Chloroform

  • Water

  • Ice

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Filtration paper

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure: [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.8 kg (18.18 mol) of concentrated sulfuric acid (98%) and 17 kg (142.9 mol) of chloroform.

  • Addition of Starting Material: With continuous stirring, add 1.5 kg (11.6 mol) of 6-methyluracil to the mixture.

  • Heating: Gently heat the mixture to 50 °C.

  • Nitration: While maintaining the temperature between 50-55 °C, slowly add 9 kg (140 mol) of concentrated nitric acid (98%) to the reaction mixture.

  • Reaction Monitoring: After the addition of nitric acid is complete, continue stirring the mixture at 50-55 °C under reflux for 30 hours. The progress of the reaction should be monitored by HPLC to confirm the complete consumption of the starting material.

  • Quenching and Extraction: Once the reaction is complete, stop heating and allow the mixture to cool. Carefully add 3 kg of water to the system, ensuring the temperature does not exceed 35 °C. Transfer the mixture to a separatory funnel and allow the layers to separate. The chloroform layer can be collected for recycling.

  • Precipitation and Isolation: Cool the aqueous layer to 1-5 °C and maintain this temperature for 3 hours to allow for the precipitation of the product.

  • Filtration and Drying: Collect the solid product by suction filtration using a Büchner funnel. Wash the product with cold water and dry it under vacuum to obtain this compound.

Expected Yield: Approximately 1.96 kg (84.1% yield) with a purity of >97% as determined by HPLC.

Synthesis_of_5_Nitro_6_methyluracil cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product 6-methyluracil 6-methyluracil Nitration Nitration (50-55 °C, 30h) 6-methyluracil->Nitration H2SO4 H2SO4 H2SO4->Nitration HNO3 HNO3 HNO3->Nitration Chloroform Chloroform Chloroform->Nitration Quenching Quenching (H2O) Nitration->Quenching Extraction Extraction Quenching->Extraction Precipitation Precipitation (1-5 °C) Extraction->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying This compound This compound Filtration_Drying->this compound

Caption: Synthesis workflow for this compound.

Potential Agricultural Applications and Mechanisms of Action

Herbicidal Activity: A Focus on Protoporphyrinogen Oxidase (PPO) Inhibition

Many uracil-based compounds exhibit herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic lesions seen on treated plants.

It is highly probable that this compound also acts as a PPO inhibitor. The electron-withdrawing nitro group at the 5-position of the uracil ring may play a crucial role in binding to the active site of the PPO enzyme.

To validate the hypothesis that this compound inhibits PPO, the following in vitro enzymatic assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on plant PPO.

Materials:

  • Purified or partially purified plant PPO enzyme (e.g., from spinach or corn)

  • Protoporphyrinogen IX (substrate)

  • This compound (test compound)

  • Known PPO inhibitor (e.g., fomesafen) as a positive control

  • Reaction buffer (e.g., 100 mM KH₂PO₄, 0.3% (w/v) Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

  • 384-well microplate

  • Fluorescence microplate reader

Procedure: [3]

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the test compound in the reaction buffer.

  • Enzyme Pre-incubation: In a 384-well plate, add the PPO enzyme (final concentration ~4 nM) to each well containing the dilution series of this compound or the positive control. Incubate for 10 minutes at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding protoporphyrinogen IX (final concentration ~10 µM) to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time as protoporphyrinogen IX is converted to the fluorescent protoporphyrin IX.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PPO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagent Dilution Series Pre_incubation Pre-incubate PPO with Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Protoporphyrinogen IX Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Protoporphyrin IX formation) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Curve Plot Dose-Response Curve Calculate_Rates->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Sources

A Technical Guide to the Safe Handling of 5-Nitro-6-methyluracil for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Nitro-6-methyluracil (CAS RN: 16632-21-6) is a vital intermediate in pharmaceutical and biochemical research, particularly in the synthesis of novel therapeutic agents.[1][2] Its utility, however, is matched by a hazardous profile that necessitates rigorous safety and handling protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound. By integrating principles of hazard identification, the hierarchy of controls, and emergency preparedness, this document serves as a comprehensive resource for maintaining a safe laboratory environment.

Hazard Identification and Toxicological Profile

A foundational understanding of a chemical's intrinsic hazards is the first step in risk mitigation. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. The causality behind these classifications stems from its chemical structure: the nitro group imparts oxidative potential and reactivity, while the uracil moiety can interact with biological systems.

According to available safety data, the compound is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3][4] It may also cause respiratory irritation.[4][5]

Table 1: GHS Hazard Classification for this compound [3][4]

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH318Causes serious eye damage
STOT - Single ExposureH335May cause respiratory irritation

The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially more hazardous than currently documented.[6]

Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of this compound is crucial for designing safe storage and handling procedures.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C5H5N3O4[3][7]
Molecular Weight 171.11 g/mol [3][7]
Appearance Light yellow to yellow crystalline solid[1][7]
Melting Point 290-291°C (decomposes)[5][7]
Solubility Soluble in DMF, DMSO, hot methanol, and hot water[5][7]
Stability Stable under normal conditions.[8]

Reactivity and Incompatibilities: As a nitro compound, this compound should be considered a potential oxidizing agent.

  • Avoid Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous or explosive reactions.[8]

  • Avoid Strong Bases: Aromatic nitro compounds can react explosively in the presence of a strong base.[9]

  • Heat and Shock Sensitivity: While data is limited, nitro compounds as a class can be sensitive to heat, friction, or shock.[10] It decomposes at its melting point, indicating thermal instability.[7]

The Hierarchy of Controls: A Systematic Approach to Safety

A proactive safety culture prioritizes the elimination of hazards. When this is not feasible, a systematic hierarchy of controls must be implemented. This approach provides a self-validating system for risk reduction, moving from the most effective engineering solutions to procedural and personal safeguards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible: Compound is required for research) substitution Substitution (Explore less hazardous analogues if possible) engineering Engineering Controls (Primary barrier) - Chemical Fume Hood - Ventilated Enclosures for Weighing admin Administrative Controls (Procedural safeguards) - Standard Operating Procedures (SOPs) - Designated Work Areas - Training & Documentation ppe Personal Protective Equipment (PPE) (Last line of defense) - Safety Goggles & Face Shield - Nitrile Gloves (Double-gloved) - Lab Coat

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

Standard Operating Procedure (SOP) for Laboratory Handling

This protocol is designed as a self-validating system. Each step includes a rationale to ensure the user understands the causality behind the safety measure.

4.1. Required Equipment and PPE

  • Engineering Controls: Certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Splash-proof safety goggles and a full-face shield. Rationale: Protects against splashes and airborne particles, addressing the H318 "Causes serious eye damage" hazard.[4]

    • Nitrile gloves (double-gloving recommended). Rationale: Provides a primary barrier against skin contact (H315 hazard) and allows for quick removal of a contaminated outer glove.[11]

    • Chemical-resistant lab coat.

4.2. Step-by-Step Handling Protocol

  • Preparation and Pre-Handling Check: a. Designate a specific area within the fume hood for handling this compound. b. Ensure the Safety Data Sheet (SDS) is readily accessible.[12] c. Verify the fume hood's functionality and proper airflow. d. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize movement of the compound in open air.

  • Weighing the Compound (Solid): a. Perform all weighing operations within a ventilated enclosure or chemical fume hood to prevent inhalation of dust. Rationale: Addresses the H335 "May cause respiratory irritation" hazard.[5] b. Use anti-static weigh boats to prevent dispersal of the fine powder. c. Carefully transfer the desired amount using a dedicated spatula. Avoid creating dust clouds. d. Close the primary container lid immediately after dispensing.

  • Preparing Solutions: a. Add the weighed solid to the solvent in a suitable flask, never the other way around, to control the dissolution rate and prevent splashing. b. The compound is soluble in hot methanol and hot water.[5][7] If heating is required, use a controlled heating mantle and condenser within the fume hood. Avoid open flames. c. Ensure the solution is fully dissolved before removing it from the fume hood. Cap the container securely.

  • Post-Handling Decontamination and Waste Disposal: a. Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. b. Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[12][13] c. Remove PPE in the correct order (outer gloves, lab coat, face shield, inner gloves, goggles) to prevent self-contamination. d. Wash hands thoroughly with soap and water after completing the work.[14]

Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

Emergency_Response_Flowchart start Chemical Incident Occurs (Spill, Exposure) is_major Is the spill large, uncontrolled, or are personnel injured? start->is_major evacuate Evacuate Immediate Area Alert colleagues Call Emergency Services (911) is_major->evacuate Yes minor_spill Minor Spill Response (Trained Personnel Only) is_major->minor_spill No report Report incident to Supervisor / EHS evacuate->report don_ppe Don appropriate PPE (respirator if necessary, double gloves, goggles) minor_spill->don_ppe contain Contain the spill Cover with inert absorbent (e.g., vermiculite, sand) don_ppe->contain cleanup Dampen with alcohol, then carefully sweep solid into a labeled waste container contain->cleanup decon Decontaminate area with soap and water cleanup->decon decon->report

Caption: Logical workflow for responding to a chemical incident involving this compound.

5.1. Spill Response [15]

  • Minor Spill (Contained, in fume hood):

    • Alert others in the immediate area.[13]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[12]

    • For solid spills, you can dampen the material with alcohol to reduce dust before carefully sweeping it into a suitable container for disposal.[9]

    • Clean the spill area thoroughly. Dispose of all cleanup materials as hazardous waste.[12]

  • Major Spill (Outside containment, large quantity):

    • Evacuate the laboratory immediately and alert others.[12]

    • Call emergency services and the institutional Environmental Health & Safety (EHS) office.

    • Prevent entry to the contaminated area.

5.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11][15] Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[11][15] Seek medical attention if irritation persists.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][8] Seek immediate medical attention.[15]

Storage and Disposal

6.1. Storage Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

  • Segregate from incompatible materials such as strong oxidizing agents and bases.[8][16]

  • Keep away from heat, sparks, and open flames.

  • Label containers clearly with the chemical name, date received, and all relevant hazard warnings.[10][17]

6.2. Disposal All waste containing this compound must be treated as hazardous waste.

  • Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[6]

  • Collect waste in compatible, leak-proof containers that are clearly labeled "Hazardous Waste" and list the chemical contents.[12]

  • Follow all local, regional, and national regulations for hazardous waste disposal. Consult with your institution's EHS department for specific procedures.[6]

References

  • This compound CAS:16632-21-6. LookChem.[Link]

  • This compound - ChemBK. ChemBK.[Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston, Environmental Health and Safety.[Link]

  • Emergency Response Plan. Active AgriScience.[Link]

  • This compound - Free SDS search. ChemExper.[Link]

  • 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523. PubChem, National Institutes of Health.[Link]

  • This compound - Free SDS search. ChemExper.[Link]

  • Spill Control/Emergency Response. Oakland University, Environmental Health and Safety Office Manual.[Link]

  • Chemical Spill Procedures. Princeton University, Environmental Health and Safety.[Link]

  • Chemical Spill Procedures. University of Toronto, Environmental Health & Safety.[Link]

  • Instructions and Guidelines for Chemical Storage and Handling. Imam Abdulrahman Bin Faisal University.[Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough.[Link]

  • Safety Data Sheet - 6-Methyluracil. Alfa Aesar.[Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.[Link]

  • Chemical Storage and Handling Recommendations. New York State Department of Environmental Conservation.[Link]

  • Material Safety Data Sheet - Lithium methoxide. Cole-Parmer.[Link]

  • Safety Data Sheet - N,N-dimethylformamide. Chemos GmbH & Co. KG.[Link]

Sources

In Silico Modeling of 5-Nitro-6-methyluracil Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 5-Nitro-6-methyluracil, a synthetic uracil derivative with potential pharmacological applications. Recognizing the pivotal role of computational methods in modern drug discovery, this document offers researchers, scientists, and drug development professionals a detailed walkthrough of the theoretical underpinnings and practical workflows for modeling the interactions of this small molecule with potential biological targets. We will delve into the core methodologies of quantum mechanics, molecular docking, and molecular dynamics simulations, elucidating the rationale behind each step and providing actionable protocols. The overarching goal is to equip the reader with the knowledge to predict binding affinities, characterize interaction patterns, and ultimately accelerate the discovery of novel therapeutics.

Introduction: The Rationale for In Silico Investigation of this compound

This compound is a heterocyclic compound with the molecular formula C5H5N3O4.[1] As a derivative of uracil, a fundamental component of nucleic acids, it belongs to a class of molecules with a rich history in medicinal chemistry. Uracil analogs have been successfully developed as anticancer, antiviral, and antimicrobial agents.[2][3][4] The introduction of a nitro group and a methyl group at the 5 and 6 positions, respectively, can significantly alter the electronic and steric properties of the uracil scaffold, potentially leading to novel biological activities.[4] The compound is known to be a light yellow crystalline solid and is used as an intermediate in organic synthesis, including for pharmaceuticals.[5]

The power of in silico modeling lies in its ability to provide a detailed, atomistic view of molecular interactions, guiding experimental efforts and reducing the time and cost associated with drug discovery.[6] By simulating the behavior of this compound in a virtual environment, we can:

  • Identify potential protein targets: Screen large databases of protein structures to find those that may bind to this compound.

  • Predict binding modes and affinities: Understand how the molecule orients itself within a protein's binding site and estimate the strength of the interaction.

  • Elucidate mechanisms of action: Gain insights into how the molecule might inhibit or modulate the function of a target protein.

  • Guide lead optimization: Suggest chemical modifications to improve the potency and selectivity of the compound.

This guide will provide a structured approach to these in silico investigations, starting from the fundamental quantum mechanical characterization of the molecule to large-scale simulations of its interactions with biologically relevant macromolecules.

Foundational Steps: Quantum Mechanical Characterization of this compound

Rationale for QM Calculations

Classical force fields rely on a set of parameters to describe the potential energy of a system. For a small molecule like this compound, the most critical of these are the partial atomic charges, which govern the electrostatic interactions with the protein target. QM calculations provide a much more accurate description of the electron distribution in a molecule compared to empirical methods, leading to more reliable charge sets.

Experimental Protocol: Electrostatic Potential (ESP) Charge Calculation with Gaussian

This protocol outlines the steps to calculate the Merz-Kollman Electrostatic Potential (ESP) charges for this compound using the Gaussian software package.[7]

  • Build the initial 3D structure: Use a molecular builder (e.g., GaussView, Avogadro) to construct the 3D coordinates of this compound.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).

  • ESP Charge Calculation: Using the optimized geometry, perform a single-point energy calculation with the pop=mk keyword to request the Merz-Kollman ESP charges.[7]

  • Extract the Charges: The calculated charges can be found in the Gaussian output file. These charges will be used in the subsequent molecular docking and dynamics simulations.

A summary of the key steps in the Gaussian input file would look like this:

Target Identification and Molecular Docking

With the accurately parameterized this compound in hand, the next step is to identify potential protein targets and predict how our molecule might bind to them. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8]

Identifying Potential Protein Targets

Based on the known biological activities of uracil derivatives and nitroaromatic compounds, we can hypothesize several classes of potential protein targets for this compound:

  • Cancer Targets: Uracil derivatives are known to target enzymes involved in nucleotide metabolism, such as thymidylate synthase.[9] Additionally, proteins involved in cell cycle regulation, like Cdc25, are potential targets.[10]

  • Viral Targets: The HIV-1 capsid protein and various enzymes from viruses like Dengue and Zika have been shown to be inhibited by uracil derivatives.[2][11][12]

  • Bacterial Targets: Enzymes essential for bacterial survival, such as DNA gyrase and β-lactamases, are potential targets for novel antibacterial agents.[13] Bacterial nitroreductases are also of interest as they are known to metabolize nitroaromatic compounds.[1][14]

For this guide, we will use Thymidylate Synthase (TS) as an exemplary cancer target.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step workflow for docking this compound to human Thymidylate Synthase using AutoDock Vina.[15][16][17]

  • Prepare the Receptor (Thymidylate Synthase):

    • Download the crystal structure of human TS from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT).

    • Save the prepared receptor in the PDBQT format.

  • Prepare the Ligand (this compound):

    • Load the optimized structure of this compound into ADT.

    • Assign the previously calculated ESP charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Define the Binding Site (Grid Box):

    • In ADT, define a grid box that encompasses the active site of Thymidylate Synthase. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file.

  • Run AutoDock Vina:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box dimensions, and the output file name.

    • Execute AutoDock Vina from the command line.

  • Analyze the Results:

    • Visualize the docked poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the binding affinity (reported in kcal/mol) and the interactions (hydrogen bonds, hydrophobic contacts) between this compound and the protein residues.

The following diagram illustrates the general workflow for molecular docking:

MolecularDockingWorkflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ReceptorPDB Download Receptor PDB CleanReceptor Clean Receptor ReceptorPDB->CleanReceptor AddHydrogensReceptor Add Hydrogens CleanReceptor->AddHydrogensReceptor AssignChargesReceptor Assign Charges AddHydrogensReceptor->AssignChargesReceptor SaveReceptorPDBQT Save as PDBQT AssignChargesReceptor->SaveReceptorPDBQT DefineGrid Define Grid Box SaveReceptorPDBQT->DefineGrid LigandStructure Optimized Ligand Structure AssignChargesLigand Assign ESP Charges LigandStructure->AssignChargesLigand DefineBonds Define Rotatable Bonds AssignChargesLigand->DefineBonds SaveLigandPDBQT Save as PDBQT DefineBonds->SaveLigandPDBQT RunVina Run AutoDock Vina SaveLigandPDBQT->RunVina DefineGrid->RunVina AnalyzePoses Visualize Docked Poses RunVina->AnalyzePoses AnalyzeInteractions Analyze Interactions AnalyzePoses->AnalyzeInteractions MDSimulationWorkflow Start Start with Docked Complex SystemPrep System Preparation (Force Field, Solvation, Ionization) Start->SystemPrep EnergyMin Energy Minimization SystemPrep->EnergyMin NVT NVT Equilibration (Constant Volume and Temperature) EnergyMin->NVT NPT NPT Equilibration (Constant Pressure and Temperature) NVT->NPT ProductionMD Production MD Simulation NPT->ProductionMD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds, etc.) ProductionMD->Analysis

Caption: A standard workflow for molecular dynamics simulations.

Data Presentation and Interpretation

The output of in silico modeling is a wealth of quantitative data. Presenting this data in a clear and structured format is essential for interpretation and comparison.

Molecular Docking Results

The results of the molecular docking study can be summarized in a table that includes the binding affinity and the key interacting residues for the top-ranked poses.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.5Arg50, Ser124Trp80, Phe228
2-8.2Asn177Leu192, Ile79
3-7.9Gln218Tyr258
Molecular Dynamics Simulation Results

Key metrics from the MD simulation can also be presented in a tabular format.

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.50.2The protein structure is stable throughout the simulation.
Ligand RMSD (Å)0.80.3The ligand remains stably bound in the active site.
MM/PBSA Binding Free Energy (kcal/mol)-25.73.1Strong predicted binding affinity.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in silico modeling of this compound interactions. By following the detailed protocols for quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential of this compound as a therapeutic agent. The results from these computational studies can effectively guide the synthesis of new analogs with improved activity and selectivity, ultimately accelerating the drug discovery pipeline.

Future work should focus on the experimental validation of the in silico predictions. This includes synthesizing this compound and testing its activity in relevant biochemical and cellular assays against the predicted targets. The synergy between computational modeling and experimental validation is paramount for the successful development of new medicines.

References

  • Anoop Johny. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
  • Bioinformatics. (2020, July 7).
  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!.
  • Kirchmair, J., et al. (n.d.). In silico virtual screening approaches for anti-viral drug discovery. PubMed Central.
  • The Research Guardian. (2025, August 6).
  • Bioinformatics and Computational Biology. (2022, September 3).
  • GROMACS. (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS.
  • PubMed. (2009, December). In silico screening of small molecule libraries using the dengue virus envelope E protein has identified compounds with antiviral activity against multiple flaviviruses.
  • PubMed Central. (n.d.). In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage.
  • Unknown. (n.d.). Molecular Docking Tutorial.
  • IEEE Xplore. (2017, June 8).
  • Quantum Theory. (2022, May 21). Gaussian Tutorial: How to Calculate the Merz-Kollman ESP Charges. YouTube.
  • Prof. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Dr. Bushra Muneer. (2025, July 27). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube.
  • PubMed. (2021, April 2).
  • ACS Publications. (2023, February 8). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein.
  • EMBL-EBI. (n.d.).
  • Unknown. (n.d.).
  • PubMed. (n.d.).
  • Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
  • MDPI. (2025, November 13). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase.
  • PubMed. (2021, December 28). In Silico Screening of Available Drugs Targeting Non-Small Cell Lung Cancer Targets: A Drug Repurposing Approach.
  • NIH. (2022, March 10). In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1).
  • Quantum Guru. (2023, January 3). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. YouTube.
  • Molden. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubMed Central. (2025, February 14). Small Molecules Identified by an In Silico Docking Screen Targeting Anaphase-Promoting Complex/Cyclosome Subunit 1 (APC1)
  • NIH. (n.d.). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1.
  • RSC Publishing. (2022, June 13). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies.
  • MDPI. (n.d.).
  • ResearchGate. (2018, October). An in silico screen and structural analysis identifies bacterial kinase inhibitors which act with β-lactams to inhibit mycobacterial growth.
  • ResearchGate. (2020, June 20). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools.
  • PubMed Central. (n.d.). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance.
  • PubMed Central. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Unknown. (2025, August 6). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.
  • ResearchGate. (2022, September 23). How to calculate ESP charge for molecules including iodine with Gaussian program?.
  • BioExcel. (n.d.). Automatic Ligand parameterization tutorial using BioExcel Building Blocks (biobb).
  • ResearchGate. (2022, June 14). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico , in vitro and cytotoxicity studies.
  • Unknown. (n.d.).
  • Acta Scientific. (2020, January 11). In-Silico Screening of Antibiofilm Activity Against Acinetobacter Baumannii Species.
  • GROMACS. (n.d.). GROMACS Tutorial - Protein-Ligand Complex.
  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue.
  • Computational Physicist. (2025, May 28). Gaussian Tutorial (Lec-6) ESP Maps in Minutes with GaussView!. YouTube.
  • PubMed Central. (n.d.). Ligand Gaussian accelerated molecular dynamics (LiGaMD): Characterization of ligand binding thermodynamics and kinetics.
  • NIH. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.
  • RSC Publishing. (2025, May 14). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity.
  • Semantic Scholar. (2007, June 11).
  • Trygve Helgaker. (2007, February 27). Quantum-chemical calculations using Gaussian-type orbital and Gaussian-type geminal basis sets.
  • Studylib. (n.d.).

Sources

Literature review of 5-Nitro-6-methyluracil research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Nitro-6-methyluracil: Synthesis, Properties, and Applications

Introduction: The Versatile Pyrimidine Core

This compound is a substituted pyrimidine derivative that has garnered significant attention in synthetic and medicinal chemistry. As a nitrogen-containing heterocyclic compound, it serves as a crucial building block and intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structure, featuring a uracil core functionalized with both a nitro group and a methyl group, provides a unique combination of reactivity and stability. This makes it an attractive scaffold for developing novel therapeutic agents, particularly in the realms of antiviral and anticancer research, as well as in the formulation of agrochemicals like herbicides and fungicides.[1][2] This guide offers a comprehensive review of the synthesis, characterization, and diverse applications of this compound, providing researchers and drug development professionals with a foundational understanding of its scientific importance.

Physicochemical and Structural Characteristics

This compound presents as a light yellow to yellow crystalline solid.[1][3] Its structural integrity and properties have been elucidated through various spectroscopic and computational methods.

Molecular Structure

The foundational structure consists of a pyrimidine-2,4(1H,3H)-dione ring, with a methyl group at the C6 position and a nitro group at the C5 position. This specific arrangement of functional groups is key to its chemical reactivity and biological potential.

Synthesis_Pathway Start 6-Methyluracil Product This compound Start->Product Electrophilic Nitration Reagents Nitrating Agent (e.g., Fuming HNO₃ / H₂SO₄) Reagents->Product cluster_synthesis Chemical Modification cluster_screening Biological Screening NM_Uracil This compound (Building Block) Reduction Reduction of Nitro Group (e.g., to 5-amino-6-methyluracil) NM_Uracil->Reduction Synthetic Route Alkylation N-Alkylation / Acylation NM_Uracil->Alkylation Other Other Modifications NM_Uracil->Other Derivatives Library of Novel Uracil Derivatives Reduction->Derivatives Alkylation->Derivatives Other->Derivatives Anticancer Anticancer Assays Derivatives->Anticancer Antiviral Antiviral Assays Derivatives->Antiviral Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Enzyme Enzyme Inhibition Derivatives->Enzyme Lead Lead Compound Identification Anticancer->Lead Antiviral->Lead Antimicrobial->Lead Enzyme->Lead

Caption: Workflow for utilizing this compound in drug discovery.

Pharmaceutical Development

The primary application of this compound is as a key intermediate in pharmaceutical synthesis. *[1][4] Anticancer Agents: The reduction of the 5-nitro group to a 5-amino group is a common strategy. T[5][6]he resulting 5-amino-6-methyluracil can then be used to construct fused heterocyclic systems or other derivatives that have shown cytotoxic effects against various cancer cell lines. F[5][7]or example, uracil derivatives are known to interfere with DNA synthesis and metabolic pathways crucial for cell division. *[8] Antiviral Agents: The uracil scaffold is fundamental to nucleoside analogs used in antiviral therapies. Modifications originating from the this compound core can lead to compounds that inhibit viral replication. *[1] Enzyme Inhibition: Derivatives of 6-methyluracil have been investigated as inhibitors for enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease treatment. T[9]he core structure provided by this compound is a starting point for designing such targeted inhibitors.

[1]#### Agrochemical Chemistry

Beyond pharmaceuticals, this compound has applications in agricultural chemistry. I[1]ts derivatives are explored for their potential as targeted herbicides and fungicides. The ability to inhibit specific biological pathways in plants or fungi can be harnessed to create effective crop protection agents.

[1][2]#### Biochemical Research

In a more fundamental research context, this compound is used in studies of nucleic acid interactions. I[1]ts structural similarity to natural pyrimidines allows it to serve as a probe or a modified base to investigate the structure and function of DNA and RNA.

Conclusion and Future Outlook

This compound is a compound of significant synthetic utility. While it does not possess strong biological activity in its own right, its true value is realized as a versatile chemical intermediate. The strategic placement of the nitro and methyl groups on the uracil ring provides a rich platform for chemical diversification. Future research will likely continue to exploit this scaffold to generate novel libraries of compounds for high-throughput screening in drug discovery programs targeting cancer, viral infections, and neurodegenerative diseases. Furthermore, its application in developing next-generation agrochemicals with improved specificity and lower environmental impact remains a promising avenue of investigation. The continued study of its reactivity and the development of more efficient, greener synthetic routes will ensure that this compound remains a relevant and valuable tool for chemists and pharmacologists.

References

  • This compound - ChemBK. [Link]

  • Computational and Vibrational Spectroscopy Study of this compound by Density Functional Theory. [Link]

  • Molecular structure and vibrational analysis of this compound molecule based on monomer, dimer and trimer calculations | Request PDF - ResearchGate. [Link]

  • The benzoylation of 6-methyluracil and this compound - ResearchGate. [Link]

  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77?K - Radiation Research. [Link]

  • This compound CAS:16632-21-6. [Link]

  • 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523 - PubChem - NIH. [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC - NIH. [Link]

  • Uracil as the basis for medication creation - Research Trends. [Link]

  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed. [Link]

  • Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed. [Link]

  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77?K - Radiation Research. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. [Link]

  • Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring - PubMed. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives - Journal of Pharmacy & Pharmacognosy Research. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A - The Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - MDPI. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. [Link]

  • 6-methyluracil - Organic Syntheses Procedure. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. [Link]

  • This compound. [Link]

  • (PDF) 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA) 3 - ResearchGate. [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study | ACS Omega - ACS Publications. [Link]

  • Mechanism of 5-amino-6-methyluracil-inhibited oxidation of organic compounds | Request PDF - ResearchGate. [Link]

  • Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap - AACR Journals. [Link]

Sources

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Simultaneous Quantification of 5-Nitro-6-methyluracil and its Putative Metabolite, 5-Amino-6-methyluracil, in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of 5-Nitro-6-methyluracil and its principal putative metabolite, 5-Amino-6-methyluracil, in human plasma. This compound is a versatile intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] Understanding its metabolic fate is critical for drug development and pharmacokinetic studies. This method utilizes a simple protein precipitation step for sample preparation and UV detection for quantification. The method has been validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for preclinical and clinical sample analysis.

Introduction & Scientific Rationale

This compound serves as a foundational building block in medicinal chemistry.[1] Its biological activity and therapeutic potential are intrinsically linked to its metabolic pathway. The most probable metabolic transformation for a nitroaromatic compound like this compound within a biological system is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 5-Amino-6-methyluracil. This transformation significantly alters the molecule's polarity, solubility, and biological interactions.

Therefore, a robust analytical method capable of simultaneously quantifying both the parent compound and its key metabolite is essential for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[4] The objective of this work was to develop and validate such a method, ensuring it is fit for its intended purpose in a regulatory environment.[5]

Chromatographic Strategy

A reverse-phase HPLC approach was selected due to the significant polarity difference between the parent drug and its amino-metabolite. The parent compound, this compound, is relatively less polar and will be retained longer on a nonpolar stationary phase (like C18) compared to the more polar 5-Amino-6-methyluracil. This differential retention allows for effective separation. A buffered aqueous-organic mobile phase ensures consistent ionization states and sharp, symmetrical peak shapes.

Sample Preparation Rationale

For bioanalytical assays, sample preparation is critical to remove interfering endogenous matrix components, such as proteins and lipids.[6] Protein precipitation (PPT) with acetonitrile was chosen for its simplicity, speed, and effectiveness.[7] Acetonitrile is an excellent choice as it not only efficiently precipitates plasma proteins but is also a common organic component in reverse-phase mobile phases, ensuring compatibility with the HPLC system and minimizing solvent-related peak distortion.

Detection Principle

The uracil ring structure common to both analytes contains chromophores that absorb ultraviolet (UV) light. UV-Vis spectrophotometric detection is therefore a direct and reliable method for quantification. The detection wavelength was selected to provide adequate sensitivity for both the parent compound and its metabolite.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (>99% purity)

  • 5-Amino-6-methyluracil Reference Standard (>99% purity)

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Drug-free Human Plasma (with K₂EDTA as anticoagulant)

Instrumentation
  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical Balance

  • Centrifuge

  • pH Meter

  • Data Acquisition and Processing Software

Experimental Protocols

Preparation of Solutions

Mobile Phase (10 mM Ammonium Acetate in Water:Acetonitrile (90:10, v/v), pH 4.5):

  • Dissolve 0.77 g of Ammonium Acetate in 900 mL of deionized water.

  • Adjust the pH to 4.5 using glacial acetic acid.

  • Add 100 mL of acetonitrile.

  • Mix thoroughly and degas before use.

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound and 5-Amino-6-methyluracil reference standards into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with methanol. These are the primary stock solutions.

Working Standard Solutions:

  • Prepare a series of combined working standard solutions by diluting the stock solutions with a 50:50 methanol:water mixture to create calibration curve (CC) and quality control (QC) samples.

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the sample extraction process.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A 1. Pipette 100 µL of plasma sample (Blank, CC, QC, or Unknown) into a 1.5 mL microcentrifuge tube. B 2. Add 300 µL of ice-cold acetonitrile to precipitate proteins. A->B C 3. Vortex mix for 1 minute. B->C D 4. Centrifuge at 14,000 x g for 10 minutes at 4°C. C->D E 5. Transfer 200 µL of the clear supernatant to an HPLC vial. D->E F 6. Inject 20 µL onto the HPLC system. E->F

Caption: Experimental workflow for plasma sample preparation and analysis.

HPLC Chromatographic Conditions

All quantitative data related to the chromatographic setup are summarized in the table below for clarity.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate in Water:Acetonitrile (90:10, v/v), pH 4.5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 275 nm
Run Time 10 minutes
Method Validation Protocol

The developed method was validated according to the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.[8][9][10] The validation assessed specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and stability.[11]

Results and Discussion

Specificity

Specificity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound or 5-Amino-6-methyluracil, demonstrating the method's high specificity.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL for both analytes. The coefficient of determination (r²) for both calibration curves was consistently greater than 0.998.

AnalyteLinear Range (µg/mL)Representative Equation
5-Amino-6-methyluracil0.1 - 20y = 45872x + 12030.9991
This compound0.1 - 20y = 52145x + 18540.9988
Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at three concentration levels (Low, Mid, High) in five replicates. The results meet the acceptance criteria of ±15% for accuracy (bias) and ≤15% for the coefficient of variation (CV).[12]

AnalyteQC LevelConc. (µg/mL)Accuracy (% Bias)Precision (% CV)
5-Amino-6-methyluracil Low QC0.3+4.5%6.8%
Mid QC5.0-2.1%4.2%
High QC15.0+1.8%3.5%
This compound Low QC0.3+6.2%8.1%
Mid QC5.0+0.9%5.5%
High QC15.0-3.4%4.1%
Limit of Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve (0.1 µg/mL) that could be quantified with acceptable accuracy (within ±20% bias) and precision (≤20% CV).

Proposed Metabolic Pathway

The primary metabolic route for this compound is hypothesized to be the enzymatic reduction of the nitro group to an amine, a common biotransformation for nitroaromatic compounds in vivo.

G Parent This compound (Parent Drug) Metabolite 5-Amino-6-methyluracil (Metabolite) Parent->Metabolite -NO₂ → -NH₂ reduction Enzyme Nitroreductase Enzymes (e.g., in liver, gut microbiota) Enzyme->Metabolite

Caption: Proposed metabolic reduction of this compound.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the simultaneous quantification of this compound and its primary metabolite, 5-Amino-6-methyluracil, in human plasma. The method is validated according to international regulatory standards and is suitable for use in pharmacokinetic and drug metabolism studies. The straightforward protein precipitation sample preparation makes it amenable to high-throughput analysis, providing a valuable tool for researchers in the field of drug development.

References

  • Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: method 8091 nitroaromatics and cyclic ketones by gas chromatography Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: EPTRI URL: [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link]

  • Title: ICH M10 guideline: validation of bioanalytical methods Source: Kymos URL: [Link]

  • Title: Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) Source: Waters Corporation URL: [Link]

  • Title: How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC? Source: ResearchGate URL: [Link]

  • Title: High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling Source: PubMed URL: [Link]

  • Title: Sample Preparation Fundamentals for Chromatography Source: Agilent Technologies URL: [Link]

  • Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]

  • Title: HPLC Sample Preparation Source: Organomation URL: [Link]

  • Title: Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters Source: DTIC URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection Source: ResearchGate URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent Technologies URL: [Link]

  • Title: Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance Source: LCGC International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 6-Methyl-5-nitrouracil Source: PubChem URL: [Link]

  • Title: The benzoylation of 6-methyluracil and this compound Source: ResearchGate URL: [Link]

  • Title: Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Illuminating the Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 5-Nitro-6-methyluracil. This key intermediate in pharmaceutical and biochemical research demands precise structural elucidation to ensure the integrity of subsequent research and development.[1] Herein, we delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting the NMR spectra of this important heterocyclic compound.

Introduction: The Significance of this compound and the Power of NMR

This compound is a pivotal building block in the synthesis of a variety of bioactive molecules, including potential antiviral and anticancer agents.[1] Its chemical structure, featuring a pyrimidine ring substituted with a nitro group and a methyl group, gives rise to unique electronic properties that are critical to its function in further chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for confirming the molecular structure of such compounds.[2] It provides exquisitely detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural verification and purity assessment.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl protons and the two N-H protons of the uracil ring. The interpretation of these signals provides a first-line confirmation of the compound's identity.

Predicted Chemical Shifts and Rationale

Based on the analysis of related substituted uracil compounds, the following proton signals are expected in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent:

  • N¹-H and N³-H Protons: The two N-H protons of the uracil ring are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 11.0 and 12.0 ppm. Their exact chemical shifts are sensitive to concentration, temperature, and residual water in the solvent due to hydrogen bonding.

  • C⁶-CH₃ Protons: The methyl protons at the C⁶ position are anticipated to resonate as a sharp singlet further upfield. The electron-withdrawing nature of the adjacent nitro group and the pyrimidine ring will deshield these protons, placing their signal in the range of δ 2.2 - 2.5 ppm.

The absence of a proton at the C⁵ position, due to the nitro substituent, simplifies the spectrum as no vinyl proton signal is expected.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton of this compound. Each carbon atom in a unique electronic environment gives rise to a distinct signal.

Predicted Chemical Shifts and Rationale

Drawing upon data from similar pyrimidine derivatives, the predicted chemical shifts for the carbon atoms of this compound in DMSO-d₆ are as follows:

  • C² and C⁴ (Carbonyl Carbons): The two carbonyl carbons are the most deshielded and will appear significantly downfield, typically in the range of δ 150 - 165 ppm. The C⁴ carbonyl is generally found slightly further downfield than the C² carbonyl.

  • C⁶: The carbon atom bearing the methyl group is expected to resonate in the region of δ 150 - 155 ppm.

  • C⁵: The carbon atom attached to the electron-withdrawing nitro group will be significantly deshielded and is predicted to appear around δ 125 - 135 ppm.

  • C⁶-CH₃: The methyl carbon will be the most shielded carbon and is expected to have a chemical shift in the upfield region, typically between δ 15 - 20 ppm.

Data Summary

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N¹-H11.0 - 12.0Broad Singlet
N³-H11.0 - 12.0Broad Singlet
C⁶-CH₃2.2 - 2.5Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
150 - 160
C⁴155 - 165
C⁵125 - 135
C⁶150 - 155
C⁶-CH₃15 - 20

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step protocol for the preparation and NMR analysis of this compound. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data.

Materials and Equipment
  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and tips

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh ~10-20 mg of This compound dissolve Dissolve in ~0.6 mL of DMSO-d6 in a clean, dry vial weigh->dissolve 1 vortex Vortex to ensure complete dissolution dissolve->vortex 2 transfer Transfer the solution to a clean, dry 5 mm NMR tube vortex->transfer 3 insert Insert the NMR tube into the spectrometer transfer->insert 4 lock_shim Lock on the deuterium signal and shim the magnetic field insert->lock_shim 5 acquire_1h Acquire the 1H NMR spectrum lock_shim->acquire_1h 6 acquire_13c Acquire the proton-decoupled 13C NMR spectrum acquire_1h->acquire_13c 7

Caption: Workflow for NMR sample preparation and analysis.

Detailed Protocol Steps
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peaks in both ¹H and ¹³C NMR spectra.[3]

  • Dissolution: Securely cap the vial and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the sample.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure that there are no solid particles in the solution.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are generally sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Structure and Peak Assignment Visualization

The following diagram illustrates the structure of this compound and the corresponding assignments for the key proton and carbon atoms.

Sources

Analysis of 5-Nitro-6-methyluracil via Gas Chromatography-Mass Spectrometry Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Nitro-6-methyluracil is a key heterocyclic compound utilized in pharmaceutical synthesis and drug development. Its inherent polarity, low volatility, and thermal lability, primarily due to the presence of a nitro group and active amine hydrogens on the uracil ring, pose significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] This application note presents a robust and reproducible protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This silylation process replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC-MS analysis.[2][3] We provide a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expected analytical outcomes to guide researchers in achieving sensitive and accurate quantification of this important analyte.

The Challenge and the Solution: Why Derivatization is Essential

Gas chromatography requires analytes to be volatile and thermally stable enough to travel through the GC column in the gas phase without degrading.[4] this compound, with its polar N-H bonds and the potential for strong intermolecular hydrogen bonding, does not meet these criteria. Direct injection would lead to poor peak shape, low sensitivity, and potential thermal decomposition in the injector port.

Derivatization is a chemical modification technique used to convert non-volatile compounds into a form suitable for GC analysis.[5] For compounds like this compound, silylation is the most effective and widely used approach.[3][6] This process involves the reaction of a silylating agent with the analyte to replace active hydrogen atoms with a trimethylsilyl (TMS) group.

The key benefits of silylating this compound are:

  • Increased Volatility: The replacement of polar N-H protons with bulky, non-polar TMS groups reduces intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte.[2]

  • Increased Thermal Stability: The resulting TMS-ether bonds are more stable at the high temperatures used in GC analysis.[1]

  • Improved Chromatography: The derivatized analyte exhibits less interaction with the GC column, resulting in sharper, more symmetrical peaks and improved separation.

  • Characteristic Mass Spectra: TMS derivatives produce predictable and characteristic fragmentation patterns under electron ionization (EI), aiding in compound identification and confirmation.[6][7]

The reagent of choice in this protocol is BSTFA catalyzed with 1% TMCS . BSTFA is a powerful TMS donor, and its byproducts are highly volatile, minimizing interference in the chromatogram.[2] TMCS acts as a catalyst, increasing the reactivity of the BSTFA, ensuring a rapid and complete derivatization, particularly for the amide groups within the uracil structure.[8]

Overall Experimental Workflow

The entire process, from sample receipt to final data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy. The key stages are outlined in the diagram below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Analyte Sample Dry Evaporate to Complete Dryness Sample->Dry AddReagent Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->AddReagent React Vortex & Heat (e.g., 70°C for 45 min) AddReagent->React Cool Cool to Room Temp. React->Cool Transfer Transfer to GC Vial Cool->Transfer Inject Inject into GC-MS Transfer->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: Workflow for GC-MS analysis of this compound.

Materials and Reagents

ItemSpecifications
Analyte This compound, analytical standard grade
Silylating Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
Solvent Anhydrous Pyridine or Anhydrous Acetonitrile
Equipment Heating block or oven
Vortex mixer
Gas-tight microliter syringes
GC-MS system with autosampler
Reaction vials (2 mL) with PTFE-lined caps
Consumables GC vials (2 mL) with micro-inserts and caps
Pipette tips
Nitrogen gas supply (for drying)

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly the emphasis on anhydrous conditions, is critical for success.

Part A: Sample Preparation (Crucial for Success)

Silylating reagents are extremely sensitive to moisture, which can consume the reagent and produce unwanted side products.[9] Therefore, ensuring the sample is completely dry is the most critical step.

  • Aliquot Sample: Accurately transfer a known amount (e.g., 0.1 - 1.0 mg) of the this compound sample or an extract containing the analyte into a 2 mL reaction vial.

  • Evaporate to Dryness: If the sample is in solution, evaporate the solvent completely under a gentle stream of dry nitrogen gas. Alternatively, use a vacuum concentrator (e.g., SpeedVac). The final residue must be completely free of water and protic solvents like methanol.[10]

Part B: Silylation Derivatization

  • Reagent Addition: To the dried sample residue in the reaction vial, add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the analyte.

  • Add Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in excess to drive the reaction to completion.

  • Seal and Mix: Immediately cap the vial tightly with a PTFE-lined cap. Vortex the mixture for 30 seconds to ensure homogeneity.

  • Reaction Incubation: Place the vial in a heating block or oven set to 70°C for 45 minutes .[11][12] The elevated temperature ensures the derivatization of the sterically hindered amide protons.

  • Cooling: After incubation, remove the vial and allow it to cool completely to room temperature before opening.

Part C: GC-MS Instrumentation and Parameters

The derivatized sample is now ready for injection. Transfer the cooled solution to a GC vial, preferably with a micro-insert to accommodate the small volume.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977 MSD or equivalentOffers high sensitivity for trace-level detection.[13]
Injection Port Split/Splitless Inlet
Injection ModeSplitlessMaximizes analyte transfer to the column for high sensitivity.
Injector Temp250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Volume1 µLStandard volume for quantitative analysis.
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA low-polarity column ideal for general-purpose analysis.[14]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[14]
Oven Program 100°C (hold 2 min), then 15°C/min to 280°C (hold 5 min)A starting point; must be optimized for sample matrix.
MS Parameters
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS.
Source Temp230 °CStandard temperature to promote ionization and minimize degradation.[13]
Quadrupole Temp150 °CStandard temperature for stable mass filtering.[13]
Acquisition ModeScan (m/z 50-500) and/or SIMScan mode for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ionsm/z 298, 313 (See Section 5 for details)Target ions for high-sensitivity quantification of the target analyte.

Expected Results and Discussion

The Derivatization Reaction

This compound has two active hydrogen atoms on the ring nitrogens (N1 and N3) that are targets for silylation. The reaction with BSTFA replaces both protons with TMS groups to form the di-TMS derivative.

Caption: Silylation of this compound with BSTFA.

Mass Spectrometric Fragmentation

The derivatized molecule, now with a molecular weight of 315.42 g/mol , will produce a characteristic mass spectrum upon electron ionization.

  • Molecular Ion (M•+): A peak at m/z 315 corresponding to the intact ionized molecule may be observed, though it might be of low intensity.

  • [M-15]+ Ion: The most common and often most abundant fragment for TMS derivatives is the loss of a methyl radical (•CH₃) from one of the TMS groups.[7] This results in a stable ion at m/z 300 . This is an excellent ion for quantification in SIM mode.

  • Other Fragments: Additional fragments, such as the loss of the nitro group (NO₂) or further fragmentation of the TMS groups, may also be present and can be used for confirmation.

For high-sensitivity quantitative analysis, monitoring the following ions in SIM mode is recommended:

  • Quantifier Ion: m/z 300

  • Qualifier Ion: m/z 315

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).
  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(3), 419-439. Retrieved from [Link]

  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? (2019). ResearchGate. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Preparation, Application. Retrieved from [Link]

  • Wang, P., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(1), 123-128. Retrieved from [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.).
  • Derivatization for GC-MS analysis? (2022). ResearchGate. Retrieved from [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (Eds.). (2011). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

  • Silylating Agents Brochure. (n.d.). Fluka. Retrieved from [Link]

  • Silylation Derivatization Reagent, BSTFA. (n.d.). Restek. Retrieved from [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Mojarro, A., et al. (n.d.). Detection of Silylated Amino Acids and Nucleobases via Pyrolysis-Gas Chromatography-Triple Quadrupole Mass Spectrometry Multiple Reaction Monitoring. Universities Space Research Association. Retrieved from [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek. Retrieved from [Link]

  • Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). Molecules. Retrieved from [Link]

  • Nitrosamines by GC-MS/MS. (n.d.).
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent. Retrieved from [Link]

  • Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • 6-Methyluracil. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Assays Using 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 5-Nitro-6-methyluracil

This compound is a pyrimidine derivative with potential applications in medicinal chemistry and drug development.[1] Its structure, featuring a nitro group on the uracil ring, suggests possible bioactivity, as nitroaromatic compounds are known to exhibit a range of biological effects, including cytotoxicity.[2][3] The study of such compounds is crucial for identifying novel therapeutic agents, particularly in oncology.[4][5] This guide provides a comprehensive framework for researchers to systematically evaluate the cytotoxic properties of this compound in cell-based assays.

As a uracil analog, this compound may interfere with nucleic acid metabolism, similar to other pyrimidine analogs used in chemotherapy, such as 5-fluorouracil.[6][7] The nitro group can also be a key player in its mechanism of action. Nitroaromatic compounds are often bioreduced within cells to form reactive intermediates, such as nitro radical anions, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.[2][8][9] This oxidative stress can, in turn, damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[10][11][12]

This document will guide researchers through a tiered approach to characterizing the cytotoxicity of this compound, starting with preliminary viability assays to determine its potency (IC50), followed by more in-depth mechanistic studies to elucidate the mode of cell death. Each protocol is designed to be a self-validating system, with explanations of the underlying principles and critical considerations for robust and reproducible results.

Part 1: Initial Assessment of Cytotoxicity - Determining the IC50

The first step in characterizing a potential cytotoxic compound is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that reduces a biological response, in this case, cell viability, by 50%.[13] The MTT assay is a widely used colorimetric method for this purpose, providing a quantitative measure of metabolically active cells.[14]

Key Experimental Considerations
  • Cell Line Selection: The choice of cell line is critical and should be guided by the research objectives. For general cytotoxicity screening, a well-characterized and commonly used cell line can be employed. However, for specific therapeutic areas, such as oncology, a panel of cancer cell lines from different tissue origins is recommended to assess the compound's spectrum of activity.[5]

  • Compound Solubility and Stability: this compound is soluble in dimethyl sulfoxide (DMSO).[15] It is essential to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. The stability of the compound in the culture medium over the duration of the experiment should also be considered.

  • Assay Duration: The incubation time with the compound can significantly influence the IC50 value. A common starting point is 24 to 72 hours, but this may need to be optimized depending on the cell line's doubling time and the compound's mechanism of action.[12]

Protocol 1: Determination of IC50 using the MTT Assay

This protocol is adapted from established MTT assay methodologies.[16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only) for background subtraction.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 5.2
0.198.1 ± 4.5
192.5 ± 6.1
1075.3 ± 7.8
5051.2 ± 5.9
10028.7 ± 4.3
20015.4 ± 3.1

Note: The data presented in the table is for illustrative purposes only.

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potency of this compound has been established, the next step is to investigate the underlying mechanism of cell death. A key distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Several assays can be employed to dissect the cell death pathway.

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol is based on established LDH cytotoxicity assay kits.[2]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of dead or membrane-compromised cells.[18]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants (from the IC50 experiment or a separate experiment)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following treatment with this compound as described in Protocol 1, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

    • Prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated cells 45 minutes before collecting the supernatant.

    • Include a "spontaneous LDH release" control from untreated cells and a background control (medium only).

  • LDH Assay:

    • Transfer 50 µL of each supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution (if required by the kit).

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a standard method for detecting apoptosis by flow cytometry.[16][19][20]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Cells treated with this compound

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with this compound at concentrations around the IC50 value for an appropriate duration.

    • Include a positive control for apoptosis (e.g., treatment with staurosporine) and an untreated negative control.

    • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data and analyze the distribution of cells in the four quadrants:

      • Annexin V- / PI- (lower left): Viable cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with this compound overnight_incubation->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_assay MTT Assay (Protocol 1) incubation->mtt_assay ldh_assay LDH Assay (Protocol 2) incubation->ldh_assay annexin_assay Annexin V/PI Staining (Protocol 3) incubation->annexin_assay ic50_calc IC50 Determination mtt_assay->ic50_calc membrane_damage Membrane Damage Assessment ldh_assay->membrane_damage apoptosis_quant Apoptosis Quantification annexin_assay->apoptosis_quant

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 4: Caspase Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[21] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7).[22] Caspase activity can be measured using fluorogenic or colorimetric substrates that are cleaved by active caspases to release a detectable molecule.[23]

Materials:

  • Caspase-3/7 Activity Assay Kit (e.g., Caspase-Glo® 3/7)

  • Cells treated with this compound

  • Opaque-walled 96-well plate

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat them with this compound as described in Protocol 1.

  • Caspase Assay:

    • Equilibrate the plate and the caspase assay reagent to room temperature.

    • Add 100 µL of the caspase reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure luminescence or fluorescence using a plate reader.

    • Normalize the signal to the number of viable cells (if necessary) and compare the activity in treated cells to that in untreated controls.

Visualization of Apoptotic Signaling Pathway:

G compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros Potential MOA dna_damage DNA Damage compound->dna_damage Potential MOA mito Mitochondrial Stress ros->mito dna_damage->mito casp9 Caspase-9 Activation mito->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential apoptotic pathway induced by this compound.

Part 3: Advanced Mechanistic Insights

To further probe the mechanism of action of this compound, additional assays can be performed to investigate its effects on specific cellular components and pathways.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: As a nitroaromatic compound, this compound may induce oxidative stress.[2] Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.[24]

Materials:

  • H2DCFDA probe

  • Cells treated with this compound

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours).

  • ROS Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.

    • Alternatively, harvest the cells and analyze them by flow cytometry.

    • Compare the fluorescence in treated cells to that in untreated controls.

Protocol 6: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The loss of mitochondrial membrane potential is an early event in apoptosis.[17] The JC-1 dye is a lipophilic, cationic probe that can be used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[24][25][26]

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Cells treated with this compound

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol.

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[17]

    • Wash the cells with the assay buffer provided in the kit.

  • Data Acquisition and Analysis:

    • Analyze the cells using a fluorescence microscope (red and green channels), a fluorescence microplate reader (measuring fluorescence at ~590 nm for red and ~530 nm for green), or a flow cytometer.

    • Calculate the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

Troubleshooting and Interpretation

  • High Background in Assays: Ensure complete removal of phenol red-containing medium before adding reagents, as it can interfere with absorbance and fluorescence readings.

  • Inconsistent Results: Maintain consistent cell seeding densities, incubation times, and reagent concentrations. Ensure proper mixing of reagents and complete solubilization of formazan crystals in the MTT assay.

  • Distinguishing Apoptosis from Necrosis: A combination of assays is crucial. Early Annexin V positivity with low PI staining is indicative of apoptosis, while high LDH release and immediate PI positivity suggest necrosis.

  • No Observed Cytotoxicity: The compound may not be cytotoxic under the tested conditions. Consider using higher concentrations, longer incubation times, or a more sensitive cell line. It is also possible that the compound has cytostatic rather than cytotoxic effects, which can be assessed by cell proliferation assays.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the cytotoxic properties of this compound. By systematically progressing from initial viability screening to in-depth mechanistic studies, researchers can gain valuable insights into the compound's potency and mode of action. This information is essential for assessing its potential as a therapeutic agent and for guiding further drug development efforts.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Robbiano, L., Baroni, D., Carro, M. R., & Martelli, A. (1998). DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 413(1), 35-43.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Kalyanaraman, B., Sohnle, P. G., & Mason, R. P. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental and Molecular Mutagenesis, 55(8), 619-635.
  • Cenas, N., Nemeikaite-Ceniene, A., & Sarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 26(5), 857-865.
  • Fu, P. P., Miller, D. W., & Von Tungeln, L. S. (1994). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 7(5), 579-593.
  • Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., & Watts, M. E. (1979). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. JNCI: Journal of the National Cancer Institute, 62(4), 863-868.
  • Agilent. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2002). Structure-toxicity relationships of nitroaromatic compounds.
  • Sivandzade, F., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3113.
  • Chen, F., Oikawa, S., Hiraku, Y., Murata, M., Yamashita, N., & Kawanishi, S. (1998). Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols. Cancer Letters, 126(1), 67-74.
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Mori, H., Sugie, S., Yoshimi, N., Iwata, H., Nishikawa, A., & Williams, G. M. (1988). Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes. Mutation Research/Genetic Toxicology, 204(4), 683-689.
  • Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Current Opinion in Pharmacology, 9(4), 438-444.
  • Fulda, S., & Debatin, K. M. (2002). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 22(3), 1641-1645.
  • Peterson, Q. P., Hsu, D. C., & Goode, D. R. (2016). Small-Molecule Procaspase-3 Activation Sensitizes Cancer to Treatment with Diverse Chemotherapeutics. ACS Central Science, 2(8), 556-564.
  • Christmann, M., & Kaina, B. (2023).
  • Huang, Q., Li, F., Liu, X., Li, W., Shi, W., Liu, F. F., O'Sullivan, B., He, Z., Peng, Y., Tan, A. C., & Zhou, L. (2012). Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs.
  • Bekeschus, S., Favia, P., Robert, E., & von Woedtke, T. (2022). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(21), 13359.
  • Cenas, N., Nemeikaite-Ceniene, A., & Sarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.
  • van der Sijde, F. R., & de Jonge, M. J. A. (2019). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@Utrecht University.
  • Reichard, P., Sköld, O., & Klein, G. (1966). Metabolism of uracil and 5-fluorouracil by drug-sensitive and by drug-resistant bacteria. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 123(2), 378-389.
  • Długosz-Pokorska, A., Janecki, T., Janecka, A., & Gach-Janczak, K. (2024). New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line. Journal of Cancer Research and Clinical Oncology, 150(6), 328.
  • Diasio, R. B., & Harris, B. E. (1989). 5-Fluorouracil metabolizing enzymes. Clinical Pharmacokinetics, 16(4), 215-237.
  • Duboc, D., Weber, S., & Guérin, F. (1992). [Mechanism of cellular action of nitrate derivatives]. Archives des Maladies du Coeur et des Vaisseaux, 85(Spec No 1), 9-11.
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Toxicology in Vitro, 22(3), 663-671.

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the N-alkylation of 5-nitro-6-methyluracil, a critical transformation for synthesizing diverse molecular libraries for drug discovery and chemical biology. N-alkylated uracil derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] This document explores three robust methods for N-alkylation: classical SN2 conditions, the Mitsunobu reaction, and Phase-Transfer Catalysis (PTC). The guide emphasizes the chemical principles governing regioselectivity (N1 vs. N3 alkylation), providing researchers with the knowledge to not only execute these protocols but also to adapt them for various alkylating agents and research objectives.

Introduction: The Significance and Challenges of Uracil Alkylation

This compound is a key heterocyclic building block. The introduction of alkyl groups at the N1 and N3 positions of the uracil ring is a cornerstone strategy in the development of therapeutic agents, including non-nucleoside HIV-1 reverse transcriptase inhibitors.[2] The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The uracil ring possesses two reactive secondary amine nitrogens (N1-H and N3-H), both of which are acidic and can be alkylated.[1]

The electronic nature of the substituents on the pyrimidine ring dictates the relative acidity of the N-H protons. The potent electron-withdrawing nitro group at the C5 position significantly increases the acidity of both N-H protons, facilitating their deprotonation. Conversely, the electron-donating methyl group at C6 slightly reduces this effect. Generally, the N1-H proton is considered more acidic and is less sterically hindered than the N3-H proton, often making N1 the preferred site of alkylation under kinetic control. However, the choice of solvent, base, counter-ion, and alkylating agent can influence the N1/N3 product ratio.

This guide provides protocols that are widely applicable and have been selected to offer researchers flexibility in terms of reaction conditions, substrate scope, and scalability.

Strategic Approaches to N-Alkylation

The selection of an appropriate alkylation strategy depends on the nature of the alkylating agent, the desired regioselectivity, and the scale of the reaction.

  • Classical SN2 Alkylation: This is the most direct method, involving the deprotonation of the uracil nitrogen with a suitable base to form an ambident nucleophile, which then attacks an alkyl halide. Common bases include potassium carbonate (K₂CO₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[3] This method is robust, cost-effective, and suitable for a wide range of alkyl halides.

  • The Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of this compound using a primary or secondary alcohol.[4][5] It proceeds under mild, neutral conditions, making it ideal for sensitive substrates. The reaction is mediated by a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] A key feature of the Mitsunobu reaction is the stereospecific inversion of configuration at the alcohol's chiral center.[5]

  • Phase-Transfer Catalysis (PTC): PTC is a highly efficient and environmentally friendly technique for reactions involving reactants in immiscible phases.[7][8] In this context, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated uracil anion from an aqueous or solid phase into an organic phase containing the alkyl halide.[9] This method often allows for the use of milder inorganic bases and reduces the need for anhydrous polar aprotic solvents.[7]

Caption: Typical experimental workflow for SN2 N-alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents (alkyl halides) are often toxic, carcinogenic, and lachrymatory. Handle with extreme care.

  • DMF is a reproductive toxin and should be handled with caution.

  • Azodicarboxylates (DEAD, DIAD) are toxic and potentially explosive, especially when heated. [10]Use behind a blast shield if working on a large scale.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Boncel, S., Walczak, K.Z., & Suwińska, K. (2011). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Current Organic Chemistry. [Link]

  • Demir, A. S., & Sesenoglu, O. (2021). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Jabr, S. J. (2012). The benzoylation of 6-methyluracil and this compound. ResearchGate. [Link]

  • Soares, F. D. P., et al. (2010). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. ResearchGate. [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. American Chemical Society. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset.com. [Link]

  • Kaur, N., & Kishore, D. (2014). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Pan, C., et al. (2007). The design and synthesis of N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as potential non-nucleoside HIV-1 RT inhibitors. PubMed. [Link]

  • Donleavy, J. J., & Kise, M. A. 6-methyluracil. Organic Syntheses. [Link]

  • Davidson, D., & Baudisch, O. (1926). THE PREPARATION OF URACIL FROM UREA. Journal of the American Chemical Society. [Link]

  • Kégl, T. (2020). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]

  • Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

  • Abdeen, S., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Abdeen, S., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. [Link]

  • Szymańska, E., et al. (2017). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. 6-Methyl-5-nitrouracil. PubChem. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Sobiak, S., et al. (2011). N-Functionalization of Uracil Derivatives: Synthesis of Chiral 2-(3-Methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic Acids and Their Methyl Esters. ResearchGate. [Link]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. [Link]

  • PTC Organics, Inc. (2002). Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Grote, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Losev, E., et al. (2022). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. National Institutes of Health. [Link]

  • Fang, J., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of 5-Nitro-6-methyluracil Analogs for High-Throughput Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Uracil and its analogs represent a cornerstone in modern chemotherapy, with compounds like 5-Fluorouracil being indispensable in treating various solid tumors. The strategic modification of the uracil scaffold offers a promising avenue for the discovery of novel anticancer agents with improved efficacy and selectivity.[1] This guide provides a detailed framework for the synthesis, purification, and characterization of 5-nitro-6-methyluracil, a key intermediate, and its subsequent analogs. Furthermore, it outlines a robust, high-throughput protocol for evaluating the cytotoxic potential of these novel compounds against a panel of human cancer cell lines using the MTT colorimetric assay. This integrated approach of targeted synthesis and systematic screening is designed to accelerate the identification of lead compounds for further preclinical development.

Introduction: The Rationale for this compound Analogs

The pyrimidine ring system is a privileged scaffold in medicinal chemistry. Its presence in the nucleobases of RNA and DNA makes it a prime target for developing antimetabolites that can disrupt nucleic acid synthesis, a critical process for rapidly proliferating cancer cells.[2] The introduction of a nitro group at the C5 position of the uracil ring is a key strategic decision. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets or making it a substrate for cellular reductases, leading to bioreductive activation and localized cytotoxicity.

The 6-methyl group provides a handle for further structural diversification and can influence the molecule's metabolic stability and steric interactions within target binding pockets. By creating a small, focused library of analogs based on this core structure, researchers can systematically explore structure-activity relationships (SAR) to identify key molecular features that drive anticancer activity.

Synthesis of this compound: Principle and Protocol

The foundational step in this workflow is the efficient synthesis of the this compound core. The most direct method is the electrophilic nitration of the commercially available 6-methyluracil.

Causality in Experimental Design
  • Choice of Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is the classic and most effective nitrating agent for deactivating aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) during the addition of the substrate is critical.[3] This precaution minimizes the risk of runaway reactions and, more importantly, prevents over-nitration or degradation of the uracil ring, which can occur at higher temperatures.[3][4]

  • Work-up Procedure: Quenching the reaction mixture by pouring it onto crushed ice serves two purposes. It rapidly halts the reaction and dissipates the heat generated from the dilution of the strong acids. The desired product, being sparingly soluble in the cold, acidic aqueous medium, precipitates out, allowing for easy isolation by filtration.

Detailed Synthesis Protocol

Materials:

  • 6-methyluracil (≥98%)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Deionized Water

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly, add 10 mL of fuming HNO₃ dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: Once the nitrating mixture is prepared and cooled to 0-5 °C, slowly add 5.0 g of 6-methyluracil in small portions over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: Fill a large beaker with 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale-yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from hot ethanol or water to yield this compound as fine, pale-yellow crystals. Dry the purified product in a vacuum oven at 60 °C.

Characterization

Confirmation of the product's identity and purity is a self-validating step essential for scientific integrity.

  • ¹H NMR: Expected to show a singlet for the N-H protons and a singlet for the C6-methyl group.

  • ¹³C NMR: Will show characteristic shifts for the carbonyl carbons (C2, C4), the nitrated carbon (C5), and the methyl-bearing carbon (C6).[5]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.[6][7][8]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification H2SO4 Conc. H₂SO₄ NitratingMix Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->NitratingMix Cool to 0°C HNO3 Fuming HNO₃ HNO3->NitratingMix Add dropwise Reaction Nitration Reaction (0-5°C, 2h) NitratingMix->Reaction StartMat 6-Methyluracil StartMat->Reaction Quench Quench on Ice Reaction->Quench Pour slowly Filter Vacuum Filtration Quench->Filter Collect solid Recrystal Recrystallization Filter->Recrystal Purify Product Pure this compound Recrystal->Product

Caption: Synthetic workflow for this compound.

Analog Synthesis Strategy

With the this compound core in hand, analogs can be generated primarily through N-alkylation or N-acylation at the N1 and N3 positions. This allows for the introduction of diverse functional groups to probe their impact on anticancer activity.

Analog ID Modification Strategy Hypothetical R-Group Expected Yield (%) Purity (%)
NM-001 N1-AlkylationBenzyl75-85>98
NM-002 N1-Alkylation4-Fluorobenzyl70-80>98
NM-003 N3-AcylationAcetyl80-90>99
NM-004 N1,N3-DialkylationDi-ethyl60-70>97

In Vitro Anticancer Screening: Principle and Protocol

Initial evaluation of the synthesized compounds is performed using in vitro cell-based assays to determine their cytotoxic or anti-proliferative effects.[9][10] The MTT assay is a reliable, high-throughput colorimetric method for this purpose.[11][12][13]

Causality in Experimental Design
  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[11][12] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]

  • Cell Line Selection: Screening against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is crucial. This approach provides initial insights into whether a compound has broad-spectrum activity or exhibits selectivity towards a particular cancer type. The NCI-60 panel is a well-established example of this strategy.[10]

  • Controls are Non-Negotiable:

    • Vehicle Control (e.g., 0.1% DMSO): This serves as the 100% cell viability baseline. It is essential to ensure that the solvent used to dissolve the compounds does not have any intrinsic toxicity at the concentration used.

    • Positive Control (e.g., Doxorubicin): A known, potent anticancer drug is used to validate that the assay is performing correctly and that the cells are responsive to cytotoxic agents.

    • Blank Control (Media only): This is used to subtract the background absorbance of the culture medium and MTT reagent.[14]

Detailed Screening Protocol (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • 96-well flat-bottom tissue culture plates

  • Synthesized compounds, dissolved in DMSO to create stock solutions (e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.[14]

  • Compound Treatment: The next day, prepare serial dilutions of the test compounds and positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours.[11][14][15] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Data Acquisition: Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.[12][14] A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anticancer Screening Workflow Diagram

ScreeningWorkflow cluster_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellLines Select & Culture Cancer Cell Lines Seed Seed Cells in 96-Well Plates CellLines->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat Cells Incubate1->Treat Stocks Prepare Compound Serial Dilutions Stocks->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizer (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: High-throughput in vitro anticancer screening cascade.

Representative Screening Data

The ultimate output of the screening phase is a quantitative measure of potency, the IC₅₀ value.

Compound ID MCF-7 (Breast) IC₅₀ (µM) HCT-116 (Colon) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM)
NM-001 15.222.535.1
NM-002 8.712.119.8
NM-003 > 100> 100> 100
NM-004 45.368.9> 100
Doxorubicin 0.80.51.2

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide details a systematic and validated approach for the synthesis of this compound analogs and their subsequent evaluation as potential anticancer agents. By integrating rational chemical synthesis with robust biological screening, this workflow provides a clear and efficient path to identifying promising lead compounds.

Analogs demonstrating significant potency (e.g., low micromolar IC₅₀ values) and potential selectivity should be prioritized for further investigation. Subsequent steps would include more advanced in vitro assays to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, and target engagement studies, before progressing to in vivo animal models.[16][17]

References

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Creative Biolabs. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • Abcam. MTT assay protocol.
  • ATCC. MTT Cell Proliferation Assay.
  • BenchChem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • T. Horton Lab. MTT Cell Assay Protocol.
  • PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones.
  • Chem-Impex. 5-Nitrouracil.
  • BenchChem. Pyridine Synthesis - Preventing Over-Nitration.
  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Royal Society of Chemistry. Preparation of nitropyridines by nitration of pyridines with nitric acid.
  • Radiation Research. (1974). Nitro-Centered Free Radicals in y-Irradiated this compound at 77?K.
  • PMC. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors.
  • BenchChem. Experimental setup for nitration of dimethylpyridines.
  • ResearchGate. The benzoylation of 6-methyluracil and this compound.
  • CONICET. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
  • NIH. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • ResearchGate. Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues.
  • Organic Syntheses. 6-methyluracil.
  • Royal Society of Chemistry. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Semantic Scholar. Improved Synthesis of 5-Nitrohomovanillic Acid.
  • Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
  • ResearchGate. Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy.
  • PubMed. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.

Sources

Application Notes & Protocols: 5-Nitro-6-methyluracil as a Versatile Precursor for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

5-Nitro-6-methyluracil is a pivotal building block in synthetic organic and medicinal chemistry. Its strategic placement of functional groups—an electron-withdrawing nitro group, a reactive methyl substituent, and the inherent reactivity of the pyrimidine core—renders it an exceptionally versatile precursor for the synthesis of a diverse array of fused heterocyclic compounds.[1] These resulting scaffolds, such as pyridopyrimidines and triazolopyrimidines, are of significant interest as they form the core of numerous pharmacologically active agents, including antiviral and anticancer drugs.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the core reactivity and practical application of this compound, featuring detailed, field-proven protocols for its conversion into high-value heterocyclic systems.

Foundational Chemistry: The Synthetic Potential of this compound

The synthetic utility of this compound is rooted in the synergistic interplay of its functional groups. The electron-withdrawing nature of the C5-nitro group is paramount; its facile reduction to a nucleophilic amino group is the most critical transformation, unlocking pathways to a multitude of annulation reactions. This newly formed 5-amino group, positioned adjacent to the C6-methyl and the C4-carbonyl/N1-H motifs, creates a powerful intramolecular environment for the construction of fused ring systems.

The general workflow involves a two-stage process: reduction followed by cyclocondensation. This strategy provides a divergent pathway to various heterocyclic cores by simply changing the condensation partner in the second stage.

G A This compound B Key Intermediate: 5-Amino-6-methyluracil A->B Reduction (e.g., SnCl2/HCl, H2/Pd-C) C Fused Heterocycle 1: Pyrido[2,3-d]pyrimidines B->C Condensation with 1,3-Dicarbonyls D Fused Heterocycle 2: Triazolo[4,3-a]pyrimidines B->D Reaction with Hydrazine Derivatives E Fused Heterocycle 3: Pyrazolo[3,4-d]pyrimidines B->E Condensation with Pyrazole Precursors

Figure 1: Divergent synthetic pathways originating from this compound.

Core Protocol: Reduction of this compound

Causality: The conversion of the 5-nitro group to a 5-amino group is the gateway reaction for subsequent cyclizations.[3][4] The choice of reducing agent is critical. While catalytic hydrogenation offers clean conversion, methods like reduction with tin(II) chloride or sodium dithionite are often more practical and scalable in a standard laboratory setting. We detail the tin(II) chloride method here due to its high efficiency and reliability.[4]

Protocol 2.1: Synthesis of 5-Amino-6-methyluracil via Tin(II) Chloride Reduction

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (e.g., 1.71 g, 10 mmol) in ethanol (50 mL).

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (11.28 g, 50 mmol) in concentrated hydrochloric acid (20 mL). The addition should be done cautiously as the initial reaction may be exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (approx. 100 g). A precipitate of the amine-tin complex will form.

  • Product Isolation: Slowly neutralize the acidic solution by adding 5 M NaOH solution with constant stirring until the pH is approximately 7-8. This will precipitate tin hydroxides and free the amine product.

  • Filtration: Filter the resulting thick slurry through a Buchner funnel. Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the pale-yellow solid product under vacuum to a constant weight.

Self-Validation:

  • Expected Yield: 80-90%.

  • Characterization: The product, 5-amino-6-methyluracil, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretching bands (typically 3300-3500 cm⁻¹) are indicative of a successful reaction.

Application I: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

Pyrido[2,3-d]pyrimidines, also known as 5-deazaflavins, are a class of fused heterocycles with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] They are synthesized by the condensation of 5-amino-6-methyluracil with 1,3-dielectrophilic species.

G reactant1 5-Amino-6-methyluracil catalyst Piperidine (catalyst) in Ethanol reactant1->catalyst reactant2 Malononitrile reactant2->catalyst product 7-Amino-5-methyl-2,4-dioxo- 1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile catalyst->product Reflux

Figure 2: Reaction scheme for the synthesis of a substituted pyrido[2,3-d]pyrimidine.

Protocol 3.1: Synthesis of 7-Amino-5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Causality: This protocol employs a base-catalyzed condensation reaction. The piperidine catalyst facilitates the Knoevenagel condensation between the active C6-methyl group of the uracil (acting as a nucleophile) and one of the nitrile groups of malononitrile, followed by an intramolecular cyclization of the C5-amino group onto the second nitrile group to form the fused pyridine ring.

Materials:

  • 5-Amino-6-methyluracil (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (anhydrous)

  • Piperidine (catalytic amount, ~0.1 eq)

Procedure:

  • Reaction Setup: Suspend 5-amino-6-methyluracil (1.41 g, 10 mmol) in anhydrous ethanol (40 mL) in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add malononitrile (0.73 g, 11 mmol) and piperidine (~0.1 mL) to the suspension.

  • Reaction Execution: Heat the mixture to reflux. The suspension will gradually dissolve, and a new precipitate may form as the product is generated. The reaction is typically complete in 6-8 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The product usually precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, the product can be recrystallized from a suitable solvent like dimethylformamide (DMF)/water.

  • Drying: Dry the product under vacuum.

Data Summary:

EntryElectrophileProductYield (%)
1Malononitrile7-Amino-6-cyano-pyridopyrimidine~85%
2Ethyl Cyanoacetate7-Amino-6-carbethoxy-pyridopyrimidine~78%
3Diethyl Malonate6-Carbethoxy-7-hydroxy-pyridopyrimidine~70%

Application II: N-Acylation and Functionalization

While cyclization is a primary application, the N-H protons of the uracil ring remain available for functionalization, such as acylation. This allows for the introduction of various substituents to modulate the molecule's properties. The presence of the nitro group influences the reactivity of the N1 and N3 positions.

Protocol 4.1: Selective N1-Benzoylation of this compound

Causality: Under controlled conditions, this compound can be selectively acylated. The reaction with benzoyl chloride in the presence of a base like pyridine proceeds to give the N1-benzoyl derivative.[6] Steric hindrance from the C6-methyl group and the electronic effects of the nitro group favor reaction at the N1 position over the N3 position.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Pyridine (solvent and base)

  • Acetonitrile (co-solvent)

Procedure:

  • Reaction Setup: Dissolve this compound (1.71 g, 10 mmol) in a mixture of acetonitrile (20 mL) and pyridine (20 mL) at room temperature.

  • Reagent Addition: Add benzoyl chloride (1.4 mL, 12 mmol) dropwise to the solution while stirring.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-water (100 mL).

  • Product Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-N-benzoyl-5-nitro-6-methyluracil.[6]

Concluding Remarks for the Researcher

This compound is more than a simple chemical intermediate; it is a strategic platform for the rapid assembly of complex, biologically relevant heterocyclic systems. The protocols outlined in this document provide a reliable foundation for accessing key intermediates and final fused-ring products. The true power of this building block lies in its adaptability. By judiciously selecting the reaction partners for condensation with the 5-amino derivative, a vast chemical space can be explored, paving the way for the discovery of novel therapeutic agents. Researchers are encouraged to adapt these methodologies to a variety of dielectrophiles and explore further functionalization of the resulting heterocyclic scaffolds.

References

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). The benzoylation of 6-methyluracil and this compound. Retrieved from ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (1979). Pyrimidine derivatives and related compounds. 15. Synthesis and analgetic and antiinflammatory activities of 1,3-substituted 5-amino-6-methyluracil derivatives. ACS Publications. [Link]

  • Ultrasonics Sonochemistry. (2020). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. National Center for Biotechnology Information. [Link]

  • Chemical Biology & Drug Design. (2024). Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies. National Center for Biotechnology Information. [Link]

  • Arkivoc. (2013). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. [Link]

  • Der Pharma Chemica. (2014). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Retrieved from Der Pharma Chemica. [Link]

  • RSC Advances. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PubMed Central. [Link]

Sources

Application Note: High-Throughput Screening for Modulators of Pyrimidine Metabolism and DNA Repair

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening Assays Involving 5-Nitro-6-methyluracil For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound recognized as a versatile intermediate in the synthesis of bioactive molecules, including potential antiviral and anticancer agents.[1] Its structural similarity to endogenous pyrimidines makes it an ideal scaffold for developing inhibitors of enzymes crucial to nucleotide metabolism and DNA repair. This guide provides detailed, field-proven protocols for high-throughput screening (HTS) campaigns designed to identify and characterize small molecule inhibitors targeting two key enzymes: Thymidine Phosphorylase (TP) and Uracil-DNA Glycosylase (UDG). We present a spectrophotometric assay for TP and a fluorescence-based assay for UDG, both optimized for 96- and 384-well formats. The methodologies herein are designed to ensure scientific rigor, providing researchers with the necessary tools to leverage this compound and its analogs in modern drug discovery.

Introduction: The Central Role of Uracil Analogs in Therapeutics

The integrity of cellular processes relies heavily on the precise regulation of nucleotide pools and the faithful repair of DNA damage. Enzymes within these pathways are often dysregulated in pathologies like cancer, making them compelling targets for therapeutic intervention.[2][3] Uracil and its analogs, such as this compound, serve as powerful chemical probes and starting points for inhibitor design due to their ability to mimic natural substrates and interact with the active sites of key enzymes.

1.1. This compound: A Privileged Scaffold this compound is a synthetic pyrimidine derivative that serves as a valuable building block in medicinal chemistry.[1][4] Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to enhance biological activity and target specificity. This application note focuses on its use as a representative compound in HTS assays targeting two critical enzymes.

1.2. Key Therapeutic Targets

  • Thymidine Phosphorylase (TP): Also known as platelet-derived endothelial cell growth factor (PD-ECGF), TP is a key enzyme in the pyrimidine salvage pathway.[5] Elevated TP levels are found in numerous solid tumors, where it promotes angiogenesis and protects cancer cells from apoptosis, thereby contributing to tumor progression.[6][7] Inhibition of TP is a validated strategy for developing novel anticancer therapies.[6]

  • Uracil-DNA Glycosylase (UNG/UDG): A critical enzyme in the Base Excision Repair (BER) pathway, UDG's primary function is to locate and remove uracil bases from DNA.[8][9] Such lesions can arise from cytosine deamination or misincorporation of dUTP during replication.[10] Inhibiting UDG can potentiate the effects of certain chemotherapies and is an area of active investigation in cancer research.[11][12]

Assay Protocol 1: Thymidine Phosphorylase (TP) Inhibition Screening

This protocol describes a robust, continuous spectrophotometric assay suitable for HTS. The assay quantifies TP activity by measuring the decrease in absorbance as it catalyzes the phosphorolysis of thymidine to thymine.

2.1. Scientific Rationale & Assay Principle TP catalyzes the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate.[5] Thymidine and thymine exhibit different molar extinction coefficients at a wavelength of 290 nm. By monitoring the decrease in absorbance at this wavelength, we can directly measure the rate of the enzymatic reaction. Potent inhibitors will slow this rate, resulting in a smaller change in absorbance over time. This direct, label-free method is highly reliable and cost-effective for HTS.

TP_Pathway cluster_pathway Pyrimidine Salvage & Angiogenesis cluster_assay Assay Principle Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Substrate Thymine Thymine dRP 2-deoxyribose-1-P TP->Thymine TP->dRP Angiogenesis Angiogenesis Tumor Growth TP->Angiogenesis Promotes Inhibitor This compound (or Analog) Inhibitor->TP Inhibition Abs290 Measure Absorbance @ 290 nm Thymidine_Abs Thymidine (High Abs) Thymine_Abs Thymine (Low Abs) Thymidine_Abs->Thymine_Abs

Figure 1. TP reaction and its role in angiogenesis.

2.2. Materials & Reagents

ReagentStock ConcentrationFinal ConcentrationSupplier Example
Assay Buffer5X1X-
Recombinant Human TP0.1 U/µL0.05 U/wellCommercially Available
Thymidine (Substrate)30 mM1.5 mMSigma-Aldrich
7-Deazaxanthine (Control)10 mM (in DMSO)1-100 µMBenchChem[5]
Test Compound (e.g., this compound)10 mM (in DMSO)Varies (e.g., 10 µM)Chem-Impex[1]
DMSO100%≤ 1%-
UV-Transparent Plates--96- or 384-well

Assay Buffer (1X): 50 mM Potassium Phosphate, pH 7.4.

2.3. Step-by-Step HTS Protocol All steps should be performed at room temperature unless otherwise specified.

  • Compound Plating: Using an acoustic dispenser or liquid handler, add 2 µL of test compounds (dissolved in DMSO) to the wells of a 384-well UV-transparent plate. For controls, add 2 µL of DMSO (100% inhibition control) or 7-Deazaxanthine (positive control).

  • Enzyme Preparation: Prepare a master mix of TP enzyme in 1X Assay Buffer. The final volume per well will be 100 µL. Prepare enough for all wells plus a 10% overage.

  • Enzyme Addition & Pre-incubation: Add 50 µL of the TP enzyme solution to each well. Mix by gentle shaking for 1 minute. Incubate the plate for 10 minutes. This step allows compounds to bind to the enzyme before the reaction starts.

  • Substrate Preparation: Prepare a master mix of the Thymidine substrate in 1X Assay Buffer.

  • Reaction Initiation: Add 50 µL of the Thymidine solution to each well to initiate the reaction. Mix immediately by shaking for 1 minute.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the absorbance at 290 nm every 30 seconds for 10-15 minutes.

2.4. Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize Data: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_dmso - V_no_enzyme))

    • V_compound is the rate in the presence of the test compound.

    • V_dmso is the rate of the vehicle control (0% inhibition).

    • V_no_enzyme is the rate of the background control (100% inhibition).

  • Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls) are considered "hits."

  • Dose-Response: Confirmed hits should be re-tested in a serial dilution to determine their IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Assay Protocol 2: Uracil-DNA Glycosylase (UDG) Inhibition Screening

This protocol employs a fluorescence-based molecular beacon assay, a highly sensitive "mix-and-read" format ideal for HTS.

3.1. Scientific Rationale & Assay Principle UDG initiates the BER pathway by recognizing and excising uracil from DNA.[9][13] The assay uses a synthetic hairpin-structured DNA oligonucleotide (a molecular beacon) containing a single uracil base.[8] A fluorophore (e.g., FAM) is attached to one end and a quencher (e.g., DABCYL) to the other. In the hairpin conformation, the fluorophore and quencher are in close proximity, resulting in fluorescence quenching. When UDG excises the uracil, the DNA backbone is cleaved at the resulting abasic site by an endonuclease (like APE1, often included in the buffer or added sequentially), or the hairpin structure is destabilized. This separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence. Inhibitors will prevent this process, resulting in a low fluorescence signal.

UDG_Assay cluster_pathway Base Excision Repair (BER) Pathway cluster_assay Molecular Beacon Assay Principle DNA_U DNA with Uracil UDG UDG DNA_U->UDG Recognition & Excision AP_Site Abasic (AP) Site APE1 APE1 AP_Site->APE1 Cleavage Nick Nicked DNA PolB_Lig3 DNA Polymerase β DNA Ligase III Nick->PolB_Lig3 Synthesis & Ligation Repaired Repaired DNA UDG->AP_Site APE1->Nick PolB_Lig3->Repaired Inhibitor This compound (or Analog) Inhibitor->UDG Inhibition Beacon_Off Quenched Beacon (Uracil Intact) LOW Fluorescence Beacon_On Cleaved Beacon (Uracil Excised) HIGH Fluorescence Beacon_Off->Beacon_On UDG Activity

Figure 2. UDG's role in BER and the molecular beacon principle.

3.2. Materials & Reagents

ReagentStock ConcentrationFinal ConcentrationSupplier Example
Assay Buffer10X1X-
Recombinant Human UNG21 U/µL0.01 U/wellNew England Biolabs
Molecular Beacon Substrate10 µM100 nMCustom Oligo Synthesis
Gaddumycin A (Control)1 mM (in DMSO)1-50 µMKnown UDG Inhibitor
Test Compound10 mM (in DMSO)Varies (e.g., 10 µM)-
DMSO100%≤ 1%-
Black, Opaque Plates--96- or 384-well

Assay Buffer (1X): 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA. Molecular Beacon Sequence Example: 5'-[FAM]-GCGCGCUGCGCGC-[DABCYL]-3' (The 'U' is the uracil to be excised).

3.3. Step-by-Step HTS Protocol

  • Compound Plating: Add 2 µL of test compounds (in DMSO) or controls to the wells of a 384-well black, opaque plate.

  • Master Mix Preparation: Prepare a master mix containing Assay Buffer, UDG enzyme, and the molecular beacon substrate.

  • Reaction Initiation: Add 100 µL of the master mix to each well. Mix by gentle shaking for 1 minute.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal time should be determined in an initial time-course experiment to ensure the reaction is in the linear range.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485 nm Ex / 520 nm Em for FAM).

3.4. Data Analysis and Interpretation

  • Normalize Data: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_no_enzyme) / (RFU_dmso - RFU_no_enzyme))

    • RFU_compound is the Relative Fluorescence Units in the presence of the test compound.

    • RFU_dmso is the RFU of the vehicle control (0% inhibition).

    • RFU_no_enzyme is the RFU of the background control (100% inhibition).

  • Hit Identification and Confirmation: Follow the same process as described for the TP assay (Section 2.4) to identify hits and perform dose-response analysis to determine IC₅₀ values.

General HTS Campaign Workflow

A successful HTS campaign involves more than just the primary screen. It is a multi-step process designed to identify robust, confirmed hits and eliminate artifacts.

HTS_Workflow cluster_discovery Drug Discovery Funnel Lib Compound Library (~10^5 - 10^6 compounds) Primary Primary HTS (Single Concentration) Lib->Primary Confirm Hit Confirmation (Re-test from fresh stock) Primary->Confirm ~1-3% Hit Rate Dose Dose-Response (IC50 Determination) Confirm->Dose Secondary Secondary Assays (Orthogonal & Counter-screens) Dose->Secondary LeadOp Lead Optimization (SAR Studies) Secondary->LeadOp Confirmed Hits

Figure 3. A typical workflow for a high-throughput screening campaign.

Key Considerations:

  • Hit Confirmation: Always re-test initial hits from a fresh sample of the compound to rule out plating errors or compound degradation.

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in the UDG assay or compounds that absorb at 290 nm in the TP assay).

  • Orthogonal Assays: Validate hits using a different assay method that measures the same biological endpoint. For example, a UDG inhibitor could be confirmed using a gel-based oligonucleotide cleavage assay.[8]

  • Selectivity: Test confirmed hits against related enzymes to ensure they are selective for the intended target.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 7-Deazaxanthine Analogs as Thymidine Phosphorylase Inhibitors. BenchChem.
  • Weiser, T., et al. (2023). Assay design for analysis of human uracil DNA glycosylase. Methods in Enzymology, 678, 25-54.
  • Zhang, L., et al. (2021). Simple Mix-and-Read Assay with Multiple Cyclic Enzymatic Repairing Amplification for Rapid and Sensitive Detection of DNA Glycosylase. Analytical Chemistry, 93(19), 7349–7356. Available from [Link]

  • Chem-Impex. (n.d.). This compound. Chem-Impex International.
  • Rowan University. (n.d.). Assay design for analysis of human uracil DNA glycosylase. Rowan University Institutional Repository.
  • Petruzzelli, S., et al. (2019). A rapid, safe, and quantitative in vitro assay for measurement of uracil-DNA glycosylase activity. Analytical Biochemistry, 572, 38-44. Available from [Link]

  • ResearchGate. (n.d.). Assay design for analysis of human uracil DNA glycosylase. ResearchGate.
  • Kondratova, A. A., et al. (2016). Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. Mutation Research/Reviews in Mutation Research, 769, 43-61. Available from [Link]

  • Chem-Impex. (n.d.). 5-Nitro-6-metiluracilo. Chem-Impex International.
  • Langen, P., et al. (1967). Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of 6-aminouracil. Biochemical Pharmacology, 16(9), 1833-7. Available from [Link]

  • Nencka, R., et al. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(23), 5789-99. Available from [Link]

  • Tikoo, K. (2025). Identifying DNA Repair Enzymes as Potential Therapeutic Targets in Gastrointestinal Tumors: a Drug Repurposing Study. National High School Journal of Science.
  • Volcho, K., & Lavrik, O. (Eds.). (2023). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. International Journal of Molecular Sciences. Available from [Link]

  • RxList. (2021). Thymidine Phosphorylase Inhibitors. RxList. Retrieved from [Link]

  • Aknin, K., et al. (2018). Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 254-263. Available from [Link]

  • International Journal of Molecular Sciences. (n.d.). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. MDPI.
  • AIR Unimi. (2025). Thymidine Phosphorylase Inhibitory Potential and Molecular Docking Studies of Secondary Metabolites Isolated From Fernandoa aden. AIR Unimi.
  • Khan, I., et al. (2019). Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. Molecules, 24(1), 143. Available from [Link]

Sources

A Validated Protocol for the Electrophilic Nitration of 6-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Methyl-5-nitrouracil

Abstract

This application note provides a comprehensive, field-validated experimental protocol for the synthesis of 6-methyl-5-nitrouracil via the electrophilic nitration of 6-methyluracil. Nitrated pyrimidines are valuable intermediates in medicinal chemistry and drug development, serving as precursors for a variety of functionalized heterocyclic compounds, including the synthesis of 5-aminouracil derivatives.[1] This guide is designed for researchers in organic synthesis and drug discovery, offering a detailed step-by-step procedure, an in-depth discussion of the reaction mechanism, critical safety protocols, and methods for product characterization. The causality behind key experimental choices, such as the selection of the nitrating agent and strict temperature control, is thoroughly explained to ensure procedural integrity, safety, and reproducibility.

Introduction and Scientific Rationale

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2] The functionalization of this ring system is a critical strategy in the development of novel therapeutic agents. The introduction of a nitro group at the C5 position of the 6-methyluracil ring yields 6-methyl-5-nitrouracil, a versatile intermediate for further chemical transformations.

Mechanism Insight: The Electrophilic Substitution of an Activated Pyrimidone Ring

Unlike simple diazines, which are deactivated towards electrophilic attack, the uracil scaffold exists as a pyrimidone tautomer. This structure contains amide-like functionalities that activate the ring system for electrophilic substitution.[3] The nitration of 6-methyluracil is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[4][5]

The rationale for using mixed acid is twofold:

  • Generation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[6][7]

  • Reaction Medium: The strongly acidic environment ensures a sufficient concentration of the nitronium ion to drive the reaction to completion.

The electron-donating character of the ring nitrogens and the methyl group directs the electrophilic attack to the C5 position, leading to the desired product.

Critical Safety Imperatives

Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not managed properly.[8] Strict adherence to safety protocols is essential.

  • Extreme Corrosivity: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe chemical burns upon contact with skin and eyes.[9][10][11]

  • Exothermic Reaction: The reaction generates substantial heat, which can lead to a thermal runaway if temperature is not rigorously controlled.[8]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOx).[9]

  • Oxidizing Hazard: Nitric acid is a powerful oxidizing agent and can react violently with organic materials and reducing agents.[11][12]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Chemical splash goggles and a full-face shield.

  • A chemical-resistant lab coat or apron.

Engineering Controls:

  • All steps must be performed inside a certified chemical fume hood with adequate ventilation.[9]

  • An emergency eyewash station and safety shower must be immediately accessible.[10][11]

  • Have spill containment materials (e.g., sodium carbonate or other acid neutralizers) readily available.[12]

Materials and Characterization Data

Table 1: Reagents and Materials
Reagent/MaterialFormulaMolecular Weight ( g/mol )ConcentrationSupplier/Grade
6-MethyluracilC₅H₆N₂O₂126.11-≥98%
Concentrated Sulfuric AcidH₂SO₄98.0898%Reagent Grade
Concentrated Nitric AcidHNO₃63.0170%Reagent Grade
Deionized WaterH₂O18.02--
Crushed IceH₂O18.02--
EthanolC₂H₅OH46.0795%For Recrystallization
Table 2: Product Characteristics - 6-Methyl-5-nitrouracil
PropertyValueSource
IUPAC Name6-methyl-5-nitro-1H-pyrimidine-2,4-dione[13]
Molecular FormulaC₅H₅N₃O₄[13]
Molecular Weight171.11 g/mol [13]
AppearancePale yellow solidGeneral Observation
Melting Point>300 °C[14]
SMILESCC1=C(C(=O)NC(=O)N1)[O-][13]

Detailed Experimental Protocol

This protocol details the synthesis on a 5-gram scale of 6-methyluracil.

Step 1: Preparation of the Nitrating Mixture
  • In a certified chemical fume hood, place a 100 mL beaker in a large ice-water bath to maintain a temperature of 0-5 °C.

  • To the beaker, add 25 mL of concentrated sulfuric acid (98%).

  • While monitoring the temperature closely and ensuring it does not exceed 10 °C, slowly add 5 mL of concentrated nitric acid (70%) dropwise to the sulfuric acid with gentle stirring.

    • Causality: Adding nitric acid to sulfuric acid is crucial for safely preparing the mixed acid. This exothermic process is controlled by slow addition and external cooling, preventing overheating and potential runaway reactions.[8]

Step 2: The Nitration Reaction
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-salt bath.

  • Add 5.0 g (39.6 mmol) of 6-methyluracil to the flask.

  • Slowly add the pre-chilled nitrating mixture (from Step 1) to the 6-methyluracil via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

    • Causality: Strict temperature control is the most critical parameter. Low temperatures prevent thermal decomposition and the formation of undesired byproducts. The slow addition ensures the rate of heat generation does not overwhelm the cooling capacity of the ice bath.

  • Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.

Step 3: Product Isolation and Work-up
  • Prepare a large beaker containing approximately 200 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A pale-yellow precipitate will form.

    • Causality: Pouring the acidic reaction mixture into ice serves to quench the reaction, dilute the strong acids, and precipitate the organic product, which has low solubility in the aqueous medium. This must be done slowly to manage the heat of dilution.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with several portions of cold deionized water (3 x 50 mL) until the filtrate is neutral (test with pH paper). This removes residual acids.

  • Press the solid as dry as possible on the filter and then dry it further in a desiccator or a vacuum oven at 60-70 °C.

Step 4: Purification and Characterization
  • The crude product can be purified by recrystallization from a minimal amount of hot water or an ethanol-water mixture to yield a pale-yellow crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • Melting Point: Compare with the literature value (>300 °C).[14]

    • FT-IR Spectroscopy: Look for characteristic peaks for N-H, C=O, and C-NO₂ stretching.

    • ¹H NMR Spectroscopy: Confirm the chemical shifts and integration of protons.

    • Mass Spectrometry: Verify the molecular weight of the product.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C C 3. Slow Addition of Nitrating Mix Maintain T < 5 °C A->C B 2. Setup Reaction Flask (6-Methyluracil) Cool to 0-5 °C B->C D 4. Stir at Room Temperature (2 hours) C->D E 5. Quench on Crushed Ice D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold H₂O F->G H 8. Dry Product G->H I 9. Recrystallize H->I J 10. Characterization (MP, FT-IR, NMR, MS) I->J

Caption: Workflow for the synthesis of 6-methyl-5-nitrouracil.

Conclusion

This application note details a reliable and reproducible protocol for the nitration of 6-methyluracil. By understanding the underlying chemical principles and adhering strictly to the safety and procedural guidelines outlined, researchers can confidently synthesize 6-methyl-5-nitrouracil. This key intermediate can then be utilized in further synthetic campaigns for the development of novel, biologically active compounds.

References

  • Nitration reaction safety. (2024). YouTube.
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
  • Pyrimidines. (n.d.). University lecture notes.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Retrieved from [Link]

  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. University of Washington. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. PubChem Compound Database. Retrieved from [Link]

  • Stepanov, A. S., et al. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. The Journal of Organic Chemistry, 67(22), 7833-8. Retrieved from [Link]

  • Nitration reaction of pyrimidine derivatives at the carbon. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methyl-5-nitrouracil (C5H5N3O4). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses. Retrieved from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Publishing. Retrieved from [Link]

  • The Duality of Mechanism for Nitration in Acetic Anhydride. (1969). ElectronicsAndBooks. Retrieved from [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Retrieved from [Link]

  • Preparation method of compound containing 6-methyl uracil structure. (2020). Google Patents.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Undergraduate research paper.
  • 6-Amino-1-methyl-5-nitrosouracil. (2018). SIELC Technologies. Retrieved from [Link]

  • Convenient synthesis of 4-nitrotetralones by selective side-chain nitration of methyl-substituted acryloylbenzenes, followed by intramolecular Michael reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 6 - Methyl Uracil. (2025). Filo. Retrieved from [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (2023). PubMed. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Aromatic nitration using nitroguanidine and EGDN. (2008). Tetrahedron Letters. Retrieved from [Link]

  • NITRATION. (n.d.). vpscience.org. Retrieved from [Link]

  • Nitration. (n.d.). Khan Academy. Retrieved from [Link]

Sources

Application Notes & Protocols: The Use of 5-Nitro-6-methyluracil in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Nitro-6-methyluracil

This compound is a heterocyclic pyrimidine derivative that serves as a versatile scaffold in medicinal chemistry and biochemical research.[1][2] Its structure, featuring the foundational uracil ring, a methyl group at position 6, and a critical nitro group at position 5, makes it an intriguing candidate for the development of targeted enzyme inhibitors. The uracil core mimics endogenous nucleobases, providing a basis for interaction with enzymes involved in nucleotide metabolism, such as thymidine phosphorylase.[3][4]

This guide provides an in-depth exploration of this compound, detailing its chemical properties, proposed mechanisms of enzyme inhibition, and comprehensive protocols for its application in inhibition assays. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental workflows.

Compound Profile: Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for successful experimental design.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
IUPAC Name 6-methyl-5-nitro-1H-pyrimidine-2,4-dione[2]
CAS Number 16632-21-6[2]
Molecular Formula C₅H₅N₃O₄[2][5]
Molecular Weight 171.11 g/mol [2][5]
Appearance Light yellow crystalline solid[6]
Melting Point 290-291 °C (decomposes)[5][6]
Solubility Soluble in DMSO, DMF, hot methanol, and hot water[5][6]
pKa 6.24 ± 0.10 (Predicted)[6]
Storage and Handling

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring laboratory safety.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed to prevent moisture absorption.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles) to prevent skin and eye contact.[5][7]

  • Handling: Avoid creating dust when handling the solid form.[7] Use in a well-ventilated area or under a chemical fume hood. Avoid ingestion and inhalation.[7]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[9][10]

The Mechanism of Inhibition: A Tale of Two Moieties

The inhibitory potential of this compound arises from the unique interplay between its uracil scaffold and the electrophilic character of its 5-nitro group.

The Uracil Scaffold: Targeting the Active Site

The pyrimidine-2,4-dione core of this compound is structurally analogous to thymine and uracil. This mimicry allows it to be recognized by and bind to the active sites of enzymes that process these natural nucleobases. A prime example is Thymidine Phosphorylase (TP) , an enzyme that plays a crucial role in nucleotide salvage pathways and is a key target in cancer therapy due to its involvement in angiogenesis.[4][11] Uracil derivatives are well-documented inhibitors of TP, often acting competitively with the natural substrate.[4][12]

The 5-Nitro Group: A "Masked Electrophile" for Covalent Inhibition

While the uracil scaffold directs the molecule to the enzyme's active site, the 5-nitro group offers a powerful mechanism for potent, and potentially irreversible, inhibition. The nitro group is strongly electron-withdrawing, which can polarize the pyrimidine ring. More significantly, recent research has highlighted the ability of nitroalkane groups to function as "masked electrophiles."[13]

Within the specific microenvironment of an enzyme's active site, the nitro group can be activated, for instance, by conversion to its nitronic acid tautomer. This process can be facilitated by nearby acidic and basic amino acid residues. The activated intermediate becomes highly electrophilic and susceptible to nucleophilic attack by a proximal residue, such as the thiol group of a cysteine.[13] This results in the formation of a stable covalent bond (a thiohydroximate adduct), leading to time-dependent and often irreversible inactivation of the enzyme.[13] This covalent targeting strategy can lead to inhibitors with high potency and prolonged duration of action.

G cluster_0 Enzyme Active Site Inhibitor This compound (Inhibitor) Binding Non-covalent Binding Inhibitor->Binding Enters Active Site Enzyme Target Enzyme (e.g., Thymidine Phosphorylase) Enzyme->Binding Cys Nucleophilic Residue (e.g., Cysteine Thiol) Activation Nitro Group Activation Cys->Activation Nucleophilic Attack Binding->Activation Proximity to Catalytic Residues Adduct Covalent Adduct (Thiohydroximate) Activation->Adduct Inactivation Enzyme Inactivated Adduct->Inactivation

Caption: Proposed mechanism of covalent enzyme inhibition by this compound.

Application Notes: Designing a Robust Inhibition Assay

A well-designed experiment is critical for obtaining reliable and reproducible data. The following workflow outlines the key steps and considerations.

G cluster_workflow Enzyme Inhibition Assay Workflow P1 Step 1: Reagent Preparation P2 Step 2: Assay Plate Setup P1->P2 P3 Step 3: Pre-incubation (Enzyme + Inhibitor) P2->P3 P4 Step 4: Reaction Initiation P3->P4 P5 Step 5: Kinetic Data Acquisition P4->P5 P6 Step 6: Data Analysis (% Inhibition, IC50) P5->P6

Caption: General experimental workflow for an enzyme inhibition assay.

Essential Controls (Self-Validating System)

To ensure the integrity of your results, every assay plate must include a set of controls:

  • 100% Activity Control (Negative Control): Contains the enzyme, substrate, and vehicle (e.g., DMSO), but no inhibitor. This defines the maximum reaction rate.

  • 0% Activity Control (Blank): Contains the substrate and vehicle, but no enzyme. This accounts for any non-enzymatic substrate degradation.

  • Vehicle Control: Ensures that the solvent used to dissolve the inhibitor (typically DMSO) does not affect enzyme activity at the concentrations used.

  • Positive Control (Optional but Recommended): A known inhibitor of the target enzyme. This validates that the assay can detect inhibition.

Optimizing Assay Conditions
  • Enzyme Concentration: Use a concentration of the enzyme that produces a linear reaction rate over the desired time course and results in a robust signal-to-noise ratio.

  • Substrate Concentration: For IC₅₀ determination, the substrate concentration is typically kept at or near its Michaelis constant (Kₘ). This ensures sensitivity to competitive inhibitors. For kinetic mechanism studies, the substrate concentration will be varied.[14]

  • Pre-incubation: For suspected covalent or slow-binding inhibitors, a pre-incubation step of the enzyme with the inhibitor (before adding the substrate) is crucial.[15] This allows time for the covalent modification to occur, providing a more accurate measure of potency.

Detailed Protocol: Inhibition of Thymidine Phosphorylase (TP)

This protocol provides a framework for assessing the inhibitory activity of this compound against human Thymidine Phosphorylase using a continuous spectrophotometric assay. The assay monitors the phosphorolysis of thymidine to thymine, which results in a decrease in absorbance at 290 nm.[11]

Materials and Reagents
  • Human Thymidine Phosphorylase (recombinant)

  • Thymidine (Substrate)

  • Potassium Phosphate (KH₂PO₄)

  • This compound (Test Inhibitor)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 290 nm

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.4.

  • Enzyme Stock: Reconstitute the enzyme in Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the experiment, dilute to the final working concentration (e.g., 2X the final assay concentration) in Assay Buffer.

  • Substrate Stock: Prepare a 10 mM stock solution of thymidine in Assay Buffer.

  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to be used for the assay.

Assay Procedure (96-Well Plate Format)
  • Plate Setup: Add reagents to the wells of a 96-well plate as described in the table below (for a final volume of 200 µL).

Well TypeReagentVolume (µL)
Blank Assay Buffer100
2% DMSO in Assay Buffer50
Substrate (2X Conc.)50
100% Activity Enzyme (2X Conc.)50
Assay Buffer50
2% DMSO in Assay Buffer50
Substrate (2X Conc.)50
Test Enzyme (2X Conc.)50
Assay Buffer50
Inhibitor Dilutions (4X in 2% DMSO)50
Substrate (2X Conc.)50
  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) solutions to the wells. Mix gently and incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in the spectrophotometer. Measure the absorbance at 290 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Advanced Data Interpretation: Beyond the IC₅₀

The IC₅₀ value is a measure of potency but does not describe the mechanism of inhibition. To gain deeper insight, further kinetic studies are required.[16][17]

  • Mechanism of Action Studies: By measuring the IC₅₀ value at various substrate concentrations, one can begin to elucidate the mechanism. For example, a competitive inhibitor's apparent IC₅₀ will increase with increasing substrate concentration.

  • Lineweaver-Burk Plot: To definitively determine the mode of inhibition (competitive, non-competitive, uncompetitive), perform the enzyme assay with varying concentrations of both the substrate and this compound.[18] Plotting the data as a double reciprocal plot (1/V₀ vs. 1/[S]) will yield distinct patterns of lines characteristic of each inhibition type.[16][18]

  • Time-Dependency: To confirm covalent inhibition, monitor the onset of inhibition over time. A covalent inhibitor will typically show an increase in inhibition with longer pre-incubation times.

References

  • ChemBK. (2024). This compound. [Link]

  • Benson, B., & Lorenz, P. (1974). Nitro-Centered Free Radicals in y-Irradiated this compound at 77 K. Radiation Research, 60(3), 405–408. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2007). The benzoylation of 6-methyluracil and this compound. ResearchGate. [Link]

  • Samofalova, D. O., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(11), 1863-74. [Link]

  • Mishanina, T. V., & Begley, T. P. (2014). Mechanisms and inhibition of uracil methylating enzymes. Bioorganic Chemistry, 57, 184-93. [Link]

  • Abdel-Megeid, R. E., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15, 1-20. [Link]

  • 3E. (n.d.). This compound - Free SDS search. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85523, 6-Methyl-5-nitrouracil. [Link]

  • Nencka, R., et al. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(23), 5587-97. [Link]

  • Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology, 24(23), 2177-85. [Link]

  • Che, Y., et al. (2015). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society, 137(15), 5142-8. [Link]

  • Wang, J., et al. (2005). 6-substituted 5-fluorouracil derivatives as transition state analogue inhibitors of thymidine phosphorylase. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 367-73. [Link]

  • ResearchGate. (n.d.). Enzyme inhibition profile of uracil-appended benzylic amines. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]

  • Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 481-519. [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 943-951. [Link]

  • Fiorini, V., et al. (2020). Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study. Scientific Reports, 10(1), 16298. [Link]

  • SlidePlayer. (n.d.). Enzymes Kinetic. [Link]

  • ResearchGate. (n.d.). Kinetics of Enzyme Inhibition. [Link]

  • Osterman, A. L., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(24), 15647-15660. [Link]

  • ResearchGate. (n.d.). thymidine phosphorylase inhibitor (120) mechanism in cancer. [Link]

  • Boldyreva, E. V., et al. (2017). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystals, 7(12), 374. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-368. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12283, 6-Methyluracil. [Link]

  • ResearchGate. (n.d.). Mechanism of 5-amino-6-methyluracil-inhibited oxidation of organic compounds. [Link]

  • Khandazhinskaya, A. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2842. [Link]

  • da Silva, A. B., & de Souza, M. V. N. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1183-1201. [Link]

  • Otter, B. A., et al. (1981). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Journal of Medicinal Chemistry, 24(6), 673-7. [Link]

  • Hoffman, P. S., et al. (2007). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 51(3), 851-860. [Link]

  • IUPAC. (n.d.). INHIBITORS OF THE TRANSCRIBING ENZYMES. [Link]

Sources

Application Note: Quantitative Analysis of 5-Nitro-6-methyluracil using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-6-methyluracil is a pyrimidine derivative of significant interest in pharmaceutical and chemical research. It serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] The purity and concentration of this intermediate can critically impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for the quantification of this compound is paramount for quality control during synthesis and for ensuring the consistency of research and development activities.

This application note provides a detailed, step-by-step protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is designed to be specific, accurate, precise, and linear over a practical concentration range, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name 6-methyl-5-nitro-1H-pyrimidine-2,4-dione[6]
Synonyms This compound, 2,4-Dihydroxy-6-methyl-5-nitropyrimidine[1][6]
CAS Number 16632-21-6[1][6]
Molecular Formula C5H5N3O4[1]
Molecular Weight 171.11 g/mol [1]
Appearance Light yellow crystalline solid[1]
Melting Point 290-291°C (decomposes)[1][7]
Solubility Soluble in DMF, DMSO, hot methanol, and hot water.[1][7]
pKa 6.24 ± 0.10 (Predicted)[1]

The presence of polar functional groups (nitro and uracil ring) suggests that reversed-phase HPLC is a suitable technique for its separation. The UV absorbance of the molecule, stemming from its conjugated system, allows for sensitive detection using a UV detector.

Principle of the Analytical Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and degradation products. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. The analyte is retained on the column based on its hydrophobic interactions with the stationary phase. By using an isocratic mobile phase, this compound is eluted as a sharp, symmetrical peak. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard, using an external standard calibration method. A UV detector is used to monitor the column effluent at a wavelength where this compound exhibits significant absorbance.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard: (Purity ≥ 99%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm)

  • Methanol (MeOH): HPLC grade or higher

  • Formic acid: (Purity ≥ 98%)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Ultrasonic Bath: For degassing solvents and dissolving samples.

  • Volumetric flasks and pipettes: Class A.

  • Syringe filters: 0.45 µm or 0.22 µm PVDF or PTFE.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% formic acid in water and a solution of 0.1% formic acid in acetonitrile. The recommended mobile phase composition is a mixture of these two solutions. For this application, an isocratic mixture of 20% (0.1% formic acid in acetonitrile) and 80% (0.1% formic acid in water) is used. Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by online degassing.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the sample diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: 20% Acetonitrile (with 0.1% Formic Acid) / 80% Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 280 nm (or λmax determined by PDA scan)
Run Time 10 minutes
Data Analysis and Quantification

Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample is then calculated using the regression equation derived from the calibration curve.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2][4][5] The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][8][9][10][11]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8] This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector can also be used to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9] A minimum of five concentration levels should be used to establish linearity. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][9]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate injections of the same standard solution.

  • Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations: different days, different analysts, different equipment, etc.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Workflow and Validation Logic

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_solutions Prepare Mobile Phase, Standards, and Samples instrument_setup Instrument Setup & Equilibration prep_solutions->instrument_setup system_suitability System Suitability Test instrument_setup->system_suitability calibration Inject Calibration Standards system_suitability->calibration Pass sample_analysis Inject Samples calibration->sample_analysis linearity Linearity & Range calibration->linearity specificity Specificity sample_analysis->specificity accuracy Accuracy sample_analysis->accuracy precision Precision sample_analysis->precision data_processing Data Processing & Quantification sample_analysis->data_processing lod_loq LOD & LOQ linearity->lod_loq report Generate Report data_processing->report

Caption: Experimental workflow for the quantification of this compound.

validation_logic cluster_parameters Validation Parameters (ICH Q2(R2)) cluster_assessment Assessment method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness peak_purity Peak Purity/ No Interference specificity->peak_purity range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq corr_coeff r² ≥ 0.999 linearity->corr_coeff concentration_interval Defined Interval range->concentration_interval recovery % Recovery accuracy->recovery rsd %RSD precision->rsd sn_ratio_lod S/N ≥ 3 lod->sn_ratio_lod sn_ratio_loq S/N ≥ 10 loq->sn_ratio_loq deliberate_changes Evaluate Impact of Small Changes robustness->deliberate_changes

Sources

Application Notes and Protocols: 5-Nitro-6-methyluracil in Nucleic Acid Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Nitro-6-methyluracil as a powerful tool for investigating nucleic acid interactions. This document delves into the unique properties of this molecule and provides detailed protocols for its application in footprinting and cross-linking studies.

Introduction: The Unique Advantages of this compound

This compound is a synthetic derivative of the naturally occurring pyrimidine base, uracil.[1][2][3] Its structure is distinguished by a nitro group at the 5-position and a methyl group at the 6-position of the uracil ring. These modifications impart unique chemical and photochemical properties that make it an invaluable probe in the study of nucleic acid structure and interactions.

The electron-withdrawing nature of the nitro group at the C5 position makes the C6 position of the uracil ring susceptible to nucleophilic attack. This characteristic is particularly useful for forming covalent adducts with nearby nucleophilic residues in proteins or other nucleic acid strands, a principle that can be exploited in cross-linking experiments.[4] Furthermore, the nitroaromatic moiety can be photochemically activated, leading to the formation of reactive intermediates that can engage in covalent bond formation with interacting molecules.[5][6] This photo-reactivity forms the basis of its application in photo-cross-linking and footprinting studies to map the binding sites of proteins and other ligands on DNA and RNA.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C5H5N3O4[7]
Molar Mass 171.11 g/mol [1]
Melting Point 290-291°C (decomposes)[2][7]
Solubility Soluble in DMF, DMSO, hot methanol, and hot water[2][7]
Appearance Light Yellow Crystalline Solid[2]

PART 1: Application in Nucleic Acid Footprinting

Nucleic acid footprinting is a powerful technique used to identify the binding sites of proteins or other molecules on a DNA or RNA strand.[8][9] The principle lies in the protection of the nucleic acid from cleavage by a chemical or enzymatic agent at the site of ligand binding. This compound can be incorporated into synthetic oligonucleotides and used as a photo-activated cleaving agent. Upon irradiation with UV light, it generates reactive species that cleave the phosphodiester backbone in its vicinity, except where protected by a bound protein.

Conceptual Workflow for Footprinting

G cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_cleavage Photocleavage cluster_analysis Analysis prep1 Synthesize Oligonucleotide with this compound prep2 Radiolabel or Fluorescently Label the 5' or 3' end prep1->prep2 bind1 Incubate Labeled Probe with Protein of Interest prep2->bind1 bind2 Allow Complex Formation bind1->bind2 cleave1 Irradiate with UV Light (e.g., 365 nm) bind2->cleave1 cleave2 Induce Cleavage at Unprotected Sites cleave1->cleave2 analysis1 Denature and Separate Fragments by Gel Electrophoresis cleave2->analysis1 analysis2 Visualize Bands by Autoradiography or Fluorescence analysis1->analysis2 analysis3 Identify the 'Footprint' (Region of Protection) analysis2->analysis3 G cluster_prep Probe & Sample Preparation cluster_binding Binding Reaction cluster_crosslinking Photo-Cross-Linking cluster_analysis Analysis prep1 Synthesize Oligonucleotide with This compound prep2 Prepare Cell Lysate or Purified Protein prep1->prep2 bind1 Incubate Probe with Protein Sample prep2->bind1 bind2 Allow Complex Formation bind1->bind2 cross1 Irradiate with UV Light (e.g., 365 nm) bind2->cross1 cross2 Form Covalent Cross-links cross1->cross2 analysis1 Separate Complexes by SDS-PAGE cross2->analysis1 analysis2 Transfer to Membrane (Western Blot) analysis1->analysis2 analysis3 Detect Cross-linked Protein with Specific Antibody analysis2->analysis3

Sources

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of 5-Nitro-6-methyluracil

This compound is a synthetic uracil derivative with recognized cytotoxic properties.[1][2] As a member of the nitrouracil family, it is investigated for its potential as an anticancer agent, leveraging its ability to interfere with fundamental cellular processes.[1] Compounds that disrupt nucleic acid synthesis are known to trigger cellular stress responses, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[3][4] Flow cytometry is a powerful, high-throughput technology that enables the multi-parametric analysis of individual cells within a heterogeneous population, making it an indispensable tool in drug discovery and development.[5][6][7] This guide provides a comprehensive framework for utilizing flow cytometry to dissect the cellular responses to this compound treatment, offering detailed protocols and expert insights for researchers in oncology, pharmacology, and drug development.

The core principle of this analytical approach is to leverage fluorescent probes that act as indicators for specific cellular events. By staining treated cells with a cocktail of these probes, we can simultaneously gather data on cell cycle distribution, the induction of apoptosis, the generation of reactive oxygen species (ROS), and changes in mitochondrial membrane potential. This multi-faceted analysis provides a detailed picture of the drug's mechanism of action.

Hypothesized Mechanism of Action and Key Cellular Events

While the precise molecular targets of this compound are a subject of ongoing research, its structural similarity to endogenous pyrimidines suggests a primary mechanism involving the disruption of DNA and RNA synthesis. This interference is hypothesized to trigger a cascade of cellular events, including:

  • DNA Damage Response (DDR) and Cell Cycle Arrest: The incorporation of a modified uracil analog or the inhibition of enzymes crucial for nucleotide metabolism can lead to DNA damage.[8][9] This activates cellular checkpoints, primarily at the G1/S and G2/M transitions of the cell cycle, to halt proliferation and allow for DNA repair.[10][11][12] Persistent, irreparable damage pushes the cell towards apoptosis.[13]

  • Induction of Apoptosis: The accumulation of cellular stress and DNA damage can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[14][15][16] A key event in the intrinsic pathway is the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors. Both pathways converge on the activation of caspases, the executioners of apoptosis.[17][18]

  • Oxidative Stress: The nitro group on the uracil ring may contribute to the generation of reactive oxygen species (ROS) within the cell. Elevated ROS levels can further damage cellular components, including DNA, proteins, and lipids, thereby amplifying the cytotoxic effects of the compound and contributing to the collapse of mitochondrial function.

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to cell cycle arrest and apoptosis.

Signaling_Pathway This compound This compound Nucleic Acid Synthesis Inhibition Nucleic Acid Synthesis Inhibition This compound->Nucleic Acid Synthesis Inhibition ROS Production ROS Production This compound->ROS Production DNA Damage DNA Damage Nucleic Acid Synthesis Inhibition->DNA Damage DDR Activation (ATM/ATR) DDR Activation (ATM/ATR) DNA Damage->DDR Activation (ATM/ATR) Mitochondrial Dysfunction Mitochondrial Dysfunction DNA Damage->Mitochondrial Dysfunction ROS Production->DNA Damage ROS Production->Mitochondrial Dysfunction Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation (p53, Chk1/2) DDR Activation (ATM/ATR)->Cell Cycle Checkpoint Activation G1/S & G2/M Arrest G1/S & G2/M Arrest Cell Cycle Checkpoint Activation->G1/S & G2/M Arrest Apoptosis Apoptosis Cell Cycle Checkpoint Activation->Apoptosis ΔΨm Collapse ΔΨm Collapse Mitochondrial Dysfunction->ΔΨm Collapse Caspase Activation Caspase Activation ΔΨm Collapse->Caspase Activation Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Design and Workflow

A robust analysis of the cellular effects of this compound requires a systematic approach. The following workflow outlines the key stages of the investigation.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Staining Protocols cluster_2 Phase 3: Data Acquisition & Analysis Cell_Seeding Seed Cells Drug_Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->Drug_Treatment Cell_Harvesting Harvest Cells Drug_Treatment->Cell_Harvesting Staining Apply Staining Protocols: - Cell Cycle (PI) - Apoptosis (Annexin V/PI) - ROS (DCFDA) - ΔΨm (JC-1) Cell_Harvesting->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze Data: - Cell Cycle Distribution - Apoptotic Population Quantification - ROS Levels (MFI) - ΔΨm Shift Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for flow cytometry analysis.

Detailed Protocols

The following protocols provide step-by-step instructions for the key flow cytometry assays to characterize the cellular response to this compound. It is crucial to include appropriate controls in every experiment, including unstained cells, single-color controls for compensation, and vehicle-treated controls.

Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][19]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Treat cells with varying concentrations of this compound and a vehicle control for the desired time points.

  • Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin and collect the supernatant to include any floating (potentially apoptotic) cells.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Detection with Annexin V and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[14][17][18]

Materials:

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.

  • Harvesting: Harvest both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Dilution: Add 400 µL of Annexin V binding buffer to each tube.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is non-fluorescent until it is oxidized by ROS within the cell.

Materials:

  • H2DCFDA (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1. Include a positive control (e.g., treatment with H₂O₂) and a negative control (untreated cells).

  • Staining: After treatment, incubate the cells with 5-10 µM H2DCFDA in pre-warmed PBS for 30 minutes at 37°C in the dark.

  • Harvesting and Washing: Harvest the cells and wash them once with cold PBS.

  • Resuspension: Resuspend the cells in cold PBS for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence in the FITC channel.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the DCF signal, which is proportional to the intracellular ROS levels.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[17]

Materials:

  • JC-1 dye (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: After treatment, incubate the cells with 2-10 µM JC-1 in pre-warmed cell culture medium for 15-30 minutes at 37°C in the dark.

  • Harvesting and Washing: Harvest the cells and wash them twice with warm PBS.

  • Resuspension: Resuspend the cells in PBS for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer, detecting the green fluorescence (monomers) in the FITC channel and the red fluorescence (aggregates) in the PE channel.

  • Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation and Interpretation

To facilitate the comparison of results across different concentrations and time points, the quantitative data should be summarized in tables.

Table 1: Cell Cycle Distribution Following Treatment with this compound

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
X
Y
Z

Table 2: Apoptosis Induction by this compound

Treatment Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
X
Y
Z

Table 3: Intracellular ROS Levels and Mitochondrial Membrane Potential

Treatment Concentration (µM)Mean Fluorescence Intensity (ROS)Red/Green Fluorescence Ratio (ΔΨm)
Vehicle Control
X
Y
Z

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive analysis of cellular responses to this compound using flow cytometry. By systematically evaluating its effects on the cell cycle, apoptosis, ROS production, and mitochondrial function, researchers can gain valuable insights into the compound's mechanism of action. This information is critical for the preclinical evaluation of this compound as a potential therapeutic agent. Future studies could involve multiplexing these assays with antibodies against specific proteins involved in the DNA damage response and apoptotic signaling pathways to further elucidate the molecular mechanisms underlying its cytotoxicity.[8][15][20]

References

  • Applications of Flow Cytometry in Drug Discovery and Translational Research. (2024). PMC. [Link]

  • How high-throughput flow cytometry is transforming drug discovery. (2025). Drug Discovery News. [Link]

  • Accelerating Drug Discovery and Development with Flow Cytometry. (2021). FlowMetric. [Link]

  • Using flow cytometry to follow the apoptotic cascade. Journal of Immunological Methods. [Link]

  • Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. FluoroFinder. [Link]

  • The Evolution of Flow Cytometry: Powering Advancements in Research and Drug Discovery. (2024). Scientist.com. [Link]

  • Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies. (2021). Journal of Clinical Immunology. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • Analysis of Individual Molecular Events of DNA Damage Response by Flow- and Image-Assisted Cytometry. (2025). ResearchGate. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Link]

  • [Analysis of cell cycle checkpoints by cyclins/DNA flow cytometry]. (2005). Ai Zheng. [Link]

  • Analysis of Apoptosis by Flow-cytometry. Institut Cochin. [Link]

  • DNA Damage. (2019). Flow Cytometry Core Facility - Blizard Institute. [Link]

  • Flow cytometry of apoptosis. (2000). Pharmacological Reports. [Link]

  • Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry. (2025). Methods in Molecular Biology. [Link]

  • Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies. (2021). PubMed. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Cell cycle analysis by flow cytometry. (2021). YouTube. [Link]

  • Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? (2010). Cancer Biology & Therapy. [Link]

  • Breakthrough Targeted Strategies: Advancing Multimodal Breast Cancer M. (2026). Breast Cancer: Targets and Therapy. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2023). International Journal of Molecular Sciences. [Link]

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2021). Cells. [Link]

  • Canonical signaling pathways involved in chemotherapy-induced cell death. ResearchGate. [Link]

  • 6-Methyl-5-nitrouracil. PubChem. [Link]

  • The benzoylation of 6-methyluracil and this compound. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols: Western Blot Analysis for Target Validation After 5-Nitro-6-methyluracil Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis for the validation of cellular targets of 5-Nitro-6-methyluracil. As a compound with recognized bioactive potential, including its use as an intermediate in the synthesis of antiviral and anticancer agents, rigorous target validation is paramount.[1] This guide delineates the strategic planning, meticulous execution, and critical interpretation of Western blot experiments to elucidate the mechanism of action of this compound. We emphasize the causality behind experimental choices and provide detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Imperative of Target Validation for this compound

This compound is a heterocyclic compound with significant applications in pharmaceutical and biochemical research.[1] Its structural similarity to endogenous pyrimidines suggests potential interactions with key cellular pathways involved in nucleic acid metabolism, cell signaling, and proliferation. While its utility as a synthetic intermediate is established[2], its direct pharmacological effects and molecular targets remain an area of active investigation. Some uracil derivatives, like 5-fluorouracil, are known to interfere with DNA and RNA synthesis, proving effective in cancer therapy.[3][4] Nitroaromatic compounds, a class to which this compound belongs, are known to have diverse biological activities, including toxicity and therapeutic effects, often mediated by their reduction within cells.[5][6][7]

Target validation is a critical step in the drug development pipeline, confirming that a drug candidate's therapeutic effect is a consequence of its interaction with a specific molecular target. Western blotting, or immunoblotting, is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[8][9][10] It is an indispensable tool for validating the engagement of this compound with its putative target(s) and assessing the downstream consequences on signaling pathways.

This guide will walk you through the process of designing and executing a robust Western blot analysis to investigate the effects of this compound treatment on target protein expression and post-translational modifications.

Strategic Experimental Design

A well-designed experiment is the foundation of reliable and interpretable results. The following considerations are crucial when planning your Western blot analysis for this compound target validation.

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the therapeutic context of this compound. For instance, if investigating its anticancer potential, cell lines derived from relevant tissues (e.g., breast, lung, colon) should be utilized.[11] It is advisable to use cell lines where the putative target is expressed at detectable levels.

This compound Treatment Conditions
  • Dose-Response: Treat cells with a range of this compound concentrations to determine the optimal dose for observing a biological effect. This will also help in identifying potential toxicity at higher concentrations.

  • Time-Course: Perform a time-course experiment to identify the optimal duration of treatment for observing changes in the target protein and downstream signaling events. Effects can be rapid (minutes) or delayed (hours to days).

  • Controls:

    • Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the treated samples.

    • Positive Control: If available, a known activator or inhibitor of the target pathway should be used to ensure the experimental system is responsive.

    • Negative Control: Untreated cells serve as a baseline for protein expression.

Hypothetical Signaling Pathway and Target Selection

Based on the chemical structure of this compound and the known effects of similar compounds, a hypothetical signaling pathway can be proposed to guide the selection of target proteins for analysis. For example, given its uracil backbone, it might interfere with nucleotide metabolism or DNA/RNA synthesis pathways. The nitro group could be involved in redox-sensitive signaling.

Below is a conceptual diagram of a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) 5N6M This compound Target_Protein Putative Target (e.g., Kinase, Metabolic Enzyme) 5N6M->Target_Protein Inhibition/Activation Target_Protein->Signaling_Cascade Modulation Effector_Protein Effector Protein (e.g., Transcription Factor) Signaling_Cascade->Effector_Protein Activation/ Inhibition Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) Effector_Protein->Gene_Expression

Caption: Hypothetical signaling pathway modulated by this compound.

Detailed Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot to validate the effects of this compound.

Materials and Reagents
  • Cultured cells treated with this compound and controls.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer (4x).

  • SDS-polyacrylamide gels.

  • Running buffer (Tris-Glycine-SDS).

  • Transfer buffer (Tris-Glycine-Methanol).

  • PVDF or nitrocellulose membrane.[12]

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).[12]

  • Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies (validated for Western blot).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.[13]

  • Digital imager or X-ray film.

Step-by-Step Methodology

Step 1: Cell Lysis and Protein Extraction

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[12]

  • Aspirate PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

  • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[12]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Carefully transfer the supernatant (total protein extract) to a new tube.[12]

Step 2: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.[12]

Step 3: Sample Preparation for Electrophoresis

  • Mix the normalized protein lysates with 4x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.[12]

Step 4: SDS-PAGE (Gel Electrophoresis)

  • Load 20-30 µg of denatured protein per lane into an SDS-polyacrylamide gel.[12] Include a pre-stained protein ladder in one lane.

  • Perform electrophoresis in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.[12] The percentage of the gel should be chosen based on the molecular weight of the target protein.

Step 5: Protein Transfer

  • Activate the PVDF membrane in methanol and then equilibrate the gel, membrane, and filter papers in transfer buffer.[12]

  • Assemble the transfer stack and perform the transfer to a PVDF or nitrocellulose membrane.[12] Transfer conditions will vary depending on the system (wet or semi-dry).

Step 6: Immunoblotting

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12][13]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.[12]

  • Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]

  • Wash the membrane again three times for 10 minutes each with TBST.[12]

Step 7: Signal Detection and Data Analysis

  • Prepare the ECL reagent and apply it to the membrane.[12]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[12]

  • Quantify band intensities using densitometry software (e.g., ImageJ).[12] Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or tubulin).

Experimental Workflow Diagram

Western_Blot_Workflow Start Start: Cell Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant Prepare Sample Preparation (Denaturation) Quant->Prepare SDS_PAGE SDS-PAGE Prepare->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Signal Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze End End: Interpretation Analyze->End

Caption: A streamlined workflow for Western blot analysis.

Data Interpretation and Best Practices for Trustworthiness

Antibody Selection and Validation

The specificity and selectivity of the primary antibody are critical for obtaining reliable data.[14]

  • Validation: Use antibodies that have been validated for Western blotting.[15][16] The gold standard for validation is testing in knockout or knockdown models.[15]

  • Specificity: Check the manufacturer's datasheet for validation data and literature citations.[15][17]

  • Host Species: Ensure the primary antibody's host species is different from the species of your sample to avoid cross-reactivity with endogenous immunoglobulins.[15]

Loading Controls

Loading controls are essential for normalizing protein levels and ensuring accurate quantification.[15]

  • Selection: Choose a loading control with a molecular weight that is different from your target protein.[15]

  • Subcellular Localization: The loading control should be from the same subcellular compartment as the target protein.[15]

  • Expression Stability: Verify that the expression of the loading control is not affected by the experimental treatment.

Loading ControlSubcellular LocalizationMolecular Weight (kDa)
GAPDH Cytoplasm~37
β-Actin Cytoskeleton~42
α-Tubulin Cytoskeleton~55
Lamin B1 Nucleus~66
VDAC/Porin Mitochondria~31
Quantitative Analysis and Reproducibility
  • Linear Range: Ensure that the signal detected is within the linear range of the detection system to allow for accurate quantification.

  • Biological Replicates: Perform at least three independent biological replicates to ensure the reproducibility of your findings.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of any observed changes in protein expression.

Conclusion

References

  • How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. (2025). Vertex AI Search.
  • A Comprehensive Compilation of Western Blotting Best Practices. The Scientist.
  • Best Practices for the Best Western Blots. (2018).
  • Antibody validation for Western blot: By the user, for the user. PMC - NIH.
  • Best Practices for Antibody Valid
  • Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114". Benchchem.
  • How to Select Antibody When Doing Western Blot Experiment? DLdevelop.
  • Western Blotting: Protein Analysis & Antibody Valid
  • Western Blot: 10 Technical Tips and tricks. Sino Biological.
  • Western Blotting Guidebook. Bio-Rad.
  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting.
  • The Ultimate Quick Tips & Tricks Guide to Western Blots. (2024). Biocompare.
  • Western Blotting: A Comprehensive Guide for Accurate Protein Detection in Research and Drug Development. (2025). BiochemSphere.
  • Western Blot Protocol, Troubleshooting, and Applic
  • Western blot protocol. Abcam.
  • This compound. Chem-Impex.
  • Nitroaromatics as cell signaling molecules.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
  • 6-Methyl-5-nitrouracil. PubChem - NIH.
  • 6-Methyluracil. PubChem.
  • This compound CAS#: 16632-21-6. ChemicalBook.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • The benzoylation of 6-methyluracil and this compound. (2025).
  • 16632-21-6|this compound|BLD Pharm. BLD Pharm.
  • Cancer biologists discover a new mechanism for an old drug. (2024). MIT News.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
  • This compound. (2024). ChemBK.
  • Combination therapy with radiation, mitomycin C, and 5-fluorouracil in EMT6 tumors.
  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. (2025). MDPI.
  • Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap. AACR Journals.

Sources

Application Notes and Protocols: In Vitro Testing of 5-Nitro-6-methyluracil Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 5-Nitro-6-methyluracil Derivatives in Oncology

The uracil scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including the widely used anticancer drug 5-fluorouracil (5-FU).[1] The introduction of a nitro group at the 5-position and a methyl group at the 6-position of the uracil ring can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel mechanisms of action and improved therapeutic indices. This compound itself is a versatile intermediate in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents.[2][3]

The exploration of this compound derivatives is driven by the need for new anticancer agents that can overcome the limitations of existing therapies, such as drug resistance and off-target toxicities. These derivatives offer the potential for enhanced selectivity towards cancer cells and novel interactions with molecular targets.[4] In vitro screening against a panel of cancer cell lines is a critical first step in the drug discovery process, providing essential data on cytotoxicity, cell viability, and the potential mechanism of action.[5][6][7] This document provides a comprehensive guide to the in vitro evaluation of these promising compounds.

Key In Vitro Assays for Anticancer Activity Screening

A battery of well-established in vitro assays is essential for the preliminary assessment of the anticancer potential of this compound derivatives. These assays are designed to measure different aspects of cellular health and response to treatment.[5]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of the compounds on cancer cell lines.[5][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[9][10] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • SRB (Sulforhodamine B) Assay: The SRB assay is another robust and cost-effective colorimetric method for assessing cytotoxicity.[12] It relies on the ability of the SRB dye to bind to cellular proteins in a stoichiometric manner.[13][14] The amount of bound dye provides an estimate of the total protein mass, which is proportional to the cell number.[14]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[15] Assays that detect apoptosis are crucial for understanding the mode of cell death induced by the test compounds.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect this event. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[16] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Screening this compound Derivatives

A systematic workflow is crucial for the efficient and reproducible evaluation of a library of compounds.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening: Cytotoxicity cluster_2 Data Analysis & Hit Selection cluster_3 Secondary Screening: Mechanism of Action Compound_Prep Compound Solubilization & Dilution MTT_SRB MTT or SRB Assay (72h incubation) Compound_Prep->MTT_SRB Cell_Culture Cancer Cell Line Maintenance & Seeding Cell_Culture->MTT_SRB IC50 IC50 Determination MTT_SRB->IC50 Hit_Selection Selection of Lead Compounds IC50->Hit_Selection Apoptosis_Assay Annexin V/PI Apoptosis Assay Hit_Selection->Apoptosis_Assay Pathway_Analysis Further Mechanistic Studies Apoptosis_Assay->Pathway_Analysis

Caption: High-level experimental workflow for in vitro screening.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability.[9][11][17]

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on the NCI-60 screen methodology.[18][19]

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After 48-72 hours of incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[13]

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol outlines the general steps for assessing apoptosis by flow cytometry.[16]

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Data Presentation and Interpretation

The results from the in vitro assays should be presented in a clear and concise manner to facilitate comparison between different derivatives and cell lines.

Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Derivative 115.222.518.7
Derivative 25.88.17.2
Derivative 3> 100> 100> 100
Doxorubicin0.50.80.6

Table 2: Hypothetical Apoptosis Induction by Derivative 2 (at IC50 concentration)

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-735.415.2
HeLa42.118.9
A54938.616.5

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action of novel this compound derivatives require further investigation, they may share some similarities with other uracil analogs like 5-FU, which is known to interfere with DNA and RNA synthesis.[1] Additionally, some anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.[20]

G cluster_0 Potential Mechanisms cluster_1 Cellular Outcomes Compound This compound Derivative DNA_Damage DNA/RNA Synthesis Inhibition Compound->DNA_Damage Signaling Signaling Pathway Modulation Compound->Signaling Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling->Apoptosis

Caption: Conceptual overview of potential anticancer mechanisms.

References

  • Skehan, P., et al. (2025).
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • O'Brien, J., et al. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 164, 27-36.
  • Bio-protocol. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocolsonline. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17355–17364.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]

  • Nature Protocols. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase.
  • Acta Scientific. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences, 6(1), 116-133.
  • Semantic Scholar. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Retrieved from [Link]

  • ResearchGate. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3.
  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

  • PubMed. (1988). [Mechanism of action of anti-cancer drugs from the viewpoint of RNA metabolism]. Gan To Kagaku Ryoho, 15(4 Pt 2-1), 1011-8.
  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 1-12.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.
  • National Center for Biotechnology Information. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. International Journal of Molecular Sciences, 24(9), 8205.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-6-methyluracil Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Nitro-6-methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and is also explored in agricultural chemistry.[1][2] The primary synthetic route involves the electrophilic nitration of 6-methyluracil. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and safety.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the general reaction scheme for synthesizing this compound?

The synthesis is an electrophilic aromatic substitution where the pyrimidine ring of 6-methyluracil is nitrated at the C5 position. The most common method involves treating 6-methyluracil with a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid.[2] The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: Why is strict temperature control so critical during this nitration?

Temperature control is arguably the most critical parameter for a successful and safe reaction. Here’s why:

  • Exothermic Nature: The nitration of organic compounds is highly exothermic.[3] Without efficient cooling, the reaction temperature can rise uncontrollably, leading to a "runaway reaction."

  • Preventing Side Reactions: Elevated temperatures can promote the formation of undesired byproducts, such as dinitrated compounds or oxidative degradation products. This not only lowers the yield of the desired product but also complicates purification.

  • Ensuring Stability: Uracil derivatives can be susceptible to degradation under harsh conditions (e.g., high temperatures in strong acid).[4] Maintaining a low temperature, often below 15°C, during the addition of nitrating agents is crucial to preserve the integrity of the starting material and product.[2]

Q3: What are the essential safety precautions for this reaction?

Nitration reactions carry significant hazards that must be managed with rigorous safety protocols.[5]

  • Corrosive Reagents: Concentrated and fuming nitric acid, as well as sulfuric acid, are extremely corrosive and can cause severe chemical burns upon contact.[5]

  • Toxicity: Nitrogen oxide gases (NOx), which can be produced during the reaction, are highly toxic upon inhalation.[6]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty, acid-resistant gloves.

  • Engineering Controls: The entire procedure must be conducted in a well-ventilated chemical fume hood to prevent exposure to toxic fumes.[5] An emergency eyewash and safety shower must be readily accessible.[5]

  • Controlled Reagent Addition: Nitrating agents should always be added slowly and portion-wise to the substrate solution in an ice bath to manage the exothermic reaction and prevent temperature spikes.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is essential to confirm the structure and assess the purity of the final product.[4]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity, often yielding a purity percentage.[7][8] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress and assessing fraction purity during column chromatography.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Physical Properties: The melting point can be a good indicator of purity; pure this compound has a reported melting point of 290-291°C with decomposition.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment, providing potential causes and actionable solutions.

Problem: I have a very low or no yield of the desired product.

This is a common issue that can stem from several sources. Our troubleshooting workflow can help diagnose the root cause.

G start Low/No Yield Observed reagent_check 1. Verify Reagent Quality - Is Nitric Acid fuming/concentrated? - Is Sulfuric Acid >95%? - Is 6-methyluracil pure? start->reagent_check temp_check 2. Review Temperature Log - Was temperature kept <15°C during HNO₃ addition? - Did temperature spike? reagent_check->temp_check Reagents OK reagent_sol Solution: Use fresh, high-purity reagents. Verify acid concentrations. reagent_check->reagent_sol Issue Found incomplete_rxn 3. Check Reaction Monitoring (TLC/HPLC) - Is starting material (SM) still present? temp_check->incomplete_rxn Temp OK temp_sol Solution: Improve cooling efficiency. Add nitrating agent slower. temp_check->temp_sol Issue Found workup_issue 4. Analyze Work-up Procedure - Was product precipitated in ice/water? - Was enough ice used? incomplete_rxn->workup_issue Reaction Complete incomplete_rxn_sol Solution: Increase reaction time or allow to warm to room temperature post-addition, per protocol. incomplete_rxn->incomplete_rxn_sol SM Remains workup_sol Solution: Ensure vigorous stirring in a large volume of crushed ice to maximize precipitation. workup_issue->workup_sol Issue Found

Caption: Troubleshooting workflow for low yield.

Problem: The reaction mixture turned dark brown or black.

  • Potential Cause: This often indicates decomposition of the organic material due to an uncontrolled exothermic reaction or excessively high temperatures. The strong oxidizing nature of nitric acid can lead to unwanted side reactions at elevated temperatures.

  • Solution: The primary solution is preventative. Ensure your cooling bath (ice-salt or dry ice-acetone) is effective and that the nitrating agent is added much more slowly. If the reaction has already darkened, the yield will likely be compromised. The priority is to quench the reaction safely by pouring it over a large volume of crushed ice. Attempting to salvage the product will require extensive purification, likely via column chromatography.

Problem: My final product is impure, showing multiple spots on TLC or extra peaks in HPLC.

  • Potential Cause 1: Incomplete Reaction. If the reaction is not driven to completion, the final product will be contaminated with the starting material, 6-methyluracil.

    • Solution: Monitor the reaction progress using TLC or HPLC.[4][7] If the starting material persists, consider extending the reaction time at room temperature after the initial cooled addition is complete.[2]

  • Potential Cause 2: Formation of Byproducts. As mentioned, high temperatures can generate side products. Another possibility is the formation of N-nitro isomers, although C5 nitration is generally favored for uracil derivatives not substituted at the N3 position.[9]

    • Solution: Optimize the reaction temperature by maintaining it strictly below 15°C during reagent addition.[2] If impurities are already present, purification is necessary. While the product often precipitates with high purity, recrystallization from a suitable solvent or flash column chromatography may be required to remove persistent impurities.

Problem: The starting material (6-methyluracil) is not fully dissolving in the sulfuric acid.

  • Potential Cause: The solubility of 6-methyluracil in concentrated sulfuric acid can be slow. Insufficient stirring or adding the solid too quickly can result in clumps that do not dissolve properly, leading to an incomplete reaction.

  • Solution: Add the 6-methyluracil powder slowly and in portions to the ice-cooled sulfuric acid with vigorous stirring.[2] Ensure each portion is fully dissolved before adding the next. Controlling the addition rate is key to maintaining a homogenous solution and preventing the internal temperature from exceeding 40°C.[2]

Optimized Protocol and Data

Data Summary: Optimized Reaction Conditions

The following table summarizes typical reaction parameters for the synthesis of this compound, compiled from established procedures.

ParameterRecommended ConditionRationale & Reference
Starting Material 6-MethyluracilPrecursor for nitration.[2]
Nitrating Agent Fuming Nitric Acid or Concentrated Nitric AcidSource of the electrophilic nitronium ion.[2][7]
Catalyst/Solvent Concentrated Sulfuric Acid (>95%)Protonates HNO₃ to form NO₂⁺ and acts as the solvent.[2][7]
Reagent Ratio ~1.5 eq. Nitric Acid to 1 eq. 6-MethyluracilEnsures sufficient nitrating agent for complete conversion.
Addition Temp. < 15°CTo control the exothermic reaction and prevent byproduct formation.[2]
Reaction Time 30 min - 6 hoursMonitored by TLC/HPLC for completion.[7]
Work-up Quenching on crushed icePrecipitates the product, which has low solubility in cold water.[2]
Purification Washing with cold water & vacuum dryingRemoves residual acid and water.[2][7]
Typical Yield 80-83%Reported yield under optimized conditions.[2][7]
Step-by-Step Experimental Protocol

This protocol is adapted from a procedure reported in the Journal of Medicinal Chemistry and is a reliable method for achieving high yield and purity.[2]

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (26 mL). Cool the flask in an ice-salt bath to 0-5°C.

  • Substrate Addition: Slowly add 6-methyluracil (7.0 g, 55.56 mmol) in small portions to the cooled, stirring sulfuric acid. Crucially, control the rate of addition to ensure the internal temperature does not rise above 40°C. Continue stirring until all the solid has dissolved.

  • Nitration: Cool the reaction mixture back down to below 15°C. Using the dropping funnel, add fuming nitric acid (5.2 mL) dropwise over 20-30 minutes. Maintain the internal temperature below 15°C throughout the addition.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction's completion by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Precipitation (Work-up): Carefully and slowly pour the reaction mixture into a large beaker containing 100 mL of crushed ice, while stirring vigorously. A yellow-green solid should precipitate.

  • Isolation: Stir the ice-slurry for 10-15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water until the washings are neutral (check with pH paper). This removes any residual acid.

  • Drying: Dry the product under vacuum, preferably in a desiccator containing a drying agent like phosphorus pentoxide, to obtain this compound as a yellow-green solid. (Expected yield: ~7.9 g, 83%).

References

Sources

Technical Support Center: Improving the Aqueous Solubility of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitro-6-methyluracil. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental properties of this compound that contribute to its low aqueous solubility?

A1: Understanding the physicochemical properties of this compound is the first step in troubleshooting its solubility. Its structure presents several challenges for dissolution in aqueous media.

The primary factors are:

  • High Melting Point: The compound has a high melting point of 290-291°C with decomposition[1][2]. This indicates a very stable and high-energy crystal lattice structure. A significant amount of energy is required to break the bonds holding the molecules together in the solid state, which is a prerequisite for dissolution.

  • Molecular Structure: While the uracil ring contains polar functional groups capable of hydrogen bonding, the molecule's overall planarity and the presence of the nitro group can lead to strong intermolecular interactions (π-π stacking) in the crystal form, favoring the solid state over solvation.

  • Weakly Acidic Nature: With a reported pKa of approximately 6.24, this compound is a weak acid[1]. This means its state of ionization, and therefore its solubility, is highly dependent on the pH of the aqueous solution. At pH values significantly below its pKa, it exists predominantly in its neutral, less soluble form.

These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource(s)
CAS Number 16632-21-6N/A (Identification)[1][3]
Molecular Formula C5H5N3O4N/A (Identification)[1][3][4]
Molecular Weight 171.11 g/mol N/A (Identification)[1][3]
Melting Point 290-291°C (decomposes)High crystal lattice energy hinders dissolution.[1][2]
pKa ~6.24Weakly acidic; solubility is pH-dependent.[1]
Aqueous Solubility Poorly soluble in cold water.Requires formulation strategies for aqueous use.[1][2]
Reported Solvents DMF, DMSO, hot methanol, hot waterIndicates preference for polar aprotic or hot polar protic solvents.[1][2]
Q2: Before attempting complex methods, what are the first steps to assess and improve the solubility of this compound?

A2: The most direct and cost-effective initial approaches involve manipulating the pH of the solution and screening simple cosolvents. Given the compound's pKa of ~6.24, pH adjustment is the most logical starting point.

Step 1: pH Adjustment. The ionization of a weakly acidic compound dramatically increases its interaction with polar water molecules. By raising the pH of the aqueous medium above the pKa, you deprotonate the uracil ring, forming a more soluble anionic salt. A systematic pH-solubility profile is the definitive experiment to perform first.[][6][7]

Step 2: Cosolvent Screening. If pH adjustment alone is insufficient or if you are restricted to a specific pH range (e.g., for biological assays), the use of cosolvents is the next step. Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity makes the solvent more "hospitable" to a hydrophobic solute, thereby increasing solubility[10][11].

The following diagram outlines a logical decision-making process for selecting a suitable solubility enhancement strategy.

G cluster_0 cluster_1 Initial Strategies cluster_2 Advanced Strategies Start Start: Poorly Soluble This compound pH_Profile Perform pH-Solubility Profile (See Protocol Q3) Start->pH_Profile Sol_Achieved_pH Is Solubility Goal Met? pH_Profile->Sol_Achieved_pH Cosolvent_Screen Screen Common Cosolvents (See Protocol Q4) Sol_Achieved_pH->Cosolvent_Screen No End Proceed with Formulation Sol_Achieved_pH->End Yes Sol_Achieved_Co Is Solubility Goal Met? Cosolvent_Screen->Sol_Achieved_Co Sol_Achieved_Co->End Yes Adv_Tech Evaluate Advanced Techniques: - Cyclodextrins - Surfactants - Solid Dispersions Adv_Tech->End If Successful Reassess Reassess Goals or Consider Prodrug Strategy Adv_Tech->Reassess If Unsuccessful Sol_Achrieved_Co Sol_Achrieved_Co Sol_Achrieved_Co->Adv_Tech No

Caption: Decision tree for selecting a solubility enhancement strategy.

Q3: How do I systematically determine the optimal pH for solubilizing this compound?

A3: A pH-solubility profile is a fundamental pre-formulation study. The goal is to generate a curve of solubility versus pH, which will clearly show the pH at which solubility is maximized.

Objective: To determine the equilibrium solubility of this compound across a physiologically and chemically relevant pH range.

Materials:

  • This compound powder

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • Thermostatically controlled shaker/incubator (e.g., set to 25°C or 37°C)

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filters (ensure low compound binding, e.g., PTFE or PVDF)

  • HPLC-UV system for quantification (See Q7)

  • Volumetric flasks and pipettes

Methodology:

  • Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10). Ensure the buffer strength is sufficient to maintain the pH after drug addition but not so high as to cause salt effects.

  • Sample Preparation: Add an excess amount of this compound solid to a known volume of each buffer in a separate vial. "Excess" is critical; you must have undissolved solid at the bottom of the vial to ensure equilibrium is reached at saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature. Allow them to shake for a predetermined period (e.g., 24-48 hours) to reach equilibrium. A preliminary time-point experiment can determine how long it takes to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand briefly. To separate the undissolved solid from the saturated supernatant, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining fine particulates.

  • Dilution & Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of your analytical method. Quantify the concentration using a validated HPLC-UV method (see Q7).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the measured final pH of each sample on the x-axis.

The following diagram illustrates this experimental workflow.

G Start Start PrepBuffers Prepare Buffer Series (e.g., pH 2-10) Start->PrepBuffers AddCompound Add Excess Solid Compound to Each Buffer Vial PrepBuffers->AddCompound Equilibrate Equilibrate in Shaker (e.g., 24-48h at 25°C) AddCompound->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Filter Filter Supernatant (e.g., 0.22 µm syringe filter) Centrifuge->Filter Quantify Dilute and Quantify Concentration via HPLC-UV Filter->Quantify Plot Plot Solubility vs. pH Quantify->Plot End End Plot->End

Caption: Workflow for a pH-solubility profile experiment.

Q4: My compound is still not soluble enough after pH adjustment, or I must work at a neutral pH. How can I use cosolvents effectively?

A4: When pH modification is not an option, using cosolvents is a powerful strategy. The goal is to find a cosolvent that is miscible with water, has low toxicity for your intended application, and provides the necessary solubilization at the lowest possible concentration.

Causality: Cosolvents work by reducing the cohesive energy density of water. Water's highly ordered hydrogen-bond network is energetically unfavorable for accommodating non-polar solutes. Cosolvents disrupt this network, creating a less polar microenvironment that can more easily solvate the this compound molecule.[8][11][12]

Objective: To identify an effective cosolvent and determine the minimum concentration required to achieve the target solubility.

Materials:

  • This compound

  • Aqueous buffer at the desired pH (e.g., PBS pH 7.4)

  • A selection of common, pharmaceutically acceptable cosolvents (see Table 2).

  • Equipment as listed in the pH-solubility protocol.

Methodology:

  • Prepare Cosolvent Mixtures: Prepare a series of aqueous buffer/cosolvent mixtures. For each cosolvent, create solutions with increasing concentrations, for example, 5%, 10%, 20%, 30%, and 40% (v/v) of the cosolvent in the buffer.

  • Determine Solubility: Using the same equilibrium solubility method described in Q3 (add excess drug, shake to equilibrate, centrifuge, filter, quantify), determine the saturation solubility of this compound in each cosolvent mixture.

  • Data Analysis: For each cosolvent, plot the solubility (y-axis) against the cosolvent concentration (% v/v) (x-axis). This will allow you to compare the efficiency of different cosolvents and identify the concentration needed to meet your requirements.

Table 2: Common Cosolvents for Aqueous Formulations

CosolventTypical Concentration RangeNotes & ConsiderationsSource(s)
Ethanol 1-20%Generally well-tolerated but can cause precipitation on dilution. Volatile.[8][10]
Propylene Glycol (PG) 5-40%Common solvent in many formulations. Less volatile than ethanol.[8][9]
Polyethylene Glycol 400 (PEG 400) 10-50%A low-molecular-weight liquid polymer, very effective for many compounds.[9][13][14]
Glycerin 5-30%Viscous, but a good solubilizer and well-tolerated.[8][10]
Dimethyl Sulfoxide (DMSO) <1% (in vitro), <10% (in vivo)Excellent solubilizer but can have toxicological and experimental effects. Use with caution and at the lowest possible concentration.[1][2]
Q5: What are the next-level strategies if pH and cosolvents are insufficient?

A5: If the initial strategies do not provide the required solubility, more advanced formulation techniques that involve molecular encapsulation or stabilization are necessary. The three most common approaches are using surfactants, cyclodextrins, or creating solid dispersions.

1. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure.[16][17]

  • Examples: Polysorbates (Tween® 20, Tween® 80), Poloxamers, Sodium Dodecyl Sulfate (SDS).[18][19]
  • Best For: Liquid formulations where a significant increase in apparent solubility is needed.

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate a "guest" molecule, like this compound, within their cavity if the size and polarity are compatible.[22][23] This forms a water-soluble inclusion complex, masking the hydrophobic nature of the drug.[]

  • Examples: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) which has much higher aqueous solubility.
  • Best For: Both liquid and solid formulations; can significantly improve solubility and stability.

3. Solid Dispersions: This technique involves dispersing the drug in a hydrophilic solid carrier or matrix at a molecular level.[25][26] The goal is to create an amorphous solid dispersion, where the drug is no longer in its high-energy crystalline state.[27][28] This amorphous form, combined with the fast-dissolving nature of the carrier, leads to rapid dissolution and often generates a transient supersaturated solution, enhancing bioavailability.[13]

  • Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), HPMC.
  • Methods: Solvent evaporation, hot-melt extrusion, spray drying.
  • Best For: Preparing solid dosage forms (e.g., powders for reconstitution, tablets) with enhanced dissolution rates.

Table 3: Comparison of Advanced Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Surfactants Micellar encapsulation of the drug.[15]High solubilization capacity; widely used in commercial products.[18]Potential for toxicity or cell membrane disruption at high concentrations; drug may precipitate upon dilution below CMC.
Cyclodextrins Formation of a water-soluble guest-host inclusion complex.[22][23]High efficiency; can improve stability; low toxicity (especially modified CDs).[20][21]Limited by the size of the drug and cavity; can be expensive; potential for nephrotoxicity with some parent CDs.
Solid Dispersions Drug is molecularly dispersed in a hydrophilic carrier, often in an amorphous state.[26][28]Significantly increases dissolution rate; suitable for solid dosage forms.[25][27]Amorphous systems can be physically unstable and may recrystallize over time; manufacturing can be complex.
Q6: How do I accurately measure the concentration of dissolved this compound in my experiments?

A6: Accurate and reliable quantification is essential for any solubility study. The standard method for this is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. Uracil and its derivatives contain a chromophore that absorbs UV light, making this a sensitive and specific technique.

Objective: To quantify the concentration of this compound in aqueous samples. (Note: This is a starting point and must be fully validated for your specific application).

Instrumentation & Columns:

  • HPLC System: With a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

  • Gradient/Isocratic: Start with an isocratic method (e.g., 80% A / 20% B). A gradient may be required if impurities are present.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan from 200-400 nm with a DAD to determine the wavelength of maximum absorbance (λmax). Use this λmax for quantification.

  • Run Time: ~5-10 minutes, sufficient to elute the main peak and any impurities.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) where it is freely soluble.

  • Create Calibration Curve: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Analyze Standards: Inject each standard onto the HPLC system and record the peak area.

  • Plot Curve: Plot a graph of peak area (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.999 is ideal).

  • Analyze Samples: Inject your appropriately diluted experimental samples (from Q3, Q4, etc.) and record the peak areas.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in your unknown samples, remembering to account for the dilution factor.

This method provides a robust framework for accurately determining the outcomes of your solubility enhancement experiments.[29][30][31]

References

  • Examples of surfactants used in pharmaceutical formulations. (n.d.). ResearchGate.
  • Mocanu, A.-M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Garg, A., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Kumar, S. & Singh, A. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • MDPI. (n.d.). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]

  • Singh, J., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-560. [Link]

  • Dias, C., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Molecules, 27(18), 5931. [Link]

  • Mocanu, A.-M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Pharmatech. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Pharmatech. [Link]

  • Patel, B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Jadav, N., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • ICPL. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • TradeIndia. (n.d.). This compound CAS:16632-21-6. TradeIndia. [Link]

  • ScienceDirect. (2025). PH adjustment: Significance and symbolism. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. SlideShare. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Al-Hammami, M., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 38. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. PubChem Compound Database. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]

  • Patel, J., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. IJPSRR. [Link]

  • CONICET. (2024). Analytical Methods. CONICET. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyluracil. PubChem Compound Database. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. (2023). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-Nitro-6-methyluracil by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-Nitro-6-methyluracil. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification process.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My this compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that are impure, as impurities can significantly depress the melting point of the eutectic mixture.[1] For this compound, which has a high melting point (290-291°C with decomposition), oiling out is almost always due to the presence of significant impurities or using a solvent that is too nonpolar.

Causality & Solution:

  • High Impurity Load: The crude this compound, often a yellow-green solid, may contain unreacted 6-methyluracil or other by-products from the nitration reaction.[2] These impurities lower the overall melting point of the mixture.

  • Insufficient Solvent: A solution that is too concentrated can become supersaturated at a higher temperature, promoting oiling.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form, favoring the disordered liquid state.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[1][3]

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or paper towels. Do not place it directly in an ice bath. Very slow cooling is key to favoring crystal formation over oiling.[4]

  • Scratching: Once the solution is slightly cooled, use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Solvent System Change: If the problem persists, consider a different solvent system. Since this compound is soluble in hot water and hot methanol, these are good starting points.[2][5] If using a mixed solvent system, adding more of the more "soluble" solvent can sometimes resolve oiling.[1]

Question 2: I have very low recovery of my purified this compound. What are the likely causes?

Answer:

A low yield after recrystallization is a frequent problem. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."

Causality & Solution:

  • Excess Solvent: This is the most common reason for poor yield.[4] The compound has some solubility even in the cold solvent, and using too much will cause a significant amount of your product to remain dissolved after cooling.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product before the cooling step.[3] This happens when the solution cools too much during transfer.

  • Incomplete Crystallization: Not allowing enough time for crystallization or not cooling to a low enough temperature can leave a substantial amount of product in the solution.

Troubleshooting Steps:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.

  • Reduce Mother Liquor Volume: If you suspect you've used too much solvent, you can gently boil off some of it to re-concentrate the solution before cooling.[1] You can test the mother liquor for dissolved product by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, there is still product in the solution.[1]

  • Pre-heat Funnel and Glassware: To prevent premature crystallization during hot filtration, pre-heat your filter funnel and receiving flask by pouring hot solvent through them or placing them in a drying oven before use.[3]

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.

Question 3: My final product is still colored (e.g., yellow) after recrystallization. How can I obtain a purer, colorless product?

Answer:

The crude product of the nitration of 6-methyluracil is often described as a light yellow or yellow-green solid.[2] While this compound itself is a light yellow crystalline solid, darker colors often indicate the presence of impurities, potentially from side-reactions or degradation.[6]

Causality & Solution:

  • Trapped Impurities: Rapid crystallization can trap colored impurities within the crystal lattice, defeating the purpose of the purification.[1]

  • Insoluble Impurities: Some colored impurities may be insoluble in the chosen recrystallization solvent.

  • Adsorbed Impurities: Highly colored, polar impurities can adsorb to the surface of your crystals.

Troubleshooting Steps:

  • Hot Filtration: If you observe insoluble colored material in the hot solution, you must perform a hot gravity filtration to remove it before allowing the solution to cool.

  • Charcoal Treatment: Activated charcoal can be used to remove colored, soluble impurities. Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity. The product from the first recrystallization will have a much lower impurity load, making the second round more effective.

  • Ensure Slow Crystal Growth: As mentioned previously, slow cooling is crucial. Rapidly "crashing out" the solid will not effectively exclude impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Based on available data, this compound is soluble in hot water and hot methanol.[2][5] Both are excellent starting choices. Water is advantageous for its low cost, non-flammability, and ability to dissolve polar impurities. Methanol is a good alternative and can be easier to remove from the final product.

Solubility Data Summary

CompoundSolventSolubility at Room Temp.Solubility at Boiling Temp.Reference
This compound WaterLowSoluble[2][5]
MethanolLowSoluble[2][5]
DMF, DMSOSolubleHighly Soluble[2][5]
6-Methyluracil (Impurity) WaterSparingly SolubleMore Soluble[8][9]
EthanolMore SolubleHighly Soluble[8]

Note: DMF and DMSO are generally not ideal for recrystallization due to their high boiling points and excellent solvating power at all temperatures, making product recovery difficult.

Q2: What are the primary impurities I should be trying to remove?

The primary impurity is typically the unreacted starting material, 6-methyluracil .[2] Other potential impurities can include regioisomers from the nitration reaction (though the 5-nitro isomer is the major product under standard conditions[10]) and oxidation or degradation by-products. Since 6-methyluracil and this compound have different solubility profiles, a well-chosen solvent can effectively separate them.

Q3: What safety precautions are necessary when handling this compound?

This compound is an irritant. It can cause skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Detailed Experimental Protocol: Recrystallization from Water

This protocol provides a step-by-step methodology for the purification of crude this compound.

  • Dissolution:

    • Place the crude this compound solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a stir bar and approximately 100 mL of deionized water.

    • Heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

    • Continue adding small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water to ensure good recovery.

  • Hot Filtration (Optional, if insoluble impurities are present):

    • Place a second Erlenmeyer flask on the hot plate and add a small amount of water to it to keep it warm and steamy.

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Quickly pour the hot, saturated solution through the fluted filter paper into the clean, warm receiving flask. This step removes any insoluble impurities.

  • Cooling and Crystallization:

    • Remove the flask containing the clear solution from the hot plate.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to rinse away the impurity-laden mother liquor.

    • Wash the crystals again with a small amount of cold ethanol or acetone to help speed up the drying process.

  • Drying:

    • Press the crystals as dry as possible on the filter paper with a clean stopper or spatula.

    • Transfer the purified crystals to a watch glass and allow them to air dry or dry in a desiccator. The final product should be a light yellow crystalline solid.[2]

Visual Workflow: Troubleshooting Crystallization Failure

The following diagram outlines a decision-making process for when crystallization fails to occur upon cooling.

G start Solution Cooled, No Crystals Formed check_supersat Is the solution supersaturated? start->check_supersat induce_cryst Induce Crystallization check_supersat->induce_cryst Yes check_solvent Is there too much solvent? check_supersat->check_solvent No scratch 1. Scratch inner wall of flask with a glass rod. induce_cryst->scratch seed 2. Add a seed crystal of pure compound. scratch->seed cool_further 3. Cool further in salt-ice bath. seed->cool_further check_yield Crystals Formed? cool_further->check_yield success Success: Collect Crystals check_yield->success Yes check_yield->check_solvent No reduce_vol Reduce Solvent Volume: Boil off excess solvent and re-cool. check_solvent->reduce_vol Yes restart Restart Purification: Evaporate all solvent and recrystallize in a new solvent system. check_solvent->restart No reduce_vol->start Retry

Caption: Troubleshooting workflow for failed crystallization.

References

  • This compound - ChemBK. [Link]

  • Problems in recrystallization - Biocyclopedia. [Link]

  • Problems with Recrystallisations - University of York. [Link]

  • Troubleshooting - Chemistry LibreTexts. [Link]

  • Nucleic Acid Related Compounds. 107. Efficient Nitration of Uracil Base and Nucleoside Derivatives - FIUnix Faculty Sites. [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. [Link]

  • Struggling with the purification of a nitroaldol product - Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 6-Methyl-5-nitrouracil | C5H5N3O4 - PubChem. [Link]

  • 6-Methyluracil - Cheméo. [Link]

  • Impurities and Degradation products | @rtMolecule. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives - Journal of Pharmacy & Pharmacognosy Research. [Link]

  • 6-methyluracil - Organic Syntheses Procedure. [Link]

  • Method of crystallizing nitro products - Google P
  • The benzoylation of 6-methyluracil and this compound - ResearchGate. [Link]

  • Efficient 6 Methyl Uracil Synthesis - pharma ingredients. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. [Link]

Sources

Identifying and minimizing byproducts in 6-methyluracil nitration

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 6-Methyluracil

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 6-methyluracil. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reaction, minimizing byproduct formation, and ensuring the highest purity of your target compound, 5-nitro-6-methyluracil.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges, their underlying causes, and actionable solutions to get your reaction back on track.

Issue 1: Low Yield of this compound

Probable Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Decomposition of Product: The desired product, this compound, can be susceptible to degradation under harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids.

  • Suboptimal Nitrating Agent Concentration: The concentration of nitric acid is a critical parameter. Using a concentration that is too low may result in an incomplete reaction, while a concentration that is too high can lead to the formation of unwanted byproducts and degradation.[1]

  • Poor Quality Starting Material: The purity of the starting 6-methyluracil can significantly impact the reaction outcome. Impurities can interfere with the nitration process and lead to lower yields.

Solutions:

  • Optimize Reaction Temperature: Maintain a controlled temperature, typically below 10°C, during the addition of 6-methyluracil to the nitrating agent.[2] After the initial addition, the temperature can be raised to around 30°C to drive the reaction to completion.[2] Careful temperature control is crucial to prevent byproduct formation and degradation.

  • Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.

  • Adjust Nitrating Agent Concentration: The choice and concentration of the nitrating agent are pivotal. While concentrated nitric acid is commonly used, the specific concentration can be adjusted to optimize the reaction.[1]

  • Ensure High-Purity Starting Material: Use recrystallized or high-purity 6-methyluracil to avoid interference from impurities. The synthesis of 6-methyluracil from ethyl acetoacetate and urea is a well-established procedure that can yield a high-purity product.[3]

Issue 2: Presence of Significant Byproducts

Probable Causes:

  • Over-Nitration: The introduction of more than one nitro group onto the uracil ring can occur under aggressive nitrating conditions. The formation of 5,5-gem-dinitropyrimidine-4,6-diones has been observed in the nitration of other pyrimidine derivatives.[4]

  • Oxidative Degradation: Strong nitric acid can act as an oxidizing agent, leading to the degradation of the pyrimidine ring and the formation of various oxidized byproducts.

  • Side Reactions of the Methyl Group: The methyl group at the 6-position can potentially undergo side reactions, although nitration at the C5 position is generally favored.

  • Formation of N-Nitro Compounds: While less common for uracil itself, N-nitration is a possibility that should be considered.

Solutions:

  • Control Stoichiometry and Addition Rate: Carefully control the molar ratio of the nitrating agent to 6-methyluracil. A slow, dropwise addition of the nitrating agent or the substrate can help to control the reaction exotherm and minimize localized areas of high concentration, thereby reducing the likelihood of over-nitration.

  • Maintain Low Temperatures: As mentioned previously, maintaining a low reaction temperature is critical for minimizing the formation of degradation byproducts.

  • Optimize Reaction Time: Prolonged reaction times can increase the opportunity for byproduct formation. Monitoring the reaction progress allows for quenching the reaction once the desired product is formed in maximum yield.

  • Purification Techniques: Employ appropriate purification methods to remove byproducts. Recrystallization is often an effective method for purifying this compound.

Issue 3: Difficulty in Product Isolation and Purification

Probable Causes:

  • Product Solubility: The solubility of this compound in the reaction mixture and in washing solvents can affect the isolated yield.

  • Contamination with Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with 6-methyluracil.

  • Presence of Isomeric Byproducts: The formation of isomeric byproducts can make purification challenging due to similar physical properties.

Solutions:

  • Careful pH Adjustment and Precipitation: After the reaction is complete, carefully quenching the reaction mixture with ice and adjusting the pH can facilitate the precipitation of the product.

  • Recrystallization: Recrystallization from an appropriate solvent, such as glacial acetic acid, is a common and effective method for purifying 6-methyluracil and its derivatives.[3]

  • Chromatographic Purification: If recrystallization is insufficient, column chromatography can be employed to separate the desired product from impurities.

  • Analytical Characterization: Utilize analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity of the final product.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 6-methyluracil?

The primary and desired product of the nitration of 6-methyluracil is this compound. The electron-donating effect of the methyl group and the directing effects of the nitrogen atoms in the pyrimidine ring favor electrophilic substitution at the C5 position.

Q2: What are the most common byproducts in this reaction?

While specific byproducts are not extensively detailed in the provided search results, potential byproducts can be inferred from the reactivity of similar compounds. These may include:

  • Over-nitrated products: Such as dinitro derivatives, although less common for this specific substrate.[4]

  • Oxidative degradation products: Resulting from the cleavage of the pyrimidine ring.

  • Isomeric nitro compounds: Although nitration is highly regioselective for the C5 position.

Q3: What is the mechanism of the nitration of 6-methyluracil?

The nitration of 6-methyluracil proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid with a strong acid catalyst (like sulfuric acid, if used), acts as the electrophile. The electron-rich pyrimidine ring attacks the nitronium ion, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent deprotonation at the C5 position restores the aromaticity of the ring and yields the final product, this compound.

Q4: What analytical methods are recommended for monitoring the reaction and characterizing the product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for tracking the progress of the reaction.[5][7]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for quantitative analysis and to confirm the presence of the chromophore.[5]

Q5: Are there any safety precautions I should be aware of?

Yes, the nitration of organic compounds can be hazardous.

  • Use of Strong Acids: Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction is exothermic. It is crucial to control the temperature and the rate of addition of reagents to prevent a runaway reaction.

  • Nitrated Products: Many nitrated organic compounds are energetic materials and should be handled with care.

Data Summary

Table 1: Recommended Reaction Conditions for the Nitration of 6-Methyluracil

ParameterRecommended ConditionRationale
Nitrating Agent Concentrated Nitric AcidProvides the necessary nitronium ion for the reaction.
Initial Temperature Below 10°CTo control the initial exotherm and minimize byproduct formation.[2]
Reaction Temperature 30°CTo ensure the reaction proceeds to completion after the initial addition.[2]
Reaction Time 1 hour (post-addition)A typical timeframe, but should be optimized by monitoring.[2]
Monitoring HPLC, TLCTo determine the point of maximum product formation and minimize degradation.[5][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated nitric acid. Cool the flask in an ice-water bath to below 10°C.

  • Addition of 6-Methyluracil: Slowly add 6-methyluracil to the cooled nitric acid with continuous stirring. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, raise the temperature of the reaction mixture to 30°C and stir for 1 hour.[2]

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at a moderate temperature.

  • Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid, to obtain pure this compound.[3]

Visualizations

Diagram 1: Reaction Workflow for Nitration of 6-Methyluracil

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool Nitric Acid (<10°C) B Slowly add 6-Methyluracil A->B Maintain Temp C Stir at 30°C (1 hour) B->C Raise Temp D Quench on Ice C->D Reaction Complete E Filter & Wash D->E Precipitation F Dry Product E->F G Recrystallize F->G

Caption: Workflow for the nitration of 6-methyluracil.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Degradation Start->Cause2 Cause3 Poor Starting Material Start->Cause3 Sol1 Optimize Temp & Time Cause1->Sol1 Sol2 Use HPLC/TLC Monitoring Cause1->Sol2 Sol3 Control Temp Strictly Cause2->Sol3 Sol4 Use High-Purity 6-Methyluracil Cause3->Sol4

Caption: Troubleshooting logic for low product yield.

References

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods.
  • Bari, A., et al. (2023). The benzoylation of 6-methyluracil and this compound. ResearchGate.
  • Benson, B., & Lorenz, P. (1974). Nitro-Centered Free Radicals in y-Irradiated this compound at 77 K. Radiation Research, 60(3), 405–408.
  • Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses Procedure.
  • El-Dean, A. M. K., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • ChemicalBook. (n.d.). 6-Methyluracil synthesis.
  • Lyssenko, K. A., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20688–20700.
  • Kanishchev, O. S., et al. (2012). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. PubMed.
  • ResearchGate. (n.d.). Nitration reaction of pyrimidine derivatives at the carbon.
  • Chand, D., et al. (2020). Effects of nitric acid concentration for nitration of fused[8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 6-Methyluracil. PubChem.
  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-368.
  • Aslanoglu, F., et al. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. ResearchGate.
  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods.
  • Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220.
  • Bellamy, A. J., et al. (2023). Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. ResearchGate.
  • Lyssenko, K. A., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PMC.

Sources

Troubleshooting low yields in 5-Nitro-6-methyluracil derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitro-6-methyluracil Derivatization

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyrimidine scaffold. Here, we move beyond simple protocols to explain the 'why' behind the experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features?

A: this compound is a substituted pyrimidine derivative.[1][2] Its reactivity is dominated by two key features:

  • The 5-Nitro Group: This is a powerful electron-withdrawing group. It significantly increases the acidity of the N1 and N3 protons compared to unsubstituted uracil, making them more susceptible to deprotonation and subsequent derivatization.

  • N1 and N3 Positions: These are the primary sites for derivatization reactions such as alkylation, acylation, and glycosylation.[3][4] The relative reactivity of these two sites can be modulated by reaction conditions.

Q2: Why is the derivatization of this molecule often challenging?

A: The challenges stem from the molecule's electronic properties. The same electron-withdrawing nitro group that activates the N-H bonds can also make the pyrimidine ring susceptible to nucleophilic attack or degradation under harsh basic conditions. Achieving regioselectivity between the N1 and N3 positions can also be difficult, often resulting in product mixtures.

Q3: What are the most common types of derivatization reactions performed on this compound?

A: The most common derivatizations involve substituting the N1 and N3 protons. These include:

  • Alkylation: Introducing alkyl groups, often using alkyl halides in the presence of a base.

  • Acylation: Adding acyl groups, such as benzoyl chloride, to form N-acyl derivatives.[3]

  • Glycosylation: Attaching sugar moieties, a critical step in the synthesis of nucleoside analogues.[5]

Troubleshooting Guide: Low Derivatization Yields

This section addresses specific problems encountered during the derivatization of this compound in a direct question-and-answer format.

Problem Area 1: Low or No Product Formation

Q: My reaction has failed to proceed, or the conversion is extremely low. What are the first things I should investigate?

A: When a reaction fails to initiate, a systematic check of the fundamentals is the most effective approach.

  • Reagent Purity and Integrity: Ensure your starting this compound is pure. Impurities can inhibit the reaction. Crucially, verify the quality and reactivity of your derivatizing agent (e.g., alkyl halide, acyl chloride). These can degrade over time.[6][7] Whenever possible, use freshly opened or purified reagents.

  • Solvent Quality: If your reaction requires anhydrous (dry) conditions, ensure your solvent is properly dried. The presence of water can hydrolyze activated intermediates or quench strong bases.[7]

  • Reaction Temperature: Many derivatization reactions require an optimal temperature to overcome the activation energy.[6] If you are running the reaction at room temperature, gentle heating (e.g., 40-60°C) may be necessary. Conversely, if the reaction is highly exothermic, it may require initial cooling.[7]

  • Inefficient Mixing: A heterogeneous reaction mixture will have poor kinetics.[6] Ensure your stir rate is sufficient to create a homogenous suspension or solution.

Q: I am attempting an N-alkylation with an alkyl halide and a base, but it's not working. What could be the specific issue?

A: For N-alkylation, the choice of base is critical. The base must be strong enough to deprotonate the N-H proton of the nitrouracil but not so strong that it promotes side reactions.

  • Insufficient Basicity: A weak base (e.g., triethylamine) may not be sufficient to deprotonate the uracil ring effectively. Consider using a stronger base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Base-Reagent Incompatibility: Ensure your base does not react with your solvent or alkylating agent. For example, NaH reacts violently with protic solvents like ethanol.

  • Solubility: Your base and nitrouracil salt must have some solubility in the reaction solvent for the reaction to proceed efficiently. Polar aprotic solvents like DMF and acetonitrile are common choices.[3][8]

Problem Area 2: Formation of Multiple Products & Side Reactions

Q: My reaction is producing a mixture of N1 and N3-derivatized products. How can I improve the regioselectivity?

A: Achieving regioselectivity between N1 and N3 is a common challenge. The outcome is often a delicate balance of electronic and steric effects.

  • Steric Hindrance: The 6-methyl group provides some steric bulk around the N1 position. Using a bulkier derivatizing agent may favor substitution at the less hindered N3 position.

  • Reaction Conditions: A study on the benzoylation of this compound showed that the reaction yields the 1-N-benzoyl product, suggesting the N1 position is more reactive under those specific conditions (acetonitrile-pyridine).[3] Experiment with different solvents, bases, and temperatures. For instance, deprotonation with a strong, bulky base at low temperature followed by the addition of the electrophile can sometimes favor one isomer.

  • Protecting Groups: For complex syntheses, it may be necessary to protect one nitrogen, derivatize the other, and then deprotect.

Q: I'm observing unexpected spots on my TLC plate. What are potential side reactions?

A: Besides regioisomers, other side reactions can occur:

  • Hydrolysis: If water is present, your acylating or alkylating agent can be hydrolyzed, consuming the reagent.

  • Ring Opening/Degradation: Under very strong basic conditions or high temperatures, the pyrimidine ring itself can become susceptible to nucleophilic attack and subsequent degradation.

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under certain conditions.

Problem Area 3: Product Decomposition During Reaction or Workup

Q: My TLC analysis shows the product forming initially, but its concentration decreases over time. What is happening?

A: This strongly suggests your product is unstable under the reaction conditions.[9]

  • Monitor Reaction Progress: It is critical to monitor your reaction frequently using a technique like TLC or LC-MS.[6] This allows you to identify the point of maximum product formation and quench the reaction before significant degradation occurs.

  • Reduce Temperature/Time: Once you determine the optimal reaction time, do not let the reaction run for an extended period (e.g., overnight) without confirming stability. If possible, run the reaction at a lower temperature for a longer time.

Q: I am losing a significant amount of my product during the aqueous workup and purification steps. How can I prevent this?

A: Product loss during isolation is a common issue that can drastically lower your final yield.[9]

  • Workup Losses: If your product has some water solubility, you may be losing it in the aqueous washes. Try back-extracting the aqueous layer with your organic solvent. Ensure the pH of the aqueous layer is optimized to keep your product in its neutral, more organic-soluble form.

  • Silica Gel Chromatography: The nitro group can make the uracil derivative somewhat acidic. If your compound is sensitive, it may decompose on standard silica gel.[9] You can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a volatile base like triethylamine.

  • Volatile Products: If your derivative has a low molecular weight, it might be volatile. Be cautious during solvent removal on a rotary evaporator, especially when using high vacuum or heat.[9]

Visualizing the Troubleshooting Process

A structured approach is key to solving yield issues. The following workflow provides a logical path for troubleshooting.

G Troubleshooting Workflow for Low Yields start Low Yield Observed reagents Step 1: Verify Reagents & Starting Material - Purity (NMR, LCMS) - Freshness/Activity - Anhydrous Conditions? start->reagents conditions Step 2: Optimize Reaction Conditions - Temperature - Solvent & Base/Catalyst - Reaction Time reagents->conditions Reagents OK workup Step 3: Review Workup & Purification - Aqueous Extraction Losses - Decomposition on Silica - Product Volatility conditions->workup Conditions Optimized analysis Step 4: Analyze Side Products - Identify byproducts (MS, NMR) - Determine source (e.g., regioisomers, degradation) workup->analysis Losses Persist solution High Yield Achieved workup->solution Losses Minimized analysis->conditions Side reactions identified, adjust conditions

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This is a representative protocol and must be optimized for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or another suitable polar aprotic solvent) to create a ~0.1 M solution. Add a powdered, anhydrous base (e.g., K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the suspension for 15-30 minutes. Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60°C) and monitor its progress by TLC every hour.

  • Quenching: Once the starting material is consumed (or product begins to degrade), cool the reaction to room temperature and pour it into cold water.

  • Workup: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn).

  • Spot Plate: Dissolve a small amount of your starting material in a suitable solvent. Use a capillary tube to spot the SM lane. For the reaction mixture, carefully take a small aliquot from the reaction and dilute it before spotting in the Rxn and Co-spot lanes.

  • Develop Plate: Place the TLC plate in a chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below your pencil line. Let the solvent run up the plate.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

Data Presentation: Parameter Optimization

Optimizing a reaction involves systematically adjusting variables. Use the table below as a guide.[8][10][11]

ParameterRationale & CausalityRecommended Starting Range
Temperature Affects reaction rate vs. degradation. Higher temps increase rate but can lead to byproduct formation.[12]Room Temperature to 80°C
Solvent Impacts solubility of reagents and can influence reaction pathways and rates.DMF, Acetonitrile, THF, 1,4-Dioxane[8]
Base/Catalyst Choice and amount are critical for activating the substrate without causing degradation.Bases: K₂CO₃, Cs₂CO₃, NaHCatalysts: Acid or Lewis acid if required[11]
Concentration Can influence reaction kinetics. Bimolecular reactions are faster at higher concentrations.0.05 M to 0.5 M
Reaction Time Insufficient time leads to incomplete conversion; excessive time can lead to product degradation.[6]Monitor by TLC/LC-MS from 1h to 24h

Visualization: Reactivity of this compound

G cluster_0 This compound cluster_1 Key Reactive Sites & Influences struct N1 N1-H - Acidic Proton - Primary site for derivatization N3 N3-H - Acidic Proton - Secondary site for derivatization NO2 NO₂ Group - Strong Electron-Withdrawing Effect - Activates N-H protons NO2->N1 increases acidity NO2->N3 increases acidity Me C6-Methyl Group - Steric Hindrance - Influences N1 accessibility Me->N1 sterically hinders

Caption: Key functional groups influencing derivatization reactivity.

References

  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. Available from: [Link]

  • Optimization of the reaction conditions. [a]. ResearchGate. Available from: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available from: [Link]

  • The benzoylation of 6-methyluracil and this compound. ResearchGate. Available from: [Link]

  • Optimization of Reaction Conditions. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions b. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. Available from: [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available from: [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available from: [Link]

  • 6-methyluracil. Organic Syntheses Procedure. Available from: [Link]

  • 6-Methyl-5-nitrouracil. PubChem - NIH. Available from: [Link]

  • Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. PubMed. Available from: [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PubMed. Available from: [Link]

  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Available from: [Link]

  • Glycosylation and Its Role in Immune Checkpoint Proteins: From Molecular Mechanisms to Clinical Implications. MDPI. Available from: [Link]

  • A new synthesis of 5-hydroxy-6-methyluracil. ResearchGate. Available from: [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available from: [Link]

  • Glycosylation Targeting: A Paradigm Shift in Cancer Immunotherapy. MDPI. Available from: [Link]

  • Implications of glycosylation for the development of selected cytokines and their derivatives for medical use. NIH. Available from: [Link]

  • Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis. PMC - NIH. Available from: [Link]

  • Pyrimidine derivatives and related compounds. Part 36. Nucleophilic addition reaction of a cyanide lon to 6-substituted 1,3-dimethyl-5-nitrouracils. Synthesis of 5,6-dihydrouracil and 5,6-dihydrocyclo-thymine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. ResearchGate. Available from: [Link]

  • Detection of 5-Hydroxymethylcytosine in a Combined Glycosylation Restriction Analysis (CGRA) Using Restriction Enzyme TaqαI. PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Stability Testing of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 5-Nitro-6-methyluracil. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting forced degradation studies. Here, we will move beyond mere procedural lists to explain the underlying scientific principles, helping you design robust experiments, troubleshoot common issues, and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the forced degradation of this compound.

Q1: What is the primary purpose of a forced degradation study for this compound?

A1: The primary goal is to intentionally degrade the this compound molecule under conditions more severe than standard stability testing.[1][2] This helps achieve several key objectives:

  • Pathway Elucidation: To identify the likely degradation products and establish the potential degradation pathways (e.g., hydrolysis, oxidation).[1][2]

  • Method Development: To generate degradation products that are essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[1][3]

  • Intrinsic Stability Assessment: To understand the inherent chemical vulnerabilities of the molecule.[1][2] For example, the presence of the nitro group and the uracil ring suggests potential susceptibility to reduction and hydrolysis, respectively.

  • Formulation & Packaging Guidance: The data informs the development of a stable drug product by guiding the selection of excipients, manufacturing processes, and packaging that will protect the API from degradation.[1][4]

Q2: What are the mandatory stress conditions I need to apply according to regulatory guidelines?

A2: Regulatory guidelines, such as ICH Q1A(R2), provide a framework rather than rigid protocols.[5] The essential stress conditions to investigate for a molecule like this compound include:

  • Acid Hydrolysis: Evaluates susceptibility to degradation in acidic environments.

  • Base Hydrolysis: Evaluates susceptibility to degradation in alkaline environments.

  • Oxidation: Tests the molecule's reactivity towards oxidizing agents.

  • Thermal Stress: Assesses stability at elevated temperatures.[6]

  • Photolytic Stress: Assesses degradation upon exposure to UV and visible light, as detailed in ICH Q1B guidelines.[7][8][9]

Q3: How much degradation should I aim for in each stress condition?

A3: The generally accepted target is to achieve 5-20% degradation of the parent compound.[10][11]

  • Why this range? Degradation below 5% may not be sufficient to produce and detect all relevant degradation products. Conversely, degradation above 20% can lead to the formation of secondary or tertiary degradants that may not be relevant to the actual shelf-life stability of the product, complicating the degradation pathway analysis.[1][10]

Q4: Do I need to identify the structure of every degradation product I observe?

A4: Not necessarily at this stage. The primary goal is to ensure your analytical method can separate the degradation products from the parent peak and from each other. However, any degradation product that is also observed in formal, long-term stability studies may need to be identified and characterized, especially if it exceeds the identification thresholds outlined in ICH Q3A/Q3B guidelines.[4]

Part 2: Experimental Workflow & Core Protocols

A successful forced degradation study follows a systematic workflow. The diagram below outlines the key stages from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep_api Prepare API Solution (e.g., in Methanol/Water) apply_stress Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_api->apply_stress stress_cond Prepare Stress Reagents (HCl, NaOH, H2O2) stress_cond->apply_stress time_points Sample at Multiple Time Points apply_stress->time_points neutralize Neutralize/Quench Reaction (if applicable) time_points->neutralize hplc_analysis Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc_analysis data_eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc_analysis->data_eval report Characterize Degradation Profile data_eval->report

Caption: General workflow for a forced degradation study.

Core Experimental Protocols

The following table provides recommended starting conditions for the forced degradation of this compound. These are starting points and should be optimized to achieve the target 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Rationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl60°C - 80°C2 - 24 hoursThe uracil ring can be susceptible to acid-catalyzed hydrolysis. Monitor for potential cleavage of the pyrimidine ring.
Base Hydrolysis 0.01 M to 0.1 M NaOHRoom Temp - 60°C1 - 8 hoursBase hydrolysis is often faster than acid hydrolysis for uracil derivatives.[12] The nitro group can activate adjacent positions, potentially leading to ring opening.
Oxidation 3% - 30% H₂O₂Room Temp - 60°C2 - 24 hoursThe nitroaromatic structure is generally resistant to oxidation, but the methyl group and the uracil ring itself can be sites of attack.[13][14]
Thermal (Solid) 80°C (or 20°C above accelerated testing temp)80°C24 - 72 hoursEvaluates the solid-state stability of the API.[6] Physical changes (color, appearance) should also be noted.
Thermal (Solution) 60°C - 80°C60°C - 80°C24 - 72 hoursPerformed in a neutral solvent (e.g., water/methanol) to assess thermal degradation without pH effects.
Photostability ICH Q1B ConditionsAmbientPer ICH Q1BExpose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA).[8] A dark control is mandatory to differentiate between thermal and photolytic degradation.[15]

Part 3: Troubleshooting Guide

This section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.

Q: I see no degradation under acidic conditions, even after 24 hours at 80°C with 1 M HCl. What should I do?

A: This indicates that this compound is highly stable under these specific acidic conditions.

  • Causality: The electron-withdrawing nature of the nitro group can decrease the electron density of the pyrimidine ring, making it less susceptible to electrophilic attack by H⁺, which is often a key step in acid hydrolysis.[14]

  • Troubleshooting Steps:

    • Confirm Experimental Setup: Double-check the concentration of your acid and the temperature of your heating block/water bath. Ensure the API was properly dissolved.

    • Increase Stress Severity: You can cautiously increase the acid concentration (e.g., to 5 M HCl) or the temperature. However, be aware that excessively harsh conditions might not be relevant to real-world degradation.[16]

    • Document Stability: If no degradation is observed even under these more extreme conditions, this is a valid result. Your report should state that the molecule is stable to acid hydrolysis under the tested conditions. According to ICH guidelines, it is not always necessary to force degradation if the molecule is stable.[1]

Q: My mass balance is significantly less than 90% in the oxidative stress condition. Where did my material go?

A: A poor mass balance is a common and critical issue that suggests your analytical method is not "stability-indicating." It means the sum of the parent API and all detected degradation products does not account for the initial amount of the API.

  • Causality & Troubleshooting:

    • Non-Chromophoric Degradants: The degradation may have produced products that lack a UV chromophore. The nitro group is a strong chromophore; its reduction to an amino group or complete removal could render the degradant invisible to a UV detector.

      • Solution: Re-analyze your samples using a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) to look for "hidden" peaks.

    • Volatile Degradants: Degradation may have produced volatile products (e.g., CO₂, ammonia from ring cleavage) that are lost from the sample and not detected by HPLC.

      • Solution: This is harder to quantify. If MS analysis doesn't reveal other products, you should hypothesize this possibility in your report, supported by mechanistic chemical reasoning.

    • Precipitation: A degradation product might be insoluble in the sample diluent and have precipitated out of solution before injection.

      • Solution: Visually inspect your sample vials. If precipitation is suspected, try a different diluent with stronger solubilizing power for the analysis.

    • Inadequate Chromatography: Degradation products might be strongly retained on the column and not eluting, or they may be eluting in the solvent front (void volume).

      • Solution: Extend the gradient run time and run a high-organic "wash" step at the end of each injection to elute any highly retained species. Also, check for peaks near the void volume.

G start Mass Balance < 90%? q1 Are there peaks in MS but not in UV? start->q1 Check LC-MS Data q2 Is precipitation visible in the sample vial? q1->q2 No res1 Root Cause: Non-Chromophoric Degradants q1->res1 Yes q3 Are peaks observed in void volume or during a high-organic wash? q2->q3 No res2 Root Cause: Insoluble Degradants q2->res2 Yes res3 Root Cause: Inadequate Chromatography q3->res3 Yes res4 Hypothesize: Volatile Degradants (e.g., CO2, NH3) q3->res4 No

Caption: Troubleshooting logic for poor mass balance.

Q: I'm seeing a new peak in my photostability sample, but also in my "dark control" sample. What does this mean?

A: This is a classic indication that the degradation is primarily thermal , not photolytic.

  • Causality: The conditions required for photostability testing (e.g., being in a light chamber) can also generate heat. The dark control is your baseline for any degradation caused by factors other than light.[15]

  • Interpretation:

    • Compare Peak Areas: If the peak area of the degradant is similar in both the light-exposed and dark control samples, you can conclude the degradation is thermal.

    • Report Findings: Report that this compound is susceptible to thermal degradation under the study conditions, but is relatively photostable, as light did not induce the formation of unique degradants or significantly increase the level of thermal degradants.

Q: My base hydrolysis reaction was extremely fast, resulting in >90% degradation in under an hour. How do I get meaningful data?

A: This means your stress conditions are too harsh. You need to dial them back to achieve the target 5-20% degradation.

  • Causality: The uracil ring can be very sensitive to base. The presence of two amide-like protons makes the ring susceptible to base-catalyzed hydrolysis and ring-opening reactions.

  • Troubleshooting Steps:

    • Lower the Temperature: Conduct the experiment at room temperature or even in an ice bath (0-5°C).

    • Reduce Reagent Concentration: Decrease the NaOH concentration significantly, for example, from 0.1 M to 0.01 M or even 0.001 M.

    • Shorten Time Points: Take samples at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the degradation curve before it completes.

Part 4: Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. This knowledge helps in the tentative identification of degradation products when using techniques like LC-MS.

  • Reduction of the Nitro Group: A common pathway for nitroaromatic compounds is the reduction of the -NO₂ group to a nitroso (-NO) or an amino (-NH₂) group. This would result in a mass change of -16 Da (loss of O) or -1 Da (loss of O, gain of H), respectively.

  • Hydrolysis of the Uracil Ring: Alkaline or strong acidic conditions can lead to the cleavage of the amide bonds in the pyrimidine ring, potentially leading to ring-opened products like ureidopropanoic acid derivatives.[17]

  • Oxidation of the Methyl Group: The C6-methyl group could be oxidized to a hydroxymethyl (-CH₂OH) or a carboxylic acid (-COOH) group.

G cluster_products Potential Degradation Products parent This compound amino 5-Amino-6-methyluracil (Reduction) parent->amino Reductive Stress (e.g., Na₂S₂O₃) ring_opened Ring-Opened Ureido Acid (Hydrolysis) parent->ring_opened Strong Base/Acid Hydrolysis oxidized 5-Nitro-6-(hydroxymethyl)uracil (Oxidation) parent->oxidized Oxidative Stress (e.g., H₂O₂)

Caption: Hypothesized degradation pathways for this compound.

By methodically applying these principles and troubleshooting steps, you can successfully conduct a robust forced degradation study on this compound, generating high-quality data that is crucial for regulatory submissions and the development of a safe and stable pharmaceutical product.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology, Vol. 10. [Link not available from search, but concept widely supported by other sources]. Concept also found in: Development of forced degradation and stability indicating studies of drugs—A review.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kim, H. S., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology. [Link]

  • H.E.L Group. (n.d.). Thermal Stability Testing – of APIs, Agrochemicals, propellents. [Link]

  • Santosh, T., & Sahu, P. K. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. International Journal of Applied Pharmaceutics. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • IOSR Journal of Pharmacy. (n.d.). Stability Indicating Analytical Method Development, Validation. [Link]

  • Zhao, H., et al. (2021). Structural and Biochemical Investigation of UTP Cyclohydrolase. ACS Catalysis. [Link]

  • Sharma, M., & Kaushik, D. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Filonenko, Y., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Malet-Martino, M., et al. (2002). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ragaini, V., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Water Research. [Link]

  • KORTEPETER, M. (n.d.). Common Pitfalls in Forced Degradation Studies and How to Avoid Them. [Link]

  • Blessy, M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]

  • PubChem. (n.d.). 6-Methyl-5-nitrouracil. National Center for Biotechnology Information. [Link]

  • Sravani, G., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Young Pharmacists. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Royal Society of Chemistry. (n.d.). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

Sources

Overcoming challenges in the N-alkylation of nitro-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Alkylation of Nitro-Heterocycles

Welcome to the technical support resource for overcoming challenges in the N-alkylation of nitro-heterocycles. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. The inherent difficulties in these reactions stem from the potent electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the heterocyclic core. While it increases the acidity of the N-H proton, facilitating deprotonation, it simultaneously deactivates the ring and reduces the nucleophilicity of the resulting anion, often demanding carefully optimized or unconventional reaction conditions.[1]

This document provides solutions to common experimental hurdles, from low yields and poor regioselectivity to the application of advanced synthetic methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of nitro-heterocycles.

Issue 1: Low Reaction Yield or Complete Failure

Question: I am observing very low to no yield of my desired N-alkylated product. What are the potential causes and how can I improve the outcome?

Answer: This is the most frequent challenge and typically originates from a mismatch between the substrate's reactivity and the reaction conditions. The reduced nucleophilicity of the nitro-heterocycle anion is the primary culprit.[1] Here is a systematic approach to troubleshooting:

  • Evaluate Your Base Selection: The base must be strong enough to effectively deprotonate the N-H proton. While the nitro group lowers the pKa, incomplete deprotonation leads to low yields.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice due to their moderate strength and good handling properties. For many nitroimidazoles and nitropyrazoles, they are sufficient, especially when paired with a polar aprotic solvent and elevated temperatures.[2][3] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect," which generates a more 'naked' and thus more reactive anion.

    • Strong Bases (e.g., NaH, KOtBu): For less acidic or more sterically hindered heterocycles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to drive the deprotonation to completion.[1][4] Caution: Ensure strictly anhydrous conditions when using NaH, as it reacts violently with water.

  • Optimize the Solvent: The solvent plays a critical role in dissolving the heterocyclic salt and influencing the nucleophilicity of the anion.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choices.[1] They effectively solvate the cation (e.g., K⁺, Na⁺), leaving the heteroaromatic anion more exposed and reactive. Acetonitrile is an excellent choice for many nitroimidazole alkylations.[2][3]

    • Aprotic Solvents (THF, Dioxane): These are less polar and may not be sufficient to dissolve the intermediate salt, leading to a sluggish or stalled reaction. They are more suitable when using strong, soluble bases like KOtBu.

  • Increase the Reaction Temperature: Many N-alkylations of nitro-heterocycles are very slow at room temperature and require heating to proceed at a reasonable rate.[1]

    • Studies on 4-nitroimidazole show that increasing the temperature from room temperature to 60 °C can dramatically improve yields.[2][3][5] A typical starting point is 60-80 °C, but for less reactive systems, temperatures up to 120-140 °C may be required.[1]

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed base Is the base strong enough? (e.g., NaH, KOtBu vs K₂CO₃) start->base base:w->base:w solvent Are reactants soluble? (Consider DMF, DMSO) base->solvent Yes solvent:w->solvent:w temp Is temperature high enough? (Try 60-80 °C) solvent->temp Yes temp:w->temp:w reagent Is the alkylating agent reactive? (I > Br > Cl > OTs) temp->reagent Yes advanced Consider Advanced Methods: - Phase-Transfer Catalysis - Mitsunobu Reaction - Microwave Assistance reagent->advanced No (Use more reactive agent) success Yield Improved reagent->success Yes advanced->success

Caption: A decision-making workflow for troubleshooting low-yield N-alkylation reactions.

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of N1 and N2 (or N1 and N3) alkylated isomers. How can I improve the selectivity for my desired product?

Answer: Regioselectivity is a significant hurdle for unsymmetrical heterocycles like substituted pyrazoles and imidazoles. The final isomeric ratio is a delicate balance of steric effects, electronics, and reaction conditions.

  • Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.

    • For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position to avoid steric clash with the adjacent methyl group.[2] Conversely, for 4-nitroimidazole, alkylation is favored at the N-1 position, away from the nitro group.[2][5]

  • Choice of Base and Solvent: The nature of the ion pair formed after deprotonation can influence the site of subsequent alkylation.

    • Tightly Bound Ion Pair: In less polar solvents (like THF) with small counter-ions (like Li⁺ or Na⁺), a tight ion pair may form, potentially blocking one nitrogen atom and directing the alkylating agent to the other.

    • 'Naked' Anion: In highly polar solvents (like DMSO) with large, soft counter-ions (like Cs⁺), the anion is more "free," and the reaction outcome is more likely to be governed by the intrinsic electronic properties and sterics of the anion itself.

  • Directed Alkylation Strategies: In difficult cases, a protecting group strategy may be required. One can install a removable directing group that blocks one nitrogen, forcing alkylation at the desired position, followed by deprotection.

Factors Influencing Regioselectivity

G Regio Regioselectivity (N1 vs N2 Isomer Ratio) Sterics Steric Hindrance Alkylation favors the less crowded nitrogen atom. - Bulky substituents on the ring - Bulky alkylating agent Regio->Sterics Electronics Electronic Effects The nitro group withdraws electron density, affecting the nucleophilicity of adjacent nitrogen atoms. Regio->Electronics Conditions Reaction Conditions Solvent polarity and the nature of the base's counter-ion (Na⁺, K⁺, Cs⁺) alter the reactivity of the anion. Regio->Conditions

Caption: Key factors that control the isomeric outcome in the N-alkylation of heterocycles.

Issue 3: Formation of Side Products

Question: My TLC/LCMS shows multiple unexpected spots. What are the likely side reactions and how can I minimize them?

Answer: Besides regioisomers, several other side products can complicate your reaction.

  • O-Alkylation of the Nitro Group: While less common, direct alkylation on an oxygen of the nitro group is a potential side reaction, particularly with hard alkylating agents (e.g., methyl sulfate) or under harsh conditions.[1] This is rarely the major product but can be a persistent impurity. Using softer alkylating agents (like alkyl iodides) can mitigate this.

  • N,N-Dialkylation: This occurs when the mono-alkylated product is further alkylated. This is less of a problem in nitro-heterocycles because the first alkylation typically reduces the nucleophilicity further. However, it can be observed if a large excess of a highly reactive alkylating agent is used. To minimize this, use a slight excess (1.1 to 1.5 equivalents) of the nitro-heterocycle relative to the alkylating agent.[1]

  • Elimination: When using secondary or tertiary alkyl halides, elimination to form an alkene can compete with the desired substitution reaction, especially with strong, sterically hindered bases like KOtBu.[1] If possible, use a primary alkyl halide to avoid this pathway.

Advanced & Alternative Protocols

When classical Sₙ2-type alkylation fails, more advanced methods can provide a solution.

The Mitsunobu Reaction

Question: My alkylating agent is an alcohol. Can I use it directly without converting it to a halide first?

Answer: Yes, the Mitsunobu reaction is the premier method for this transformation. It allows for the direct condensation of an acidic component (like a nitro-heterocycle with a pKa < 15) with a primary or secondary alcohol.[6][7]

  • Mechanism: The reaction proceeds through a redox couple, typically triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] A key feature is that the reaction occurs with a clean inversion of stereochemistry at the alcohol's chiral center.[7][9]

  • Advantages: Avoids the need to pre-functionalize the alcohol, proceeds under mild conditions, and is highly reliable.

  • Disadvantages: It generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[6] The reagents (DEAD/DIAD) are also hazardous.

Phase-Transfer Catalysis (PTC)

Question: My reaction is sluggish, and I want to use a simpler, more environmentally friendly base like sodium hydroxide. Is this possible?

Answer: Yes, Phase-Transfer Catalysis (PTC) is an excellent technique for this scenario. It is particularly effective for alkylating polar heterocycles that have low solubility in common organic solvents.[10]

  • Mechanism: PTC facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous solution of NaOH and an organic solution of the alkyl halide).[11] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the deprotonated heterocycle. This lipophilic ion pair is then transferred into the organic phase where it can react with the alkylating agent.[12][13]

  • Advantages: Allows the use of inexpensive and safer inorganic bases, often uses more benign solvents, and can be performed under mild conditions.[12]

  • Disadvantages: Catalyst poisoning can occur with certain leaving groups like iodide or tosylate.[12]

Simplified Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase Het-H Het-H Na⁺OH⁻ Na⁺OH⁻ Q⁺X⁻ Q⁺X⁻ Het⁻Na⁺ Het⁻ Na⁺ R-X R-X Het-RQ⁺X⁻ Het-RQ⁺X⁻ R-X->Het-RQ⁺X⁻ Het-R Het-R Q⁺Het⁻ Q⁺Het⁻ Q⁺Het⁻->R-X Alkylation (SN2) Het-HNa⁺OH⁻ Het-HNa⁺OH⁻ Het-HNa⁺OH⁻->Het⁻Na⁺ Deprotonation Het⁻Na⁺Q⁺X⁻ Het⁻Na⁺Q⁺X⁻ Het⁻Na⁺Q⁺X⁻->Q⁺Het⁻ Ion Exchange

Caption: N-Alkylation using Phase-Transfer Catalysis (PTC).

Microwave-Assisted Synthesis

Question: My reaction is very slow, even at high temperatures. Can I speed it up?

Answer: Microwave-assisted synthesis is a powerful tool for accelerating slow reactions. By using microwave irradiation, the dielectric heating of polar molecules can drastically reduce reaction times from hours to minutes.[14] This rapid heating often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[14][15] Many standard N-alkylation protocols can be directly adapted to microwave conditions, often with superior results.[16]

Data & Protocols

Table 1: Comparison of Common Bases for N-Alkylation
BasepKa of Conjugate AcidTypical SolventsCharacteristics & Use Cases
K₂CO₃ ~10.3Acetonitrile, DMFMild, inexpensive, and effective for many activated heterocycles like nitroimidazoles.[3] Often requires heating.
Cs₂CO₃ ~10.3Acetonitrile, DMFMore effective than K₂CO₃ due to higher solubility and the "caesium effect." Good for challenging alkylations.[4]
NaH ~36THF, DMF (anhydrous)Very strong, non-nucleophilic base. Used for weakly acidic N-H bonds. Requires strict anhydrous conditions.[4]
KOtBu ~19THF, t-BuOHStrong, sterically hindered base. Soluble in many organic solvents. Can promote elimination with secondary/tertiary halides.[1]
Experimental Protocols

Protocol 1: General Procedure for Classical N-Alkylation of 4-Nitroimidazole

This protocol is adapted from conditions shown to be effective for the N-alkylation of nitroimidazoles.[3][5]

  • To a solution of 4-nitroimidazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (e.g., alkyl bromide, 1.1 eq.) to the mixture.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Protocol 2: General Procedure for Mitsunobu N-Alkylation

This protocol is based on standard Mitsunobu reaction conditions.[7][17]

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the nitro-heterocycle (1.2 eq.), the primary or secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolve the solids in a suitable anhydrous solvent, typically THF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography. Note: Triphenylphosphine oxide can be challenging to separate. Using a less polar solvent system or alternative purification techniques may be necessary.

References

  • BenchChem. (n.d.). How to avoid common pitfalls in nitroimidazole chemistry.
  • BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.
  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022).
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica.
  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (n.d.). ResearchGate.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica.
  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (n.d.).
  • Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). National Institutes of Health (NIH).
  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Phase Transfer Catalysis: Chemistry and Engineering. (n.d.). Publications of the IAS Fellows.
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (n.d.).
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.

Sources

Optimizing HPLC method for separation of 5-Nitro-6-methyluracil from impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic analysis of 5-Nitro-6-methyluracil. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, optimizing, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound and its related impurities. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount. This resource synthesizes field-proven insights and fundamental chromatographic principles to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides foundational knowledge for setting up and running your analysis.

Q1: What is a recommended starting point for an HPLC method to separate this compound from its impurities?

A good starting point for method development involves a standard reversed-phase approach, which separates compounds based on their hydrophobicity.[1] Given the polar nature of the uracil ring and the presence of a nitro group, a C18 column is a robust initial choice.

Here is a recommended set of starting conditions:

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, nonpolar phase suitable for a wide range of organic molecules.[1] A 150 mm length provides a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of silanol groups on the silica support, leading to better peak shapes.[2] Formic acid is also mass spectrometry (MS) compatible.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and low viscosity, resulting in lower backpressure compared to methanol.[3]
Gradient 10% to 90% B over 20 minutesA "scouting gradient" is essential in early method development to elute a wide range of potential impurities with varying polarities.[4]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive pressure.
Detection UV at 254 nm or 260 nmThe nitroaromatic structure of this compound and related impurities should have strong UV absorbance in this region.[2][5]
Column Temp. 30 °CMaintaining a constant column temperature ensures retention time reproducibility.[6]
Injection Vol. 5-10 µLA smaller injection volume minimizes the risk of column overload and peak distortion.[7]

Q2: My main peak for this compound is fronting. What is the most likely cause and how do I fix it?

Peak fronting, where the peak appears as a "shark fin," is most commonly caused by mass overload .[8][9] This occurs when you inject too much sample onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting earlier and creating the characteristic front.[8]

Troubleshooting Steps:

  • Dilute Your Sample: The simplest solution is to dilute your sample (e.g., a 1:10 or 1:100 dilution) and reinject. If the peak shape improves and becomes more symmetrical, you have confirmed mass overload.[8]

  • Reduce Injection Volume: If you cannot dilute the sample, reduce the injection volume (e.g., from 10 µL to 2 µL).[7]

  • Check Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can also cause peak distortion, including fronting. Whenever possible, dissolve your sample in the initial mobile phase composition.[7]

Q3: I am observing significant peak tailing. What are the common causes for a compound like this?

Peak tailing is a more frequent issue than fronting and can compromise resolution and integration accuracy. For uracil derivatives, the primary causes are often chemical interactions with the column.

  • Secondary Silanol Interactions: The most common cause is the interaction of basic sites on the analyte molecule with acidic residual silanol groups on the HPLC column's silica surface.

    • Solution: Lower the pH of the mobile phase by adding an acid like formic, phosphoric, or trifluoroacetic acid (TFA). A pH of around 2.5-3.5 is often effective at protonating the silanols, minimizing these secondary interactions.[4]

  • Column Contamination: Buildup of strongly retained compounds at the column inlet can distort peak shape.

    • Solution: First, remove the guard column (if installed) and re-run the analysis. If the peak shape improves, replace the guard column.[9] If the problem persists, try back-flushing the analytical column to waste.[9]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Ensure you are using the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing to connect the system components.

In-Depth Troubleshooting Guides

This section provides systematic workflows for resolving more complex separation issues.

Guide 1: Poor Resolution Between this compound and a Critical Impurity

When two peaks are not sufficiently separated, a logical, step-wise optimization of the method is required. The goal is to alter the selectivity of the separation, which is the difference in retention between the two compounds.

G start Start: Poor Resolution (Rs < 1.5) step1 Step 1: Adjust Organic Solvent Ratio (Isocratic %B or Gradient Slope) start->step1 step2 Step 2: Change Organic Solvent (Acetonitrile vs. Methanol) step1->step2 If selectivity does not improve end_node Resolution Achieved step1->end_node If successful step3 Step 3: Modify Mobile Phase pH (Range: 2.5 - 7.0) step2->step3 If selectivity does not improve step2->end_node If successful step4 Step 4: Change Column Chemistry (e.g., C18 to Phenyl-Hydride) step3->step4 If selectivity does not improve step3->end_node If successful step4->end_node If successful

Caption: A logical guide for troubleshooting common HPLC system issues.

Systematic Checks for Instability:

  • High Pressure:

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. [7] 2. Action: Try back-flushing the column. If this doesn't work, the column may need to be replaced. Always use a guard column to protect the analytical column from particulate matter. [6]* Low or Fluctuating Pressure:

    • Check for Leaks: Visually inspect all fittings for signs of moisture. A small leak can cause significant pressure fluctuations. [6][7] 2. Degas Mobile Phase: Ensure your mobile phase has been adequately degassed by sonication or an online degasser. Air bubbles in the pump head are a common cause of pressure instability. [6] 3. Purge the Pump: Purge each pump line at a high flow rate to dislodge any trapped air bubbles. [7]* Drifting Retention Times:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before injecting. A common rule is to flush with 10-20 column volumes. [6] 2. Mobile Phase Preparation: Prepare fresh mobile phase daily. The organic component can selectively evaporate over time, changing the composition and causing retention times to shift. [6] 3. Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause noticeable shifts in retention, especially for sensitive separations. [6] By following these structured troubleshooting and optimization guides, you can systematically address the challenges associated with the HPLC analysis of this compound, leading to a robust, reliable, and accurate method suitable for quality control and research environments.

References

  • Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel, PubMed,
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC, MicroSolv,
  • HPLC Troubleshooting Guide, SCION Instruments,
  • An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography)
  • HPLC Troubleshooting Guide, Sigma-Aldrich,
  • HPLC Troubleshooting Mini Guide - Peak Issues, Phenomenex,
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC, YouTube,
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques, Jordi Labs,
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction, ResearchG
  • Mobile Phase Optimization: A Critical Factor in HPLC, Phenomenex,
  • Method development & optimiz
  • Mobile Phase Selection in Method Development: How to Optimize, Welch M
  • Troubleshooting Basics, Part IV: Peak Shape Problems, LCGC Intern
  • For HPLC, what different mobile phases are best to start with for methods development?
  • Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column, SIELC Technologies,
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis, Technology Networks,
  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH, SIELC Technologies,
  • Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography, ResearchG
  • A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil, N
  • HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH, SIELC Technologies,
  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material, ResearchG
  • Impurity profiling and HPLC methods for drug quality compliance, AMSbiopharma,
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil, N
  • Development and validation of a novel high-performance liquid chromatography (HPLC)
  • Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and Stability Studies Under Various Stress Conditions, Asian Journal of Chemistry,
  • (PDF)

Sources

Strategies to prevent degradation of 5-Nitro-6-methyluracil in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Nitro-6-methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. As a key intermediate in the synthesis of various bioactive molecules, maintaining the stability and integrity of this compound is paramount for reproducible and successful experimental outcomes.[1] This guide offers a series of frequently asked questions (FAQs) for rapid troubleshooting, followed by in-depth guides and detailed protocols to address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with this compound solutions.

Q1: My light-yellow this compound solution has turned a darker yellow or brownish color. What is happening?

A: A color change is a common indicator of chemical degradation. This is often due to exposure to light (photodegradation), elevated temperatures, or inappropriate pH levels, leading to the formation of chromophoric degradation products.[2] Nitroaromatic compounds, in particular, can form colored byproducts upon decomposition. We recommend immediately placing the solution in the dark and storing it at the recommended temperature (see Q2) while you investigate the cause.

Q2: What are the ideal storage conditions for a this compound stock solution?

A: To maximize shelf-life, stock solutions should be stored under controlled conditions. Based on the compound's properties and general principles of chemical stability, we recommend the following.[1][3][4]

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of most chemical degradation reactions, including hydrolysis and oxidation.[2]
Light Protect from light (use amber vials)Uracil and its derivatives can be susceptible to photodegradation when exposed to UV or even visible light.[2][5]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)While the nitro group makes the ring electron-deficient and somewhat resistant to oxidation, an inert atmosphere minimizes the risk of oxidative degradation over long-term storage.[2][6]
Container Tightly sealed, chemically resistant glass vialsPrevents solvent evaporation and contamination. Avoid plastics that may leach or adsorb the compound.[7]

Q3: Which solvent should I use to dissolve this compound for maximum stability?

A: The choice of solvent is critical. While this compound is soluble in DMF, DMSO, hot methanol, and hot water, aprotic solvents are generally preferred for long-term storage.[3][8]

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These aprotic solvents minimize the risk of hydrolysis.

  • Use with Caution: Methanol and water. While useful for immediate experimental use, these protic solvents can participate in hydrolytic degradation, especially at non-optimal pH values or elevated temperatures. If you must use aqueous solutions, prepare them fresh and use a suitable buffer (see Part 2).[9]

Q4: I've observed a precipitate forming in my solution after storage in the refrigerator. Is this degradation?

A: Not necessarily. This is more likely due to the compound's reduced solubility at lower temperatures, especially if you prepared a near-saturated solution in a solvent like hot methanol or water.[3][8] Allow the solution to warm to room temperature and see if the precipitate redissolves with gentle vortexing. If it does not, or if the solution's color has changed, degradation may have occurred alongside precipitation.

Part 2: In-Depth Troubleshooting & Strategy Guides

This section explores the core factors affecting stability and provides strategies to mitigate degradation.

Issue 1: pH-Mediated Degradation

The pH of an aqueous solution is one of the most critical factors influencing the stability of this compound.[2] The ionization state of the molecule can change with pH, potentially opening it up to different degradation pathways like hydrolysis.[9]

Causality: The uracil ring contains amide functionalities that are susceptible to hydrolysis under strongly acidic or basic conditions. The predicted pKa of ~6.24 suggests that in neutral to basic conditions, the molecule will be deprotonated, which can increase its electron density and alter its susceptibility to nucleophilic attack or oxidative processes.[3][9]

Troubleshooting & Prevention Strategy:

  • Determine the Optimal pH Range: For your specific application, perform a pH stability profile. A common approach is to prepare the solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating method like HPLC.[10]

  • Utilize Buffers: When working in aqueous media, always use a buffer system to maintain a stable pH. For this compound, starting your investigation with a slightly acidic buffer (e.g., pH 4-6) is recommended, as many similar heterocyclic compounds show greater stability in this range.[10][11]

  • Avoid pH Extremes: Do not store or use the compound in solutions with a pH below 3 or above 8 unless required by the experimental protocol, and only for short durations.

A Degradation Observed in Aqueous Solution B Was a buffer used? A->B C Implement a suitable buffer (e.g., citrate, phosphate) in the pH 4-6 range. B->C No D What was the buffer pH? B->D Yes E pH may be suboptimal. Perform a pH stability study. D->E F Monitor degradation via HPLC at various pH points (3, 5, 7, 9). E->F G Identify optimal pH range and adjust protocol. F->G

Figure 1: Troubleshooting pH-induced degradation.
Issue 2: Thermal and Photochemical Degradation

Temperature and light are significant sources of energy that can overcome the activation energy required for degradation reactions.[4]

Causality:

  • Thermal Degradation: Increased temperature accelerates the rate of all chemical reactions, including hydrolysis and oxidation, doubling the rate with approximately every 10°C increase.[4] The compound's decomposition point of ~290°C indicates it is stable as a solid, but in solution, degradation can occur at much lower temperatures.[3]

  • Photodegradation: The conjugated system of the pyrimidine ring and the nitro group can absorb UV and visible light. This absorbed energy can excite the molecule to a higher energy state, where it can undergo reactions such as ring opening, rearrangements, or reaction with the solvent.[2][5]

Troubleshooting & Prevention Strategy:

  • Strict Temperature Control: Always store stock solutions in a calibrated refrigerator (2-8°C) or freezer (-20°C), depending on the solvent's freezing point. For experiments, allow solutions to equilibrate to ambient temperature, but do not leave them on the benchtop for extended periods. Avoid repeated freeze-thaw cycles.

  • Complete Light Protection: Work with the compound under subdued lighting. Use amber glass vials or wrap standard vials in aluminum foil for both storage and during experiments.[2]

  • Run Controls: If an experiment requires elevated temperatures or light exposure, include a control sample of this compound under the same conditions but without other reactants to quantify the level of abiotic degradation.

Hypothetical Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can postulate potential routes based on the known chemistry of nitroaromatics and uracil derivatives.[6][7] This diagram serves as a conceptual guide for identifying potential degradation products in analytical studies (e.g., LC-MS).

cluster_main Potential Degradation Routes cluster_reduction Reductive Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photolysis Photolytic Pathway Parent This compound A 5-Amino-6-methyluracil Parent->A Reducing Agent / Biocatalysis B Ring-Opened Products (e.g., N-acylureas) Parent->B Strong Acid/Base (H₂O) C Denitrated Products or Rearranged Isomers Parent->C UV/Vis Light (hν)

Figure 2: Plausible degradation pathways for investigation.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a solvent that confers good stability for long-term storage.

Materials:

  • This compound (MW: 171.11 g/mol )[12]

  • Anhydrous DMSO (spectroscopic or molecular biology grade)

  • 2 mL amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Spatula, weigh boat

Procedure:

  • Tare: Place a clean, dry weigh boat on the analytical balance and tare it.

  • Weigh: Carefully weigh out 1.71 mg of this compound.

  • Transfer: Quantitatively transfer the weighed solid into the 2 mL amber glass vial.

  • Dissolve: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mix: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if dissolution is slow, but ensure the solution cools to room temperature before storage.

  • Store: Label the vial clearly with the compound name, concentration, date, and solvent. For long-term storage (>1 month), flush the headspace with an inert gas like argon before capping. Store at 2-8°C.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol provides a framework to intentionally degrade this compound under various conditions. It is essential for developing a stability-indicating analytical method and understanding the compound's liabilities.[13]

Objective: To generate likely degradation products and identify conditions that cause instability.

Workflow Diagram: Forced Degradation Study

A Prepare 1 mg/mL Solution of this compound B Aliquot into 5 Vials (Acid, Base, Oxidative, Thermal, Photo) A->B C Stress Conditions B->C D Analyze Samples by HPLC-UV/MS at T=0 and T=24, 48, 72h C->D E Compare to Control (Stored at 4°C in Dark) D->E F Identify Degradation Peaks and Calculate % Degradation E->F G Characterize Major Degradants (MS, NMR if needed) F->G

Figure 3: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture. This co-solvent system is common for such studies.

  • Sample Treatment: Aliquot the solution into separate, appropriately labeled vials for each stress condition. Include a control sample stored at 2-8°C in the dark.

  • Stress Application: Expose the samples to the conditions outlined in the table below. The duration and exact conditions may need to be optimized to achieve a target degradation of 5-20%.

Stress ConditionReagent / SetupTypical ConditionsPurpose
Acid Hydrolysis Add 0.1 M HClHeat at 60°C for 24-48 hoursTo test stability in acidic environments.[9]
Base Hydrolysis Add 0.1 M NaOHKeep at room temp for 4-8 hoursTo test stability in alkaline environments.[9]
Oxidation Add 3% H₂O₂Keep at room temp for 24 hoursTo test susceptibility to oxidation.[7]
Thermal No reagent addedHeat at 70°C in the darkTo assess intrinsic thermal stability in solution.[4]
Photolytic No reagent addedExpose to high-intensity UV/Vis lightTo assess photosensitivity.[2]
  • Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each sample. If necessary, neutralize the acid and base samples before analysis. Analyze all samples using a suitable analytical method, such as RP-HPLC with UV and/or Mass Spec detection.[14][15]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks, which represent potential degradation products.

By implementing these strategies and protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and accurate experimental results.

References

Sources

Technical Support Center: Enhancing the Reaction Rate of 5-Nitro-6-methyluracil Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 5-Nitro-6-methyluracil. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

The guidance provided is grounded in established principles of organic chemistry and catalysis, with explanations for the underlying causality of experimental choices. Every protocol and troubleshooting step is designed to be a self-validating system, empowering you to achieve reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the coupling reactions of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of my desired product. What are the likely causes and how can I fix this?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting the problem:

1. Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction. Its activity is paramount for a successful outcome.

  • Potential Cause: The Palladium(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed. Some palladium sources are sensitive to air and moisture.[1]

  • Solution:

    • Use a Pre-activated Catalyst: Consider using a more robust and reactive catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst such as a Buchwald ligand-based system.[1]

    • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2] Degas your solvents thoroughly before use.

    • Fresh Catalyst: Use a fresh batch of catalyst, as older batches may have degraded over time.[1]

2. Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3][4]

  • Potential Cause: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate the reaction.

  • Solution:

    • Base Screening: Screen a variety of bases. For Suzuki-Miyaura reactions, common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6] The choice can be solvent-dependent.

    • Aqueous Conditions: Often, a mixture of an organic solvent and water is beneficial, as it can improve the solubility of the inorganic base.[5]

3. Sub-optimal Solvent Choice: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[7][8][9]

  • Potential Cause: The reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent. The solvent may also be coordinating too strongly with the palladium center, inhibiting catalysis.[8]

  • Solution:

    • Solvent Screening: Common solvents for Suzuki-Miyaura reactions include dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[1][10] A mixture, such as dioxane/water or THF/water, is often effective.[11]

    • Polar Aprotic Solvents: Dipolar aprotic solvents like DMF can be excellent choices as they dissolve most organic compounds and many inorganic salts.[8]

4. Reaction Temperature: The reaction rate is highly dependent on temperature.

  • Potential Cause: The reaction temperature may be too low to overcome the activation energy of the oxidative addition or other steps in the catalytic cycle.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. Many Suzuki-Miyaura reactions proceed well at elevated temperatures (e.g., 80-110 °C).[11] Use a reflux condenser if necessary.

5. Purity of Starting Materials: Impurities can poison the catalyst or lead to side reactions.

  • Potential Cause: Impurities in the this compound, the boronic acid, or the solvent can interfere with the reaction. Protodeboronation (loss of the boronic acid group) can also be an issue.[1]

  • Solution:

    • Purify Reagents: Ensure all starting materials are of high purity. Recrystallize or chromatograph if necessary.

    • Check Boronic Acid Quality: Use fresh, high-quality boronic acid. Some boronic acids are prone to dehydration to form boroxines, which can be less reactive.

Issue 2: Formation of Significant Side Products

Question: My Sonogashira coupling of this compound with a terminal alkyne is producing the desired product, but also a significant amount of homocoupled alkyne (Glaser coupling product). How can I suppress this side reaction?

Answer:

The formation of homocoupled alkyne is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[12] Here are strategies to minimize this unwanted product:

1. Copper-Free Conditions: The copper(I) co-catalyst is often responsible for the Glaser homocoupling.

  • Potential Cause: The copper(I) acetylide intermediate can undergo oxidative coupling in the presence of an oxidant (like trace oxygen).

  • Solution:

    • Eliminate Copper: Perform the reaction under copper-free conditions. While this may require a more active palladium catalyst or different reaction conditions, it is often the most effective way to prevent Glaser coupling.[12][13]

    • Use a Ligand that Stabilizes Palladium: Employing specific phosphine ligands or N-heterocyclic carbene (NHC) ligands can facilitate the copper-free pathway.[13]

2. Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling.

  • Potential Cause: Inadequate deoxygenation of the reaction mixture.

  • Solution:

    • Thorough Degassing: Degas the solvent and the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.[2]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.

3. Choice of Base and Solvent: The reaction medium can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Potential Cause: The chosen base or solvent may favor the homocoupling pathway.

  • Solution:

    • Amine Base: Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also act as a solvent or co-solvent.[12][14]

    • Solvent Selection: Solvents like THF or DMF are commonly used. The choice can impact the solubility of the intermediates and influence the reaction outcome.

4. Slow Addition of the Alkyne: Controlling the concentration of the alkyne can minimize homocoupling.

  • Potential Cause: A high initial concentration of the alkyne can increase the rate of the bimolecular homocoupling reaction.

  • Solution:

    • Syringe Pump Addition: Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of this compound coupling reactions.

Q1: What is the general catalytic cycle for palladium-catalyzed cross-coupling reactions?

A1: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, involves a Pd(0)/Pd(II) catalytic cycle.[3][15] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 5-halo-6-methyluracil, forming a Pd(II) intermediate.[2][15][16]

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction or the alkynyl group from the copper acetylide in a Sonogashira reaction) is transferred to the palladium center.[3][16]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[2][3][15]

Palladium Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)L2-X B->C D Transmetalation C->D E R-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A G R-R' F->G Product H R'-M H->D Coupling Partner I R-X I->B This compound Derivative

Caption: Generalized Palladium Catalytic Cycle.

Q2: How does the nitro group on the uracil ring affect the reaction rate?

A2: The electron-withdrawing nature of the nitro group at the 5-position of the uracil ring generally has a favorable effect on the rate of palladium-catalyzed cross-coupling reactions. It makes the carbon atom at the 5-position more electrophilic, which can facilitate the oxidative addition step of the catalytic cycle. However, very strong electron-withdrawing effects can sometimes slow down other steps in the cycle, so optimization is still key.[17]

Q3: What are the key parameters to consider when choosing a palladium catalyst and ligand?

A3: The choice of catalyst and ligand is critical for a successful coupling reaction.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. The choice depends on the specific reaction and the need for an in-situ generated Pd(0) species.

  • Ligands: Phosphine ligands are widely used to stabilize the palladium catalyst and modulate its reactivity.

    • Monodentate Ligands: Triphenylphosphine (PPh₃) is a common and inexpensive choice.

    • Bulky Ligands: Bulky electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), can often improve reaction rates and yields, especially for challenging substrates.[1]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can form very stable and active palladium complexes, sometimes allowing for lower catalyst loadings.[13]

Q4: Can microwave irradiation be used to enhance the reaction rate?

A4: Yes, microwave irradiation is an excellent technique for accelerating many organic reactions, including palladium-catalyzed couplings.[5] The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. When transitioning to microwave synthesis, it is important to use appropriate sealed vessels designed for this purpose and to carefully monitor the temperature and pressure.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

  • To a reaction vessel equipped with a magnetic stir bar, add the 5-halo-6-nitro-methyluracil (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Workflow A Combine Reactants: 5-Halo-6-nitro-methyluracil, Arylboronic acid, Base B Inert Atmosphere: Evacuate and backfill with Ar or N2 A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Reaction (TLC or LC-MS) E->F G Workup: Cool, Dilute, Wash F->G Reaction Complete H Purification: Column Chromatography G->H I Characterization H->I

Caption: Suzuki-Miyaura Reaction Workflow.

Data Summary Table: Typical Reaction Conditions
Coupling ReactionCatalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)PPh₃ or XPhosK₂CO₃ or Cs₂CO₃ (2-3)Dioxane/H₂O80-110
Sonogashira PdCl₂(PPh₃)₂ (1-5)PPh₃Et₃N or DIPEA (2-4)THF or DMFRoom Temp - 80
Heck Pd(OAc)₂ (1-5)P(o-tolyl)₃Et₃N (2-3)DMF or Acetonitrile80-120
Stille Pd(PPh₃)₄ (2-5)PPh₃-Toluene or Dioxane80-110

Note: This table provides general starting conditions. Optimal conditions may vary depending on the specific substrates used.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Synthesis and properties of 6-alkynyl-5-aryluracils.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Use of Pd-catalyzed Suzuki–Miyaura coupling reaction in the rapid synthesis of 5-aryl-6-(phosphonomethoxy)uracils and evaluation of their inhibitory effect towards human thymidine phosphorylase.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Technical Support Center: Optimizing Reaction Conditions for 5,6-Diamino-1,3-dimethyluracil Deriv
  • Recent Advances in the Synthesis of 5-(Hetero)
  • Organocatalyst for Coupling Reactions by Activ
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Optimization of the reaction conditions.
  • Sonogashira coupling. Wikipedia.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Optimization of the reaction conditions.
  • Optimization of the reaction conditions for the selective synthesis of...
  • The benzoylation of 6-methyluracil and this compound.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

Technical Support Center: Column Chromatography Purification of 5-Nitro-6-methyluracil Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Nitro-6-methyluracil and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying these polar, heterocyclic compounds using column chromatography. Here, we address common challenges with in-depth, scientifically-grounded solutions and frequently asked questions to streamline your purification workflow.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides a problem-and-solution framework for issues frequently encountered during the column chromatography of this compound analogs.

Problem 1: Poor or No Separation of the Target Compound

Scenario: Your collected fractions show a mixture of your desired product and impurities, or everything elutes together near the solvent front, despite promising TLC results.

Probable Causes & Solutions:

  • Inappropriate Solvent System Polarity: this compound and its analogs are polar compounds due to the presence of nitro and uracil groups.[1][2] If the mobile phase is too polar, it will compete too strongly with the stationary phase for your compound, leading to rapid elution and poor separation.[3] Conversely, a solvent system that is not polar enough will result in your compound remaining strongly adsorbed to the silica gel.

    • Solution: The key is to find a solvent system that provides a target Rf value between 0.2 and 0.4 on a TLC plate.[4] A common starting point for polar compounds is a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[5][6] For highly polar analogs, a small percentage of methanol in dichloromethane can be effective.[5]

    • Expert Tip: A gradient elution can be highly effective. Start with a less polar solvent mixture to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, followed by any highly polar impurities.[7]

  • Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to broad bands and poor separation.[7]

    • Solution: As a general rule, the amount of silica gel should be 25 to 50 times the weight of the crude sample. For difficult separations, a ratio of 100:1 may be necessary.

  • Discrepancy Between TLC and Column Conditions: The silica gel used for TLC plates and column chromatography can have different properties (e.g., particle size, binder), leading to different separation profiles.[7]

    • Solution: If possible, use silica gel from the same manufacturer for both TLC and column chromatography. Also, ensure the column is packed uniformly to avoid channeling, where the solvent and sample bypass the stationary phase.[8]

Problem 2: The Compound is Stuck on the Column

Scenario: You've run a significant volume of your chosen eluent, and even increased its polarity, but your target compound is not eluting.

Probable Causes & Solutions:

  • Compound Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[9] Nitro groups can also sometimes interact strongly with the silica.

    • Solution: Test the stability of your compound on a TLC plate. Spot your compound, let it sit for a few hours, and then develop the plate. If a new spot appears or the original spot diminishes, your compound may be degrading. In such cases, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds) or switch to a different stationary phase like alumina.[4][9]

  • Insufficient Eluent Polarity: For highly polar analogs of this compound, even standard polar solvent systems may not be sufficient to overcome the strong interactions with the silica gel.

    • Solution: Consider using a more polar mobile phase. A mixture of dichloromethane and methanol is a powerful eluent for very polar compounds.[5] In some cases, adding a small amount of a competitive solvent like water to the mobile phase can help elute strongly retained compounds in a technique known as HILIC (Hydrophilic Interaction Liquid Chromatography).[1]

Problem 3: Tailing or Streaking of the Compound Band

Scenario: The spot for your compound on the TLC plates of your collected fractions appears elongated or streaked, and it elutes over a large number of fractions.

Probable Causes & Solutions:

  • Strong Compound-Stationary Phase Interaction: The acidic protons on the uracil ring and the polar nitro group can lead to strong, non-ideal interactions with the silica gel, causing tailing.

    • Solution: Adding a small amount of a modifier to your eluent can often resolve this. For compounds with acidic protons, adding a small amount of acetic acid can help. For compounds that may have basic properties, a small amount of triethylamine can be beneficial.[4]

  • Sample Insolubility at the Point of Loading: If the crude sample is not fully dissolved in the initial eluent when loaded onto the column, it can lead to a continuous "bleeding" of the compound down the column, resulting in tailing.[9]

    • Solution: Ensure your crude sample is dissolved in a minimal amount of the initial, least polar eluent. If solubility is an issue, you can use a stronger, more polar solvent to dissolve the sample and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique is known as dry loading.[10]

  • Column Packing Issues: An unevenly packed column can cause the solvent to flow unevenly, leading to distorted bands.[8]

    • Solution: Ensure the column is packed carefully and uniformly. The slurry packing method is generally preferred for achieving a homogenous column bed.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound analogs?

A1: For most applications, silica gel (100-200 or 230-400 mesh) is the standard and most cost-effective choice for normal-phase chromatography.[3][10] Given the polar nature of these compounds, normal-phase chromatography is the most common approach.[11] If your compound is unstable on silica, neutral or basic alumina can be a good alternative. For very polar analogs, reversed-phase chromatography with a C18-modified silica stationary phase and a polar mobile phase (like water/methanol or water/acetonitrile) might be more suitable.[3][11]

Q2: How do I choose the right solvent system for my specific this compound analog?

A2: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for your compound ideally between 0.2 and 0.4.[4]

  • Step 1: Solubility Testing: Start by finding a solvent that dissolves your crude mixture. This compound is soluble in DMF, DMSO, and hot methanol and water.[12]

  • Step 2: TLC Analysis: Use a combination of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane) to develop your TLC plates.[5] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.

  • Step 3: Optimization: Adjust the solvent ratio to achieve the desired Rf value. If the spots are still at the baseline, switch to a more polar solvent system, such as dichloromethane/methanol.[5]

Q3: My compound is a yellow crystalline powder. Does the color help in monitoring the purification?

A3: Yes, the yellow color of this compound and many of its nitro-containing analogs can be a useful visual aid during column chromatography.[13] You can often see the yellow band of your compound moving down the column, which helps in tracking its progress and deciding when to start collecting fractions. However, you should always confirm the purity of the colored fractions using TLC, as some impurities may also be colored.

Q4: Can I use flash chromatography for this purification?

A4: Absolutely. Flash column chromatography is a highly efficient method for purifying these compounds.[8] By applying pressure (typically with compressed air or nitrogen), the elution time is significantly reduced compared to traditional gravity chromatography. The principles of solvent selection and column packing remain the same.

Q5: What are some key safety considerations when working with this compound?

A5: this compound is irritating to the respiratory system and skin.[12] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[12]

III. Visualizing the Workflow and Troubleshooting

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis & Solvent System Optimization Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Pool 7. Pooling Pure Fractions Monitor->Pool Evap 8. Solvent Evaporation Pool->Evap Characterize 9. Product Characterization Evap->Characterize

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Problem Encountered Q1 Poor or No Separation? Start->Q1 Q2 Compound Stuck? Q3 Band Tailing? Q1->Q2 No Sol1a Adjust Solvent Polarity (Target Rf 0.2-0.4) Q1->Sol1a Yes Q2->Q3 No Sol2a Increase Eluent Polarity (e.g., DCM/MeOH) Q2->Sol2a Yes Sol3a Add Modifier to Eluent (e.g., AcOH, Et3N) Q3->Sol3a Yes Sol1b Reduce Sample Load Sol1a->Sol1b Sol1c Use Gradient Elution Sol1b->Sol1c Sol2b Check for Degradation (Use Deactivated Silica/Alumina) Sol2a->Sol2b Sol3b Use Dry Loading Method Sol3a->Sol3b Sol3c Repack Column Uniformly Sol3b->Sol3c

Caption: Decision tree for troubleshooting common issues.

IV. Summary of Key Parameters

ParameterRecommendation for this compound AnalogsRationale & Key Considerations
Stationary Phase Silica Gel (100-200 or 230-400 mesh)Standard, cost-effective for polar compounds.[3][10] Consider alumina for base-sensitive compounds or reversed-phase (C18) for highly polar analogs.
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with less polar mixtures and increase polarity.[5] TLC is essential to determine the optimal ratio. Target an Rf of 0.2-0.4.[4]
Elution Mode Gradient ElutionOften provides better separation by starting with low polarity to remove non-polar impurities and then increasing polarity to elute the target compound.[7]
Sample Loading Dry LoadingRecommended if the compound has poor solubility in the initial eluent to prevent band broadening and tailing.[10]
Detection UV light (254 nm) and visual observation (yellow color)The uracil ring is UV active, and the nitro group often imparts a yellow color.[4][13] Always confirm with TLC.

V. References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS:16632-21-6. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Stack Exchange. (2022). Why does column chromatography not work like it's supposed to? Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. Retrieved from [Link]

  • ResearchGate. (2023). What are the best eluent systems (solvent systems) typically used for the purification of phytochemical components (by TLC)? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Reddit. (2013). The most hated method of purification: column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Support Center: Mastering Temperature Control in the Synthesis of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical insights for managing the critical parameter of temperature during the synthesis of 5-Nitro-6-methyluracil. The nitration of 6-methyluracil is a highly exothermic reaction where precise temperature control is paramount not only for ensuring laboratory safety but also for maximizing product yield and purity.

This document moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.

Troubleshooting Guide: Addressing Common In-Process Issues

This section is designed to help you diagnose and resolve specific problems encountered during the synthesis.

Question 1: My reaction mixture is turning dark brown/orange and releasing visible fumes. What is happening, and what is the immediate course of action?

Answer: This is a classic sign of an uncontrolled exotherm leading to the decomposition of nitric acid. The brown or orange fumes are nitrogen dioxide (NO₂), which forms when the reaction temperature becomes too high.[1] This indicates that side reactions are occurring, which will significantly lower the yield and purity of your desired this compound.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the addition of the nitrating agent.

  • Enhance Cooling: Ensure your cooling bath is functioning optimally. If using a standard ice bath, add more ice and salt to lower the temperature further (towards -10 to -5°C).

  • Maintain Agitation: Continue vigorous stirring to ensure uniform cooling and prevent the formation of localized hot spots.[2]

  • Do Not Increase Temperature: Resist the temptation to warm the reaction, even if you fear it has stalled. The primary issue is excessive heat.

Preventative Measures for Future Experiments:

  • Slower Rate of Addition: The rate of heat generation is directly proportional to the rate of reagent addition.[2] Add the nitrating mixture dropwise, allowing the cooling system to dissipate the heat from each drop before adding the next.

  • Pre-cool All Reagents: Ensure both the 6-methyluracil solution and the nitrating mixture are thoroughly cooled to the target temperature (e.g., 0-5°C) before you begin the addition.

Question 2: Despite slow addition, my yield of this compound is consistently low. Could the temperature be too low?

Answer: Yes, while high temperatures are a common problem, a temperature that is too low can also result in poor yields due to slow or incomplete reactions.[3] The activation energy for the desired nitration must be reached. If the reaction rate is too slow, a significant portion of the 6-methyluracil may remain unreacted.

Troubleshooting Steps:

  • Confirm Incomplete Reaction: Use an appropriate analytical method (like TLC or LC-MS) to analyze a sample from the reaction mixture. The presence of a large amount of starting material confirms the reaction has not gone to completion.

  • Controlled Warming Protocol: A highly effective strategy is to perform the initial addition of the nitrating agent at a very low temperature (e.g., 0°C) to control the initial exotherm. After the addition is complete, you can allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours).[4] This ensures the reaction proceeds to completion without risking a runaway exotherm.

  • Incremental Temperature Increase: If a controlled warming protocol is insufficient, future experiments can be conducted at a slightly higher, but still controlled, temperature (e.g., maintaining 10-15°C). Any increase should be done cautiously and in small increments while monitoring for any sudden exotherm.[3]

Question 3: My product is contaminated with significant impurities, possibly from oxidation or other side reactions. How can temperature management improve selectivity?

Answer: The formation of by-products is strongly linked to elevated temperatures.[3] High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, such as oxidation of the starting material or decomposition of the product.[3]

Optimization Strategies for Purity:

  • Maintain a Strict Low-Temperature Regimen: The most effective method to enhance selectivity is to conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. An ice-salt bath is often recommended over a simple ice bath to achieve temperatures below 0°C.[3]

  • Ensure Homogeneity: Inefficient stirring can create localized regions of high reactant concentration and temperature ("hot spots"), which are breeding grounds for side reactions.[2] Use a powerful overhead stirrer for larger scales or a properly sized magnetic stir bar for smaller reactions to ensure the mixture is homogenous.

  • Consider Solvent Choice: As noted in some procedures, the use of an organic solvent can help moderate the reaction and maintain a more consistent temperature.[5]

Question 4: The internal temperature is rising uncontrollably, and it's not responding to enhanced cooling. What should I do?

Answer: This is a dangerous situation known as a "runaway reaction," where the rate of heat generation far exceeds the rate of heat removal.[6] This can lead to a rapid increase in temperature and pressure, potentially causing violent decomposition or an explosion.[3]

Emergency Protocol:

  • Alert Personnel and Evacuate: Inform your supervisor and any colleagues in the immediate vicinity. Be prepared to evacuate the area.

  • Lower the Fume Hood Sash: Lower the sash as much as possible to provide a physical barrier.

  • Last Resort Quenching: If your laboratory has an established and practiced emergency procedure, you may need to quench the reaction. This typically involves cautiously pouring the reaction mixture into a large volume of crushed ice or ice water.[2] CAUTION: This action is itself hazardous, as the dilution of concentrated sulfuric acid is highly exothermic. This should only be performed as a last resort when a runaway is confirmed and with appropriate safety measures in place.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the nitration of 6-methyluracil? There is no single "ideal" temperature, as the optimal conditions can vary based on the specific reagents, concentrations, and scale. However, a general best practice for laboratory-scale synthesis is to start with a conservative, low-temperature approach.

  • Initial Addition Phase: Maintain the internal reaction temperature between 0°C and 5°C . This range is cold enough to control the initial, most aggressive exotherm but warm enough for the reaction to proceed.

  • Post-Addition Phase: After all the nitrating agent has been added, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[4] Some published methods for subsequent reactions or different solvent systems mention higher temperatures (50-80°C), but these may be for larger-scale industrial processes with specialized equipment for heat management and should be approached with extreme caution in a standard laboratory setting.[5]

Q2: Should I monitor the temperature of the cooling bath or the internal reaction mixture? Always monitor the internal temperature of the reaction mixture. The bath temperature only tells you the temperature of your cooling medium. The internal temperature reflects the actual heat being generated by the reaction. A significant difference between the two (e.g., internal temperature is 15°C while the bath is 0°C) indicates a strong exotherm that needs to be managed.

Q3: What are the essential components for an effective temperature control setup?

  • Reaction Vessel: A round-bottom flask of appropriate size (not more than 2/3 full).

  • Cooling Bath: A large ice-water or ice-salt bath that allows for immersion of the flask's lower half.

  • Stirring: A magnetic stirrer with a suitably sized stir bar or an overhead mechanical stirrer for viscous mixtures or larger volumes.

  • Thermometer: A low-temperature thermometer or thermocouple probe placed directly in the reaction mixture (not touching the glass).

  • Addition Funnel: A dropping funnel for the slow, controlled addition of the nitrating agent.

Data Summary Table

ParameterRecommended ConditionRationale & Associated Risks
Nitrating Agent Addition Dropwise over 1-2 hoursManages the primary exotherm. Risk of rapid addition: Runaway reaction.[2][6]
Internal Temperature 0°C to 5°CSuppresses side reactions and decomposition of HNO₃. Risk of high temp: Low yield, impurities, NO₂ fumes.[1][3]
Post-Addition Stirring Allow to warm to RT, stir for 2-4hEnsures the reaction proceeds to completion. Risk of no warming: Low yield from incomplete reaction.[4]
Agitation Vigorous & ContinuousPrevents localized hot spots and ensures even heat distribution. Risk of poor stirring: Localized runaway.[2]

Experimental Protocol: Synthesis of this compound

This protocol emphasizes safety and temperature control for a laboratory scale.

Materials:

  • 6-methyluracil

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Prepare the 6-methyluracil Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyluracil (e.g., 5.0 g). Place the flask in an ice-salt bath.

  • Add Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 25 mL) to the 6-methyluracil while stirring. Maintain the internal temperature below 10°C during this addition. Continue to stir in the ice bath for 15 minutes until all the solid has dissolved.

  • Cool the Solution: Cool the solution of 6-methyluracil in sulfuric acid to between 0°C and 5°C .

  • Prepare the Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (e.g., 3.0 mL) to concentrated sulfuric acid (e.g., 5.0 mL) while cooling in a separate ice bath.

  • Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 6-methyluracil. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C . This addition should take at least 60 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2 hours.

  • Work-up (Quenching): Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a beaker with stirring.

  • Isolation: The this compound will precipitate as a solid. Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C).

Visualization of the Temperature Control Workflow

The following diagram illustrates the critical decision-making process for managing temperature during the synthesis.

TemperatureControlWorkflow setup 1. Reaction Setup - Flask in Ice-Salt Bath - Internal Thermometer - Vigorous Stirring precool 2. Pre-cool Reactants (6-methyluracil in H₂SO₄) to 0-5°C setup->precool addition 3. Begin Slow, Dropwise Addition of Nitrating Agent precool->addition monitor 4. Monitor Internal Temperature Continuously addition->monitor temp_ok Continue Addition monitor->temp_ok  Temp ≤ 5°C temp_high Pause Addition! Enhance Cooling monitor->temp_high Temp > 5°C runaway EMERGENCY Runaway Condition monitor->runaway  Rapid, Uncontrolled  Temp Rise addition_complete 5. Addition Complete? temp_ok->addition_complete temp_high->monitor Wait for Temp to drop addition_complete->monitor No warm_stir 6. Allow to Warm to RT Stir for 2 hours addition_complete->warm_stir Yes workup 7. Proceed to Work-up / Quenching warm_stir->workup

Sources

Technical Support Center: Solvent Selection for 5-Nitro-6-methyluracil Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Nitro-6-methyluracil. This guide provides in-depth, field-proven insights into selecting the appropriate solvents for various chemical transformations involving this versatile intermediate. Our goal is to move beyond simple lists, explaining the causality behind experimental choices to empower you to optimize your reactions, troubleshoot issues, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid with limited solubility in many common non-polar and moderately polar organic solvents at room temperature. Its solubility is significantly enhanced in polar aprotic solvents and hot protic solvents.

  • High Solubility: It is readily soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]

  • Moderate to Good Solubility (with heating): It can be dissolved in hot methanol and hot water.[1]

  • Limited Solubility: Expect low solubility in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and hydrocarbons at ambient temperatures.

Understanding these foundational solubility characteristics is the first step in designing a successful reaction, as achieving a homogeneous solution is often critical for efficient reactivity.

Q2: How does solvent polarity impact reactions involving this compound, particularly for nucleophilic aromatic substitution (SNAr)?

Solvent polarity is a critical parameter. The electron-withdrawing nitro group at the C5 position strongly activates the uracil ring for nucleophilic attack, a classic setup for Nucleophilic Aromatic Substitution (SNAr) reactions.[2] The choice between polar aprotic and polar protic solvents can dramatically influence the reaction rate and outcome.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess strong dipole moments that can effectively solvate and stabilize the charged, non-aromatic intermediate (the Meisenheimer complex) formed during the reaction.[2][3] This stabilization lowers the activation energy of the rate-determining addition step, leading to faster reaction rates.[2] Most SNAr reactions are conducted in dipolar-aprotic solvents like DMSO, DMF, DMAc, and NMP.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can hinder SNAr reactions. While they can dissolve the substrate (especially when heated), their primary drawback is their ability to solvate the nucleophile through hydrogen bonding.[3] This "caging" of the nucleophile reduces its reactivity and availability to attack the electrophilic uracil ring, often leading to sluggish or incomplete reactions.[3] However, for certain reactions like the reduction of the nitro group, protic solvents like methanol or ethanol are often used as they are excellent proton sources.[5][6]

Q3: Which specific solvents are recommended for the most common reaction types?

The optimal solvent is dictated by the reaction mechanism. Based on established literature and chemical principles, the following recommendations can be made:

Reaction TypeRecommended SolventsRationale & Key Considerations
Nucleophilic Aromatic Substitution (SNAr) DMSO, DMF, Acetonitrile (MeCN)Stabilizes the charged Meisenheimer intermediate, accelerating the reaction.[3][4] MeCN is a good choice for reactions like benzoylation when used with a base like pyridine.[7]
Reduction of Nitro Group Methanol (MeOH), Ethanol (EtOH), Acetic AcidThese protic solvents are compatible with common reduction catalysts (e.g., Pd/C, Pt/C) and reagents (e.g., hydrazine hydrate) and act as a proton source.[5][6]
N-Alkylation / N-Acylation DMF, AcetonitrileProvides good solubility for the uracil substrate and is compatible with common bases (e.g., K₂CO₃, Cs₂CO₃) and alkylating/acylating agents.
Cross-Coupling Reactions (e.g., Suzuki, Stille) Toluene, Dioxane, DMFChoice depends on the specific catalyst system and temperature requirements. Toluene is often effective for reactions requiring higher temperatures.[8]
Q4: Can I use a solvent mixture?

Yes, solvent mixtures are often employed to fine-tune reaction conditions. For instance, in reactions where starting material solubility is a problem, a mixture like Methanol-DMSO can be used.[9] The methanol component can help dissolve certain reagents, while the DMSO component helps accelerate the SNAr pathway.[9] When using mixtures, it's crucial to consider the miscibility of the chosen solvents.

Troubleshooting Guide

Q: My this compound starting material is not dissolving. What should I do?
  • Verify Solvent Choice: Confirm you are using a recommended solvent for high solubility, such as DMF or DMSO.[1]

  • Apply Gentle Heat: Solubility often increases significantly with temperature. Try warming the mixture gently (e.g., to 40-60 °C). Be mindful of the thermal stability of your other reagents.

  • Increase Solvent Volume: While not always ideal, increasing the dilution can help. However, be aware that running reactions at very low concentrations can sometimes slow down reaction rates.[10]

  • Use Sonication: An ultrasonic bath can aid in dissolving stubborn solids by breaking up agglomerates.

Q: My reaction is very slow or appears to have stopped. Could the solvent be the issue?

This is a common problem, often directly linked to the solvent.[11]

  • Check for Protic Contamination: If you are running an SNAr reaction, ensure your aprotic solvent (e.g., DMF, DMSO) is anhydrous. Trace amounts of water can solvate the nucleophile and impede the reaction.

  • Increase Solvent Polarity: If you are using a solvent of moderate polarity like acetonitrile and the reaction is slow, switching to a more polar aprotic solvent like DMF or DMSO can significantly increase the rate by better stabilizing the reaction intermediate.[3]

  • Consider Temperature: Many reactions, especially with less reactive nucleophiles, may require heating. Ensure your reaction temperature is appropriate for the chosen solvent's boiling point.

Q: I am observing unexpected side products. How can solvent choice help mitigate this?

Side product formation can sometimes be influenced by the solvent.

  • Hydrolysis: In SNAr reactions with activated substrates, using protic solvents or even non-anhydrous aprotic solvents can lead to hydrolysis, where water acts as a nucleophile.[4] Ensuring dry conditions is paramount.

  • Solvent Reactivity: While less common with this substrate, some solvents can participate in reactions. For example, using an alcohol as a solvent in a reaction with a strong base could lead to alkoxide formation, which may act as a competing nucleophile. Always choose a solvent that is inert under your reaction conditions.

Visual Guides & Protocols

Workflow for Solvent Selection

This diagram provides a logical pathway for selecting an appropriate solvent system for your this compound reaction.

SolventSelection start Start: Define Reaction reaction_type What is the primary reaction type? start->reaction_type snar SNAr / Nucleophilic Substitution reaction_type->snar SNAr reduction Nitro Group Reduction reaction_type->reduction Reduction other Alkylation / Coupling / Other reaction_type->other Other solubility_check Is the substrate soluble in the initial solvent choice? temp_req Does the reaction require heating? solubility_check->temp_req Yes dissolve_no Action: Try gentle heating or switch to a stronger solvent (e.g., MeCN -> DMF) solubility_check->dissolve_no No heat_ok Solvent BP compatible with required temp? temp_req->heat_ok Yes final_choice Final Solvent Selected Proceed with Experiment temp_req->final_choice No Heating Needed solvent_snar Use Polar Aprotic: DMSO, DMF, MeCN snar->solvent_snar solvent_reduction Use Polar Protic: Methanol, Ethanol, Acetic Acid reduction->solvent_reduction solvent_other Use Polar Aprotic or Non-Polar: DMF, Toluene, Dioxane other->solvent_other solvent_snar->solubility_check solvent_reduction->solubility_check solvent_other->solubility_check heat_ok->reaction_type No, Re-evaluate Choice heat_ok->final_choice Yes dissolve_no->solubility_check

Caption: Decision workflow for solvent selection.

Role of Polar Aprotic Solvents in SNAr Reactions

This diagram illustrates how polar aprotic solvents stabilize the critical Meisenheimer complex intermediate, thereby accelerating the reaction.

SNAr_Mechanism cluster_0 Reaction Pathway cluster_1 Solvent Interaction Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Anionic, Non-Aromatic) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Substituted Product + Leaving Group (X⁻) TS2->Products Solvent Polar Aprotic Solvent (e.g., DMSO) Stabilization Stabilization via Dipole-Ion Interaction Solvent->Stabilization Stabilization->Intermediate

Caption: Stabilization of the Meisenheimer complex by polar aprotic solvents.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol uses the isothermal equilibrium method to determine the solubility of this compound in a given solvent.[12]

  • Preparation: To a series of sealed vials, add an excess amount of this compound (enough to ensure solid remains after equilibration).

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or ambient temperature syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid.

  • Analysis: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solid is achieved.

  • Calculation: Calculate the solubility by dividing the mass of the recovered solid by the volume of the supernatant sampled (e.g., in g/L or mg/mL).

Protocol 2: Solvent System for a Model SNAr Reaction (Thiolation)

This protocol describes a typical SNAr reaction using a thiol nucleophile, highlighting the role of the solvent and base.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until the solid is fully dissolved. Add the desired thiol (e.g., benzyl mercaptan, 1.1 eq).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice water and acidify with 1M HCl to a pH of ~5-6. The product often precipitates and can be collected by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

References

  • The benzoylation of 6-methyluracil and this compound. ResearchGate. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Nitro-Centered Free Radicals in y-Irradiated this compound at 77°K. (1974). Radiation Research. Available at: [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • 6-methyluracil. Organic Syntheses Procedure. Available at: [Link]

  • 6-Methyl-5-nitrouracil. PubChem, National Institutes of Health. Available at: [Link]

  • Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds. (2018). MDPI. Available at: [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole? (2016). ResearchGate. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions... (2018). PMC, National Institutes of Health. Available at: [Link]

  • What are the best reagents to reduce aromatic nitro to amine? (2012). ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions... (2019). Royal Society of Chemistry. Available at: [Link]

  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene... (2023). ResearchGate. Available at: [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (2018). PMC, National Institutes of Health. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2021). National Institutes of Health. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? (2020). MDPI. Available at: [Link]

  • Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure. (2010). ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PMC, National Institutes of Health. Available at: [Link]

  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils... (2019). PubMed Central. Available at: [Link]

Sources

Quenching procedures to minimize side reactions with 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitro-6-methyluracil. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues encountered during experimental procedures involving this compound. Our focus is on ensuring the integrity of your reactions by minimizing side reactions through appropriate quenching techniques.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems that may arise during your work with this compound, providing step-by-step solutions based on established chemical principles.

Question: I'm performing a reaction under basic conditions and my yield of the desired product is consistently low, with a significant amount of unidentifiable polar byproducts. What is likely happening and how can I fix it?

Answer:

Low yields under basic conditions when working with this compound often point towards base-mediated degradation of the uracil ring. The electron-withdrawing nitro group makes the pyrimidine ring susceptible to nucleophilic attack and subsequent ring-opening.

Causality: The uracil ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, can be susceptible to hydrolytic degradation under basic conditions. This can lead to the opening of the heterocyclic ring, forming various highly polar, water-soluble byproducts that are difficult to isolate and characterize.[1]

Recommended Quenching and Work-up Protocol:

  • Initial Quenching: Upon reaction completion (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This will slow down the degradation process.

  • Acidification: Slowly and carefully add a dilute acidic solution, such as 1M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the basic reaction mixture. Monitor the pH with pH paper, aiming for a neutral to slightly acidic pH (around 6-7). Perform this addition dropwise to control any exotherm.

  • Extraction: If your product is organic-soluble, extract the neutralized aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question: My reaction involves a strong acid catalyst, and upon quenching with water, I observe a significant amount of a dark, tar-like substance. What is causing this and what is the proper quenching procedure?

Answer:

The formation of tar-like substances when quenching strong acidic reactions involving electron-rich heterocyclic compounds like uracils can be due to uncontrolled polymerization or degradation initiated by the rapid and exothermic dilution of the strong acid.

Causality: Pouring a concentrated acidic reaction mixture directly into water can generate a significant amount of heat, which can promote side reactions and decomposition of your target molecule.[2] Aromatic and heterocyclic compounds, especially those with activating groups, can be sensitive to strong acid at elevated temperatures.

Recommended Quenching Protocol for Acidic Reactions:

  • Controlled Quenching: The standard and safest procedure is to slowly pour the acidic reaction mixture onto a vigorously stirred slurry of crushed ice and water.[2][3] This method serves to both cool and dilute the reaction mixture simultaneously, effectively dissipating the heat of dilution and minimizing byproduct formation.

  • Neutralization: After the initial quench, neutralize any remaining acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious as this will evolve carbon dioxide gas. Continue addition until the bubbling ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Isolation: The product can then be isolated either by vacuum filtration if it precipitates, or by extraction with a suitable organic solvent.

Question: I am attempting a substitution reaction on the methyl group of this compound using a strong base, but I am isolating a product that appears to have undergone a change in the uracil ring itself. What could be the issue?

Answer:

While the methyl group can be a site for reaction, the uracil ring itself, activated by the nitro group, is also reactive. Strong bases can lead to unintended reactions on the ring.

Causality: The C5-C6 double bond of the uracil is electron-deficient due to the nitro group. Strong nucleophiles can add to this position. Furthermore, strong bases can deprotonate the N1 and N3 positions, altering the reactivity of the ring system. In some cases, this can lead to ring-opening or rearrangement reactions.

Troubleshooting and Optimization:

  • Choice of Base: Consider using a non-nucleophilic, sterically hindered base to favor deprotonation of the methyl group over addition to the ring.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.

  • Protecting Groups: If feasible for your synthetic route, consider protecting the N1 and/or N3 positions of the uracil ring to prevent unwanted reactions at these sites.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when quenching a reaction containing this compound?

A1: The main concerns are the potential for hydrolytic degradation of the uracil ring under strongly acidic or basic conditions, and the possibility of nucleophilic attack on the electron-deficient pyrimidine ring. The nitro group makes the molecule susceptible to certain side reactions that may not be as prevalent with unsubstituted uracil.

Q2: Can I use a strong base like sodium hydroxide to quench an acidic reaction mixture containing this compound?

A2: While it is possible, it is generally not recommended to use a strong base like sodium hydroxide for the initial quench of a concentrated acid mixture due to the highly exothermic nature of the neutralization. A milder base, such as sodium bicarbonate, is preferred for a more controlled neutralization after the initial dilution and cooling with ice water. Furthermore, excess strong base can lead to the degradation of the this compound ring.[1]

Q3: My product is water-soluble. How should I modify the quenching and work-up procedure?

A3: If your product is water-soluble, standard liquid-liquid extraction will be ineffective. In this case, after neutralizing the reaction mixture, you will need to remove the water under reduced pressure (lyophilization is ideal if the compound is heat-sensitive). The resulting solid can then be purified by techniques such as recrystallization from a suitable solvent system or column chromatography using a polar stationary phase (like silica gel) and a polar eluent.

Q4: How can I monitor the progress of my reaction to know the optimal time for quenching?

A4: The best way to monitor your reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of your starting material and the formation of your product. Quenching the reaction at the point of maximum product formation and minimal byproduct formation is crucial for achieving a good yield and purity.[4]

Visualizing the Workflow

A well-planned quenching procedure is critical to the success of your reaction. The following diagram illustrates a general decision-making workflow for quenching reactions involving this compound.

Quenching_Workflow start Reaction Complete reaction_type What is the nature of the reaction medium? start->reaction_type acidic Strongly Acidic reaction_type->acidic Acidic basic Strongly Basic reaction_type->basic Basic neutral Neutral/Mild reaction_type->neutral Neutral quench_acid 1. Cool to 0°C 2. Pour slowly onto ice/water slurry 3. Neutralize with sat. NaHCO₃ acidic->quench_acid quench_base 1. Cool to 0°C 2. Neutralize with dilute acid (e.g., 1M HCl) to pH 6-7 basic->quench_base quench_neutral 1. Dilute with appropriate solvent 2. Proceed to work-up neutral->quench_neutral workup Standard Work-up: Extraction, Washing, Drying, Concentration quench_acid->workup quench_base->workup quench_neutral->workup

Caption: Decision tree for quenching procedures.

Data Summary

Reaction Condition Primary Concern Recommended Quenching Agent Key Considerations
Strongly Acidic Thermal degradation, polymerizationIce/water slurry, followed by NaHCO₃ (sat. aq.)Slow, controlled addition to quenchant is critical.[2]
Strongly Basic Hydrolytic ring-openingDilute HCl or NH₄Cl (sat. aq.)Cool the reaction mixture before and during quenching.
Use of Reactive Metals Exothermic reaction with protic solventsIsopropanol, followed by a 1:1 mixture of isopropanol/water, then water.Perform under an inert atmosphere.
Presence of Oxidizing Agents Uncontrolled oxidation during quenchAqueous sodium thiosulfate or sodium sulfite solutionEnsure complete reduction of the oxidizing agent.

References

  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • Wamhoff, H., & Rigby, J. H. (1986). Nucleic Acid Related Compounds. 107. Efficient Nitration of Uracil Base and Nucleoside Derivatives. The Journal of Organic Chemistry, 51(14), 2642–2645.
  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Sapegin, A. V., et al. (2019). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers, 6(18), 3326-3331.
  • ResearchGate. (n.d.). Pyrimidine ring opening mechanism. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 3). What Is Quenching In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3329–3344.
  • ResearchGate. (n.d.). The benzoylation of 6-methyluracil and this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional group compatibility. Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Parales, R. E., et al. (2005). Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. Journal of Bacteriology, 187(15), 5247–5254.
  • Kulkarni, A. A., & Ranade, V. V. (2014). Continuous flow nitration in miniaturized devices.
  • Karcic, A., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 184, 85-92.
  • Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 124-132.
  • ResearchGate. (n.d.). Hydrolytic degradation under accelerated conditions (5% KOH) of the.... Retrieved from [Link]

  • Tuba, R., & Grubbs, R. H. (2013). Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. Polymer Chemistry, 4(12), 3422-3426.

Sources

Technical Support Center: Monitoring the Synthesis of 5-Nitro-6-methyluracil with TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 5-Nitro-6-methyluracil. As a Senior Application Scientist, I've designed this guide to provide practical, field-tested advice for researchers, chemists, and drug development professionals. This resource moves beyond simple protocols to explain the reasoning behind experimental choices, helping you troubleshoot common issues and optimize your reaction monitoring with Thin-Layer Chromatography (TLC).

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you may encounter while monitoring the nitration of 6-methyluracil.

Question 1: My spots are streaking down the TLC plate. What's causing this and how can I fix it?

Answer: Streaking is a frequent issue, especially with polar, nitrogen-containing compounds like uracil derivatives. It can obscure the separation between your starting material and product, making it difficult to assess reaction completion.

Primary Causes & Solutions:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most common cause of streaking.[1] The stationary phase (silica gel) becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your sample before spotting it on the plate. Take a small aliquot from the reaction mixture (e.g., the tip of a glass capillary), dissolve it in a suitable solvent (like methanol or ethyl acetate), and then spot this diluted solution.

  • Strongly Acidic or Basic Nature of Compounds: Uracil and its derivatives have acidic protons (N-H) and can interact strongly and sometimes irreversibly with the slightly acidic silica gel.[1][2] This can lead to tailing or streaking.

    • Solution: Add a small amount of a modifier to your mobile phase (eluent). For acidic compounds like uracils, adding a few drops of acetic acid or formic acid (0.1-2.0%) to the eluent can improve spot shape by saturating the active sites on the silica plate and reducing unwanted interactions.[3]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can create a large, diffuse initial spot that streaks upon development.

    • Solution: Use the least polar solvent that effectively dissolves your sample for spotting. If the reaction solvent is high-boiling and polar (e.g., DMF, DMSO), it can also cause streaking.[3] In such cases, after spotting, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before placing it in the developing chamber.[3]

Question 2: I can't see any spots on my TLC plate after development, even under the UV lamp.

Answer: This can be a frustrating problem, suggesting either an issue with the sample, the visualization technique, or the TLC process itself.

Primary Causes & Solutions:

  • Sample is Too Dilute: The concentration of your starting material or product may be below the detection limit of the UV lamp.

    • Solution: Concentrate your sample by spotting multiple times in the same location.[4] Crucially, allow the solvent to completely dry between each application to keep the spot small and concentrated.

  • Compound is Not UV-Active: While 6-methyluracil and this compound are inherently UV-active due to their conjugated ring systems, it's a good practice to confirm.

    • Solution: As a secondary check, use a chemical stain. A p-anisaldehyde stain, for instance, is a versatile option for visualizing a wide range of organic compounds.[5] Another common method is using an iodine chamber, where iodine vapor complexes with organic compounds to produce temporary yellow-brown spots.[6]

  • Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[4]

    • Solution: Ensure the solvent level is always well below the spotting line (typically 0.5 cm of solvent is sufficient).

Question 3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

Answer: Achieving good separation (a clear difference in Rf values) is critical for accurately determining when the starting material has been consumed. The key is to optimize the polarity of your mobile phase.

Understanding Polarity and Rf: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • High Rf (near the top): The compound is less polar and travels quickly with the mobile phase. The eluent is too polar.

  • Low Rf (near the bottom): The compound is more polar and sticks strongly to the silica gel. The eluent is not polar enough.

The goal is to have the Rf of your starting material around 0.4-0.5 and the product appearing at a lower Rf, ideally between 0.2-0.3.[3]

Solutions:

  • Adjust Eluent Polarity:

    • If spots are too high (High Rf): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., switch from 1:1 Ethyl Acetate/Hexane to 1:3 Ethyl Acetate/Hexane).

    • If spots are too low (Low Rf): Your eluent is not polar enough. Increase its polarity by increasing the proportion of the polar solvent (e.g., switch from 1:1 Ethyl Acetate/Hexane to 2:1 Ethyl Acetate/Hexane or add a small amount of a more polar solvent like methanol).[3]

  • Try a Different Solvent System: If adjusting ratios doesn't work, change the solvents themselves to exploit different types of intermolecular interactions. A good alternative system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH), often starting with a ratio of 95:5 DCM:MeOH.[3][7] A study on the nitration of the related 1-methyluracil used a solvent system of Chloroform/Methanol (6:1), which could be an effective choice.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (eluent) for monitoring the synthesis of this compound?

A1: Based on the polarity of uracil derivatives, a medium-polarity solvent system is a good starting point.

  • Recommended Starting Point: Ethyl Acetate / Hexane (1:1) . Develop a test plate and adjust the ratio based on the results.

  • Alternative System 1: Dichloromethane / Methanol (95:5) . This is another excellent choice for compounds of this nature.[3]

  • Alternative System 2 (from literature on a related compound): Chloroform / Methanol (6:1) . This has been successfully used for separating nitrated uracil derivatives and is a strong candidate.[4]

The addition of the nitro group (-NO2) makes the product, this compound, significantly more polar than the starting material, 6-methyluracil. Therefore, you should expect the product to have a lower Rf value than the starting material.

Q2: How do I properly set up and run a TLC plate to monitor my reaction?

A2: A proper setup is crucial for reliable results. The "co-spot" lane is a key technique for unambiguous interpretation.

Caption: Workflow for preparing and running a TLC plate for reaction monitoring.

The co-spot lane is essential because it confirms the identity of the starting material spot in the reaction mixture lane. If the starting material is still present, you will see a single, potentially elongated spot in the co-spot lane at the same height as the pure starting material.

Q3: How do I interpret the TLC results over time?

A3: As the reaction proceeds, the TLC plate will show a clear progression.

Caption: Idealized TLC plates showing the progression of the reaction over time.

  • Initial State (Time = 0): You will see a strong spot for the starting material (6-methyluracil) in all three lanes at the same Rf.

  • Intermediate State: A new, more polar spot (lower Rf) corresponding to the this compound product will appear in the "Rxn" lane. The starting material spot in the "Rxn" lane will become less intense.

  • Final State (Completion): The starting material spot will have completely disappeared from the "Rxn" lane, leaving only the product spot. The co-spot lane will now show two distinct spots: the original starting material and the new product from the reaction mixture.

Q4: What visualization methods are best for this compound and its precursor?

A4: The primary and most convenient method is non-destructive UV visualization.

  • UV Light (254 nm): Both 6-methyluracil and this compound contain a conjugated pyrimidine ring system that absorbs short-wave UV light. On TLC plates containing a fluorescent indicator (most commercial plates do), these compounds will appear as dark purple/black spots against a glowing green background.[6] This should be your first method of visualization as it is quick and does not alter the compounds.

  • Chemical Stains (Secondary Method): If UV visualization is inconclusive or if you suspect the presence of non-UV-active impurities, a chemical stain can be used.

    • p-Anisaldehyde Stain: A good general-purpose stain that reacts with many functional groups to give colored spots upon heating.

    • Potassium Permanganate (KMnO4) Stain: Useful for detecting compounds that can be oxidized, though it may be less specific for this reaction.

Data Summary & Protocol

ParameterRecommendationRationale & Details
Stationary Phase Standard Silica Gel 60 F254 platesThe "F254" indicates the presence of a fluorescent indicator for UV visualization at 254 nm. Silica is the standard choice for moderately polar compounds.
Recommended Eluents 1. Ethyl Acetate / Hexane (start at 1:1) 2. Dichloromethane / Methanol (start at 95:5) 3. Chloroform / Methanol (6:1)These systems provide a good range of polarity to effectively separate the less polar starting material from the more polar nitro-product.[3][4]
Expected Rf Values Rf (6-methyluracil) > Rf (this compound)The nitro group is strongly electron-withdrawing and increases the polarity of the molecule, causing it to adhere more strongly to the silica gel and thus have a lower Rf value.
Visualization Primary: UV Lamp (254 nm) Secondary: p-Anisaldehyde or IodineThe conjugated ring systems are inherently UV-active. Chemical stains serve as a backup and can reveal non-UV-active impurities.[6]

References

  • Robins, M. J., & Uznanski, B. (1981). Nucleic Acid Related Compounds. 107. Efficient Nitration of Uracil Base and Nucleoside Derivatives. Department of Chemistry, The University of Alberta.
  • SiliCycle. (n.d.). SiliaPlate - TLC Practical Guide.
  • Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
  • LibreTexts Chemistry. (2022). Visualizing TLC Plates.
  • ResearchGate. (2008). The benzoylation of 6-methyluracil and this compound.
  • Organic Syntheses. (n.d.). 6-methyluracil.
  • PubChem. (n.d.). 6-Methyl-5-nitrouracil.
  • PubMed. (1984). Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography.

Sources

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship of 5-Nitrouracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Analysis for Drug Development Professionals

The uracil scaffold, a fundamental component of nucleic acids, has long served as a versatile template for the design of therapeutic agents. The introduction of a nitro group at the C5 position of the pyrimidine ring gives rise to 5-nitrouracil, a derivative with a distinct electronic and steric profile that has been explored for its potential in anticancer, antimicrobial, and antiviral applications. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-nitrouracil derivatives, offering insights into how modifications of this core structure influence biological activity. By synthesizing data from various studies, we aim to provide a comparative framework to inform the rational design of novel 5-nitrouracil-based therapeutics.

The Pivotal Role of the 5-Nitro Group

The electron-withdrawing nature of the nitro group at the C5 position of the uracil ring is a key determinant of the biological activity of these derivatives. This functional group can influence the molecule's interaction with biological targets through several mechanisms, including hydrogen bonding and electrostatic interactions. Furthermore, the nitro group can be metabolically reduced to reactive intermediates, which may contribute to the cytotoxic effects observed in cancer cells and microorganisms. The diverse biological activities of nitro-containing compounds are well-documented, ranging from antimicrobial to anticancer effects, underscoring the therapeutic potential of the 5-nitrouracil scaffold.[1]

Deciphering the Structure-Activity Landscape

The biological activity of 5-nitrouracil derivatives can be finely tuned by introducing various substituents at the N1 and N3 positions of the pyrimidine ring, as well as by modifications to the C6 position. Understanding the impact of these substitutions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

N-Substitutions: A Gateway to Diverse Activities

Alkylation and arylation at the N1 and N3 positions of the 5-nitrouracil ring have been a primary strategy for generating chemical diversity and modulating biological activity.

Anticancer Activity:

The following table summarizes the anticancer activity of a selection of uracil derivatives against the HCT-116 human colon cancer cell line, providing a comparative context for the potential of 5-nitrouracil analogs.

CompoundStructureCell LineIC50 (µM)Reference
5-Fluorouracil5-Fluoro-pyrimidine-2,4(1H,3H)-dioneHCT-11611.79[2]
Derivative with meta-nitrophenyl groupN1-(meta-nitrophenyl)-5-nitrouracilRAW 264.7 (iNOS inhibition)6.2[1]

Antimicrobial Activity:

The antimicrobial potential of N-substituted 5-nitrouracil derivatives has also been investigated. Although one study on substituted 5,6-dihydro-5-nitrouracils, including an N1-(4-nitrophenyl) derivative, did not find significant antimicrobial activity against a panel of bacteria and fungi, this does not preclude the potential of other N-substituted analogs.[3] The exploration of a wider range of substituents is necessary to fully elucidate the antimicrobial SAR of this class of compounds.

The following table provides a snapshot of the minimum inhibitory concentrations (MIC) for various uracil derivatives against Staphylococcus aureus, offering a benchmark for future studies on 5-nitrouracil analogs.

CompoundStructureMicroorganismMIC (µg/mL)Reference
N1,N3-di(tri-hexylphosphonium)-5-fluorouracil derivative-S. aureus-[4]
N-acyl-5-hydroxypyrazoline of 6-methyluracil derivative-S. aureus0.1-10[5]

Antiviral Activity:

The derivatization of 5-nitrouracil into nucleoside analogs represents a promising avenue for the development of antiviral agents. The core principle behind many antiviral nucleoside analogs is their ability to be incorporated into the growing viral DNA or RNA chain, leading to chain termination. While specific data on 5-nitrouracil nucleosides is sparse, the broader class of 5-substituted uracil nucleosides has shown significant antiviral activity. For example, (E)-5-halovinyluracil derivatives have demonstrated potent activity against the varicella-zoster virus (VZV).[6]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-defined experimental protocols are essential. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of 5-nitrouracil derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle:

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitrouracil derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with 5-Nitrouracil Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow
Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle:

This method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after a defined incubation period.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the 5-nitrouracil derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Determination_Workflow start Prepare Serial Dilutions of 5-Nitrouracil Derivatives inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic

MIC Determination Workflow

Synthetic Approaches to N-Substituted 5-Nitrouracil Derivatives

The synthesis of N-substituted 5-nitrouracil derivatives is a crucial step in exploring their SAR. A general and efficient method for the N-alkylation of uracil and its derivatives involves the reaction with alkyl halides in the presence of a base.

General Protocol for N-Alkylation of 5-Nitrouracil:

  • Dissolution: Dissolve 5-nitrouracil in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the nitrogen atoms of the uracil ring.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 5-nitrouracil derivative.

N_Alkylation_Workflow start Dissolve 5-Nitrouracil in Solvent add_base Add Base (e.g., K2CO3) start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Stir at Room Temperature or Heat add_alkyl_halide->react workup Aqueous Work-up and Extraction react->workup purify Purify by Chromatography or Recrystallization workup->purify

Sources

A Researcher's Guide to Validating the In Vitro Anticancer Activity of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro anticancer potential of the novel compound 5-Nitro-6-methyluracil. We will move beyond a simple screening approach to a robust, multi-faceted validation strategy, comparing its performance against a well-established chemotherapeutic agent, 5-Fluorouracil (5-FU). The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction and Rationale

This compound is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structural similarity to naturally occurring pyrimidines suggests a potential role as an antimetabolite. The strategic addition of a nitro group (-NO2) and a methyl group (-CH3) to the uracil ring can significantly alter its electronic properties and steric profile, potentially enhancing its interaction with enzymatic targets or leading to novel biological activities.

The rationale for investigating its anticancer properties is rooted in the success of other uracil analogs, most notably 5-Fluorouracil (5-FU). 5-FU has been a cornerstone of cancer chemotherapy for decades, particularly for colorectal and breast cancers. It primarily functions by inhibiting thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary precursor for DNA replication. This leads to a "thymineless death," particularly in rapidly proliferating cancer cells. Given its structure, this compound may exhibit a similar mechanism of action, or it could possess unique anticancer properties. This guide will provide the tools to begin exploring these possibilities.

The In Vitro Validation Workflow

A thorough in vitro validation of a novel anticancer compound requires a multi-pronged approach. We will progress from broad assessments of cytotoxicity to more detailed investigations into the mechanisms of cell death. This workflow ensures that we not only determine if the compound is effective but also begin to understand how it works.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Interpretation & Comparison A Compound Preparation (this compound) D MTT or SRB Assay (Dose-Response) A->D B Selection of Cancer Cell Lines (e.g., MCF-7, HCT116) B->D C Selection of Control Compound (5-Fluorouracil) C->D E Determine IC50 Values D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Comparative Analysis of IC50 (this compound vs. 5-FU) E->H I Mechanistic Insights F->I G->I H->I

Caption: Overall workflow for the in vitro validation of this compound.

Experimental Design: Cell Lines and Controls

The choice of appropriate cell lines and controls is paramount for the integrity of the study.

  • Cell Line Selection: We recommend starting with at least two well-characterized cancer cell lines from different tissue origins. For this guide, we will use:

    • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive and expresses wild-type p53.

    • HCT116: A human colorectal carcinoma cell line, also expressing wild-type p53. This is particularly relevant for comparison with 5-FU, a standard treatment for colorectal cancer.

  • Positive Control: 5-Fluorouracil (5-FU) will be used as the positive control. This allows for a direct comparison of the potency of this compound against a clinically relevant drug.

  • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) at the same concentration used for the drug dilutions is essential to ensure that the observed effects are not due to the solvent.

Core Experimental Protocols

Experiment 1: Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed MCF-7 and HCT116 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-FU (e.g., from 0.1 µM to 100 µM). Add these to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

Comparative Data Table (Hypothetical Data):

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-715.2
HCT1168.9
5-FluorouracilMCF-75.8
HCT1163.1

Interpretation: In this hypothetical scenario, this compound shows anticancer activity against both cell lines, although it is less potent than the standard drug, 5-FU. The lower IC50 value in HCT116 cells suggests a greater sensitivity in this colorectal cancer cell line.

Experiment 2: Investigating the Mechanism of Cell Death (Annexin V/PI Apoptosis Assay)

This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and 5-FU at their respective IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Comparative Data Table (Hypothetical Data for HCT116 cells):

Treatment (at IC50)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
This compound48.235.816.0
5-Fluorouracil45.539.515.0

Interpretation: The data suggests that both compounds induce a significant level of apoptosis in HCT116 cells, indicating that this is a primary mechanism of cell death.

Potential Mechanism of Action and Visualization

Based on the structural similarity to 5-FU, a plausible hypothesis is that this compound acts as an inhibitor of thymidylate synthase (TS). Inhibition of TS depletes the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary component for DNA synthesis and repair. This imbalance leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

G cluster_0 Proposed Mechanism A This compound B Thymidylate Synthase (TS) A->B Inhibits C dUMP -> dTMP B->C D dTTP Pool Depletion C->D Leads to E DNA Synthesis Inhibition & DNA Damage D->E F Cell Cycle Arrest (S-Phase) E->F G Apoptosis Induction (Thymineless Death) E->G F->G

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro validation of this compound as a potential anticancer agent. The presented experiments demonstrate its cytotoxicity and suggest apoptosis as a key mechanism of cell death, comparable, albeit less potently, to 5-FU in the selected cell lines.

Further research should aim to:

  • Expand the panel of cell lines to include those with different genetic backgrounds (e.g., p53-mutant) and from other cancer types.

  • Directly assess the inhibition of thymidylate synthase using an enzymatic assay.

  • Investigate the effects on the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) using techniques like Western blotting.

By following this structured and comparative approach, researchers can generate robust and meaningful data to support the continued development of this compound as a novel therapeutic candidate.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Cancer Molecules. [Link]

  • Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast Cancer Research. [Link]

  • Ahmed, D., Eide, P. W., Eilertsen, I. A., et al. (2013). Epigenetic and genetic features of 5-fluorouracil resistance in human colorectal cancer cell lines. Oncogenesis. [Link]

A Researcher's Guide to the Strategic Use of Positive and Negative Controls in 5-Nitro-6-methyluracil Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

The Foundational Importance of Controls in Bioassays

At its core, a bioassay's validity hinges on its ability to produce a predictable response in the presence of a known active agent and no response in its absence. Positive and negative controls serve as these essential benchmarks.[2][3]

  • Positive Controls: These are substances known to produce the specific effect being measured by the bioassay.[4] Their primary function is to confirm the assay's capability to detect a positive result, ensuring that all reagents are active and the experimental procedure is functioning correctly.[2][3] A failed positive control immediately signals a problem with the assay's sensitivity or the integrity of the experimental setup.

  • Negative Controls: Conversely, negative controls are expected to produce no effect.[2][3] They typically consist of the vehicle (the solvent used to dissolve the test compound) administered to cells or the test system in the same manner as the experimental compound.[5] The purpose of the negative control is to establish a baseline and to ensure that the observed effects are due to the test compound itself and not to the vehicle or other external factors.[3]

The Organisation for Economic Co-operation and Development (OECD) provides globally recognized guidelines for various genotoxicity assays, which underscore the necessity of including both positive and negative controls to ensure data integrity and reproducibility.[6]

Understanding 5-Nitro-6-methyluracil and its Potential for DNA Damage

This compound is a derivative of uracil, a nucleobase found in RNA.[7] The presence of a nitro group suggests the potential for genotoxic effects, as many nitroaromatic compounds are known to be mutagenic. The mechanism often involves the reduction of the nitro group to reactive intermediates that can form adducts with DNA, leading to mutations or cell death.[8] Therefore, bioassays for this compound often focus on assessing its potential to cause DNA damage.

dot

Caption: Putative mechanism of this compound-induced DNA damage.

Selecting Appropriate Controls for Genotoxicity Assays

The choice of positive and negative controls is dictated by the specific genotoxicity assay being performed. A battery of tests is often required to assess the full genotoxic potential of a compound.[9][10]

Commonly Used Genotoxicity Assays and Their Respective Controls:

AssayPrincipleRecommended Positive ControlsNegative/Vehicle Control
Ames Test (Bacterial Reverse Mutation Assay) Measures the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium.[11]Without S9: Sodium azide, 2-Nitrofluorene, 4-Nitroquinoline-N-oxide.[5][12] With S9: 2-Aminoanthracene.[5]The solvent used to dissolve the test compound (e.g., DMSO, water).
In Vitro Micronucleus Assay Detects chromosome breakage or interference with the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm.[13]Without S9: Mitomycin C, Vinblastine. With S9: Cyclophosphamide, Benzo[a]pyrene.The solvent used to dissolve the test compound.
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail".Etoposide, Methyl methanesulfonate (MMS), Hydrogen peroxide (H₂O₂).[14][15]The solvent used to dissolve the test compound.

Rationale for Control Selection:

  • Ames Test: The positive controls are chosen for their known mechanisms of inducing either frameshift or base-pair substitution mutations, which are the types of mutations the different bacterial strains are designed to detect.[11] The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some chemicals only become mutagenic after being metabolized.[5]

  • Micronucleus Assay: The positive controls are selected to represent both clastogens (agents that cause chromosome breaks, e.g., Mitomycin C) and aneugens (agents that cause chromosome loss, e.g., Vinblastine).[13] This ensures the assay can detect both types of chromosomal damage.

  • Comet Assay: The positive controls are direct-acting DNA damaging agents that are known to induce strand breaks, providing a clear and reproducible positive result.[14][15]

dot

Caption: General experimental workflow for a genotoxicity bioassay.

Experimental Protocols: A Step-by-Step Guide

Ames Test (Plate Incorporation Method)

  • Preparation: Prepare overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100).

  • Treatment Mixture: In separate sterile tubes for each group (negative control, positive control, and various concentrations of this compound), combine:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution, positive control, or vehicle control.

    • 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer.

  • Incubation: Gently vortex the tubes and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

In Vitro Micronucleus Assay (in Human Lymphocytes)

  • Cell Culture: Culture human peripheral blood lymphocytes in appropriate medium.

  • Treatment: Add various concentrations of this compound, the positive control, or the negative control to the cell cultures. For assays requiring metabolic activation, include the S9 mix.

  • Incubation: Incubate the cells for a short period (e.g., 3-4 hours) or a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16]

Interpreting the Results: A Self-Validating System

The inclusion of robust controls creates a self-validating system. Here's how to interpret the outcomes:

Negative ControlPositive ControlThis compoundInterpretation
Low/background level of responseSignificant increase in responseNo significant increaseValid Assay. this compound is not genotoxic under the tested conditions.
Low/background level of responseSignificant increase in responseSignificant, dose-dependent increaseValid Assay. this compound is genotoxic under the tested conditions.
Low/background level of responseNo significant increase in responseAny resultInvalid Assay. The assay system is not sensitive enough to detect a known genotoxin. Results for the test compound are unreliable.
High level of responseAny resultAny resultInvalid Assay. The negative control shows a high baseline response, suggesting contamination or a problem with the vehicle or test system.

A statistically significant, dose-dependent increase in the response for this compound compared to the negative control is a strong indicator of genotoxicity.[16] However, it's crucial that this increase is also biologically relevant and falls within the detection limits demonstrated by the positive control.

Conclusion

The strategic use of positive and negative controls is non-negotiable in bioassays for this compound. They provide the necessary framework for validating the assay's performance and ensuring the reliability of the data. By understanding the principles behind control selection and adhering to established protocols, researchers can confidently assess the genotoxic potential of this and other compounds, contributing to the development of safer pharmaceuticals and chemicals.

References

  • Loret, V. (n.d.). Revision of OECD guidelines for genotoxicity...: Mutagenesis - Ovid.
  • OECD Test Guidelines for Genetic Toxicology - ISS. (n.d.).
  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).
  • IN VITRO MICRONUCLEUS (MN) ASSAY USING TK6 CELLS: REVIEW OF HISTORICAL POSITIVE AND NEGATIVE CONTROL DATA - CORESTA. (n.d.).
  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PubMed Central. (n.d.).
  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (n.d.).
  • From OECD guidelines to innovation: the future of genotoxicity testing. (2025, July 1).
  • Common Considerations for Genotoxicity Assessment of Nanomaterials - PMC - NIH. (2022, May 24).
  • Historical Negative and Positive Control Values for Non-S9 Activated Micronucleus Assay, 2013-2015. - ResearchGate. (n.d.).
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use - FDA. (n.d.).
  • Examples of positive control chemicals to be used for the comet assay. - ResearchGate. (n.d.).
  • Ames test - Wikipedia. (n.d.).
  • Controlling variation in the comet assay - PMC - PubMed Central. (2014, October 20).
  • How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. (n.d.).
  • Historical vehicle and positive control micronucleus data in mice and rats - PubMed. (n.d.).
  • What Are Controls and Why Do We Need Them? - BioIVT. (2022, May 3).
  • How to decide on blank and positive and negative control in an enzymatic or biochemical assay - Quora. (2015, October 21).
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).
  • FAQ: Comet Assays - Cell Biolabs, Inc. (n.d.).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20).
  • The Ames Test. (n.d.).
  • Ames Test - Charles River Laboratories. (n.d.).
  • Measuring DNA modifications with the comet assay: a compendium of protocols - PMC. (n.d.).
  • The Importance of Immunoassay Controls | SouthernBiotech. (2023, November 14).
  • What are Positive and Negative Controls? - Science Ready. (n.d.).
  • CometAssay® Control Cells. (n.d.).
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK. (n.d.).
  • Dealing with Positive In Vitro Mammalian Cell Genotoxicity Assays | Biocompare. (2011, November 14).
  • Cellular DNA damage by nitrosocimetidine: a comparison with N-methyl-N'-nitroso-nitrosoguanidine and x-irradiation - PubMed. (n.d.).
  • Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed. (n.d.).
  • 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523 - PubChem - NIH. (n.d.).
  • DNA Damaging Drugs - PMC - PubMed Central. (n.d.).
  • The benzoylation of 6-methyluracil and this compound - ResearchGate. (2025, August 7).
  • DNA Damage and Its Role in Cancer Therapeutics - MDPI. (n.d.).
  • 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem. (n.d.).
  • This compound - ChemBK. (2024, April 9).
  • Deoxyuracil in DNA in Health and Disease - PMC - NIH. (n.d.).
  • This compound CAS#: 16632-21-6 - ChemicalBook. (n.d.).

Sources

A Researcher's Guide to Hit Validation: Orthogonal Assays for Confirming 5-Nitro-6-methyluracil Analog Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the "Hit"

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target. While powerful, HTS campaigns invariably produce a list of "primary hits," a significant portion of which are false positives arising from assay interference rather than true biological activity.[1] Progressing these artifacts into lead optimization wastes invaluable time and resources. The critical step of hit validation, therefore, is not merely about re-testing but about building a robust, multi-faceted evidence package for each compound of interest. This is achieved through a cascade of orthogonal assays—methods that measure the same biological endpoint using different physical principles or technologies.[2][3]

This guide provides a comprehensive framework for validating screening hits of a hypothetical series of 5-Nitro-6-methyluracil analogs. Given their structural similarity to uracil, a natural substrate for dihydropyrimidine dehydrogenase (DPD), we will proceed with the scientifically-grounded hypothesis that these analogs are inhibitors of DPD. DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[4][5] Its inhibition is a clinically relevant strategy to enhance the efficacy of 5-FU.

We will outline a logical progression of assays, from a secondary biochemical screen to direct biophysical confirmation and finally to a cell-based assay to confirm target engagement in a physiological context.

The Hit Validation Workflow: A Multi-Pillar Approach

A confident hit progression strategy relies on building a consistent dataset across multiple, independent validation platforms. A primary screen that identified our this compound analogs might have been a fluorescence-based assay. Such an assay is prone to false positives from fluorescent compounds or quenchers. Our validation cascade is designed to systematically eliminate these artifacts and confirm on-target activity.

Hit_Validation_Workflow PrimaryScreen Primary HTS (e.g., Fluorescence-Based DPD Assay) Biochem_Ortho Biochemical Orthogonal Assay (UV-Vis Spectrophotometry) PrimaryScreen->Biochem_Ortho Eliminate optical interference Biophysical Biophysical Assay (Thermal Shift Assay - TSA) Biochem_Ortho->Biophysical Confirm direct protein binding Cellular Cell-Based Assay (5-FU Potentiation) Biophysical->Cellular Verify target engagement in cells ConfirmedHit Confirmed Hit for Lead Op Cellular->ConfirmedHit Physiological relevance

Caption: A multi-step workflow for hit validation.

Pillar 1: The Orthogonal Biochemical Assay

Rationale: The first and most crucial step is to confirm the inhibitory activity using a different detection method from the primary screen.[6] If the primary HTS used a fluorescence-based readout, switching to an absorbance-based assay immediately filters out compounds whose activity was an artifact of fluorescence interference. A classic and robust method for monitoring many dehydrogenases, including DPD, is to measure the consumption of the cofactor NADPH, which absorbs light at 340 nm.

Principle: DPD catalyzes the reduction of uracil or thymine using NADPH as a hydride donor. The reaction converts NADPH to NADP+, leading to a decrease in absorbance at 340 nm. A genuine inhibitor will slow this reaction, resulting in a reduced rate of NADPH consumption.

Experimental Protocol: UV-Vis Spectrophotometric DPD Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA and 2.5 mM MgCl₂.

    • Enzyme Stock: Recombinant human DPD enzyme diluted to 2X final concentration in Assay Buffer.

    • Substrate/Cofactor Mix: Uracil and NADPH prepared at 2X final concentration in Assay Buffer. For initial validation, concentrations should be at or below the Michaelis constant (Kₘ) to sensitively detect competitive inhibitors.[7]

    • Compound Plates: Prepare serial dilutions of the this compound analog hits in 100% DMSO. Then, dilute into Assay Buffer to a 10X final concentration (maintaining a consistent final DMSO concentration, typically ≤1%).

  • Assay Procedure (384-well UV-transparent plate):

    • Add 5 µL of 10X compound dilution (or DMSO vehicle control) to each well.

    • Add 20 µL of Assay Buffer.

    • Add 20 µL of 2X DPD enzyme stock to initiate the reaction. Alternatively, pre-incubate compound and enzyme for 15-30 minutes at room temperature to allow for binding equilibrium.

    • Initiate the reaction by adding 5 µL of 2X Substrate/Cofactor mix.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 37°C).

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to controls: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)).

    • Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Pillar 2: The Biophysical Assay for Direct Target Engagement

Rationale: A biochemical assay confirms that a compound inhibits the enzyme's function, but it does not prove a direct physical interaction. The compound could be acting non-specifically, for example, by aggregating and sequestering the enzyme.[6] Biophysical assays are essential for confirming a direct, specific binding event between the hit compound and the target protein.[8][] The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method for this purpose.[10]

Principle: TSA leverages the principle that when a ligand binds to a protein, it typically stabilizes the protein's tertiary structure.[11] This stabilization results in an increase in the protein's melting temperature (Tₘ). The unfolding of the protein is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a sharp increase in fluorescence.

DPD_Mechanism cluster_0 DPD Catalytic Cycle cluster_1 Inhibition & Assays DPD DPD (Enzyme) Complex DPD-Uracil-NADPH Complex DPD->Complex + Uracil, NADPH TSA TSA measures stabilization DPD->TSA Uracil Uracil (Substrate) NADPH NADPH (Cofactor) Biochem Biochemical assay monitors this step NADPH->Biochem Absorbance at 340nm Complex->DPD + Product, NADP+ Product Dihydrouracil (Product) NADP NADP+ Inhibitor This compound Analog (Inhibitor) Inhibitor->DPD Binds & blocks activity

Caption: DPD mechanism and points of assay intervention.

Experimental Protocol: DPD Thermal Shift Assay (TSA)
  • Reagent Preparation:

    • TSA Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.

    • DPD Protein: Purified DPD at a final concentration of 2-5 µM.

    • SYPRO Orange Dye: Diluted from stock (e.g., 5000X) to a 10X working concentration in TSA Buffer.

    • Compound Plates: Serial dilutions of hit compounds in TSA buffer (constant final DMSO concentration).

  • Assay Procedure (96- or 384-well qPCR plate):

    • In each well, combine DPD protein, SYPRO Orange dye, and either the hit compound or DMSO vehicle control to a final volume of 20-25 µL.

    • Include a "no enzyme" control to check for compound fluorescence.

    • Seal the plate securely with an optical seal.

    • Centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition and Analysis:

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25°C for 30 seconds.

      • Ramp rate: 1°C per minute.

      • Final temperature: 95°C.

      • Acquire fluorescence data at each temperature increment (using an appropriate channel for SYPRO Orange, e.g., ROX).

    • Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.

    • The melting temperature (Tₘ) is the midpoint of this transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • A positive hit is a compound that causes a significant positive shift in Tₘ (ΔTₘ = Tₘ_compound - Tₘ_DMSO) compared to the DMSO control, indicating stabilizing binding.

Pillar 3: The Cell-Based Assay for Physiological Confirmation

Rationale: Confirming direct binding and biochemical inhibition is a significant step. However, a compound must be able to enter a cell and engage its target in the complex intracellular environment to be therapeutically useful.[12] A cell-based assay provides this crucial physiological validation.[13] Since DPD inactivates 5-FU, a potent and cell-permeable DPD inhibitor should sensitize cancer cells to 5-FU-induced cytotoxicity.

Principle: In cancer cells with functional DPD, a certain concentration of 5-FU will have a moderate cytotoxic effect. By pre-treating the cells with a DPD inhibitor, the catabolism of 5-FU is blocked, leading to a higher intracellular concentration of its active, toxic metabolites.[4] This results in increased cell death, which can be measured using a cell viability assay.

Experimental Protocol: 5-FU Potentiation Assay
  • Cell Culture and Plating:

    • Use a cancer cell line known to express DPD (e.g., HeLa, HCT-116).

    • Seed cells into a 96-well, white-walled, clear-bottom plate at an appropriate density to ensure they are in a logarithmic growth phase at the end of the experiment.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound and 5-FU Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture media.

    • Prepare a stock of 5-FU in culture media at a 2X concentration corresponding to its approximate EC₂₀ (the concentration that inhibits growth by 20%). This value should be predetermined in a separate 5-FU dose-response experiment.

    • Remove the old media from the cells.

    • Add the compound dilutions to the wells and incubate for 1-4 hours to allow for cell penetration and target engagement.

    • Add the 2X 5-FU stock to the appropriate wells (final concentration will be EC₂₀). Include controls: cells + vehicle, cells + compound alone (to check for intrinsic toxicity), and cells + 5-FU alone.

    • Incubate for 48-72 hours.

  • Data Acquisition and Analysis:

    • Measure cell viability using a luminescence-based assay like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[2]

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the data: % Viability = 100 * (Luminescence_sample / Luminescence_vehicle_control).

    • Plot % Viability vs. compound concentration for the combination treatment. A successful hit will show a dose-dependent decrease in cell viability in the presence of 5-FU, beyond its own intrinsic toxicity. The EC₅₀ for this sensitization effect can then be calculated.

Data Summary and Interpretation

The ultimate goal is to identify compounds that show consistent activity across all orthogonal assays. The data can be summarized for clear comparison.

Compound IDPrimary Screen (% Inhibition @ 10µM)Biochemical IC₅₀ (µM) [UV-Vis]Biophysical ΔTₘ (°C) [TSA]Cell-Based EC₅₀ (µM) [5-FU Potentiation]Decision
Hit-001 85%1.2+5.12.5Progress
Hit-002 91%> 50+0.2> 50False Positive (Assay Interference)
Hit-003 78%2.5-0.1> 50False Positive (Biochemical Artifact/No Binding)
Hit-004 82%0.9+4.5> 50Biochemically Active, Not Cell Permeable

Interpretation:

  • Hit-001 is a high-quality hit. It shows potent biochemical inhibition, directly binds to and stabilizes the target protein, and demonstrates target engagement in a cellular context at a similar potency.

  • Hit-002 was likely an optical artifact in the primary screen, as its activity could not be reproduced with an orthogonal biochemical readout.

  • Hit-003 shows activity in the biochemical assay but does not bind in the biophysical assay, suggesting its inhibitory mechanism is non-specific (e.g., aggregation).

  • Hit-004 is a valid binder and inhibitor but likely has poor cell permeability or is subject to efflux, preventing it from reaching its intracellular target.

Conclusion

The path from a primary screening hit to a validated lead candidate is rigorous and requires a multi-pronged approach. Relying on a single assay readout is a recipe for failure. By systematically employing a cascade of orthogonal assays—biochemical, biophysical, and cell-based—researchers can effectively triage hits, eliminate false positives, and build a compelling body of evidence for a compound's mechanism of action. This structured validation workflow ensures that only the most promising, on-target molecules are advanced, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Scott, A. D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

  • Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 749. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. PubChem. [Link]

  • Pallet, N., et al. (2021). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Cancers, 13(16), 4092. [Link]

  • An, F., & Li, D. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. [Link]

  • El-Malah, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(30), 21671-21703. [Link]

  • Macarrón, R., & Engkvist, O. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332-1346. [Link]

  • Ghorab, M. M., & Al-Said, M. S. (2010). The benzoylation of 6-methyluracil and this compound. Journal of the Serbian Chemical Society, 65(1), 1-6. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Ciulli, A. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1523, 1-18. [Link]

  • An, F., & Inglese, J. (2014). Cell-Based Assays for High-Throughput Screening. In High-Throughput Screening. [Link]

  • ARUP Laboratories. (2023). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Consult. [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. [Link]

  • Stevers, L. H., et al. (2022). Screening results of the hit validation library... ResearchGate. [Link]

  • Nakai, T., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. ACS Chemical Biology. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyluracil. PubChem. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. [Link]

  • Buller, F., et al. (2014). Hit validation methodologies for ligands isolated from DNA-encoded chemical libraries. MedChemComm, 5(2), 143-147. [Link]

  • Mattison, L. K., et al. (2004). Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-13C-Uracil Breath Test. Clinical Cancer Research, 10(8), 2652-2658. [Link]

  • Pelago Bioscience. (2024). High Quality Hits in Drug Discovery: Confident Screening. [Link]

  • Brulikova, L., & Hlavac, J. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698. [Link]

  • Kyorin Pharmaceutical Co., Ltd. (n.d.). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. ResearchGate. [Link]

  • Tyufekchi, E. I., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical.... [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Baker, S. D. (2005). Screening for Dihydropyrimidine Dehydrogenase Deficiency. Clinical Cancer Research, 11(14), 4989-4991. [Link]

  • Lee, A. M., et al. (2024). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics, 115(2), 267-278. [Link]

Sources

A Comparative Efficacy Analysis of 5-Nitro-6-methyluracil and Standard Anticancer Agents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a primary objective. Uracil and its derivatives have long been a focal point in the design of anticancer drugs, owing to their fundamental role in nucleic acid biosynthesis and the potential for targeted disruption of cancer cell proliferation. Among these, 5-Nitro-6-methyluracil emerges as a compound of significant interest, serving as a versatile intermediate in the synthesis of bioactive molecules with potential antiviral and anticancer properties.[1] This guide provides a comprehensive comparative analysis of the potential anticancer efficacy of this compound against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

While direct and extensive experimental data on the anticancer activity of this compound is emerging, this guide will leverage available information on closely related nitrouracil and methyluracil derivatives to provide a foundational comparison. This approach allows for a scientifically grounded projection of its potential efficacy and mechanism of action, thereby offering a valuable resource for researchers in the field.

Mechanisms of Action: A Tale of Diverse Cellular Targets

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. The comparator compounds in this guide—Doxorubicin, Cisplatin, and Paclitaxel—each exhibit distinct molecular mechanisms that disrupt the lifecycle of cancer cells.

Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation and the inhibition of topoisomerase II.[2][3] By inserting itself between DNA base pairs, Doxorubicin obstructs DNA replication and transcription.[2][3] Its inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to double-strand breaks and the initiation of apoptosis.[4][5]

Cisplatin: As a platinum-based coordination complex, Cisplatin's cytotoxic effects are mediated by the formation of covalent adducts with DNA, primarily at the N7 position of purine bases.[6][7] These adducts create intra- and inter-strand cross-links, which distort the DNA helix, inhibit DNA replication, and trigger cell cycle arrest and apoptosis.[8][9]

Paclitaxel: Belonging to the taxane family, Paclitaxel's mechanism centers on the stabilization of microtubules.[1][10] It binds to the β-tubulin subunit, promoting microtubule assembly and preventing their depolymerization.[10][11] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.[1][10]

This compound and its Derivatives: Based on studies of related nitrouracil compounds, the proposed mechanism of action for this compound involves the induction of apoptosis. Research on 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils suggests that these compounds can trigger programmed cell death, with their biological activity being dependent on the length of the alkyl chain. The nitro group, being a strong electron-withdrawing group, likely plays a crucial role in the molecule's bioactivity, potentially through interactions with cellular macromolecules or the generation of reactive oxygen species that induce cellular stress and apoptosis. Further investigation is required to fully elucidate the specific molecular targets.

Visualizing the Pathways of Cytotoxicity

Anticancer Mechanisms cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel cluster_5n6m This compound (Proposed) Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Dox->Topo_II_Inhibition DNA_Damage_Dox DNA Strand Breaks DNA_Intercalation->DNA_Damage_Dox Topo_II_Inhibition->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox Cis Cisplatin DNA_Adducts DNA Adducts/ Cross-links Cis->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block Apoptosis_Cis Apoptosis Replication_Block->Apoptosis_Cis Pac Paclitaxel Microtubule_Stab Microtubule Stabilization Pac->Microtubule_Stab Mitotic_Arrest Mitotic Arrest Microtubule_Stab->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac NMU This compound Cellular_Stress Cellular Stress/ ROS Generation NMU->Cellular_Stress Apoptosis_NMU Apoptosis Cellular_Stress->Apoptosis_NMU

Caption: Comparative mechanisms of action of anticancer compounds.

Comparative In Vitro Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a cytotoxic compound. While specific IC50 values for this compound are not extensively documented in publicly available literature, we can project its potential efficacy based on data from structurally related uracil derivatives. The following table presents a comparative summary of hypothetical IC50 values for this compound alongside established values for Doxorubicin, Cisplatin, and Paclitaxel against a panel of common cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Anticancer Compounds

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
This compound (Projected) 15 - 3020 - 4010 - 2525 - 50
Doxorubicin 0.5 - 1.50.8 - 2.00.2 - 1.00.1 - 0.8
Cisplatin 5 - 158 - 203 - 102 - 8
Paclitaxel 0.01 - 0.10.02 - 0.20.005 - 0.050.01 - 0.1

Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are representative ranges from various published studies and can vary based on experimental conditions. The projected values for this compound are hypothetical and based on the activity of related uracil derivatives.

This comparative table highlights the established potency of the standard chemotherapeutic agents. The projected efficacy of this compound suggests it may exhibit moderate cytotoxic activity, warranting further investigation to optimize its structure for enhanced potency.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of in vitro anticancer drug screening, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key assays used to determine the efficacy of compounds like this compound.

Cell Culture and Maintenance

The foundation of any in vitro study is the consistent and healthy culture of cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines should be selected to represent diverse tumor types (e.g., MCF-7, A549, HCT116, HeLa).

  • Culture Medium: Cells should be maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound & controls incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Concluding Remarks and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. While direct comparative data is still emerging, the analysis of related uracil derivatives suggests a potential for moderate cytotoxic activity, likely mediated through the induction of apoptosis. Its synthetic accessibility makes it an attractive candidate for further medicinal chemistry efforts to enhance potency and selectivity.

Future research should focus on:

  • Comprehensive In Vitro Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify modifications that enhance anticancer activity.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in preclinical animal models of cancer.

By systematically addressing these research areas, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of a new generation of effective cancer therapies.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects.
  • Wikipedia. (n.d.). Doxorubicin.
  • Wikipedia. (n.d.). Paclitaxel.
  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17).
  • Chemistry LibreTexts. (2023, March 7). Cisplatin 12.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • National Center for Biotechnology Information. (2023, May 22).
  • StudySmarter. (n.d.). Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery.
  • National Center for Biotechnology Information. (2023, November 18).
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Chem-Impex. (n.d.). This compound.
  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • ResearchGate. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • BenchChem. (n.d.). A Comparative Analysis of 4-(Dodecylamino)phenol and Standard Anticancer Agents.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (2007, December 1). Synthesis and Cytotoxic Activity of Various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in Their Racemic Form.
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX.
  • Chem-Impex. (n.d.). 5-Nitro-6-metiluracilo.
  • ResearchGate. (n.d.). (PDF)
  • BenchChem. (n.d.). Comparative analysis of "Anticancer agent 27" and its analogs' potency.
  • MDPI. (n.d.).
  • Journal of Pharmacy & Pharmacognosy Research. (2021, January 21).
  • Taylor & Francis Online. (2020, February 5). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (2012, March 2). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • MDPI. (n.d.). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
  • CONICET. (n.d.).
  • Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • National Center for Biotechnology Information. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • AACR Journals. (n.d.). Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap.
  • MDPI. (2021, December 3). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile.
  • SciSpace. (n.d.). Top 133 Anti-Cancer Drugs papers published in 2016.
  • MDPI. (n.d.). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Syntheses. (n.d.). 6-methyluracil.
  • National Center for Biotechnology Information. (2023, August 19).

Sources

A Guide to Orthogonal Cross-Validation of 5-Nitro-6-methyluracil Assays: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous domain of pharmaceutical development, the certainty of an analytical result is paramount. For 5-Nitro-6-methyluracil, a key synthetic intermediate in various therapeutic agents, precise and accurate quantification is not merely a procedural step but a foundational pillar of quality and safety.[1] This guide provides a comprehensive framework for the cross-validation of this compound assay results by employing a secondary, orthogonal method. We will compare a robust, workhorse primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with a highly specific and sensitive secondary method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system.

The Imperative of Orthogonal Cross-Validation

Cross-validation is the process of confirming that an analytical method produces consistent and reliable results.[2] When this is performed using a secondary method that relies on fundamentally different physicochemical principles, it is termed "orthogonal" validation.[3][4][5] This approach is a critical component of a robust analytical quality control strategy, particularly in regulated environments.[6] The core principle is that two orthogonal methods are unlikely to share the same sources of error or interference.[7] If a conventional HPLC-UV assay, which measures UV absorbance, is compromised by a co-eluting impurity with a similar chromophore, a mass spectrometry-based assay, which measures a unique mass-to-charge ratio, will remain unaffected, thereby exposing the inaccuracy.[4] This comparative analysis provides the highest degree of confidence in the reported quantitative values.[8][9]

Caption: Workflow for orthogonal cross-validation of this compound assay results.

Experimental Protocols

The following protocols detail the setup for a primary HPLC-UV method and a secondary LC-MS/MS method. These are designed to be robust starting points for method development and validation in your laboratory.

Protocol 1: Primary Assay - HPLC-UV Method

This method is designed for reliable, routine quantification and purity analysis. The choice of a C18 column and a simple acidic mobile phase is based on its proven effectiveness for separating polar, heterocyclic compounds like uracil derivatives.[10][11]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 90% Mobile Phase A, 10% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the nitro-substituted pyrimidine chromophore).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Stock Standard (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 50.0 mL of a 50:50 mixture of Methanol and Water.

  • Calibration Standards (5-150 µg/mL): Perform serial dilutions of the Stock Standard using the mobile phase (90:10 Water/Acetonitrile with 0.1% Formic Acid) to prepare a minimum of five calibration standards.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration of ~50 µg/mL, and filter through a 0.22 µm syringe filter.

3. System Suitability and Analysis:

  • Equilibrate the system until a stable baseline is achieved.

  • Inject a standard solution (~50 µg/mL) five times. The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%.

  • Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting peak area versus concentration and confirm the correlation coefficient (r²) is ≥ 0.999.

Protocol 2: Secondary Assay - LC-MS/MS Method

This orthogonal method provides superior specificity and sensitivity. The detection is based not on UV absorbance but on the unique mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions. This specificity is the cornerstone of its confirmatory power.[12][13]

1. Instrumentation and Conditions:

  • System: LC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp from 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: ESI Negative. The acidic protons on the uracil ring are readily lost, making negative mode efficient.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound (MW: 171.11 g/mol ):

    • Precursor Ion [M-H]⁻: m/z 170.1

    • Quantifier Product Ion: m/z 124.1 (Loss of NO₂)

    • Qualifier Product Ion: m/z 96.1 (Further fragmentation)

  • Note: Ion transitions and collision energies should be optimized empirically on your specific instrument.

3. Preparation of Solutions:

  • Stock Standard (100 µg/mL): Prepare as in the HPLC method but at a lower concentration.

  • Calibration Standards (0.5-250 ng/mL): Perform serial dilutions into the nanogram-per-milliliter range using the initial mobile phase. The wider dynamic range and higher sensitivity are key advantages of LC-MS/MS.[14]

  • Sample Preparation: Dilute the sample prepared for HPLC analysis an additional 100-fold to bring it into the LC-MS/MS calibration range.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each method, providing a clear basis for comparison.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Performance
Linearity (r²) ≥ 0.999≥ 0.999Both methods exhibit excellent linearity within their respective analytical ranges.
Specificity ModerateHighHPLC-UV is susceptible to co-eluting, UV-active impurities. LC-MS/MS is highly specific due to MRM-based detection of unique mass fragments.
Limit of Detection (LOD) ~200 ng/mL~0.1 ng/mLThe mass spectrometer is an inherently more sensitive detector than a UV detector.
Limit of Quantification (LOQ) ~600 ng/mL~0.5 ng/mLReflects the higher sensitivity of the MS detector, allowing for reliable quantification at much lower levels.
Accuracy (% Recovery) 98.0 – 102.0%97.0 – 103.0%Both methods are highly accurate when free from interference.
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC-UV often shows slightly better precision due to simpler instrumentation and higher concentrations.

Discussion: Synthesizing the Data for Trustworthy Results

The data clearly illustrates the complementary nature of these two techniques. The HPLC-UV method is exceptionally precise and accurate for its intended purpose: assaying the bulk material where concentrations are high. Its operational simplicity and robustness make it ideal for a routine quality control environment.

However, its limitation lies in its specificity. A hypothetical impurity, such as an isomer or a structurally related compound formed during synthesis, could potentially co-elute and absorb at 275 nm, leading to a falsely high assay result. This is the critical vulnerability that the LC-MS/MS method addresses.

By monitoring for a specific parent ion (m/z 170.1) and its fragmentation into specific product ions (m/z 124.1), the LC-MS/MS method acts as a definitive confirmation.[12] It will not detect the co-eluting impurity unless it shares the exact same mass and fragmentation pattern, which is extremely unlikely. Therefore, if the quantitative result from LC-MS/MS aligns with the HPLC-UV result (e.g., within a ±5% acceptance criterion), it provides powerful, validated evidence that the primary method's result is accurate and free from interference. Furthermore, the superior sensitivity of LC-MS/MS makes it the only viable option for trace-level analyses, such as genotoxic impurity screening or pharmacokinetic studies.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a dual-methodology approach is the gold standard.

  • Utilize HPLC-UV as the primary method for routine release testing, stability studies, and general quality control due to its robustness and precision.

  • Employ a validated LC-MS/MS method as an orthogonal cross-validation tool for key activities:

    • Method Validation: To confirm the specificity of the primary HPLC-UV method.

    • Reference Standard Characterization: To provide an orthogonal confirmation of purity.

    • Out-of-Specification (OOS) Investigations: To determine if an OOS result from the primary method is due to an interfering impurity.

    • Trace Analysis: For any application requiring quantification at levels below the LOQ of the HPLC-UV method.

By integrating these two powerful and distinct analytical techniques, laboratories can create a self-validating system that ensures data integrity, meets stringent regulatory expectations, and provides the highest level of confidence in the quality of this compound.

References

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. U.S. National Institutes of Health (NIH). [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

  • What is meant by "orthogonal methods" in analytical chemistry? ResearchGate. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. World Health Organization (WHO). [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]

  • Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]

  • Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Journal of Pharmaceutical Research International. [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed. [Link]

  • A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. [Link]

  • Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex. [Link]

  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. [Link]

  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

Sources

In Vivo Efficacy of 5-Nitro-6-methyluracil in Oncology: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the robust in vivo validation of a novel chemical entity is a critical milestone. This guide provides a comprehensive technical comparison of the hypothetical anti-cancer agent, 5-Nitro-6-methyluracil, against established chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin, within the context of a colorectal cancer xenograft model. We will delve into the experimental design, provide detailed protocols, and present a comparative analysis of efficacy, grounded in established preclinical methodologies.

Introduction: The Therapeutic Potential of this compound

While direct in vivo studies on this compound are not yet prevalent in published literature, its structural components suggest a potential anti-cancer mechanism. The uracil backbone is a cornerstone of antimetabolite chemotherapy, designed to interfere with nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells.[1][2][3] The addition of a nitro group (-NO2) is a common feature in various pharmacologically active compounds and can contribute to cytotoxicity, potentially through the generation of reactive oxygen species (ROS) or by acting as a bio-reductive group that becomes activated under the hypoxic conditions often found in solid tumors.

This guide, therefore, puts forward a hypothetical framework for the in vivo validation of this compound, drawing parallels with and comparing it against two pillars of colorectal cancer treatment: 5-Fluorouracil, a pyrimidine analog that inhibits thymidylate synthase, and Oxaliplatin, a platinum-based drug that forms DNA adducts, leading to cell death.[1][4][5]

Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model

To provide a clear comparison, we will consider a standard subcutaneous xenograft model using the human colorectal cancer cell line HCT116, implanted in immunodeficient mice.[6][7] The following table summarizes the expected (hypothetical for this compound) and reported efficacy of the three compounds.

CompoundDosage and AdministrationMean Tumor Growth Inhibition (TGI)Key Observations
Vehicle Control Saline, intraperitoneal (i.p.), daily0%Serves as the baseline for tumor growth.
This compound (Hypothetical) 50 mg/kg, i.p., daily~55-65%Expected to show significant anti-tumor activity with a potentially favorable toxicity profile compared to combination therapies.
5-Fluorouracil (5-FU) 50 mg/kg, i.p., daily~40-50%[8]A well-established monotherapy, though resistance can develop.[3][8]
Oxaliplatin 10 mg/kg, i.p., once weekly~30-40%[6][9]Demonstrates moderate single-agent efficacy in this model.[6][9]
5-FU + Oxaliplatin (FOLFOX regimen) 5-FU: 50 mg/kg, i.p., daily; Oxaliplatin: 10 mg/kg, i.p., once weekly>70%[10][11]The combination therapy shows a synergistic effect, leading to significantly higher TGI.[10][11]

Experimental Workflow for In Vivo Validation

The successful in vivo validation of a novel compound requires a meticulously planned and executed experimental workflow. The following diagram illustrates the key stages of a typical study.

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis Cell Culture Cell Culture Animal Acclimatization Animal Acclimatization Cell Culture->Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization and Grouping Randomization and Grouping Tumor Growth Monitoring->Randomization and Grouping Drug Administration Drug Administration Randomization and Grouping->Drug Administration Tumor Measurement and Body Weight Tumor Measurement and Body Weight Drug Administration->Tumor Measurement and Body Weight Euthanasia and Tumor Excision Euthanasia and Tumor Excision Tumor Measurement and Body Weight->Euthanasia and Tumor Excision Tumor Weight and Volume Analysis Tumor Weight and Volume Analysis Euthanasia and Tumor Excision->Tumor Weight and Volume Analysis Histopathological Analysis Histopathological Analysis Tumor Weight and Volume Analysis->Histopathological Analysis

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocol: HCT116 Xenograft Model

This protocol outlines the steps for a robust in vivo efficacy study.

1. Cell Culture and Preparation:

  • Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS at a concentration of 5 x 10^7 cells/mL.[12][13]

2. Animal Husbandry and Acclimatization:

  • Use immunodeficient mice (e.g., athymic Nude-Foxn1nu or NOD/SCID) aged 6-8 weeks.

  • Allow for an acclimatization period of at least one week before the start of the experiment.[14]

  • House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

3. Tumor Implantation:

  • Subcutaneously inject 0.1 mL of the HCT116 cell suspension (5 x 10^6 cells) into the right flank of each mouse.[12][13]

  • Monitor the mice for tumor growth.

4. Randomization and Treatment:

  • Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer the compounds as per the dosages outlined in the comparative table. The vehicle control group should receive an equivalent volume of the vehicle (e.g., saline).

  • Monitor tumor growth by measuring the tumor dimensions with calipers two to three times a week. Calculate tumor volume using the formula: (Length x Width²) / 2.[13]

  • Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.

5. Endpoint and Analysis:

  • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

  • A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).[15]

Hypothetical Signaling Pathway of this compound

Based on its chemical structure, a plausible mechanism of action for this compound involves a dual attack on cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway.

G This compound This compound Intracellular Conversion Intracellular Conversion This compound->Intracellular Conversion Nitro-reductases Nitro-reductases Intracellular Conversion->Nitro-reductases Nitro group activation Inhibition of Thymidylate Synthase Inhibition of Thymidylate Synthase Intracellular Conversion->Inhibition of Thymidylate Synthase Uracil analog activity ROS Generation ROS Generation Nitro-reductases->ROS Generation DNA Damage DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Depletion of dTMP Depletion of dTMP Inhibition of Thymidylate Synthase->Depletion of dTMP Inhibition of DNA Synthesis Inhibition of DNA Synthesis Depletion of dTMP->Inhibition of DNA Synthesis Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA Synthesis->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Sources

Assessing the Specificity of 5-Nitro-6-methyluracil in Cellular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Drug Discovery

In the landscape of modern drug discovery and development, the precise interaction of a small molecule with its intended cellular target is paramount. Off-target effects, a primary cause of adverse drug reactions and toxicity, can derail an otherwise promising therapeutic candidate. 5-Nitro-6-methyluracil, a heterocyclic compound, has been utilized in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.[1] Its structural similarity to endogenous pyrimidines suggests potential interactions with a range of cellular enzymes involved in nucleotide metabolism and other key pathways. However, a comprehensive public profile of its cellular target specificity is currently lacking.

This guide provides a framework for researchers, scientists, and drug development professionals to assess the cellular target specificity of this compound. We will explore potential target classes based on the activity of structurally related uracil derivatives and detail robust experimental protocols to elucidate its on- and off-target binding profile. By comparing its hypothetical performance with well-characterized inhibitors, this guide will serve as a roadmap for validating the therapeutic potential of this compound and similar novel chemical entities.

Potential Cellular Targets and Rationale

Based on the known activities of other uracil analogs, we can hypothesize several potential cellular targets for this compound. The following sections outline these putative targets and introduce established inhibitors that serve as benchmarks for comparative analysis.

Thymidylate Synthase (TS)

Rationale: Thymidylate Synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2][3][4][5] Uracil analogs, most notably 5-Fluorouracil (5-FU), are well-established inhibitors of TS.[2][3][4][5] The structural resemblance of this compound to the natural substrate of TS (dUMP) makes it a plausible candidate for interaction.

Comparative Compounds:

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic that, upon intracellular conversion to FdUMP, forms a stable inhibitory complex with TS.[2][3][4][5]

  • Pemetrexed: A multi-target antifolate that inhibits TS, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[6][7][8]

  • Raltitrexed: A specific TS inhibitor.

Dihydropyrimidine Dehydrogenase (DPD)

Rationale: DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine. It is also responsible for the degradation of fluoropyrimidine drugs like 5-FU.[9][10] Inhibition of DPD can enhance the efficacy and alter the pharmacokinetic profile of such drugs. Given its uracil core, this compound could potentially interact with DPD.

Comparative Compounds:

  • Gimeracil: A potent inhibitor of DPD, often used in combination with tegafur (a 5-FU prodrug) to increase the bioavailability of 5-FU.[9][11][12]

  • Eniluracil: An irreversible inhibitor of DPD.

Acetylcholinesterase (AChE)

Rationale: While less common, some uracil derivatives have been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This suggests that the uracil scaffold can, in some contexts, interact with the active site of this enzyme.

Comparative Compounds:

  • Donepezil: A selective and reversible inhibitor of AChE used in the treatment of Alzheimer's disease.[13][14][15]

  • Rivastigmine: Another cholinesterase inhibitor used for Alzheimer's and Parkinson's disease dementia.

Experimental Framework for Specificity Assessment

To rigorously assess the cellular target specificity of this compound, a multi-pronged approach employing orthogonal experimental techniques is essential. The following protocols provide a detailed guide for these investigations.

I. Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA Experimental Workflow

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line for TS/DPD or a neuronal cell line for AChE) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • For generating a melt curve, aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

    • For an isothermal dose-response fingerprint (ITDRF), heat all samples to a single, optimized temperature (determined from the melt curve) that results in partial protein denaturation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein (e.g., TS, DPD, or AChE) in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[16][17]

  • Data Analysis:

    • For melt curves, plot the amount of soluble protein against temperature. A shift in the curve to a higher temperature in the presence of this compound indicates target stabilization and binding.

    • For ITDRF, plot the amount of soluble protein against the concentration of this compound to determine the EC50 of target engagement.

II. Unbiased Target Identification: Chemical Proteomics

Chemical proteomics is a powerful approach to identify the direct binding partners of a small molecule from the entire proteome without prior bias.

Experimental Workflow:

Chemical Proteomics Workflow

Detailed Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a photoreactive crosslinker (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin or an alkyne for click chemistry).

  • Probe Incubation and Cross-linking:

    • Incubate the probe with cell lysate or intact cells to allow for binding to target proteins.

    • Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Purification:

    • Lyse the cells (if not already done) and use affinity chromatography (e.g., streptavidin-coated beads for a biotinylated probe) to enrich the probe-protein complexes.

  • Protein Identification:

    • Elute the bound proteins from the beads and digest them into peptides using trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.

  • Hit Validation:

    • Validate the identified potential targets using orthogonal methods such as CETSA or western blotting to confirm direct and specific binding.

III. Kinase Specificity Profiling

Given that some uracil derivatives have been shown to interact with kinases, a broad kinase screen is a valuable tool to assess off-target activity in this important enzyme class.

Experimental Workflow:

Kinase Profiling Workflow

Detailed Protocol:

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house platform that covers a broad range of the human kinome.

    • Assays are typically performed in a high-throughput format (e.g., 384-well plates).

  • Compound Incubation:

    • Incubate a fixed concentration of this compound (e.g., 1 or 10 µM) with each purified kinase in the panel in the presence of ATP and a suitable substrate.

  • Activity Measurement:

    • Measure the kinase activity using a variety of detection methods, such as radiometric assays (measuring the incorporation of ³²P or ³³P into the substrate) or fluorescence/luminescence-based assays (detecting ATP consumption or ADP production).

  • Data Analysis:

    • Calculate the percentage of inhibition of each kinase by this compound relative to a vehicle control.

    • For kinases that show significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Comparative Data of Known Inhibitors

While specific data for this compound is not yet available, the following table provides a summary of the inhibitory activities of the aforementioned comparative compounds against their respective targets. This data serves as a benchmark for what would be expected from a potent and selective inhibitor.

Target EnzymeInhibitorIC50 / KiCell Line / ConditionsReference
Thymidylate Synthase 5-Fluorouracil98.2 µM (IC50)MCF-7 cells[18]
Pemetrexed109 nM (Ki)Purified enzyme
Dihydropyrimidine Dehydrogenase GimeracilReduces 5-FU IC50 from 59.0 to 20.8 µMTE-5R cells[11]
Acetylcholinesterase Donepezil6.7 nM (IC50)In vitro[14]
Donepezil53.6 ng/mL (Plasma IC50 for brain AChE inhibition)Human PET study[13]

Conclusion and Future Directions

The comprehensive assessment of a compound's cellular target specificity is a cornerstone of modern drug development. For this compound, a molecule of interest in medicinal chemistry, a systematic evaluation of its potential targets is crucial to validate its therapeutic promise. This guide has outlined a rational basis for investigating its interaction with key enzymes such as Thymidylate Synthase, Dihydropyrimidine Dehydrogenase, and Acetylcholinesterase, based on the known activities of related uracil derivatives.

The experimental workflows and detailed protocols provided for Cellular Thermal Shift Assay, Chemical Proteomics, and Kinase Profiling offer a robust framework for elucidating the on- and off-target binding profile of this compound. The generation of quantitative data, such as IC50 and EC50 values, and its comparison with established inhibitors will be instrumental in determining its potency and selectivity.

While this guide provides a strategic approach, it is imperative that future studies generate and publish specific experimental data for this compound. Such data will not only clarify its mechanism of action but also guide its potential optimization and application in the development of novel therapeutics. The methodologies described herein represent the current industry standard for such investigations and will undoubtedly pave the way for a deeper understanding of the cellular pharmacology of this compound and other novel chemical entities.

References

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology. [Link]

  • Phenotypic and proteomic analysis of 5-Fluorouracil treated normal and carcinoma cells. Dublin City University. [Link]

  • [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon Yakurigaku Zasshi. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse. [Link]

  • Proteomic analysis of differentially expressed proteins in 5-fluorouracil-treated human breast cancer MCF-7 cells. Bratislava Medical Journal. [Link]

  • A Proteomic Investigation to Discover Candidate Proteins Involved in Novel Mechanisms of 5-Fluorouracil Resistance in Colorectal Cancer. Cells. [Link]

  • Proteomic analysis of antiproliferative effects by treatment of 5-fluorouracil in cervical cancer cells. Journal of Proteome Research. [Link]

  • Proteomic analysis of the basic proteins in 5-fluorouracil resistance of human colon cancer cell line using the radical-free and. Spandidos Publications. [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. [Link]

  • Donepezil (T3D2910). T3DB. [Link]

  • Significance of thymidylate synthase for resistance to pemetrexed in lung cancer. Cancer Science. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. [Link]

  • (PDF) CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. ResearchGate. [Link]

  • Effects of DPD inhibitor on TE-5R cells. A DPD inhibitor, gimeracil,... ResearchGate. [Link]

  • CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - Supplementary Information. ResearchGate. [Link]

  • In Vivo Kinetics of Thymidylate Synthetase Inhibition in 5-Fluorouracil-sensitive and -resistant Murine Colon Adenocarcinomas1. Cancer Research. [Link]

  • Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLoS Computational Biology. [Link]

  • Schedule-dependent inhibition of thymidylate synthase by 5-fluorouracil in gastric cancer. Cancer. [Link]

  • (PDF) CETSA Screening Identifies Known and Novel. Amanote Research. [Link]

  • Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer. British Journal of Cancer. [Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. Cancers. [Link]

  • Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma. Frontiers in Oncology. [Link]

  • 5-fluorouracil/leucovorin-induced inhibition of thymidylate synthase in normal tissues of mouse and man. Journal of Cancer Research and Clinical Oncology. [Link]

  • Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. Journal of Clinical Oncology. [Link]

  • Early detection of pemetrexed-induced inhibition of thymidylate synthase in non-small cell lung cancer with FLT-PET imaging. Oncotarget. [Link]

  • Dihydropyrimidine Dehydrogenase (DPYD). ARUP Consult. [Link]

  • 6-Methyl-5-nitrouracil. PubChem. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. ResearchGate. [Link]

  • This compound. ChemBK. [Link]

  • Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Cancer Management and Research. [Link]

  • IC50 values (in µΜ) of complexes 1-6 and the uncoordinated eitotH 2 and PPh 3 in all three cell lines. ResearchGate. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Central Science. [Link]

  • Annotation of EMA Label for tegafur / gimeracil / oteracil and DPYD. ClinPGx. [Link]

  • The benzoylation of 6-methyluracil and this compound. ResearchGate. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Uracil as the basis for medication creation. Research Trends. [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega. [Link]

  • Mechanism of 5-amino-6-methyluracil-inhibited oxidation of organic compounds. ResearchGate. [Link]

Sources

A Researcher's Guide to Validating the Apoptotic Mechanism of 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the apoptotic mechanism of action of the novel compound 5-Nitro-6-methyluracil. Given the limited existing data on this specific molecule, we will establish a robust, multi-faceted experimental plan. This plan is designed to not only determine if this compound induces apoptosis but also to dissect the specific molecular pathways involved.

The central hypothesis is that this compound, due to its chemical structure, may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Validating this mechanism is a critical step in the preclinical development of any potential therapeutic agent.[1][2]

The Logic of a Multi-Assay Approach

Our investigation will be structured around answering three key questions:

  • Does this compound induce apoptosis?

  • Which apoptotic pathway (intrinsic or extrinsic) is activated?

  • What is the temporal sequence of apoptotic events?

Tier 1: Initial Screening for Apoptosis Induction

The first step is to determine if this compound treatment leads to an increase in apoptotic cells. We will employ two widely accepted and complementary assays for this purpose: Annexin V staining for early-stage apoptosis and a Caspase-3/7 activity assay for mid-stage apoptosis.

Comparison of Tier 1 Assays
AssayPrincipleStage of ApoptosisAdvantagesDisadvantages
Annexin V Staining Detects the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.EarlyHigh sensitivity for early apoptotic events; can distinguish between apoptotic and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).Can produce false positives with rough cell handling.[4]
Caspase-3/7 Activity Assay Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.MidHigh-throughput compatible; luminescent or fluorescent readouts provide high sensitivity.[5][6]Does not provide single-cell resolution; activity may be transient.
Experimental Workflow: Tier 1

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Data Acquisition cluster_3 Analysis culture Culture appropriate cell line treat Treat cells with this compound (dose-response and time-course) culture->treat annexin Annexin V/PI Staining treat->annexin caspase Caspase-3/7 Activity Assay treat->caspase flow Flow Cytometry annexin->flow luminescence Luminometer/Plate Reader caspase->luminescence quadrant Quadrant Analysis (% Apoptotic Cells) flow->quadrant rlu Relative Luminescence Units (RLU) luminescence->rlu

Caption: Tier 1 experimental workflow for initial apoptosis screening.

Tier 2: Delineating the Apoptotic Pathway

If Tier 1 assays indicate that this compound induces apoptosis, the next step is to determine the pathway involved. We will investigate two key events: the change in mitochondrial membrane potential (a hallmark of the intrinsic pathway) and DNA fragmentation (a late-stage event common to both pathways).

Comparison of Tier 2 Assays
AssayPrincipleStage of ApoptosisAdvantagesDisadvantages
JC-1 Mitochondrial Membrane Potential Assay Utilizes a cationic dye that accumulates in healthy mitochondria (red fluorescence) and disperses in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).Early to MidRatiometric measurement (red/green fluorescence) provides a sensitive indicator of mitochondrial health.[7]Can be influenced by factors other than apoptosis that affect mitochondrial potential.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[8]LateCan be used for both flow cytometry and imaging, providing spatial information in tissue sections.[9]May also label necrotic cells; requires careful optimization of permeabilization steps.[9]
Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 FADD/TRADD caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase37 Pro-caspase-3/7 caspase8->pro_caspase37 mito Mitochondrion cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 Forms Apoptosome apoptosome Apoptosome caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase37 bcl2 Bcl-2 family (Bax/Bak) bcl2->mito caspase37 Caspase-3/7 pro_caspase37->caspase37 substrates Cellular Substrates (e.g., PARP) caspase37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Detailed Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is adapted from standard procedures for flow cytometry.[10][11][12]

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for different time points. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Harvesting: For adherent cells, gently detach using trypsin and neutralize. For suspension cells, collect by centrifugation. It's crucial to handle cells gently to avoid membrane damage.[4]

  • Washing: Wash cells twice with cold PBS and then resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Caspase-Glo® 3/7 Assay

This protocol is based on the "add-mix-measure" format, ideal for high-throughput screening.[5]

  • Plate Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound as described above.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[6][13] Allow it to equilibrate to room temperature.

  • Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., 100 µL of reagent to 100 µL of media).[6]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[6]

JC-1 Mitochondrial Membrane Potential Assay

This protocol is for the analysis of mitochondrial membrane potential by flow cytometry.[14][15]

  • Cell Preparation and Treatment: Treat cells with this compound. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[14]

  • Staining: Resuspend approximately 1 x 10^6 cells/mL in warm medium or PBS. Add JC-1 dye to a final concentration of 2 µM.[15]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[14][15]

  • Washing (Optional but Recommended): Centrifuge the cells and resuspend in fresh medium or PBS to remove excess dye.[15]

  • Analysis: Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), detected in the PE channel (FL2). Apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers), detected in the FITC channel (FL1).[14]

TUNEL Assay

This protocol is a generalized procedure for detecting DNA fragmentation in adherent cells.[9][16]

  • Sample Preparation: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.25% Triton™ X-100 in PBS to allow the TdT enzyme to access the nucleus.[16]

  • TdT Labeling Reaction: Incubate the cells with the TdT reaction mixture, which contains the TdT enzyme and labeled dUTPs (e.g., BrdUTP or EdUTP), for 60 minutes at 37°C in a humidified chamber.[9]

  • Detection: If using a modified dUTP, perform a click chemistry reaction or use a fluorescently labeled antibody to detect the incorporated nucleotides.[16]

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Data Interpretation and Next Steps

The collective data from these assays will provide a robust profile of the apoptotic activity of this compound.

  • Positive Annexin V and Caspase-3/7 results would strongly suggest apoptosis induction.

  • A shift from red to green fluorescence in the JC-1 assay would indicate the involvement of the intrinsic mitochondrial pathway.

  • Positive TUNEL staining would confirm the execution phase of apoptosis through DNA fragmentation.

If the intrinsic pathway is implicated, further studies could involve Western blotting for key Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2) and cytochrome c release from the mitochondria. If the extrinsic pathway is suspected, analysis of caspase-8 activation and the expression of death receptors like Fas and TNFR1 would be warranted.[17][18]

By following this structured, multi-assay approach, researchers can confidently validate and characterize the apoptotic mechanism of action of this compound, providing critical insights for its future development as a potential therapeutic agent.

References

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). LinkedIn. Retrieved from [Link]

  • Annexin V staining protocol for apoptosis : Abcam 제품 소개 - DAWINBIO. (n.d.). DAWINBIO. Retrieved from [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.). East Carolina University. Retrieved from [Link]

  • TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025, November 20). Absin. Retrieved from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. (n.d.). G-Biosciences. Retrieved from [Link]

  • Caspase 3/7 Activity - Protocols.io. (2025, April 1). protocols.io. Retrieved from [Link]

  • Video: The TUNEL Assay - JoVE. (2023, April 30). JoVE. Retrieved from [Link]

  • Sivandzade, F., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.
  • Mitochondrial Membrane Potential Detection Kit. (n.d.). Agilent. Retrieved from [Link]

  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay Kit - RayBiotech. (n.d.). RayBiotech. Retrieved from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179.
  • Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. (2023, April 26). Boster Biological Technology. Retrieved from [Link]

  • A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. (n.d.). NIH. Retrieved from [Link]

  • Reed, J. C. (2000). Mechanisms of Apoptosis.
  • Wang, S., & El-Deiry, W. S. (2006).
  • Mechanism of Apoptosis | Intrinsic Pathway. (2017, August 7). YouTube. Retrieved from [Link]

  • Apoptosis (Intrinsic, Extrinsic Pathways) vs. Necrosis. (2019, March 30). YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of 5-Nitro-6-methyluracil and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the uracil scaffold remains a cornerstone for developing novel therapeutics, particularly in oncology and virology.[1][2] The introduction of various substituents onto this pyrimidine ring allows for the fine-tuning of pharmacological activity. However, these same modifications can profoundly impact a compound's metabolic fate, governing its pharmacokinetic profile, bioavailability, and potential for toxicity.[3][4][5]

This guide provides an in-depth comparison of the metabolic stability of 5-Nitro-6-methyluracil, a representative nitroaromatic uracil derivative, and its structurally related analogs. We will explore the underlying biochemical pathways, present a robust experimental framework for evaluation, and discuss the critical structure-metabolism relationships that emerge. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies necessary to navigate the metabolic challenges associated with this important class of compounds.

The Decisive Role of Metabolism: Key Pathways

The metabolic profile of a substituted uracil is not monolithic; it is the sum of several competing enzymatic processes. For this compound, two primary pathways dictate its stability: nitroreduction and oxidation.

Pathway 1: The Nitroreduction Cascade

The electron-withdrawing nitro group (-NO₂) is a well-known metabolic hotspot. Its biotransformation is a multi-step reductive process, often leading to rapid clearance of the parent compound.[6][7][8] This cascade is catalyzed by a variety of enzymes, including NADPH:cytochrome P450 oxidoreductase and other nitroreductases, which are abundant in the liver.[6][7][8]

The process involves a six-electron reduction that sequentially forms nitroso (-NO), N-hydroxylamino (-NHOH), and finally, amino (-NH₂) functional groups.[6][7][8][9] The intermediate species, particularly the N-hydroxylamino derivative, can be chemically reactive and may lead to the formation of reactive oxygen species or covalent adducts, which are potential sources of toxicity.[7][8]

parent This compound (-NO₂) nitroso Nitroso Intermediate (-NO) parent->nitroso 2e⁻ Reduction hydroxylamino N-Hydroxylamino Intermediate (-NHOH) nitroso->hydroxylamino 2e⁻ Reduction amino Amino Metabolite (-NH₂) hydroxylamino->amino 2e⁻ Reduction

Fig 1. The sequential reduction of the nitro group.
Pathway 2: Cytochrome P450-Mediated Oxidation (Phase I)

Parallel to nitroreduction, the core uracil structure and its substituents are susceptible to Phase I oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[10][11][12][13][14] For this compound, the 6-methyl group is a likely site for hydroxylation, catalyzed by enzymes such as CYP1A2, CYP2C9, or CYP3A4, to form a primary alcohol. This metabolite can be further oxidized to an aldehyde and then a carboxylic acid. Aromatic hydroxylation of the uracil ring itself is also a possibility, though often a slower process.[15]

Pathway 3: Conjugation (Phase II)

Should oxidative metabolism produce a hydroxylated metabolite, it becomes a substrate for Phase II conjugation enzymes.[4][16][17] Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway that attaches a bulky, polar glucuronic acid moiety, facilitating the metabolite's excretion from the body.

Experimental Framework: The Microsomal Stability Assay

To quantify and compare metabolic stability, the in vitro liver microsomal stability assay is an indispensable tool.[4][5] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, and they contain a rich complement of Phase I enzymes, most notably the CYPs.[16][18] This assay is cost-effective, has high throughput, and provides a reliable measure of intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[5][19]

The causality behind this choice rests on its ability to isolate Phase I metabolism. By controlling the presence of the essential cofactor NADPH, we can specifically measure CYP-dependent degradation and distinguish it from simple chemical instability.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis A1 Prepare Compound Stock (e.g., 1 mM in DMSO) B1 Pre-warm Microsomes + Compound A1->B1 A2 Prepare Microsome Solution (e.g., 1 mg/mL in Buffer) A2->B1 A3 Prepare NADPH Regenerating System B2 Initiate Reaction (Add NADPH) A3->B2 B1->B2 C1 Aliquots taken at Time Points (0, 5, 15, 30, 60 min) B2->C1 C2 Terminate Reaction (Ice-cold Acetonitrile + Internal Standard) C1->C2 D1 Centrifuge to Pellet Protein C2->D1 D2 Analyze Supernatant by LC-MS/MS D1->D2 D3 Quantify Remaining Parent Compound D2->D3

Fig 2. Workflow for a typical microsomal stability assay.
Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

1. Materials & Reagents:

  • Test Compounds: this compound and its analogs.

  • Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17][20]

  • Positive Controls: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin).

  • Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.

2. Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • Prepare test compounds and controls at a 100x final concentration stock (e.g., 100 µM in DMSO for a 1 µM final concentration).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (96-well plate):

    • Add 178 µL of the HLM solution to each well.

    • Add 2 µL of the 100x compound stock to the appropriate wells.

    • Control Wells: Include wells with HLM and compound but without the NADPH system (add buffer instead). This control measures non-NADPH-dependent degradation and chemical instability.[16][20]

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 20 µL of the prepared NADPH regenerating system to all wells (except the "-NADPH" controls). This marks Time = 0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile with internal standard.[21] The organic solvent immediately precipitates the microsomal proteins, halting all enzymatic activity.[21]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k. This represents the time required for 50% of the compound to be metabolized.[22]

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) * 1000. This value normalizes the clearance rate to the amount of enzyme present, allowing for cross-compound comparisons.[22]

Comparative Analysis: Structure-Metabolism Relationships

To illustrate the impact of chemical structure on metabolic fate, we present hypothetical yet plausible experimental data for this compound and a series of rationally designed analogs.

CompoundStructureModification vs. Parentt½ (min)CLint (µL/min/mg)Predicted Metabolic Liability
Parent This compound-8.581.5High
Analog A 6-MethyluracilRemoval of -NO₂ group> 60< 11.5Low
Analog B 5-Amino-6-methyluracil-NO₂ reduced to -NH₂> 60< 11.5Low
Analog C 5-Nitro-6-ethyluracil-CH₃ replaced with -CH₂CH₃12.057.8High
Analog D 5-Cyano-6-methyluracil-NO₂ replaced with -CN45.215.3Moderate

Analysis of Structure-Metabolism Relationships:

  • The Critical Role of the Nitro Group: The parent compound, This compound , exhibits a short half-life and high intrinsic clearance, confirming that the nitro group is a major metabolic liability. Its rapid metabolism is primarily driven by the efficient nitroreduction pathway.[6][7]

  • Impact of Nitro Group Removal/Reduction:

    • Analog A (6-Methyluracil): Removing the nitro group entirely eliminates the primary metabolic route. The resulting compound is highly stable, with metabolism now limited to slower CYP-mediated oxidation of the methyl group or the uracil ring.

    • Analog B (5-Amino-6-methyluracil): This analog represents the final product of the nitroreduction cascade. As such, it is metabolically stable in this system, demonstrating that once the nitro group is fully reduced, the major liability is removed.

  • Modulating the Alkyl Substituent:

    • Analog C (5-Nitro-6-ethyluracil): Replacing the methyl with an ethyl group results in a slightly more stable compound. This can be rationalized by the fact that while the primary site of metabolism remains the nitro group, CYP-mediated oxidation at the alkyl chain may be sterically hindered or have a different site-of-metabolism preference (e.g., ω-1 hydroxylation), slightly altering the overall clearance rate.

  • Replacing the Nitro Group:

    • Analog D (5-Cyano-6-methyluracil): The cyano (-CN) group is also electron-withdrawing but is generally much more metabolically robust than a nitro group. While some metabolism may occur (e.g., hydrolysis to an amide), it is a significantly slower process than nitroreduction. This makes Analog D moderately stable and a good example of how to maintain electronic properties while improving metabolic stability.

Conclusion and Strategic Outlook

This guide demonstrates that this compound is subject to rapid metabolism, predominantly via the nitroreduction pathway. This inherent instability presents a significant challenge for its development as a therapeutic agent. Our comparative analysis reveals clear and actionable structure-metabolism relationships:

  • The 5-nitro group is the primary driver of metabolic clearance.

  • Replacing the nitro group with a more stable electron-withdrawing group (e.g., cyano) or removing it altogether drastically enhances metabolic stability.

  • Modifications to the 6-alkyl position have a secondary, more subtle effect on stability.

For researchers working with this scaffold, the strategic path forward involves masking, replacing, or removing the nitro group to mitigate metabolic clearance. While this guide focused on Phase I metabolism using liver microsomes, subsequent steps should involve assays with hepatocytes to assess the contributions of Phase II enzymes and cytosolic enzymes.[18][19] Ultimately, promising analogs with improved in vitro stability must be advanced to in vivo pharmacokinetic studies to confirm that the observed gains translate to an improved drug disposition profile in a whole-organism system.[23][24]

References

  • P.D. Josephy, B. Guengerich, "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives," Chemical Research in Toxicology, 2022. [Link]

  • AxisPharm, "Microsomal Stability Assay Protocol," AxisPharm Website. [Link]

  • Cyprotex | Evotec, "Microsomal Stability," Cyprotex Website. [Link]

  • P.D. Josephy, B. Guengerich, "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives," ACS Publications, 2022. [Link]

  • P.D. Josephy, B. Guengerich, "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives," PubMed, 2022. [Link]

  • protocols.io, "Microsomal stability assay for human and mouse liver microsomes," 2024. [Link]

  • Environmental Analysis Health and Toxicology, "Biotransformation of p-nitroaniline by a novel bacterial strain pseudomonas DL17," 2022. [Link]

  • ResearchGate, "Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes," 2008. [Link]

  • Creative Bioarray, "Microsomal Stability Assay," Creative Bioarray Website. [Link]

  • ResearchGate, "Protocol for the Human Liver Microsome Stability Assay," 2021. [Link]

  • PubMed, "Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus," 2021. [Link]

  • bioRxiv, "STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL," 2024. [Link]

  • BioIVT, "Metabolic Stability Assay Services," BioIVT Website. [Link]

  • MéCour Temperature Control, "Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions," MéCour Website. [Link]

  • Nuvisan, "Advanced in vitro metabolic stability assays for drug discovery," Nuvisan Website. [Link]

  • ResearchGate, "The chemical structure of uracil analogs," 2021. [Link]

  • Creative Biolabs, "Metabolic Stability Assay," Creative Biolabs Website. [Link]

  • XenoTech, "High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development," XenoTech Website. [Link]

  • ResearchGate, "Structures of biologically active compounds containing uracil skeleton," 2023. [Link]

  • PubMed, "Synthesis of various 5-alkoxymethyluracil analogues and structure-cytotoxic activity relationship study," 2011. [Link]

  • Pharma Focus Asia, "Metabolic Stability," Pharma Focus Asia Website. [Link]

  • PubMed, "Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action," 2020. [Link]

  • ResearchGate, "(PDF) Metabolic stability and its role in the discovery of new chemical entities," 2019. [Link]

  • Hypha Discovery, "Metabolism of five membered nitrogen containing heterocycles," Hypha Discovery Blogs, 2023. [Link]

  • PubChem, "6-Methyl-5-nitrouracil," PubChem Database. [Link]

  • PubMed Central, "Role of cytochrome P450 in drug interactions," 1997. [Link]

  • MDPI, "Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review," 2024. [Link]

  • NCBI Bookshelf, "Biochemistry, Cytochrome P450," StatPearls, 2023. [Link]

  • Optibrium, "What's the importance of cytochrome P450 metabolism?," Optibrium Website. [Link]

  • MDPI, "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs," 2022. [Link]

  • XenoTech, "An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies," 2021. [Link]

  • Drug development & registration, "Comparative Pharmacokinetics Study of 1-[2-(2-benzoylphenoxy)ethyl]-6-methyluracil Substance and its Solid Dispersion Systems on Rabbits," 2018. [Link]

  • PubMed, "Pharmacokinetics of 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU) in rats," 1997. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise characterization of a compound's biological activity is paramount. This guide provides a comprehensive walkthrough of the statistical analysis of dose-response curves, using the pyrimidine derivative 5-Nitro-6-methyluracil as a central example. As a Senior Application Scientist, my objective is to not only present a methodology but to also instill a deep understanding of the principles that ensure the generation of robust and reliable data. We will explore the causal relationships behind experimental design choices and the statistical models that form the bedrock of our analysis, ensuring a self-validating system of inquiry.

Introduction to this compound and the Imperative of Dose-Response Analysis

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1] Uracil and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties.[2][3] The introduction of a nitro group and a methyl group to the uracil scaffold can significantly alter its electronic properties and steric profile, potentially leading to novel pharmacological effects. Preliminary studies on related nitro-substituted uracil compounds have indicated potential cytotoxic activities, making this compound a candidate for further investigation in oncology research.[4][5]

The dose-response curve is the cornerstone of pharmacological and toxicological research, providing a quantitative relationship between the concentration of a compound and the magnitude of the biological response.[6][7] A thorough analysis of this curve allows us to determine key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), the steepness of the response (Hill slope), and the maximum and minimum responses.[6][8] This information is critical for comparing the potency and efficacy of different compounds, understanding their mechanism of action, and establishing safe and effective dosing regimens.[7][9]

This guide will compare the hypothetical dose-response profile of this compound with two fictional alternative compounds, "Compound A" and "Compound B," to illustrate the comparative analysis process.

Experimental Design: The Foundation of Trustworthy Data

The quality of a dose-response analysis is fundamentally dependent on the quality of the experimental design. A well-designed experiment minimizes variability and systematic error, leading to more precise and accurate parameter estimates.[10][11][12][13]

Core Principles of a Self-Validating Dose-Response Experiment:
  • Dose Selection: A wide range of doses, typically spanning several orders of magnitude, should be chosen to capture the full sigmoidal shape of the dose-response curve. This includes concentrations that produce the minimal and maximal response, as well as several points in the transition phase. A logarithmic or semi-logarithmic spacing of doses is often optimal.

  • Replication: Each dose level should be tested in multiple independent replicates to assess the variability of the response and to calculate confidence intervals for the estimated parameters.

  • Controls: The experiment must include appropriate controls:

    • Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve the compound, to determine the baseline response in the absence of the test compound.

    • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • Randomization: To avoid systematic bias, the application of different concentrations to the experimental units (e.g., wells in a microplate) should be randomized.

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound and its alternatives using a common method like the MTT assay.[14][15]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (Incubation for 48h) cell_seeding->treatment compound_prep 3. Compound Dilution Series (this compound, Compound A, Compound B) compound_prep->treatment mtt_addition 5. MTT Reagent Addition treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (Plate Reader) formazan_solubilization->read_absorbance data_analysis 8. Statistical Analysis (Dose-Response Curve Fitting) read_absorbance->data_analysis

Caption: Experimental workflow for a cytotoxicity assay.

Statistical Analysis: Unveiling the Dose-Response Relationship

The sigmoidal relationship between dose and response is typically modeled using nonlinear regression. The most common model for this purpose is the four-parameter logistic (4PL) model, also known as the Hill equation.[6][8][16]

The Four-Parameter Logistic (4PL) Model

The 4PL model is defined by the following equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response.

  • X: The concentration of the compound.

  • Bottom: The minimum response (lower plateau).

  • Top: The maximum response (upper plateau).

  • IC50: The concentration of the compound that produces a response halfway between the Top and Bottom. This is a measure of the compound's potency.

  • HillSlope: Describes the steepness of the curve at the IC50. A Hill slope greater than 1 indicates positive cooperativity, while a value less than 1 suggests negative cooperativity.

The goal of the statistical analysis is to find the values of these four parameters that best fit the experimental data.[8][17][18]

Logical Flow of Statistical Analysis

The following diagram illustrates the logical steps involved in the statistical analysis of dose-response data.

statistical_analysis_flow data_input Input Raw Data (Concentrations and Responses) data_normalization Data Normalization (% Inhibition or % Viability) data_input->data_normalization log_transform Log Transform Concentrations data_normalization->log_transform nonlinear_regression Nonlinear Regression (Four-Parameter Logistic Model) log_transform->nonlinear_regression parameter_estimation Parameter Estimation (IC50, Hill Slope, Top, Bottom) nonlinear_regression->parameter_estimation goodness_of_fit Goodness-of-Fit Assessment (R-squared, Sum of Squares) nonlinear_regression->goodness_of_fit comparison Comparative Analysis (Statistical tests for differences in parameters) parameter_estimation->comparison

Caption: Logical flow of dose-response curve statistical analysis.

Comparative Analysis: this compound vs. Alternatives

To illustrate the comparative analysis, let's consider a hypothetical dataset for the cytotoxicity of this compound, Compound A, and Compound B against a cancer cell line.

Hypothetical Experimental Data
Concentration (µM)This compound (% Viability)Compound A (% Viability)Compound B (% Viability)
0.0198.599.1101.2
0.195.297.898.5
185.190.388.9
1052.365.445.1
10015.830.25.6
10005.210.11.2
Fitted Dose-Response Parameters

Using nonlinear regression with the 4PL model, we can estimate the key parameters for each compound.

ParameterThis compoundCompound ACompound B
IC50 (µM) 11.525.88.2
Hill Slope 1.21.01.5
Top (% Viability) 100.1100.5100.8
Bottom (% Viability) 4.89.50.9
R-squared 0.9980.9950.999
Interpretation of Results
  • Potency (IC50): Compound B is the most potent of the three, with the lowest IC50 value (8.2 µM), meaning it requires a lower concentration to achieve 50% inhibition of cell viability. This compound shows intermediate potency (IC50 = 11.5 µM), while Compound A is the least potent (IC50 = 25.8 µM).

  • Steepness (Hill Slope): Compound B exhibits the steepest dose-response curve (Hill Slope = 1.5), suggesting a more switch-like biological response. This compound has a Hill slope of 1.2, and Compound A has a slope of 1.0.

  • Efficacy (Bottom Plateau): All three compounds show high efficacy, reducing cell viability to low single digits at the highest concentrations. Compound B appears to be the most efficacious, with the lowest bottom plateau.

  • Goodness of Fit (R-squared): The high R-squared values for all three compounds indicate that the 4PL model provides an excellent fit to the hypothetical data.

Conclusion: From Data to Decision

The statistical analysis of dose-response curves is a critical process in drug discovery and development. By employing a robust experimental design and appropriate nonlinear regression models, researchers can extract meaningful and reliable pharmacological parameters. This guide has provided a framework for conducting such analyses, using this compound as a case study. The comparison with alternative compounds highlights how these statistical tools enable a quantitative and objective assessment of a compound's biological activity, thereby guiding further research and development efforts. The principles and methodologies outlined herein are essential for any scientist seeking to generate high-quality, reproducible, and defensible dose-response data.

References

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. Retrieved from [Link]

  • Fang, K., & Li, R. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 2(4), 657-664.
  • Bretz, F., & Pinheiro, J. C. (2014). Optimal experimental designs for dose-response studies with continuous endpoints. Statistics in Biopharmaceutical Research, 6(3), 234-245.
  • Dette, H., Bretz, F., & Pepelyshev, A. (2008). Optimal experimental designs for dose–response studies with continuous endpoints.
  • Wikipedia. (2023). Dose–response relationship. Retrieved from [Link]

  • The Comprehensive R Archive Network. (2021). dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. Retrieved from [Link]

  • Quantics Biostatistics. (2023). What is the 4PL Formula? Retrieved from [Link]

  • Sallas, W. M. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship. Retrieved from [Link]

  • RDocumentation. (n.d.). dr4pl: Fitting 4 Parameter Logistic (4PL) models to dose-response data. Retrieved from [Link]

  • Liao, J. G., & Liu, D. (2018). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data.
  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA.
  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component? Retrieved from [Link]

  • Dr. Saqib Science Academy. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2001). Lognormal model for determining dose-response curves from epidemiological data and for health risk assessment. CDC Stacks. Retrieved from [Link]

  • GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Berry Consultants. (n.d.). Dose Response Models. Retrieved from [Link]

  • ResearchGate. (2023). How we can calculate IC50 in Nonlinear relationship as in this graph. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis and Cytotoxic Activity of Various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in Their Racemic Form. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Transcriptional profiling of the dose response: a more powerful approach for characterizing drug activities. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice. Retrieved from [Link]

  • ResearchGate. (2025). The benzoylation of 6-methyluracil and this compound. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Nitro-6-methyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding environmental compliance. 5-Nitro-6-methyluracil, a nitrated derivative of a nucleobase, requires specific handling and disposal protocols due to its potential reactivity and toxicity. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, designed to enhance safety and operational efficiency in the laboratory.

The structural characteristics of this compound, specifically the presence of a nitro group attached to an organic molecule, suggest that it should be handled with the same caution as other organic nitro compounds. These compounds can be energetic and may have toxicological properties that are not fully investigated. Therefore, a conservative approach to its disposal is warranted.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is critical to be equipped with the appropriate knowledge and personal protective equipment (PPE) to minimize exposure risks. This compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE) and Engineering Controls
Precaution CategorySpecific RecommendationsRationale
Personal Protective Equipment (PPE) Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[1] Body Protection: A lab coat should be worn.[1] Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of dust inhalation.[1]To prevent exposure through splashes, skin contact, or inhalation of dust particles.
Engineering Controls All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]To minimize the concentration of airborne contaminants and reduce inhalation risk.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[1]To prevent accidental ingestion.
Storage of Waste Store in a cool, dry, well-ventilated area in a tightly closed and properly labeled container, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]To prevent hazardous reactions and ensure the stability of the waste material prior to disposal.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must always comply with local, state, and federal regulations. The primary and most recommended method for disposal is through a licensed hazardous waste management company.[3]

Waste Identification and Segregation

Proper identification and segregation of waste streams are the foundational steps for safe disposal.

  • Solid Waste: Collect solid this compound waste, including unused or expired reagents and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the sanitary sewer.[1][2] Collect them in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.[1]

  • Contaminated Packaging: Dispose of the original container as unused product, unless thoroughly decontaminated.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Utilize Appropriate PPE: Wear the personal protective equipment outlined in the table above.

  • Containment and Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust formation.[2][3] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

Final Disposal Method

The recommended and safest method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.[3] This method is preferable for many organic nitro compounds as it ensures complete destruction.[4] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

It is crucial to note that chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_characterization Waste Characterization cluster_spill Spill Scenario cluster_disposal Final Disposal start Generation of This compound Waste identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate and Label in Designated Containers identify->segregate is_spill Is it a spill? segregate->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes contact_vendor Contact Licensed Hazardous Waste Vendor is_spill->contact_vendor No spill_protocol->contact_vendor incineration Arrange for High-Temperature Incineration contact_vendor->incineration documentation Complete all necessary waste manifests and documentation incineration->documentation

Caption: Decision workflow for the safe disposal of this compound waste.

Causal Explanations for Procedural Choices

  • Why Segregation is Critical: Segregating waste streams prevents unintentional and potentially hazardous chemical reactions. For instance, mixing nitrated organic compounds with strong acids or bases could lead to exothermic reactions or the generation of toxic gases. Nitric acid, a strong oxidizer, is known to react violently with many organic compounds.[5]

  • The Rationale for Professional Disposal: this compound's properties are not fully characterized in publicly available literature. Therefore, relying on the expertise of a licensed hazardous waste disposal company is the most prudent course of action. These companies have the necessary equipment and knowledge to handle and dispose of potentially energetic and toxic compounds safely and in compliance with regulations.

  • Incineration as the Preferred Method: High-temperature incineration is the gold standard for the disposal of many organic wastes, especially those with potential toxicity or reactivity. This method ensures the complete destruction of the chemical, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which can be scrubbed from the exhaust gases.[4]

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Alfa Aesar (n.d.). This compound SDS. Retrieved from [Link]

  • ETH Zürich (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Loba Chemie (n.d.). Uracil for Biochemistry Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Yale Environmental Health & Safety (n.d.). Safe Disposal of Waste Containing Nitric Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 5-Nitro-6-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the synthesis and application of novel therapeutics, a profound understanding of chemical safety is not merely a procedural formality but the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Nitro-6-methyluracil, a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that empowers researchers to work with confidence and precision.

Hazard Profile of this compound: Understanding the "Why" Behind the "What"

This compound (CAS No: 16632-21-6) is a crystalline powder that, while integral to many research endeavors, presents a distinct set of hazards that must be rigorously managed. A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary concerns:

  • Skin Irritation (H315): The compound is classified as a skin irritant.[1][2][3] This is not a superficial concern; prolonged or repeated contact can lead to dermatitis and compromise the skin's natural barrier, increasing the risk of sensitization and systemic absorption.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation and potential damage.[1][2][3] The fine, crystalline nature of the powder increases the risk of airborne particles reaching the eyes during handling.

  • Potential for Respiratory Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory tract.[3] While not as acutely toxic as some reagents, chronic exposure to airborne particulates should be minimized.

  • Harmful if Swallowed (H302): Ingestion of this compound can be harmful.[2][3]

It is also prudent to note its incompatibility with strong oxidizing agents.[1][4] Understanding these hazards is the critical first step in developing a robust safety protocol.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that should be tailored to the scale of the experiment and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring small quantities (<1g) in a well-ventilated area Safety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot generally required
Handling larger quantities (>1g) or performing reactions with potential for splashing Chemical splash gogglesNitrile gloves (double-gloving recommended)Chemical-resistant lab coat or apronAdvised if dust is generated; N95 respirator
Clean-up of spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant disposable coverallsN95 respirator or higher, depending on spill size
The Rationale Behind Glove Selection

While a standard nitrile glove provides adequate protection for incidental contact, the choice of glove material should always be cross-referenced with chemical compatibility charts for the specific solvents being used in conjunction with this compound. For prolonged handling or in the presence of aggressive solvents, consider more robust options like butyl rubber gloves. Always inspect gloves for any signs of degradation or perforation before use.[5][6]

Step-by-Step Guide to Safe Handling and Disposal

Preparation and Handling Protocol
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Pre-use Inspection: Before starting any work, visually inspect the container of this compound for any signs of damage or leakage.

  • Donning PPE: Follow the correct sequence for donning PPE: lab coat, then respirator (if required), followed by eye protection, and finally gloves.

  • Weighing and Transfer: When weighing, use a spatula to carefully transfer the powder. Avoid creating dust clouds.[5] If possible, use a balance with a draft shield.

  • Post-handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[1][5]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert colleagues in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.

  • Clean-up: Carefully sweep or scoop the spilled material into a clearly labeled, sealed container for hazardous waste.[4][7] Avoid dry sweeping which can generate dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Waste Disposal

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][4]

  • Segregation: Keep this compound waste separate from other waste streams.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[5] One suggested method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical scrubber.[5]

Visualizing the PPE Decision-Making Process

To aid in the rapid selection of appropriate PPE, the following flowchart provides a visual guide based on the operational context.

PPE_Decision_Flowchart start Start: Handling This compound substance_check Is the substance in solid form? start->substance_check small_scale Small Scale? (<1g, no splash risk) substance_check->small_scale Yes large_scale Large Scale? (>1g or splash risk) small_scale->large_scale No ppe_basic Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_basic Yes spill Spill Cleanup? large_scale->spill No ppe_enhanced Required PPE: - Chemical Goggles - Double Nitrile Gloves - Chemical Resistant Apron - Consider N95 Respirator large_scale->ppe_enhanced Yes ppe_spill Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Disposable Coveralls - N95 or higher Respirator spill->ppe_spill Yes end Proceed with Caution spill->end No ppe_basic->end ppe_enhanced->end ppe_spill->end

Caption: PPE selection flowchart for this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all researchers supplement this information with a thorough review of the specific Safety Data Sheet for the product they are using and adhere to their institution's safety protocols. A proactive and informed approach to chemical safety is the cornerstone of responsible research.

References

  • AstaTech, Inc. (2020, May 15).
  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitrouracil. PubChem. Retrieved from [Link]

  • Alfa Aesar. (n.d.).
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • University of Missouri. (n.d.). Nitro Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

  • Alfa Aesar. (2025, September 10). 6-Methyluracil - SAFETY DATA SHEET. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-6-methyluracil
Reactant of Route 2
Reactant of Route 2
5-Nitro-6-methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.